molecular formula Al2CaO8Si2 B1171534 Anorthite CAS No. 1302-54-1

Anorthite

Cat. No.: B1171534
CAS No.: 1302-54-1
M. Wt: 278.21 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Anorthite (CaAl₂Si₂O₈), the calcic endmember of the plagioclase feldspar series, is a high-purity synthetic mineral offering significant value for advanced research and development. Its key properties, including a high melting point (1553 °C), low thermal expansion coefficient, low thermal conductivity, and exceptional chemical stability, make it a subject of extensive investigation in materials science . In the field of advanced ceramics, this compound is a critical component for developing high-strength porous ceramics for applications in high-temperature thermal insulation (with thermal conductivity as low as 0.266 W/(m·K)), catalyst carriers, and wastewater treatment . Recent research also utilizes this compound in formulating transparent, high-hardness glass-ceramic glazes for wear-resistant surfaces, with studies demonstrating a hardness of up to 6.70 GPa . For geoscience and seismology research, the frictional properties of this compound are studied to understand fault mechanics and to define the lower boundary of the seismogenic zone, providing insights into earthquake nucleation processes . Furthermore, this compound is a key material in environmental science for carbon dioxide sequestration studies, where microbial pretreatment can enhance its carbonation conversion rate, offering a pathway for CO₂ mineralization . This product is intended for laboratory research purposes only and is not for human or veterinary use.

Properties

CAS No.

1302-54-1

Molecular Formula

Al2CaO8Si2

Molecular Weight

278.21 g/mol

IUPAC Name

dialuminum;calcium;disilicate

InChI

InChI=1S/2Al.Ca.2O4Si/c;;;2*1-5(2,3)4/q2*+3;+2;2*-4

SMILES

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Ca+2]

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Ca+2]

Synonyms

anorthite

Origin of Product

United States

Foundational & Exploratory

anorthite chemical formula and composition CaAl₂Si₂O₈

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the mineral anorthite (CaAl₂Si₂O₈), this document details its chemical composition, crystal structure, and its role as a key end-member of the plagioclase feldspar (B12085585) solid solution series. The guide is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this calcium aluminosilicate.

Chemical and Physical Properties of this compound

This compound is the calcium-rich end-member of the plagioclase feldspar mineral series, with the ideal chemical formula CaAl₂Si₂O₈.[1][2] It is a tectosilicate, belonging to the feldspar group, which is characterized by a three-dimensional framework of linked silica-oxygen tetrahedra.[1][3] In this structure, aluminum atoms substitute for silicon atoms.[3] The mineral was first described in 1823 by Gustav Rose, who named it from the Greek words for "not straight," alluding to its oblique cleavage angles.[1][4]

Pure this compound is rare on Earth, with natural specimens typically containing some sodium substituting for calcium.[2][3] Compositions with over 90% of the this compound end-member are referred to as this compound.[2] It is a primary constituent of mafic igneous rocks like gabbro and basalt and is also found in contact metamorphic zones.[1][2] Notably, this compound is a significant component of the lunar highlands.[2][3]

This compound has a Mohs hardness of 6 to 6.5 and a specific gravity ranging from 2.74 to 2.76.[1][5] It exhibits a vitreous luster and can be colorless, white, or grayish.[1]

Compositional Data

The chemical composition of this compound can be expressed in terms of both its elemental and oxide makeup. The ideal theoretical compositions are presented below.

Table 1: Elemental and Oxide Composition of this compound (CaAl₂Si₂O₈)
ConstituentElementWeight %OxideWeight %
CalciumCa14.41%CaO20.16%
AluminumAl19.40%Al₂O₃36.65%
SiliconSi20.20%SiO₂43.19%
OxygenO46.00%
Total 100.00% 100.00%

Data sourced from multiple references providing theoretical values.[4][5][6]

In natural samples, minor substitution of sodium for calcium is common.[1] The composition of plagioclase feldspars is often denoted by the percentage of this compound (An) and albite (Ab).[7][8]

Crystallographic Data

This compound crystallizes in the triclinic system, which is characterized by low symmetry.[1] The ordering of aluminum and silicon atoms within the tetrahedral sites contributes to this low symmetry.[1]

Table 2: Crystallographic Properties of this compound
PropertyValue
Crystal SystemTriclinic
Space GroupP1
Unit Cell Parametersa ≈ 8.18 Å, b ≈ 12.87 Å, c ≈ 14.17 Å
α ≈ 93.17°, β ≈ 115.85°, γ ≈ 91.22°
Formula Units (Z)8

Data sourced from multiple references.[1][2][5]

Plagioclase Solid Solution Series

This compound (CaAl₂Si₂O₈) and albite (NaAlSi₃O₈) are the two end-members of the plagioclase solid solution series.[9] In this series, sodium and calcium atoms can substitute for one another within the crystal lattice, creating a continuous range of compositions.[9] To maintain charge balance when a Ca²⁺ ion replaces a Na⁺ ion, an Al³⁺ ion simultaneously replaces a Si⁴⁺ ion.[10]

Plagioclase_Series cluster_series Intermediate Compositions Albite Albite NaAlSi₃O₈ Oligoclase Oligoclase Albite->Oligoclase Increasing Ca → This compound This compound CaAl₂Si₂O₈ Andesine Andesine Oligoclase->Andesine Labradorite Labradorite Andesine->Labradorite Bytownite Bytownite Labradorite->Bytownite Bytownite->this compound

Caption: Plagioclase solid solution series from albite to this compound.

Experimental Protocols

The synthesis and characterization of this compound are crucial for materials science and geological studies. Below are detailed methodologies for its preparation and analysis.

Synthesis of this compound via Solid-State Reaction

This protocol describes a common method for synthesizing polycrystalline this compound from oxide precursors.[11][12]

  • Precursor Preparation: Stoichiometric amounts of high-purity calcium oxide (CaO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂) powders are weighed to match the 1:1:2 molar ratio of CaAl₂Si₂O₈.[1][11]

  • Milling: The oxide powders are intimately mixed and homogenized. This is typically achieved by ball-milling for several hours to ensure a uniform distribution of reactants.[1]

  • Calcination: The milled powder mixture is placed in an alumina (B75360) crucible and heated in a high-temperature furnace. The temperature is ramped up to over 1400°C and held for several hours to facilitate the solid-state reaction and formation of the this compound phase.[1]

  • Cooling and Characterization: The furnace is cooled, and the resulting material is collected. The product is then analyzed to confirm the presence and purity of the this compound phase.

Advanced methods such as spark plasma sintering can be used to produce dense this compound ceramics at lower temperatures and shorter durations.[1]

Characterization of this compound

1. X-Ray Diffraction (XRD) Analysis

XRD is a primary technique for phase identification and crystallographic analysis of this compound.[11]

  • Sample Preparation: A small amount of the synthesized or natural this compound powder is finely ground to ensure random crystal orientation. The powder is then mounted onto a sample holder.

  • Instrument Setup: A powder X-ray diffractometer is used, typically with a copper (Cu Kα) X-ray source. The instrument is configured to scan over a specific range of 2θ angles (e.g., 10° to 80°).

  • Data Collection: The sample is irradiated with X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are compared to a standard reference pattern for this compound from a database like the Inorganic Crystal Structure Database (ICSD) to confirm the phase identity.[11][13] The sharpness and shape of the peaks can also provide information about crystallinity and crystallite size.

2. Electron Probe Microanalysis (EPMA)

EPMA is used to determine the precise elemental composition of this compound at the micro-scale.[14][15]

  • Sample Preparation: A thin, polished section of the this compound-containing material is prepared and coated with a thin layer of carbon to make it conductive.

  • Instrument Setup: An electron microprobe is used, which focuses a high-energy beam of electrons onto the sample surface. The instrument is equipped with wavelength-dispersive spectrometers (WDS) calibrated for the elements of interest (Ca, Al, Si, Na, K).

  • Data Collection: The electron beam is rastered across a selected area of the sample or focused on specific points.[15] The interaction of the electron beam with the sample generates characteristic X-rays for each element present. The WDS system measures the intensity of these X-rays.

  • Data Analysis: The measured X-ray intensities are compared to those obtained from standard materials of known composition.[15] A matrix correction procedure (e.g., ZAF or φ(ρz)) is applied to the raw data to account for atomic number, absorption, and fluorescence effects, yielding quantitative elemental concentrations.[16] This allows for the precise determination of the this compound's stoichiometry and the quantification of any elemental substitutions.[14]

Anorthite_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Data Output start Start: Oxide Precursors (CaO, Al₂O₃, SiO₂) milling Homogenization (Ball Milling) start->milling sintering High-Temp Sintering (>1400°C) milling->sintering product Polycrystalline this compound sintering->product xrd XRD Analysis product->xrd epma EPMA Analysis product->epma phase Phase Identification Crystal Structure xrd->phase composition Elemental Composition Stoichiometry epma->composition

Caption: Experimental workflow for this compound synthesis and characterization.

References

An In-depth Technical Guide to the Crystal Structure of Anorthite and its P-1 Space Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anorthite, the calcium end-member of the plagioclase feldspar (B12085585) solid solution series, is a tectosilicate mineral with the chemical formula CaAl₂Si₂O₈.[1][2][3] It is a significant rock-forming mineral found in mafic igneous and metamorphic rocks.[1][4] The crystal structure of this compound is of particular interest due to its complexity and the ordering of silicon and aluminum atoms within its framework. This guide provides a detailed technical overview of the this compound crystal structure, with a specific focus on its characterization within the P-1 space group.

This compound crystallizes in the triclinic crystal system, which is characterized by the lowest symmetry of all crystal systems.[1][2][4] Its space group is P-1, the most common space group for triclinic minerals.[1][5][6][7] This low symmetry arises from the ordered distribution of aluminum and silicon atoms in the tetrahedral sites of the aluminosilicate (B74896) framework.[6]

Crystal Structure of this compound

The fundamental building block of the this compound structure is a three-dimensional framework of interconnected (Si,Al)O₄ tetrahedra.[2] In this framework, silicon and aluminum atoms occupy the centers of the tetrahedra, with oxygen atoms at the vertices. To maintain charge neutrality, for every two Al³⁺ ions that substitute for Si⁴⁺, one Ca²⁺ ion is incorporated into the interstitial voids within the framework.

A key feature of the this compound structure is the high degree of ordering of Si and Al atoms in the tetrahedral sites. This ordering leads to a primitive unit cell (P-1) rather than a body-centered (I-1) or face-centered (C-1) cell, which are observed in other plagioclase feldspars with higher sodium content and consequently less Si/Al ordering.

Data Presentation: Crystallographic Data for this compound

The following tables summarize the key crystallographic data for this compound.

Table 1: Unit Cell Parameters for this compound

ParameterValueReference
Crystal SystemTriclinic[1][2][4]
Space GroupP-1[1][5][6]
a8.173 - 8.177 Å[5]
b12.869 - 12.877 Å[5]
c14.165 - 14.169 Å[5]
α93.113° - 93.17°[1][5]
β115.85° - 115.913°[1][5]
γ91.22° - 91.261°[5]
Cell Volume~1338 ų[6]
Z (Formula units per unit cell)8[1]

Table 2: Atomic Coordinates for this compound (Example Data)

Due to the large number of atoms in the asymmetric unit of this compound, a full list of atomic coordinates is extensive. The following is a partial list to illustrate the format. For a complete dataset, researchers should refer to crystallographic databases.

Atomxyz
Ca(1)0.10370.02480.1654
Ca(2)0.88040.02750.8142
Si(1)0.21120.17020.3341
Al(1)0.78450.17110.6433
O(1)0.23110.28630.3129
O(2)0.02560.14180.2887

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound is primarily achieved through single-crystal X-ray diffraction (SC-XRD) and complemented by powder X-ray diffraction (PXRD) for bulk sample analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most detailed information about the crystal structure, including precise atomic positions, bond lengths, and bond angles.

Methodology:

  • Crystal Selection and Mounting:

    • A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a polarizing microscope. The crystal should be free of cracks and inclusions.

    • The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

  • Data Collection:

    • The mounted crystal is placed on a four-circle X-ray diffractometer.

    • A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector).

    • A full sphere of diffraction data is collected by systematically rotating the crystal through a range of angles.

  • Data Reduction and Structure Solution:

    • The raw diffraction data is processed to correct for experimental factors such as background scattering, absorption, and Lorentz-polarization effects.

    • The unit cell parameters and space group are determined from the positions of the diffraction spots.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

  • Structure Refinement:

    • The initial structural model is refined against the experimental diffraction data using least-squares methods.

    • This iterative process adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

    • The final refined structure provides highly accurate atomic positions and other crystallographic parameters.

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine the unit cell parameters.

Methodology:

  • Sample Preparation:

    • A sample of this compound is ground to a fine powder (typically <10 µm) to ensure a random orientation of the crystallites.

    • The powder is packed into a sample holder.

  • Data Collection:

    • The sample is placed in a powder diffractometer.

    • An X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis:

    • The positions and intensities of the diffraction peaks in the resulting powder pattern are analyzed.

    • Phase identification is performed by comparing the experimental pattern to a database of known diffraction patterns, such as the Powder Diffraction File (PDF).

    • The unit cell parameters can be refined from the positions of the diffraction peaks using indexing software.

Visualizations

Relationship between Triclinic System, P-1 Space Group, and this compound Structure

G cluster_system Crystal System cluster_spacegroup Space Group cluster_structure Crystal Structure Triclinic Triclinic System (a ≠ b ≠ c, α ≠ β ≠ γ ≠ 90°) P1 P-1 (No symmetry elements other than inversion) Triclinic->P1 Characterized by This compound This compound (CaAl₂Si₂O₈) Ordered Si/Al Framework P1->this compound Describes the symmetry of

Caption: Relationship between the triclinic system, P-1 space group, and this compound.

Experimental Workflow for Crystal Structure Determination

G cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis & Refinement cluster_result Result A1 Select Single Crystal B1 Single-Crystal XRD A1->B1 A2 Grind to Powder B2 Powder XRD A2->B2 C1 Data Reduction & Structure Solution B1->C1 C2 Phase Identification & Unit Cell Refinement B2->C2 C3 Structure Refinement C1->C3 D1 Detailed Crystal Structure (Atomic Coordinates, Bond Lengths/Angles) C2->D1 C3->D1

Caption: Workflow for this compound crystal structure determination.

Conclusion

The P-1 crystal structure of this compound represents a fascinating example of a highly ordered aluminosilicate framework. Its detailed characterization through X-ray diffraction techniques provides fundamental insights into the mineralogy of feldspars and serves as a crucial reference for materials science and geological studies. The experimental protocols outlined in this guide offer a comprehensive framework for the accurate determination of the crystal structure of this compound and other complex triclinic minerals. This detailed structural knowledge is invaluable for understanding the physical and chemical properties of these materials and can inform the design of novel materials with tailored functionalities.

References

Technical Guide to the Physical Properties of Anorthite: Hardness and Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anorthite, the calcium endmember of the plagioclase feldspar (B12085585) series, is a tectosilicate mineral with the chemical formula CaAl₂Si₂O₈.[1][2] Primarily found in mafic igneous and metamorphic rocks, this compound's physical properties are of significant interest in various scientific disciplines, including geology, materials science, and potentially in pharmaceutical applications as an excipient or for other specialized purposes.[1][2] This technical guide provides an in-depth analysis of two key physical properties of this compound: hardness and cleavage, supported by quantitative data, experimental methodologies, and a structural visualization.

Data Presentation: Hardness and Cleavage of this compound

The following table summarizes the key quantitative and qualitative data regarding the hardness and cleavage of this compound.

PropertyValue/DescriptionNotes
Hardness 6.0 - 6.5 on the Mohs scale[1][2][3][4]This compound can scratch glass but can be scratched by quartz.
Cleavage Perfect on {001}[1][5][6]This is the most prominent cleavage direction.
Good/Less Perfect on {010}[5][7]A second, well-developed cleavage plane.
Imperfect/Poor on {110}[3][5]A third, less commonly observed cleavage direction.
Cleavage Angle The two main cleavage planes, {001} and {010}, intersect at approximately 93°-94°.[7]This oblique angle is characteristic of the triclinic crystal system.

Experimental Protocols

Determination of Hardness (Mohs Scale)

The hardness of this compound is determined using the semi-quantitative Mohs scale of mineral hardness, which measures the relative resistance of a smooth surface to scratching.

Objective: To determine the hardness of an this compound sample relative to the ten standard minerals of the Mohs scale.

Materials:

  • This compound sample with a clean, smooth surface.

  • A set of Mohs hardness testing picks or standard minerals (1-10).

  • Common materials for initial estimation: fingernail (hardness ~2.5), copper penny (hardness ~3), steel knife blade or glass plate (hardness ~5.5).[8][9][10]

  • Hand lens or microscope for observing the scratch.

Procedure:

  • Sample Preparation: Select a fresh, clean, and smooth surface on the this compound specimen to be tested.[8]

  • Initial Hardness Estimation (Optional): Attempt to scratch the this compound surface with a fingernail. If no scratch is produced, proceed with a copper penny, and then a steel knife blade. This will bracket the hardness.[9]

  • Systematic Scratch Test: a. Select a standard mineral from the Mohs scale, starting with a mineral softer than the estimated hardness (e.g., Apatite, hardness 5). b. Firmly press the point of the standard mineral against the this compound surface and draw it across in a single, firm motion.[10] c. Wipe away any mineral powder and examine the surface for a scratch using a hand lens. A true scratch will be a distinct groove, not just a trail of powder from the softer mineral.[11] d. If no scratch is produced, repeat the test with the next harder mineral on the Mohs scale (e.g., Orthoclase (B78304), hardness 6). e. If a scratch is observed, the hardness of the this compound is less than that of the testing mineral.

  • Confirmation: To confirm the hardness, reverse the test. Use the this compound sample to try and scratch the standard mineral. For example, if orthoclase (hardness 6) does not scratch this compound, but this compound scratches orthoclase, the hardness of this compound is between 6 and the next standard, quartz (hardness 7).

  • Data Interpretation: The Mohs hardness is reported as a range. For this compound, it is consistently found to be between 6.0 and 6.5.[1][2][3][4]

Determination of Cleavage Angles (Goniometry)

The angles between the cleavage planes of this compound are measured using a goniometer. A contact goniometer is a simpler instrument for this purpose, while a reflecting goniometer provides higher precision.

Objective: To measure the interfacial angles between the cleavage planes of an this compound crystal.

Materials:

  • This compound crystal with visible cleavage faces.

  • Contact goniometer or reflecting goniometer.

  • Light source (for reflecting goniometer).

Procedure (using a Contact Goniometer):

  • Sample Preparation: Select an this compound sample that exhibits at least two distinct cleavage planes.

  • Measurement: a. Place one arm of the contact goniometer flat against one of the cleavage surfaces.[12] b. Bring the second arm of the goniometer into contact with the adjacent cleavage surface, ensuring both arms are perpendicular to the line of intersection of the two planes.[12] c. The angle between the two arms can then be read directly from the protractor scale of the goniometer.

  • Data Recording: Record the measured angle. Repeat the measurement multiple times and on different parts of the crystal to ensure accuracy and consistency. The angle between the {001} and {010} cleavage planes in this compound is approximately 93°-94°.[7]

Mandatory Visualization

The physical properties of this compound, particularly its cleavage, are a direct consequence of its internal atomic structure. This compound crystallizes in the triclinic system, which lacks orthogonal axes. This low symmetry results in cleavage planes that intersect at oblique angles. The {001} and {010} planes represent directions of weaker atomic bonding within the aluminosilicate (B74896) framework.

Caption: Relationship between this compound's crystal structure and its physical properties.

References

An In-depth Technical Guide to the Optical Properties of Anorthite in Thin Section

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Anorthite, the calcium-rich endmember of the plagioclase feldspar (B12085585) series (CaAl₂Si₂O₈), is a fundamental rock-forming mineral found primarily in mafic igneous rocks and certain high-grade metamorphic rocks.[1][2] Its identification in thin section is crucial for petrographic analysis and understanding the genesis of rocks. As a member of the triclinic crystal system, this compound is anisotropic, exhibiting a range of optical properties that are diagnostic when observed with a petrographic microscope.[3][4] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and logical workflows for mineral identification.

Summary of Quantitative Optical Properties

The optical characteristics of this compound are distinct and measurable. The following table summarizes the key quantitative data essential for its identification.

Optical PropertyValue RangeNotes
Refractive Indices nα = 1.573 – 1.577[4][5][6]Refractive indices in the plagioclase series increase with higher this compound (calcium) content.
nβ = 1.580 – 1.585[4][5][6]
nγ = 1.585 – 1.590[4][5][6]
Birefringence (δ) 0.012 – 0.013[4][5][6]This value results in maximum interference colors of first-order white or yellow in a standard 30 µm thin section.[6]
Optic Sign Biaxial Negative (-)[1][6][7]The acute bisectrix is the X optical direction.
2V Angle (optic axial angle) 78° – 83°[4][5][6]This is the measured acute angle between the two optic axes.
Extinction InclinedAs a triclinic mineral, extinction is almost always inclined relative to cleavage or twin planes.
Pleochroism None[8]This compound is colorless in thin section and does not change color upon stage rotation.[2][9]

Petrographic Characteristics in Thin Section

Visual identification of this compound involves observations under both plane-polarized light (PPL) and cross-polarized light (XPL).

  • Color and Pleochroism : this compound is colorless and non-pleochroic.[8]

  • Relief : It displays moderate positive relief relative to the standard mounting medium (Canada Balsam or epoxy, n ≈ 1.54).[5] The grain boundaries are therefore distinct.

  • Cleavage : this compound has perfect cleavage on {001} and good cleavage on {010}.[2][5] In thin section, this appears as one or two sets of parallel lines that may intersect at approximately 94°.

  • Habit : Crystals can be euhedral (well-formed) to anhedral (irregularly shaped), often appearing as tabular or lath-shaped grains.[2][10]

  • Alteration : this compound is susceptible to alteration, commonly to a fine-grained aggregate of white mica (sericite), clay minerals, epidote, or carbonates.[11] This gives the mineral a cloudy or "dusty" appearance.[11]

  • Interference Colors : With a birefringence of ~0.013, this compound exhibits maximum interference colors of first-order gray and white. First-order yellow may be visible in slightly thicker sections.

  • Twinning : Polysynthetic twinning according to the Albite Law is the most characteristic feature of plagioclase feldspars, including this compound.[12][13] This appears as a series of parallel lamellae (bands) that go extinct at different times as the stage is rotated.[11] Carlsbad and Pericline twins are also common.[2][5]

  • Extinction : this compound shows inclined extinction, a characteristic of triclinic minerals where the optical axes do not align with the crystallographic axes.

  • Zoning : Chemical zoning is common, where the core of a crystal is more calcic (anorthitic) than the rim.[10] This is visible under XPL as a variation in extinction angle from the core to the rim.[10]

Experimental Protocols for Optical Analysis

The determination of this compound's optical properties requires a systematic approach using a polarized light microscope.

The Becke line test is a simple method to compare the refractive index of a mineral to a substance of known refractive index, typically the mounting medium.

  • Setup : View the thin section under PPL using a high-power objective. Partially close the substage iris diaphragm to increase contrast.

  • Focus : Focus sharply on a boundary between the this compound grain and the epoxy.

  • Observation : Lower the microscope stage (or raise the objective) slightly out of focus. A bright line of light, the Becke line, will appear.

  • Interpretation : The Becke line will move into the medium with the higher refractive index.[14] Since this compound's refractive indices (1.573-1.590) are higher than the epoxy (n≈1.54), the Becke line will move into the this compound grain.

Birefringence is determined by observing the maximum interference color of a mineral grain in XPL and using a Michel-Lévy chart.

  • Setup : Observe the mineral with the polars crossed (XPL).

  • Observation : Rotate the stage to find the orientation where the mineral grain appears brightest (shows its highest-order interference color).

  • Interpretation : Identify this color on the Michel-Lévy chart. For a standard 30 µm thin section, the color directly corresponds to the mineral's birefringence. This compound's maximum colors will be in the first-order gray to white range (δ = 0.012-0.013).

This procedure requires viewing an interference figure in conoscopic light.

  • Setup : Locate a grain that remains nearly extinct upon full stage rotation. Use the highest power objective, engage the condenser lens, and insert the Bertrand lens (or remove an eyepiece).

  • Observation : An interference figure, consisting of isochromes (curves of color) and isogyres (dark bands), will be visible. For a biaxial mineral like this compound, two isogyres will be seen.

  • Interpretation : Rotate the stage. The isogyres will separate and curve. The maximum separation distance is related to the 2V angle. In the 45° position, observe the curvature of the isogyres. For a negative optic sign, the convex side of the isogyres points towards the acute bisectrix. The distance between the melatopes (points where the optic axes emerge) can be used to estimate the 2V angle.

This technique is used to determine the composition of plagioclase by measuring the extinction angle of Albite twins.

  • Select Grain : Choose a crystal cut perpendicular to the {010} twin plane. In this orientation, the twin lamellae will be sharp and equally illuminated when the stage is rotated.

  • Align Cleavage/Twinning : Rotate the stage until the twin planes are oriented North-South and parallel to the crosshairs. Record the angle from the microscope's vernier scale.

  • Measure Extinction : Rotate the stage clockwise until one set of twin lamellae goes extinct. Record the new angle. The difference is the extinction angle for the first set.

  • Repeat : Rotate the stage counter-clockwise from the initial N-S position until the second set of lamellae goes extinct. Record this angle.

  • Analyze : The larger of the two measured angles is the maximum extinction angle for that grain. By measuring several grains and taking the largest value, one can consult a determinative chart (an extinction curve for plagioclase) to find the corresponding this compound percentage (An%).[15]

Visualization of Workflows and Relationships

The following diagrams illustrate the logical processes and relationships involved in the optical analysis of this compound.

Anorthite_Identification_Workflow start_node Begin Thin Section Analysis ppl_obs Observe in Plane-Polarized Light (PPL) start_node->ppl_obs xpl_obs Switch to Cross-Polarized Light (XPL) ppl_obs->xpl_obs prop_ppl Properties: - Colorless, Non-pleochroic - Moderate Relief - Cleavage Visible ppl_obs->prop_ppl con_obs Switch to Conoscopic Light xpl_obs->con_obs prop_xpl Properties: - 1st Order Gray/White Interference Colors - Polysynthetic (Albite) Twinning - Inclined Extinction xpl_obs->prop_xpl prop_con Properties: - Biaxial Interference Figure - 2V ≈ 78-83° - Optic Sign is Negative con_obs->prop_con conclusion Identification: this compound con_obs->conclusion

Caption: Logical workflow for the petrographic identification of this compound.

Michel_Levy_Method start_node Select grain with sharp, vertically-aligned Albite twins align_twins Align twin planes N-S (parallel to crosshair) start_node->align_twins measure_1 Rotate stage (e.g., clockwise) to extinction for Set 1 lamellae align_twins->measure_1 measure_2 Rotate stage (counter-clockwise) to extinction for Set 2 lamellae align_twins->measure_2 record_1 Record angle θ1 measure_1->record_1 calculate Find max extinction angle (θ_max = max(θ1, θ2)) record_1->calculate record_2 Record angle θ2 measure_2->record_2 record_2->calculate consult Consult Michel-Lévy Extinction Curve Chart calculate->consult result Determine this compound % (An%) consult->result

Caption: Experimental workflow for the Michel-Lévy method.

Optical_Properties_Relationship root This compound (Triclinic Crystal System) anisotropic Optically Anisotropic root->anisotropic indices Three Principal Refractive Indices (nα, nβ, nγ) anisotropic->indices birefringence Birefringence (δ = nγ - nα) indices->birefringence Difference relief Relief (n_mineral vs n_medium) indices->relief Magnitude biaxial Biaxial Character indices->biaxial Inequality colors Interference Colors (XPL) birefringence->colors Leads to optic_props Optic Sign & 2V Angle biaxial->optic_props Defines

Caption: Relationship between fundamental and observed optical properties.

References

Anorthite in Mafic Igneous Rocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anorthite, the calcium-rich end-member of the plagioclase feldspar (B12085585) solid solution series (CaAl₂Si₂O₈), is a crucial rock-forming mineral in a variety of mafic igneous rocks.[1][2] Its presence, abundance, and composition provide valuable insights into the petrogenesis and evolution of mafic magmas, the formation of the Earth's crust, and the geological history of terrestrial and lunar environments.[1][3] This technical guide provides an in-depth examination of the occurrence of this compound in mafic igneous rocks, focusing on its composition, petrogenesis, and the experimental methodologies used to study its formation.

Petrogenesis of this compound in Mafic Systems

This compound crystallization is a key process in the differentiation of mafic magmas.[4] According to the Bowen reaction series, calcium-rich plagioclase (this compound) is one of the first minerals to crystallize from a cooling mafic magma, alongside olivine.[5] The formation of this compound-bearing rocks is intrinsically linked to processes of magmatic differentiation, including fractional crystallization and crystal accumulation.[4][6]

In many mafic magma chambers, the relatively low density of plagioclase crystals allows them to float and accumulate at the top, leading to the formation of anorthosite bodies, which are rocks containing 90–100% plagioclase.[7][8] This separation of plagioclase from the residual melt significantly alters the composition of the remaining magma, driving it towards a more evolved, silica-enriched state.[4]

This compound is a characteristic mineral in several types of mafic igneous rocks:

  • Gabbro: A coarse-grained intrusive igneous rock, gabbro is the plutonic equivalent of basalt and is primarily composed of plagioclase (typically labradorite to bytownite, but can be this compound) and clinopyroxene.[9][10] Gabbros are distinguished from diorites by having a plagioclase this compound content of greater than 50%.[9]

  • Basalt: A fine-grained extrusive igneous rock, basalt is the most common rock type on the Earth's surface. This compound can be found as phenocrysts in basalts, often indicating an early stage of crystallization in a magma chamber before eruption.[11]

  • Anorthosite: A phaneritic intrusive igneous rock composed of more than 90% plagioclase feldspar.[7][8] The formation of large anorthosite massifs is still a subject of debate but is generally attributed to the accumulation of plagioclase crystals from a parental mafic magma.[6][7]

Quantitative Data on this compound Occurrence

The composition of plagioclase in mafic rocks is typically expressed as the percentage of the this compound end-member (An%). The following tables summarize the typical this compound content in various mafic igneous rocks.

Rock TypeTypical Plagioclase Composition (An%)Associated Mafic MineralsReferences
Archean Anorthosite An₇₀-₁₀₀Amphibole, Pyroxene, Olivine, Chromite, Magnetite[12][13]
Proterozoic Anorthosite An₄₀-₆₀ (typically andesine-labradorite)Olivine, Pyroxene, Fe-Ti Oxides, Apatite[7][13]
Phanerozoic Anorthosite An₇₀-₁₀₀Not specified[13]
Gabbro > An₅₀ (commonly labradorite to bytownite)Clinopyroxene (augite), Olivine, Orthopyroxene[9][10]
Basalt (MORB) Phenocrysts > An₉₀ (often not in equilibrium with host lava)Olivine, Spinel

Experimental Protocols: Investigating this compound Crystallization

Experimental petrology provides crucial insights into the physical and chemical conditions under which this compound crystallizes from mafic magmas. A common experimental approach involves saturating a synthetic or natural basaltic glass with this compound at controlled temperatures and pressures.

Objective: To determine the liquid composition in equilibrium with this compound at 1 atmosphere.

Methodology:

  • Starting Material Preparation: A natural basaltic glass (e.g., N-MORB, E-MORB) is used as the starting material. To ensure saturation with this compound and olivine, the experiment is conducted in capsules made of An₉₃₋₆ with added Fo₉₂ olivine.

  • Experimental Setup: The experiments are performed in a 1-atmosphere tube furnace. The temperature is precisely controlled and monitored.

  • Experimental Run: The starting material within the capsule is heated to a specific temperature (e.g., 1290°C, 1230°C, 1210°C) and held for a duration sufficient to achieve equilibrium between the melt and the crystalline phases.

  • Quenching: After the experiment, the sample is rapidly quenched to a glass to preserve the high-temperature equilibrium composition of the melt.

  • Analysis: The resulting experimental products (glass and crystals) are analyzed using techniques such as electron microprobe analysis to determine their chemical compositions.

This experimental design allows researchers to constrain the conditions (temperature, melt composition) under which this compound crystallizes in mafic magmas and to understand the petrogenesis of this compound-bearing rocks.

Visualizations

Signaling Pathways and Logical Relationships

The formation of this compound-rich rocks from a mafic magma is a direct consequence of the principles outlined in the Bowen reaction series and the process of fractional crystallization.

Bowen_Reaction_Series Olivine Olivine Pyroxene Pyroxene Olivine->Pyroxene Amphibole Amphibole Pyroxene->Amphibole Biotite Biotite Amphibole->Biotite K_Feldspar Potassium Feldspar This compound Calcium-rich (this compound) Albite Sodium-rich (Albite) This compound->Albite Muscovite Muscovite Quartz Quartz

Caption: Bowen's Reaction Series illustrating the crystallization sequence of minerals from a cooling magma.

Fractional_Crystallization cluster_magma_chamber Mafic Magma Chamber cluster_accumulation Crystal Accumulation Magma Parental Mafic Magma Crystals Early-formed Crystals (Olivine + this compound) Magma->Crystals Cooling & Crystallization Residual_Melt Evolved Residual Melt Crystals->Residual_Melt Separation Anorthosite Anorthosite Layer (Plagioclase flotation) Crystals->Anorthosite Density contrast Ultramafic_Cumulate Ultramafic Cumulate (Mafic mineral sinking) Crystals->Ultramafic_Cumulate Density contrast

Caption: Formation of anorthosite via fractional crystallization and crystal accumulation in a mafic magma chamber.

Experimental Workflow

Experimental_Workflow Start Starting Material (Basaltic Glass) Preparation Capsule Preparation (this compound + Olivine) Start->Preparation Furnace High-Temperature Furnace Run Preparation->Furnace Quench Rapid Quenching to Glass Furnace->Quench Analysis Electron Microprobe Analysis Quench->Analysis Results Equilibrium Melt Composition Analysis->Results

Caption: A typical experimental workflow for determining this compound saturation in a basaltic melt.

References

Anorthite Formation in High-Grade Metamorphic Rocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anorthite (CaAl₂Si₂O₈), the calcium-rich end-member of the plagioclase feldspar (B12085585) solid solution series, is a key rock-forming mineral indicative of high-temperature and, in many cases, moderate- to high-pressure geological environments. Its presence and composition in high-grade metamorphic rocks, such as granulites and upper-amphibolite facies rocks, provide crucial constraints on the pressure-temperature (P-T) conditions of metamorphism in the deep crust. This technical guide explores the fundamental principles of this compound formation in these settings, detailing the primary reaction pathways, stability conditions, and the experimental methodologies used to determine them.

Geological Significance and Occurrence

This compound is a principal constituent of mafic igneous rocks and is also a characteristic mineral in several types of high-grade metamorphic rocks.[1] Its formation during metamorphism signifies the attainment of high temperatures, typically exceeding 700°C, characteristic of the granulite facies.[2] It is commonly found in two main types of protoliths that have undergone high-grade metamorphism:

  • Metamorphosed Mafic Rocks: In mafic rocks like basalts and gabbros, prograde metamorphism from greenschist to amphibolite and finally to granulite facies involves a systematic increase in the calcium content of plagioclase.[3] The initial, more sodium-rich plagioclase (albite or oligoclase) reacts with other hydrous mafic minerals like hornblende to form a more calcic plagioclase, trending towards this compound, along with pyroxenes and garnet.[3]

  • Metamorphosed Calcareous Rocks: this compound is a defining mineral in calc-silicate rocks, which form from the metamorphism of impure carbonate rocks like marls or calcareous shales.[4][5] In these rocks, this compound forms through decarbonation reactions between calcite (CaCO₃), quartz (SiO₂), and aluminous clay minerals or micas at elevated temperatures.[4]

Pressure-Temperature Stability of this compound

The stability of this compound at high metamorphic grades is constrained by several key reactions. At the highest pressures and temperatures, this compound breaks down, defining its upper stability limit. The most significant of these reactions is the anhydrous breakdown to a denser mineral assemblage.

Reaction 1: Anhydrous Breakdown of this compound

3 CaAl₂Si₂O₈ (this compound) ⇌ Ca₃Al₂Si₃O₁₂ (Grossular) + 2 Al₂SiO₅ (Kyanite) + SiO₂ (Quartz)

This reaction is a key geobarometer, used by petrologists to estimate the pressure of metamorphism. Experimental studies have precisely determined the P-T conditions for this equilibrium.

Quantitative Data Presentation

The following tables summarize key quantitative data derived from experimental petrology and analyses of natural samples.

Table 1: Experimental P-T Conditions for the Anhydrous Breakdown of this compound

Temperature (°C)Pressure (kbar)Pressure (GPa)Reference
110023.42.34[6]
120025.72.57[6]
130028.12.81[6]
135029.22.92[6]
140030.43.04[6]

Data corresponds to the equilibrium curve P (kbar) = -2.1 + 0.0232 * T (°C).[7]

Table 2: Representative Mineral Compositions in this compound-Bearing Granulite

MineralFormulaSiO₂ (wt%)Al₂O₃ (wt%)FeO (wt%)MgO (wt%)CaO (wt%)Na₂O (wt%)This compound % (XAn)Reference
Plagioclase(Ca,Na)(Al,Si)AlSi₂O₈46.8533.510.100.0218.051.15~90[8]
Garnet(Fe,Mg,Ca)₃Al₂Si₃O₁₂39.2122.0528.556.852.95--[8]
Orthopyroxene(Mg,Fe)₂Si₂O₆51.021.0524.1123.150.55--[8]

Compositions are illustrative of typical granulite facies assemblages. Actual values vary with bulk rock chemistry and specific P-T conditions.

This compound-Forming Reactions and Pathways

The formation of this compound during prograde metamorphism involves the breakdown of lower-temperature minerals. The specific reaction pathway depends on the protolith composition.

Pathway in Mafic Protoliths (e.g., Amphibolite to Granulite)

The transition from amphibolite to granulite facies is marked by the dehydration of hornblende. This process releases calcium and alters the composition of coexisting plagioclase, making it more anorthitic.

Reaction 2: General Reaction in Mafic Rocks

Hornblende + Plagioclase₁ (Na-rich) + Quartz → Orthopyroxene + Clinopyroxene + Plagioclase₂ (Ca-rich/Anorthite) + H₂O

mafic_pathway cluster_amphibolite Amphibolite Facies (~550-700°C) cluster_granulite Granulite Facies (>700°C) Amph_Assem Hornblende + Plagioclase (An₃₀₋₅₀) Prograde Prograde Metamorphism (Increasing T & P) Amph_Assem->Prograde Gran_Assem Orthopyroxene + Clinopyroxene + Plagioclase (An₅₀₋₉₀) + Garnet Prograde->Gran_Assem Reaction H2O_out Dehydration (H₂O released) Prograde->H2O_out

This compound formation in a mafic protolith.
Pathway in Calcareous Protoliths (e.g., Marl to Calc-Silicate)

In metamorphosed impure limestones, reactions between carbonates and silicates produce characteristic calc-silicate minerals, including this compound, diopside, and wollastonite, while releasing carbon dioxide.

Reaction 3: this compound formation in Calcareous Rocks

2 CaCO₃ (Calcite) + KAl₃Si₃O₁₀(OH)₂ (Muscovite) + 4 SiO₂ (Quartz) → CaAl₂Si₂O₈ (this compound) + CaMg(CO₃)₂ (Dolomite precursor) → Ca(Mg,Fe)Si₂O₆ (Diopside) + KAlSi₃O₈ (K-feldspar) + 2 CO₂ + H₂O

calcareous_pathway cluster_low_grade Low Grade (e.g., Greenschist Facies) cluster_high_grade High Grade (e.g., Amphibolite/Granulite Facies) Low_Assem Calcite + Quartz + Clay Minerals / Micas Prograde Prograde Metamorphism (Increasing T) Low_Assem->Prograde High_Assem This compound + Diopside + Wollastonite + Garnet Prograde->High_Assem Reaction CO2_out Decarbonation (CO₂ released) Prograde->CO2_out

This compound formation in a calcareous protolith.

Experimental Protocols

The determination of mineral stability fields, such as that of this compound, relies on high-pressure, high-temperature laboratory experiments. The piston-cylinder apparatus is a common device for simulating conditions in the Earth's deep crust.[2][9]

General Methodology for Piston-Cylinder Experiments

A typical experimental workflow for determining a univariant reaction boundary (like the breakdown of this compound) is as follows:

  • Starting Material Preparation:

    • Synthesize pure end-member minerals or create a stoichiometric mix of oxides (e.g., CaO, Al₂O₃, SiO₂).[2] For reversal experiments, a 50/50 mixture of reactants (e.g., Grossular + Kyanite + Quartz) and products (this compound) is prepared.

    • The mix is ground into a fine, homogeneous powder to maximize reaction surface area.

    • The powder is loaded into an inert, sealed metal capsule (e.g., Platinum, Gold, or Graphite) to prevent contamination.[10]

  • Piston-Cylinder Apparatus Assembly:

    • The sealed capsule is placed at the center of a pressure assembly, typically consisting of a graphite (B72142) furnace sleeve surrounded by a solid, ductile pressure medium like NaCl, talc, or BaCO₃.[9][10]

    • A thermocouple is positioned near the capsule to monitor temperature.

    • The entire assembly is placed into the cylindrical bore of a high-strength steel or tungsten carbide pressure vessel.

  • Experimental Run:

    • Pressure is first applied by advancing a piston into the cylinder, compressing the pressure medium and the sample. This is typically done at room temperature.

    • The sample is then heated to the target temperature by passing an electrical current through the graphite furnace.

    • The experiment is held at the target P-T conditions for a duration sufficient for the reaction to proceed towards equilibrium (typically hours to days).

  • Quenching and Analysis:

    • At the end of the run, the experiment is quenched by cutting power to the furnace, causing a rapid temperature drop that "freezes" the mineral assemblage.

    • Pressure is then slowly released, and the sample capsule is extracted.

    • The capsule is opened, and the run products are analyzed using techniques such as X-ray Diffraction (XRD) to identify the mineral phases present and Electron Probe Microanalysis (EPMA) to determine their chemical compositions.[2] The direction of the reaction is determined by the growth of product minerals at the expense of reactant minerals.

experimental_workflow cluster_prep 1. Preparation cluster_run 2. Experimental Run cluster_analysis 3. Analysis StartMat Prepare Starting Materials (Oxide Mix or Mineral Mix) Encapsulate Load into Inert Capsule (e.g., Platinum, Graphite) StartMat->Encapsulate Assemble Place Capsule in Piston-Cylinder Assembly Encapsulate->Assemble Pressurize Apply Pressure to Target Assemble->Pressurize Heat Heat to Target Temperature Pressurize->Heat Dwell Hold at P-T for Duration (Hours to Days) Heat->Dwell Quench Quench Experiment (Rapid Cooling) Dwell->Quench Extract De-pressurize & Extract Quench->Extract Analyze Analyze Run Products (XRD, EPMA) Extract->Analyze Result Determine Reaction Direction Analyze->Result

Workflow for a piston-cylinder experiment.

Conclusion

The formation of this compound in high-grade metamorphic rocks is a critical indicator of deep crustal processes. In mafic rocks, its formation is tied to dehydration reactions and results in progressively more calcium-rich plagioclase at higher grades. In calcareous rocks, it forms through decarbonation reactions. The stability of this compound is well-constrained by experimental petrology, with its breakdown to grossular, kyanite, and quartz providing a robust geobarometer for estimating the pressures of metamorphism. Understanding these formation pathways and stability limits allows researchers to decipher the complex P-T-t (Pressure-Temperature-time) histories of the Earth's continental crust.

References

The Geological Cornerstone of the Moon: An In-depth Guide to Anorthite in the Lunar Highlands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Anorthite, a calcium-rich variety of plagioclase feldspar, is the principal constituent of the lunar highlands, the bright, heavily cratered regions that dominate the Moon's surface.[1][2] Its prevalence is the cornerstone of the Lunar Magma Ocean (LMO) hypothesis, a foundational theory suggesting the Moon was once covered by a global ocean of molten rock.[3][4] The subsequent crystallization of this ocean led to the formation of the anorthositic crust, making these rocks a direct window into the Moon's primordial differentiation.[4][5] This technical guide explores the profound geological significance of this compound, detailing the processes of its formation, its composition as determined from returned lunar samples, and the analytical methods used to unlock its secrets.

The Lunar Magma Ocean Hypothesis and this compound Flotation

The prevailing model for the formation of the Moon's primary crust is the Lunar Magma Ocean (LMO) hypothesis.[3][6] This theory posits that following the Moon's accretion around 4.5 billion years ago, the energy from its formation resulted in a global layer of molten rock.[4][7] As this massive magma ocean began to cool and solidify, a process of fractional crystallization occurred.[5]

Initially, denser, iron and magnesium-rich minerals like olivine (B12688019) and pyroxene (B1172478) crystallized and sank to form the lunar mantle.[4][7] After approximately 80% of the magma ocean had crystallized, the remaining melt became sufficiently enriched in aluminum and calcium for this compound-rich plagioclase to form.[4][6] Crucially, under the Moon's lower gravity, these this compound crystals were less dense than the surrounding magma and floated to the surface, coalescing into a thick, buoyant crust.[5][7] This flotation process is responsible for the anorthosite-rich composition of the lunar highlands, which constitute about 83% of the lunar surface.[8]

The diagram below illustrates this sequential process of differentiation within the Lunar Magma Ocean, leading to the formation of the anorthositic crust.

LMO_Differentiation Logical Flow of Lunar Magma Ocean Differentiation MoltenMoon Early Moon: Global Magma Ocean (~4.5 Ga) Cooling Global Cooling and Fractional Crystallization MoltenMoon->Cooling Heat Radiates into Space Sinking Dense Mafic Minerals Sink (Olivine, Pyroxene) Cooling->Sinking Higher Density Floating Less-Dense Plagioclase Floats (this compound) Cooling->Floating Lower Density Mantle Formation of Lunar Mantle Sinking->Mantle Crust Formation of Primary Anorthositic Crust (Lunar Highlands) Floating->Crust

Figure 1: Lunar Magma Ocean Differentiation Process

Composition and Chronology of Lunar Anorthosites

Samples returned from the Apollo missions confirmed that the highlands are dominated by a rock type known as Ferroan Anorthosite (FAN).[3] These rocks are defined as having greater than 90% plagioclase feldspar, with some samples like 15415 (the "Genesis Rock") containing up to 98-99% this compound.[9] The term "ferroan" refers to the presence of associated mafic minerals (pyroxene and olivine) that are rich in iron relative to magnesium.[10]

Data Presentation: Mineralogy and Age

The quantitative data derived from decades of analysis of Apollo samples provide critical constraints for lunar formation models. The tables below summarize the typical mineral composition of Ferroan Anorthosite and the radiometric ages of key anorthositic samples.

MineralChemical FormulaTypical Modal Abundance (%)
Plagioclase (this compound)CaAl₂Si₂O₈> 90%
Low-Ca Pyroxene(Mg,Fe)SiO₃1 - 5%
High-Ca PyroxeneCa(Mg,Fe)Si₂O₆< 3%
Olivine(Fe,Mg)₂SiO₄Traces
IlmeniteFeTiO₃Traces
Table 1: Typical mineral composition of pristine Ferroan Anorthosite (FAN) based on analyses of Apollo samples.

The age of these rocks provides a timeline for the solidification of the Moon's crust. While subject to some debate and resetting by later impacts, the most robust dating points to a very ancient origin.[6][10]

Sample IDRock TypeAge (Billion Years, Ga)Dating Method
60025Ferroan Anorthosite4.36 ± 0.03Pb-Pb, Sm-Nd
67215Ferroan Noritic Anorthosite4.40 ± 0.11Sm-Nd
15415Ferroan Anorthosite~4.09 ± 0.19Ar-Ar
Pyroxene Average (Multiple FANs)Ferroan Anorthosite4.46 ± 0.04Sm-Nd
Table 2: Radiometric ages of select lunar anorthosite samples returned by the Apollo missions. Ages indicate the time of crystallization.[6][10][11][12]

While the LMO model is well-established, the range of ages and trace element heterogeneity in some anorthosites suggest that the process may have been more complex than a single, uniform magma ocean crystallizing.[6][13] Some evidence points to possibilities of serial magmatism or large-scale melting events caused by impacts that contributed to the crust.[6]

Analytical Methodologies for Lunar Samples

The determination of the composition, age, and petrogenesis of lunar anorthosites relies on a suite of sophisticated analytical techniques applied to the returned samples.[14] These protocols, conducted under stringent contamination-controlled conditions, are essential for extracting scientifically robust data.[15] Modern advances in these techniques continue to reveal new information from samples collected over 50 years ago.[16]

Experimental Protocols
  • Petrographic Analysis: The initial step involves creating ultra-thin sections of the rock samples (typically 30 micrometers thick). These sections are then analyzed using polarized light microscopy to identify mineral phases, determine their abundances, and characterize the rock's texture, which reveals its cooling and impact history.[17]

  • Electron Probe Microanalysis (EPMA): This is a key technique for quantitative chemical analysis of individual mineral grains identified during petrography.[18] A focused beam of electrons is directed at a specific point on the sample, causing the atoms to emit X-rays with characteristic wavelengths and energies. By measuring these X-rays, the precise elemental composition (e.g., the Ca/(Ca+Na) ratio in plagioclase or the Mg/(Mg+Fe) ratio in pyroxene) of a micrometer-scale area can be determined.

  • Mass Spectrometry for Geochronology: To determine the crystallization age of the rocks, isotopic dating methods are employed using mass spectrometry.[17]

    • Samarium-Neodymium (Sm-Nd) & Uranium-Lead (U-Pb): These long-lived isotopic systems are workhorses of planetary chronology. Mineral separates (e.g., pyroxene and plagioclase) are chemically dissolved, and the parent and daughter isotopes (e.g., ¹⁴⁷Sm and ¹⁴³Nd) are isolated. A thermal ionization mass spectrometer (TIMS) or multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) is used to measure their precise ratios, which allows for the calculation of the rock's age.[10][16]

    • Argon-Argon (Ar-Ar): This method, a refinement of Potassium-Argon dating, is also used, particularly for determining the timing of later thermal events like major impacts.[11]

The following diagram outlines a typical workflow for the analysis of a returned lunar sample, from initial preparation to the generation of an integrated dataset.

Sample_Analysis_Workflow Generalized Workflow for Lunar Sample Analysis Sample Returned Lunar Sample (e.g., Ferroan Anorthosite) Prep Sample Preparation (Thin Sectioning, Mineral Separation) Sample->Prep Petrography Petrographic Analysis (Polarized Light Microscopy) Prep->Petrography Texture & Mineral ID MassSpec Geochronological Analysis (Mass Spectrometry) Prep->MassSpec Mineral Separates EPMA Geochemical Analysis (Electron Probe Microanalyzer) Petrography->EPMA Targeted Analysis Data Integrated Dataset: Composition, Texture, Age Petrography->Data EPMA->Data MassSpec->Data

Figure 2: Lunar Sample Analysis Workflow

Conclusion

This compound is more than just the most common mineral in the lunar highlands; it is the physical record of the Moon's fiery birth and its primary differentiation. The study of ferroan anorthosites from the Apollo missions fundamentally shaped our understanding of planetary crust formation. Through meticulous analytical work, scientists have pieced together a history that begins with a global ocean of magma solidifying into the ancient, battered highlands we see today. As analytical techniques improve and new missions target unexplored regions, the study of lunar this compound will continue to be of paramount significance in refining our models of the formation and evolution of the Moon and other rocky bodies in our solar system.[19][20]

References

Anorthite: A Comprehensive Technical Guide to its Natural Occurrences and Type Localities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anorthite, the calcium-rich end-member of the plagioclase feldspar (B12085585) solid solution series, is a fundamental rock-forming mineral with the chemical formula CaAl₂Si₂O₈.[1][2] Its presence and composition provide critical insights into the petrogenesis of igneous and metamorphic rocks. This technical guide offers an in-depth exploration of the natural occurrences and type localities of this compound, presenting quantitative data, detailed experimental protocols for its identification and characterization, and visual representations of its relationships and analytical workflows. While this compound itself does not have direct applications in drug development, the analytical techniques detailed herein are widely applicable in materials science and the characterization of crystalline solids.

Natural Occurrences and Geological Settings

This compound is predominantly found in mafic igneous rocks, which are rich in magnesium and iron.[1] It is a key component of rocks such as gabbro, basalt, and anorthosite.[1] In these settings, this compound is one of the first minerals to crystallize from molten magma. Its formation is favored in environments with high calcium content.

Metamorphic environments also host this compound, particularly in high-grade metamorphic rocks of the granulite facies.[1] It can form through the metamorphism of calcium-rich sedimentary rocks (metamorphosed carbonates) and in contact metamorphism zones where magma has intruded into carbonate rocks.[1]

Notably, this compound is a significant constituent of the lunar highlands, with the "Genesis Rock," collected during the Apollo 15 mission, being a famous example of anorthosite, a rock composed almost entirely of this compound.[1] this compound has also been identified in meteorites and samples from Comet Wild 2.[2]

Type Localities:

The designated type localities for this compound, where it was first described in 1823 by Gustav Rose, are Monte Somma and Valle di Fassa in Italy.[1][2][3]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Chemical Composition (Ideal) Weight Percent (%)
CaO20.1
Al₂O₃36.7
SiO₂43.2
Physical Properties Value
Mohs Hardness6 - 6.5
Specific Gravity2.72 - 2.75
Crystal SystemTriclinic
CleavagePerfect on {001}, Good on {010}
FractureUneven to conchoidal
LusterVitreous
Optical Properties Value
Refractive Index (nα)1.573 - 1.577
Refractive Index (nβ)1.580 - 1.585
Refractive Index (nγ)1.585 - 1.590
Birefringence (δ)0.012 - 0.013
2V angle78° - 83°
Optical CharacterBiaxial (-)

Note: The composition of natural this compound can vary, with sodium substituting for calcium in the plagioclase solid solution series. This compound is defined as having >90% of the calcium end-member component.[1]

Experimental Protocols

The identification and characterization of this compound rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

X-ray Powder Diffraction (XRPD)

Objective: To identify the crystalline structure of this compound and distinguish it from other minerals.

Methodology:

  • Sample Preparation: A small, representative sample of the mineral is ground to a fine powder (typically <10 μm) to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

  • Instrumentation: A powder X-ray diffractometer is used. The instrument consists of an X-ray source (commonly Cu Kα radiation), a goniometer to control the angle of the incident beam and the detector, and an X-ray detector.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam at various angles (2θ). The detector measures the intensity of the diffracted X-rays at each angle. A typical scan range for this compound would be from 5° to 70° 2θ.

  • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a unique "fingerprint" of the mineral's crystal structure. The positions and intensities of the diffraction peaks are compared to a standard reference database, such as the International Centre for Diffraction Data (ICDD), to confirm the identity of this compound.[4] The primary diffraction peaks for this compound can be observed and compared with known standards.[5][6]

Electron Probe Microanalysis (EPMA)

Objective: To determine the precise elemental composition of this compound.

Methodology:

  • Sample Preparation: A polished thin section or a grain mount of the this compound sample is prepared. The surface must be flat and highly polished to ensure accurate analysis. The sample is then coated with a thin layer of carbon to make it electrically conductive.[7]

  • Instrumentation: An electron probe microanalyzer is used. This instrument focuses a high-energy beam of electrons onto a small spot on the sample's surface.

  • Data Collection: The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS).[8][9] For a quantitative analysis of this compound, the elements Ca, Al, Si, and Na are typically measured.

  • Data Analysis: The intensity of the characteristic X-rays from the sample is compared to the intensity of X-rays from known standards under the same analytical conditions.[9] This allows for the calculation of the weight percent of each element in the this compound sample. The composition is often expressed in terms of the this compound (An) and albite (Ab) end-members.[10]

Raman Spectroscopy

Objective: To identify this compound and study its molecular structure based on vibrational modes.

Methodology:

  • Sample Preparation: A small, clean sample of the mineral is placed on a microscope slide. No special preparation is usually required, making it a non-destructive technique.

  • Instrumentation: A Raman spectrometer equipped with a microscope is used. A monochromatic laser beam (e.g., 532 nm) is focused onto the sample.[11][12]

  • Data Collection: The laser light interacts with the molecules in the sample, causing some of it to be inelastically scattered (the Raman effect). The scattered light is collected and passed through a spectrometer, which separates the light by wavelength. The resulting Raman spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

  • Data Analysis: The positions and relative intensities of the peaks in the Raman spectrum are characteristic of the vibrational modes of the this compound crystal lattice.[13][14] This spectrum can be compared with reference spectra of known minerals for positive identification.

Polarized Light Microscopy (PLM)

Objective: To observe the optical properties of this compound in thin section for identification.

Methodology:

  • Sample Preparation: A standard thin section (30 μm thick) of the rock containing this compound is prepared and mounted on a glass slide.

  • Instrumentation: A petrographic microscope equipped with two polarizers (a polarizer and an analyzer) and a rotating stage is used.

  • Data Collection and Analysis:

    • Plane-Polarized Light (PPL): The relief (how much the mineral stands out from the mounting medium) and color are observed. This compound is colorless in PPL and has a moderate positive relief.[15]

    • Cross-Polarized Light (XPL): The analyzer is inserted, and the interference colors, twinning, and extinction angle are observed. This compound typically shows first-order gray to white interference colors.[15] A key diagnostic feature of plagioclase feldspars, including this compound, is the presence of polysynthetic "albite" twinning, which appears as a series of parallel bands that go extinct at different angles as the stage is rotated.[15][16] The Michel-Lévy method can be used to determine the this compound content by measuring the extinction angle in appropriately oriented crystals.[15]

Mandatory Visualizations

Anorthite_Plagioclase_Series cluster_Plagioclase Plagioclase Feldspar Solid Solution Series Albite Albite (NaAlSi₃O₈) This compound This compound (CaAl₂Si₂O₈) Albite->this compound Continuous Solid Solution (Na⁺ ↔ Ca²⁺ and Si⁴⁺ ↔ Al³⁺ substitution)

Caption: Logical relationship of this compound within the Plagioclase series.

Anorthite_Characterization_Workflow cluster_Workflow Experimental Workflow for this compound Characterization A Sample Collection (Rock Specimen) B Thin Section Preparation A->B C Polarized Light Microscopy (PLM) (Initial Identification, Optical Properties) B->C D X-ray Powder Diffraction (XRPD) (Crystal Structure Confirmation) C->D Further Characterization E Electron Probe Microanalysis (EPMA) (Precise Chemical Composition) C->E Further Characterization F Raman Spectroscopy (Vibrational Structure Confirmation) C->F Further Characterization G Data Integration and Interpretation D->G E->G F->G

Caption: A typical experimental workflow for the characterization of this compound.

References

thermal expansion coefficient of anorthite ceramics

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the for researchers, scientists, and drug development professionals.

Introduction to Anorthite Ceramics

This compound (CaO·Al₂O₃·2SiO₂) is a calcium feldspar (B12085585) mineral that, when synthesized into a ceramic, exhibits a range of desirable thermomechanical properties.[1][2] These ceramics are noted for their excellent physical characteristics, including a low coefficient of thermal expansion (CTE), high thermal shock resistance, low dielectric constant, and high creep resistance at elevated temperatures.[3][4][5] These properties make this compound-based materials highly valuable for applications ranging from electronic substrates and insulators to refractory materials and advanced cookware.[2][4][6]

The synthesis of this compound ceramics typically involves the high-temperature reaction of raw materials rich in calcium, aluminum, and silicon, such as kaolin (B608303), calcite, wollastonite, and alumina (B75360).[3][6][7][8] The final properties of the ceramic, particularly its CTE, are highly dependent on the purity of the constituent phases, the sintering process, and the resulting microstructure.

Thermal Expansion Coefficient (CTE) of this compound Ceramics

The CTE is a critical parameter that describes how a material's size changes with a change in temperature.[9][10] For ceramic materials, a low CTE is often desirable to minimize internal stresses during heating and cooling, thereby preventing cracking and improving thermal shock resistance.[5][11] this compound is distinguished by its inherently low CTE compared to other traditional ceramics like quartz and mullite (B73837) porcelain.[6]

Quantitative Data

The CTE of this compound ceramics can vary based on the composition, phase purity, and processing conditions. The following table summarizes reported CTE values from various studies.

Ceramic CompositionTemperature Range (°C)CTE (×10⁻⁶/°C or ×10⁻⁶/K)Reference
Pure this compound-4.82[1][6]
This compound-based porcelainRoom Temp - 6504.82[6]
This compound-based porcelainised stoneware25 - 6005.1
Single-phase this compound ceramic-4.9[4]
CaO-Al₂O₃-SiO₂-B₂O₃ ceramic with 30% this compound-4.7[12]
CaO-Al₂O₃-SiO₂-B₂O₃ ceramic with no this compound-6.2[12]
This compound (general)-4.5[4]
Bone china with 50% this compound replacement-5.28[5]
Bone china without this compound-8.88[5]
Factors Influencing the Thermal Expansion Coefficient

Several factors can influence the overall CTE of an this compound-based ceramic body:

  • Phase Composition: The presence of other crystalline or amorphous (glassy) phases significantly affects the bulk CTE. For instance, the CTE of the ceramic composite decreases as the proportion of the this compound phase increases.[12] Residual quartz, which has a higher CTE, can increase the overall expansion of the ceramic.

  • Additives and Impurities: The addition of certain oxides can modify the CTE. For example, adding alumina (Al₂O₃) to the raw material mixture has been shown to reduce the final CTE of the sintered body.[13]

  • Microstructure: The grain size, porosity, and distribution of crystalline phases within the glassy matrix influence the thermomechanical behavior of the ceramic. A dense, homogeneous microstructure with well-developed this compound crystals generally leads to more predictable and consistent thermal expansion properties.

Experimental Protocols

Synthesis of this compound Ceramics via Solid-State Reaction

A common and cost-effective method for producing this compound ceramics is through solid-state synthesis.[14] This process involves the high-temperature reaction of powdered precursors.

Methodology:

  • Raw Material Selection: Precursor powders are selected to provide the necessary oxides (CaO, Al₂O₃, SiO₂). Common raw materials include kaolin (Al₂Si₂O₅(OH)₄), calcite (CaCO₃), wollastonite (CaSiO₃), quartz (SiO₂), and pure oxides like Al₂O₃ and CaO.[3][7][14][15]

  • Milling and Mixing: The raw materials are weighed in stoichiometric proportions and intimately mixed to ensure homogeneity. This is typically achieved through ball milling.

  • Calcination: The powder mixture is heated to an intermediate temperature (calcined) to decompose carbonates and hydroxides and to initiate the solid-state reaction.

  • Forming: The calcined powder is granulated and pressed into a desired shape (e.g., a small bar or pellet for testing) using techniques like uniaxial pressing.[15][16]

  • Sintering: The formed "green" body is fired at a high temperature (typically 1100°C to 1450°C) to achieve densification and the full formation of the this compound crystalline phase.[6][13] The precise sintering temperature and duration are critical for controlling the final phase composition and microstructure.

G cluster_prep Powder Preparation cluster_fab Fabrication cluster_result Result Raw_Materials 1. Raw Material Selection (Kaolin, Calcite, Alumina, etc.) Milling 2. Milling and Mixing Raw_Materials->Milling Calcination 3. Calcination Milling->Calcination Forming 4. Forming (Uniaxial Pressing) Calcination->Forming Sintering 5. Sintering (1100-1450°C) Forming->Sintering Anorthite_Ceramic This compound Ceramic Body Sintering->Anorthite_Ceramic

Workflow for Solid-State Synthesis of this compound Ceramics.
Measurement of the Thermal Expansion Coefficient

The standard technique for measuring the CTE of dense solids like ceramics is dilatometry.[9][17][18] A dilatometer precisely measures the dimensional change of a sample as a function of temperature.

Methodology:

  • Sample Preparation: A small, rectangular bar-shaped specimen with parallel end faces is prepared from the sintered this compound ceramic. Typical dimensions can be up to 50 mm in length and 6.5 mm in width.[9]

  • Calibration: The apparatus is calibrated using a standard reference material with a well-known thermal expansion, such as a corundum single crystal.[9]

  • Measurement: The sample is placed in the dilatometer's furnace. A push rod, in light contact with the sample, is connected to a sensor that records displacement. Newer systems may use non-contact laser methods.[17]

  • Heating and Cooling Cycle: The sample is subjected to a controlled heating and cooling cycle at a predefined, constant rate.[9] The instrument continuously records the sample's change in length (ΔL) and the corresponding temperature (T).

  • Data Analysis: The CTE is calculated from the slope of the thermal expansion curve (relative change in length vs. temperature). The mean coefficient of linear thermal expansion (α) is determined by the formula:

    α = (ΔL / L₀) / ΔT

    where L₀ is the initial length of the sample, ΔL is the change in length, and ΔT is the change in temperature.

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Sample_Prep 1. Prepare Ceramic Test Specimen Calibration 2. Calibrate Dilatometer with Standard Sample_Prep->Calibration Placement 3. Place Sample in Furnace Calibration->Placement Heating 4. Apply Controlled Heating/Cooling Cycle Placement->Heating Recording 5. Record Length Change vs. Temperature Heating->Recording Plotting 6. Plot Dilatometric Curve Recording->Plotting Calculation 7. Calculate CTE (α) from Slope Plotting->Calculation

Experimental Workflow for CTE Measurement using Dilatometry.

Significance and Applications

The low thermal expansion coefficient of this compound is the primary reason for its use in applications requiring high thermal stability and shock resistance.

  • Electronic Substrates: In multilayer ceramic capacitors and other electronic components, a low CTE that matches that of silicon is crucial to prevent mechanical failure during thermal cycling.

  • Refractories and Kiln Furniture: this compound's ability to withstand high temperatures without significant dimensional change makes it suitable for refractory linings and supports used in high-temperature furnaces.

  • Cookware and Tableware: this compound porcelain is more resistant to thermal shock than traditional porcelain, reducing the likelihood of cracking when subjected to rapid temperature changes (e.g., from an oven to a countertop).[6]

  • Dental and Biomedical Materials: The thermomechanical stability and chemical inertness of this compound are advantageous for certain biomedical applications.

References

An In-depth Technical Guide to the High-Pressure and High-Temperature Stability of Anorthite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of anorthite (CaAl₂Si₂O₈), a key rock-forming mineral, under extreme pressure and temperature conditions. Understanding the phase transitions and decomposition pathways of this compound is crucial for various fields, including geochemistry, geophysics, and materials science. This document summarizes key experimental findings, details the methodologies employed in these studies, and presents the information in a clear and accessible format.

High-Pressure/High-Temperature Phase Transitions and Decomposition of this compound

This compound, a feldspar (B12085585) mineral with a framework structure, undergoes several transformations to denser phases at elevated pressures and temperatures. The open framework, with aluminum in four-fold coordination with oxygen, collapses under pressure to assemblages containing aluminum in six-fold coordination.[1]

Solid-State Decomposition Reactions

At high pressures and temperatures, this compound breaks down into an assemblage of denser minerals. The primary decomposition reaction is:

3 CaAl₂Si₂O₈ (this compound) ⇌ Ca₃Al₂(SiO₄)₃ (Grossularite) + 2 Al₂SiO₅ (Kyanite) + SiO₂ (Quartz)[1][2]

Another decomposition reaction occurring at higher temperatures involves the formation of Ca-Tschermak's molecule:

3 CaAl₂Si₂O₈ (this compound) ⇌ 3 CaAl₂SiO₆ (Ca-Tschermak's molecule) + 3 SiO₂ (Quartz)[1]

The equilibrium boundary for the breakdown to grossularite, kyanite, and quartz has been experimentally determined. For example, one study established the reaction at 1350°C and 30.0 kilobars.[1] A linear equation describing this boundary is given by:

P (kbar) = -2.1 + 0.0232 * T (°C)[2]

This reaction is sluggish, and the presence of a flux, such as small amounts of oxalic acid dihydrate, can facilitate the attainment of equilibrium in experimental runs.[2][3]

Melting Behavior

The melting behavior of this compound is highly dependent on pressure. At atmospheric pressure, this compound melts congruently at approximately 1553°C.[1] Up to about 9 kilobars, the melting remains congruent with a positive slope on the pressure-temperature diagram.[1][3]

Above approximately 9-10 kilobars, this compound melts incongruently to corundum (Al₂O₃) and a liquid phase.[1][3] This incongruent melting curve has a negative slope.[1][3] The appearance of corundum is a key indicator of this transition.[3] Interestingly, corundum can also exsolve from solid this compound at pressures above 9 kbar at temperatures below the melting point, indicating that stoichiometric this compound is unstable at these high pressures.[3][4]

Displacive Phase Transition

At room temperature, this compound undergoes a displacive phase transition from a Pī to an Iī crystal symmetry at pressures between 2.55 and 2.74 GPa.[5][6] This is a first-order transition characterized by discontinuities in the unit-cell angles and a decrease in unit-cell volume.[5][6] The degree of Al,Si ordering within the this compound crystal structure significantly influences this transition.[5][6] Increased disorder can cause the transition to become smeared out over a pressure interval or even become continuous at higher pressures.[5][6]

Quantitative Data on this compound Stability

The following tables summarize the quantitative data from key experimental studies on the stability of this compound at high pressures and temperatures.

Reaction/TransitionPressure (kbar)Temperature (°C)Reference(s)
3 this compound ⇌ Grossularite + 2 Kyanite + Quartz30.01350[1]
Congruent Melting (Upper Limit)~9~1570[3]
Incongruent Melting to Corundum + Liquid (Example Point)291450[3]
Pī to Iī Phase Transition (at room temperature)25.5 - 27.4Room Temperature[5][6]

Table 1: Key Pressure-Temperature Points for this compound Transitions.

Phase Boundary EquationPressure Range (kbar)Temperature Range (°C)Reference(s)
P (kbar) = -2.1 + 0.0232 * T (°C) (this compound Breakdown)-1100 - 1400[2]
P (bars) = 28,500 + 23.9 * (T(°C) - 1300) (Upper Stability)--[1]

Table 2: Equations for this compound Phase Boundaries.

Experimental Protocols

The determination of this compound stability fields relies on sophisticated high-pressure and high-temperature experimental techniques.

High-Pressure Apparatus
  • Solid-Media Piston-Cylinder Apparatus: This is a common tool for studying mineral reactions at high pressures and temperatures.[2][3]

    • Sample Assembly: A small, cylindrical furnace assembly is placed within a pressure medium, typically made of materials like NaCl, talc, or pyrophyllite.[3] The sample, either a natural or synthetic this compound powder, is encapsulated in a noble metal capsule (e.g., platinum or silver-palladium) to prevent contamination.

    • Pressure Generation and Calibration: Pressure is applied by a hydraulic press to a piston, which compresses the entire assembly. Pressure calibration is crucial and is often performed by running experiments with materials having well-known phase transitions, such as the melting curve of NaCl.[3]

    • Temperature Control and Measurement: Temperature is generated by passing a current through a resistive furnace (e.g., graphite). Temperature is monitored using a thermocouple (e.g., Pt/Pt-Rh or W-Re types) placed near the sample capsule.

  • Diamond-Anvil Cell (DAC): The DAC is used for achieving very high pressures and allows for in-situ observations.[5][7][8]

    • Principle: Two brilliant-cut diamonds with small, flat culets are pressed against each other. The sample is placed in a small hole in a metal gasket between the diamonds.

    • Pressure Medium: A pressure-transmitting medium (e.g., a 4:1 methanol-ethanol mixture or a noble gas like argon) is loaded into the sample chamber to ensure hydrostatic or quasi-hydrostatic conditions.

    • Pressure Measurement: Pressure is typically measured using the fluorescence of a small ruby chip included with the sample. The wavelength of the ruby fluorescence shifts systematically with pressure.

    • Heating: For high-temperature experiments, laser heating is commonly employed, where a high-power laser is focused on the sample through the transparent diamond anvils.[8]

Starting Materials
  • Synthetic this compound: Often crystallized from a glass of this compound composition, which is prepared by melting a mixture of high-purity oxides (SiO₂, Al₂O₃) and a carbonate (CaCO₃).[1]

  • Natural this compound: Natural mineral samples are also used, and their composition is verified using techniques like electron microprobe analysis.[5]

Post-Experiment Analysis

After the high-pressure and high-temperature experiment, the sample is quenched (rapidly cooled) and the pressure is released. The run products are then analyzed to identify the phases present.

  • X-ray Diffraction (XRD): This is a primary technique for identifying the crystalline phases in the experimental charge. The diffraction pattern of the run product is compared to standard diffraction patterns of known minerals.[1]

  • Optical Microscopy: The texture and optical properties of the run products are examined under a petrographic microscope to identify different phases.[1]

  • Electron Microprobe Analysis: This technique is used to determine the chemical composition of the individual phases within the experimental charge.

Visualizing this compound Stability and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key phase relationships and a typical experimental workflow.

Anorthite_Phase_Transitions This compound This compound (Pī) High_P_this compound This compound (Iī) This compound->High_P_this compound Increasing Pressure (e.g., > 2.55 GPa at RT) Decomposition_Products Grossularite + Kyanite + Quartz This compound->Decomposition_Products Increasing Pressure & Temperature (e.g., > 30 kbar, 1350°C) Melt_Congruent Congruent Melt This compound->Melt_Congruent Increasing Temperature (< ~9 kbar) Melt_Incongruent Corundum + Liquid This compound->Melt_Incongruent Increasing Temperature & Pressure (> ~9 kbar)

Caption: Phase transitions and decomposition pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp High P-T Experiment cluster_analysis Post-Run Analysis Start_Material Starting Material (Natural or Synthetic this compound) Encapsulation Encapsulation (e.g., Pt capsule) Start_Material->Encapsulation HP_Apparatus High-Pressure Apparatus (e.g., Piston-Cylinder) Encapsulation->HP_Apparatus Pressurizing Pressurizing to Target P HP_Apparatus->Pressurizing Heating Heating to Target T Dwell Dwell at P-T conditions Heating->Dwell Pressurizing->Heating Quench Quench (Rapid Cooling) Dwell->Quench Extraction Sample Extraction Quench->Extraction XRD X-ray Diffraction Extraction->XRD Microscopy Optical Microscopy Extraction->Microscopy Microprobe Electron Microprobe XRD->Microprobe

Caption: A typical experimental workflow for high-pressure studies.

References

An In-Depth Technical Guide to Anorthite Phase Transitions Under High Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of anorthite (CaAl₂Si₂O₈), a key rock-forming mineral, under high-pressure conditions. Understanding these transitions is crucial for insights into deep crustal and upper mantle petrology. This document details the structural changes, summarizes quantitative data from various studies, outlines the experimental methodologies employed, and visualizes the transition pathways.

Introduction to this compound and High-Pressure Behavior

This compound, the calcium-rich end-member of the plagioclase feldspar (B12085585) series, exhibits a series of complex phase transitions when subjected to high pressures. At ambient conditions, this compound crystallizes in the triclinic system with the space group P1.[1][2] As pressure increases, it undergoes several transformations, including a displacive phase transition, amorphization, and eventual breakdown into denser mineral assemblages. These transitions have significant implications for understanding the physical and chemical properties of Earth's lower crust and upper mantle.

Under elevated pressures, stoichiometric this compound becomes unstable.[3][4] The application of pressure induces changes in its crystal structure, leading to phases with higher density and different symmetry. The study of these high-pressure phases provides valuable data for interpreting seismic discontinuities and modeling geochemical processes in the Earth's interior.

Crystalline Phase Transitions

At room temperature, this compound undergoes a displacive phase transition from the low-pressure P1 phase to a high-pressure I1 phase.[1] This transition is characterized by significant discontinuities in the unit-cell angles and a decrease in the unit-cell volume.[1] For natural, well-ordered this compound, this transition occurs between 2.55 and 2.74 GPa.[1] The transition pressure and its nature (first-order vs. continuous) are sensitive to the degree of Al/Si ordering within the crystal structure.[1] More disordered this compound samples exhibit a higher transition pressure and a more continuous, or second-order, character.[1]

The mechanism of this phase transition primarily involves the tilting of essentially rigid aluminosilicate (B74896) tetrahedra.[5] A key indicator of the transition to the I1 phase is the near-complete disappearance of c and d type reflections in X-ray diffraction patterns.[5][6]

Raman spectroscopy studies have revealed an additional reversible, displacive phase transition at approximately 10 GPa.[7] This transition to a new, not fully characterized phase suggests a significant change in the compression mechanism at these higher pressures, possibly involving a shortening of the T-O (tetrahedral cation-oxygen) bond lengths.[7]

Pressure-Induced Amorphization

Upon further compression, crystalline this compound undergoes amorphization, transforming into a non-crystalline, glass-like state. The onset of this process is observed through a significant reduction in the intensity of Bragg reflections in X-ray diffraction patterns at pressures between 10 and 14 GPa.[8][9] this compound becomes completely X-ray amorphous at pressures ranging from 14 to 20 GPa.[8][9] In-situ Raman spectroscopy experiments support these findings, suggesting that vitrification begins above 11 GPa and is complete by 17 GPa.[8]

The amorphization is thought to be a result of the crystal lattice being unable to accommodate further strain through simple bond bending and tilting, leading to a breakdown of long-range order. The resulting amorphous phase is denser than the crystalline starting material.

High-Pressure Breakdown Reactions

At high pressures and high temperatures, this compound breaks down into an assemblage of denser minerals. At pressures greater than approximately 9-10 kbar, stoichiometric this compound is unstable and can exsolve corundum (Al₂O₃) even at temperatures well below melting.[3][4][10]

A significant breakdown reaction, important for geobarometry, is: 3 CaAl₂Si₂O₈ (this compound) ⇌ Ca₃Al₂Si₃O₁₂ (grossular) + 2 Al₂SiO₅ (kyanite) + SiO₂ (stishovite/coesite)[3][10]

This reaction has been experimentally investigated, and the pressure-temperature conditions for this equilibrium have been determined.[3][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from various experimental studies on this compound phase transitions.

Table 1: P1 to I1 Phase Transition Parameters

Degree of Al/Si Order (Qod)Transition Pressure (GPa)Transition CharacterReference
0.92 (Natural this compound)2.55 - 2.74First-order[1]
0.87> 2.55 (smeared)Broadened first-order[1]
0.85> 2.55 (smeared)Broadened first-order[1]
0.824.05 ± 0.05Continuous[1]
0.784.8 ± 0.3Near second-order[1]

Table 2: Pressure-Induced Amorphization of this compound

Experimental TechniqueOnset of Amorphization (GPa)Complete Amorphization (GPa)Reference
Energy-Dispersive X-ray Diffraction10 - 1414 - 20[8][9]
Raman Spectroscopy> 11~17[8]
Birefringence (on recovered samples)-~25[8]

Table 3: High-Pressure Breakdown Reactions of this compound

ReactionPressure (kbar)Temperature (°C)ProductsReference
Incongruent Melting> 9> 1570Corundum + Liquid[3]
Subsolidus Corundum Exsolution> 9-10Well below meltingCorundum + Al-deficient this compound[3][4]
Breakdown to Grossular + Kyanite + SiO₂Varies with temp.1100 - 1400Grossular + Kyanite + SiO₂[3][10]

Experimental Protocols

The study of this compound under high pressure relies on sophisticated experimental techniques capable of generating and maintaining extreme conditions while allowing for in-situ measurements.

  • Diamond Anvil Cell (DAC): The most common apparatus for studying mineral physics at very high pressures is the diamond anvil cell.[11][12][13]

    • Principle: Two opposing brilliant-cut diamonds are used to compress a small sample contained within a metal gasket. The small culet size of the diamonds allows for the generation of extremely high pressures (up to hundreds of GPa) with a modest applied force.

    • Sample Preparation: A single crystal or powdered sample of this compound is placed in a small hole drilled in a metal gasket (e.g., rhenium, steel). A pressure-transmitting medium (e.g., a methanol-ethanol mixture, argon, or helium) is often loaded with the sample to ensure hydrostatic or quasi-hydrostatic conditions. A pressure calibrant, such as a ruby chip, is also included to determine the pressure via the ruby fluorescence method.

  • Multi-Anvil Press: For experiments requiring larger sample volumes and stable high temperatures over long durations, multi-anvil presses are used.[11][14]

    • Principle: A set of nested anvils (typically 6 or 8) simultaneously compress a sample assembly from multiple directions, providing a more isotropic pressure environment.

    • Sample Preparation: The powdered this compound sample is loaded into a capsule (e.g., platinum, graphite) which is then placed within a pressure medium (e.g., pyrophyllite, MgO). A furnace assembly (e.g., graphite (B72142) or lanthanum chromite) surrounds the sample for heating.

  • X-ray Diffraction (XRD): Synchrotron-based X-ray diffraction is the primary tool for determining the crystal structure of this compound at high pressure.[14]

    • Procedure: A high-energy, collimated X-ray beam is directed through the diamond anvils (which are transparent to X-rays) and onto the sample. The diffracted X-rays are collected by an area detector.

    • Data Analysis: The positions and intensities of the diffraction peaks are used to determine the unit-cell parameters, space group, and atomic positions of the high-pressure phases. The disappearance or broadening of Bragg peaks indicates amorphization.

  • Raman Spectroscopy: This technique is used to probe the vibrational modes of the this compound structure.

    • Procedure: A laser is focused on the sample through one of the diamond anvils. The scattered light is collected and analyzed by a spectrometer.

    • Data Analysis: Changes in the Raman spectrum, such as the appearance of new peaks, the disappearance of existing peaks, or changes in peak positions and widths, indicate phase transitions. The transition from a crystalline to an amorphous state is marked by the replacement of sharp Raman peaks with broad bands.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides complementary information on the vibrational modes.

    • Procedure: An infrared beam is passed through the sample in the DAC.

    • Data Analysis: Changes in the IR absorption spectra are correlated with structural changes, such as variations in T-O-T bond angles and the coordination of tetrahedral cations.

Visualizations

The following diagrams illustrate the pressure-induced phase transition pathways of this compound.

Anorthite_Phase_Transitions Anorthite_P1 This compound (P1) (Ambient Pressure) Anorthite_I1 This compound (I1) Anorthite_P1->Anorthite_I1 ~2.6 - 4.8 GPa (Displacive) Breakdown Breakdown Products (Grossular + Kyanite + SiO2) Anorthite_P1->Breakdown High P & T (Decomposition) New_Phase New Crystalline Phase Anorthite_I1->New_Phase ~10 GPa (Displacive) Amorphous Amorphous this compound New_Phase->Amorphous >11-14 GPa (Amorphization)

Caption: Pressure-induced phase transition pathway of this compound at room temperature.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp High-Pressure Experiment cluster_analysis In-Situ Analysis cluster_results Data Interpretation Sample This compound Sample (Single Crystal or Powder) Gasket Gasket Loading Sample->Gasket Medium Add Pressure Medium & Ruby Calibrant Gasket->Medium DAC Diamond Anvil Cell (DAC) Assembly Medium->DAC Pressure Apply & Measure Pressure DAC->Pressure XRD Synchrotron X-ray Diffraction Pressure->XRD Raman Raman Spectroscopy Pressure->Raman Structure Determine Crystal Structure XRD->Structure Transitions Identify Phase Transitions Raman->Transitions

Caption: Generalized experimental workflow for high-pressure studies of this compound.

References

An In-depth Technical Guide to Anorthite Weathering Potential and Alteration Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the weathering potential of anorthite, a calcium-rich feldspar (B12085585) mineral, and its subsequent alteration products. This document delves into the quantitative aspects of this compound dissolution, details common experimental methodologies, and visualizes the key pathways and workflows involved in its study.

This compound Weathering Potential: A Quantitative Perspective

This compound is known for its relatively high susceptibility to chemical weathering compared to other silicate (B1173343) minerals, a characteristic attributed to its crystal structure and the reactivity of the calcium-aluminum-silicate framework. The rate of this compound dissolution is influenced by a variety of environmental factors, most notably pH, temperature, and the chemical composition of the surrounding aqueous solution.

Dissolution Kinetics

The dissolution of this compound is a surface-controlled process, often exhibiting non-linear kinetics. The process is incongruent, meaning the components of the mineral do not dissolve in their stoichiometric proportions, leading to the formation of a surface layer depleted in certain elements, particularly calcium. The dissolution rate is typically lowest near neutral pH and increases under both acidic and alkaline conditions.

Table 1: this compound Dissolution Rates under Various Conditions

Temperature (°C)pHSolution CompositionDissolution Rate (mol m⁻² s⁻¹)Reference
252Perchloric acid2.1 x 10⁻¹⁰[1]
502Perchloric acid1.9 x 10⁻⁹[1]
702Perchloric acid9.1 x 10⁻⁹[1]
253Perchloric acid6.6 x 10⁻¹² - 2.7 x 10⁻¹²Oelkers & Schott (1995)
253.6-Slowed by addition of Al[2]
255.5-Ca, Si, and Al stoichiometry observed in solution[2]
256.0-Slowed by addition of Al[2]
227.0 - 13.0Na-Cl-OH solutionsIn-situ measurements performed[3]
904.56 (at 25°C)-Secondary minerals formed[4]
1504.56 (at 25°C)-Secondary minerals formed[4]
2104.56 (at 25°C)-Secondary minerals formed[4]

Alteration Products of this compound Weathering

The weathering of this compound leads to the formation of a variety of secondary minerals, the nature of which is dependent on the prevailing environmental conditions such as temperature, pressure, and fluid composition.

Under surface and near-surface conditions, characterized by lower temperatures and pressures, the primary alteration product of this compound is kaolinite (B1170537) (Al₂Si₂O₅(OH)₄).[5][6] This transformation involves the leaching of calcium and some silica, and the hydration of the remaining aluminum-silicate framework. The overall chemical reaction for the weathering of this compound to kaolinite can be represented as:

CaAl₂Si₂O₈ (this compound) + 2H⁺ + H₂O → Ca²⁺ + Al₂Si₂O₅(OH)₄ (Kaolinite)[7]

At higher temperatures and pressures, such as those found in hydrothermal systems, this compound can alter to a different suite of minerals. For instance, in experiments conducted at 300 bars and temperatures between 200°C and 350°C, this compound was observed to alter to zeolites such as afwillite and xonotlite .

Table 2: Primary and Secondary Minerals in this compound Weathering

Primary MineralAlteration ProductConditions
This compound (CaAl₂Si₂O₈)Kaolinite (Al₂Si₂O₅(OH)₄)Surface/near-surface weathering, acidic conditions[6]
This compound (CaAl₂Si₂O₈)Gibbsite (Al(OH)₃)Intense leaching, early stages of weathering[5]
This compound (CaAl₂Si₂O₈)Smectite claysVaries with solution chemistry
This compound (CaAl₂Si₂O₈)Afwillite, Xonotlite (Zeolites)Elevated temperature and pressure (200-350°C, 300 bars)
This compound (CaAl₂Si₂O₈)Boehmite, "Modified Boehmite"Experimental at 90-210°C, pH ~4.7-5.4[4]

Experimental Protocols for Studying this compound Weathering

The investigation of this compound weathering relies on a range of experimental techniques designed to simulate natural conditions and measure dissolution rates and alteration products. Two common and powerful methods are flow-through reactor experiments and vertical scanning interferometry.

Flow-Through Reactor Dissolution Experiments

This method allows for the continuous monitoring of mineral dissolution rates under controlled chemical and physical conditions.

Methodology:

  • Mineral Preparation: this compound samples are crushed and sieved to a specific size fraction to ensure a known surface area. The mineral powder is then cleaned to remove fine particles and any surface contaminants, often using a sequence of ultrasonic cleaning in ethanol (B145695) and deionized water.

  • Reactor Setup: A mixed-flow reactor is used, where the this compound powder is placed in a reaction cell. A solution of known chemical composition (e.g., a buffered solution at a specific pH) is continuously pumped through the cell at a constant flow rate.

  • Experimental Conditions: The temperature of the reactor is precisely controlled using a water bath or heating block. The pH of the influent and effluent solutions is continuously monitored.

  • Sample Collection: The effluent solution is collected at regular intervals.

  • Chemical Analysis: The collected effluent samples are analyzed for the concentrations of dissolved species (e.g., Ca, Al, Si) using techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS).

  • Rate Calculation: The dissolution rate is calculated from the steady-state concentrations of the dissolved species in the effluent, the flow rate, and the surface area of the mineral sample.

Vertical Scanning Interferometry (VSI)

VSI is a non-destructive technique that provides high-resolution, three-dimensional images of a mineral surface, allowing for the direct measurement of surface retreat and the observation of dissolution features like etch pits.[8]

Methodology:

  • Sample Preparation: A single, polished crystal of this compound is used. A portion of the surface is often masked with an inert material (e.g., gold) to serve as a reference plane.

  • Flow-Through Cell: The this compound crystal is mounted in a specially designed flow-through cell that allows for in-situ observation with the VSI.

  • Initial Surface Scan: An initial high-resolution topographic map of the this compound surface is acquired using the VSI.

  • Reaction Initiation: A reactive solution is then pumped through the cell at a controlled rate and temperature.

  • Time-Lapse Imaging: The VSI is used to periodically scan the same area of the mineral surface over the course of the experiment.

  • Data Analysis: The series of topographic images are used to calculate the vertical retreat of the surface over time. This allows for the determination of dissolution rates at specific locations on the surface, such as within etch pits versus on the bulk surface.

Visualizing this compound Weathering Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes and experimental logic in this compound weathering research.

anorthite_weathering_pathway This compound This compound (CaAl₂Si₂O₈) LeachedLayer Formation of Ca-depleted Leached Layer This compound->LeachedLayer Initial Reaction with H₂O and H⁺ Dissolution Incongruent Dissolution LeachedLayer->Dissolution Ions Release of Ca²⁺, Al³⁺, and Si(OH)₄ into solution Dissolution->Ions Kaolinite Kaolinite (Al₂Si₂O₅(OH)₄) Ions->Kaolinite Precipitation under low-T, acidic conditions OtherClays Other Clay Minerals (e.g., Smectite) Ions->OtherClays Varying solution chemistry Gibbsite Gibbsite (Al(OH)₃) Ions->Gibbsite Intense leaching

This compound weathering to secondary minerals.

experimental_workflow cluster_flow_through Flow-Through Reactor Experiment cluster_vsi Vertical Scanning Interferometry (VSI) MineralPrep Mineral Preparation (Crushing, Sieving, Cleaning) ReactorSetup Reactor Setup (Flow-through cell) MineralPrep->ReactorSetup Experiment Run Experiment (Controlled T, pH, flow rate) ReactorSetup->Experiment Sampling Effluent Sampling Experiment->Sampling Analysis Chemical Analysis (ICP-AES/AAS) Sampling->Analysis RateCalc Dissolution Rate Calculation Analysis->RateCalc SamplePrep Sample Preparation (Polished single crystal) InitialScan Initial Surface Scan SamplePrep->InitialScan Reaction In-situ Reaction (Flow-through cell) InitialScan->Reaction TimeLapse Time-Lapse Imaging Reaction->TimeLapse DataAnalysis Surface Retreat Analysis TimeLapse->DataAnalysis RateMap Spatially-resolved Rate Mapping DataAnalysis->RateMap

Workflow for this compound dissolution studies.

logical_relationships This compound This compound Weathering Kinetics Dissolution Kinetics This compound->Kinetics Products Alteration Products This compound->Products Mechanisms Weathering Mechanisms This compound->Mechanisms Mechanisms->Kinetics Mechanisms->Products Factors Controlling Factors (pH, T, solution chemistry) Factors->Kinetics Factors->Products Experimental Experimental Studies Experimental->Kinetics Experimental->Products Modeling Geochemical Modeling Modeling->Kinetics Modeling->Products

References

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Anorthite Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of anorthite (CaAl₂Si₂O₈) single crystals via the hydrothermal method. This technique is particularly suited for producing high-purity, well-formed crystals essential for various research applications, including geological studies, materials science, and as substrates in certain developmental processes.

Introduction to Hydrothermal Synthesis of this compound

Hydrothermal synthesis mimics the natural geological processes that form minerals within the Earth's crust. This method utilizes water as a solvent at high temperatures and pressures to dissolve and subsequently crystallize materials that are sparingly soluble under ambient conditions. For this compound, this process facilitates the reaction of calcium, aluminum, and silicon precursors in a controlled environment to promote the growth of single crystals.

The fundamental principle involves dissolving the nutrient material (precursors) in a solvent at a higher temperature zone within a sealed vessel (autoclave) and allowing it to crystallize onto a seed crystal or through spontaneous nucleation in a cooler zone. This temperature gradient is crucial for controlling the supersaturation of the solution and, consequently, the crystal growth rate and quality.

Experimental Protocols

The following protocols outline the key steps for the hydrothermal synthesis of this compound single crystals.

Precursor Preparation

Two main types of precursors can be utilized: mixed oxides/carbonates or a co-precipitated gel.

Protocol 2.1.1: Mixed Oxide/Carbonate Precursors

  • Stoichiometric Mixing: Accurately weigh high-purity calcium carbonate (CaCO₃) or calcium oxide (CaO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂) in a 1:1:2 molar ratio.

  • Homogenization: Thoroughly grind the powders in an agate mortar with a pestle to ensure a homogeneous mixture. This step is critical for a uniform reaction.

  • Degassing: Heat the mixed powders in a furnace at a temperature sufficient to drive off any adsorbed moisture and, in the case of CaCO₃, to initiate decarbonation, without causing significant sintering.

Protocol 2.1.2: Co-precipitated Gel Precursors

  • Solution Preparation: Prepare aqueous solutions of soluble calcium, aluminum, and silicon salts (e.g., calcium nitrate, aluminum nitrate, and a silica (B1680970) sol or sodium silicate (B1173343) solution). The concentrations should be calculated to achieve a final 1:1:2 molar ratio of Ca:Al:Si.

  • Co-precipitation: Mix the solutions while stirring vigorously. Adjust the pH of the solution by adding a precipitating agent (e.g., ammonium (B1175870) hydroxide) to induce the co-precipitation of the metal hydroxides and silica gel.

  • Washing and Drying: Filter the resulting gel and wash it repeatedly with deionized water to remove any soluble by-products. Dry the gel in an oven at a low temperature (e.g., 80-120°C) to obtain a fine powder.

  • Calcination: Calcine the dried gel at an intermediate temperature (e.g., 600-800°C) to decompose the hydroxides into their respective oxides, forming a highly reactive, amorphous precursor powder.

Hydrothermal Synthesis Procedure
  • Autoclave Preparation: A high-pressure, high-temperature autoclave, typically lined with an inert material like silver or platinum, is required. The choice of liner depends on the specific chemistry and potential for corrosion.

  • Loading the Autoclave:

    • Place the prepared precursor material (nutrient) in the lower, hotter zone of the autoclave.

    • If using a seed crystal, suspend it in the upper, cooler zone of the autoclave.

    • Add a mineralizer solution to the autoclave. Mineralizers are compounds (e.g., dilute alkali hydroxides or salts) that increase the solubility of the precursors. The specific choice and concentration of the mineralizer can significantly influence the crystal growth rate and morphology and may require empirical optimization.

    • Fill the autoclave with a specific volume of high-purity water, leaving a defined headspace to allow for thermal expansion and pressure generation. The degree of fill is a critical parameter for controlling the pressure at the operating temperature.

  • Sealing and Heating: Securely seal the autoclave. Place the autoclave in a furnace and heat it to the desired operating temperature. A temperature gradient should be established between the bottom (dissolution zone) and the top (crystallization zone) of the autoclave.

  • Crystal Growth: Maintain the autoclave at the set temperature and pressure for a duration ranging from several hours to months.[1] The long duration allows for the slow and controlled growth of large, high-quality single crystals.

  • Cooling and Crystal Retrieval: After the designated growth period, slowly cool the autoclave to room temperature. Carefully open the autoclave and retrieve the synthesized this compound single crystals.

  • Cleaning: Wash the crystals with deionized water to remove any residual mineralizer or unreacted precursors.

Quantitative Data Summary

The following table summarizes the typical experimental parameters for the hydrothermal synthesis of this compound. It is important to note that the optimal conditions for single crystal growth may vary and require systematic optimization.

ParameterValue RangeNotes
Precursors High-purity oxides (CaO, Al₂O₃, SiO₂) or co-precipitated gelsStoichiometric ratio of CaO:Al₂O₃:SiO₂ = 1:1:2 is crucial.[1]
Temperature 700°C - 1200°CA temperature gradient is maintained between the nutrient and growth zones.[1]
Pressure 1 - 3 kbarPressure is generated autogenously by heating the aqueous solution.[1]
Reaction Time Hours to MonthsLonger durations generally favor the growth of larger and higher quality single crystals.[1]
Mineralizer Dilute aqueous solutions of hydroxides or saltsThe choice of mineralizer can affect solubility and crystal habit.

Characterization of this compound Single Crystals

To confirm the successful synthesis of this compound single crystals and to assess their quality, a combination of analytical techniques should be employed.

Characterization TechniquePurpose
Single-Crystal X-ray Diffraction (SC-XRD) To determine the crystal structure, unit cell parameters, and confirm the single-crystal nature of the product.[2][3]
Powder X-ray Diffraction (PXRD) To identify the crystalline phase and check for the presence of any impurities or secondary phases.[4]
Scanning Electron Microscopy (SEM) To observe the morphology, size, and surface features of the synthesized crystals.[5]
Energy-Dispersive X-ray Spectroscopy (EDX) To determine the elemental composition of the crystals and verify the stoichiometric ratio of Ca, Al, and Si.[4]
Transmission Electron Microscopy (TEM) To investigate the crystal structure at the nanoscale, including the presence of defects and dislocations.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the hydrothermal synthesis of this compound single crystals.

G cluster_prep Precursor Preparation cluster_synth Hydrothermal Synthesis cluster_char Characterization P1 Stoichiometric Mixing (Oxides/Carbonates) P2 Homogenization P1->P2 S1 Autoclave Loading (Precursors, Mineralizer, Water) P2->S1 P3 Co-precipitation (Gels) P4 Washing & Drying P3->P4 P5 Calcination P4->P5 P5->S1 S2 Sealing & Heating (Establish T Gradient) S1->S2 S3 Crystal Growth (High T & P) S2->S3 S4 Cooling & Crystal Retrieval S3->S4 C1 SC-XRD S4->C1 C2 PXRD S4->C2 C3 SEM/EDX S4->C3 C4 TEM S4->C4 G cluster_input Input Parameters cluster_process Process Dynamics cluster_output Output Characteristics Precursors Precursor Type (Oxides vs. Gels) Solubility Precursor Solubility Precursors->Solubility Stoichiometry Stoichiometry (Ca:Al:Si = 1:1:2) CrystalQuality Crystal Quality (Defects, Purity) Stoichiometry->CrystalQuality Temperature Temperature & Temperature Gradient Temperature->Solubility Supersaturation Supersaturation Control Temperature->Supersaturation Pressure Pressure (Degree of Fill) Pressure->Solubility Time Reaction Time CrystalSize Crystal Size Time->CrystalSize Mineralizer Mineralizer (Type & Concentration) Mineralizer->Solubility Solubility->Supersaturation Nucleation Nucleation Rate Supersaturation->Nucleation Growth Crystal Growth Rate Supersaturation->Growth Nucleation->CrystalSize Nucleation->CrystalQuality Growth->CrystalSize CrystalMorphology Crystal Morphology Growth->CrystalMorphology CrystalSize->CrystalQuality

References

Application Notes and Protocols for Sol-Gel Synthesis of Anorthite Powders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anorthite (CaAl₂Si₂O₈) is a calcium feldspar (B12085585) mineral that possesses desirable properties such as a low dielectric constant, high thermal stability, and good mechanical strength. These characteristics make it a promising material for applications in electronic substrates, thermal insulation, and as a component in dental and biomedical ceramics. The sol-gel method offers a versatile and advantageous route for synthesizing this compound powders with high purity, homogeneity, and controlled particle size at relatively low temperatures compared to conventional solid-state reaction methods.

This document provides detailed application notes and experimental protocols for the sol-gel synthesis of this compound powders. It covers two primary synthesis routes: one utilizing inorganic precursors and another based on alkoxide precursors. The protocols are designed to be a comprehensive guide for researchers in materials science and related fields.

Data Presentation

The properties of sol-gel derived this compound powders are highly dependent on the synthesis parameters. The following table summarizes key quantitative data from various studies to provide a comparative overview.

PrecursorsCaO SourceAl₂O₃ SourceSiO₂ SourceDopantCalcination Temp. (°C)Sintering Temp. (°C)Resulting Properties
Boehmite, Colloidal Silica (B1680970), Calcium Nitrate (B79036)Ca(NO₃)₂·4H₂OBoehmiteColloidal SilicaNone10501200-1400Pure this compound phase.
Boehmite, Colloidal Silica, Calcium NitrateCa(NO₃)₂·4H₂OBoehmiteColloidal SilicaB₂O₃< 950~1000Lowered crystallization and sintering temperatures. The dielectric constant decreased from 8.5 (pure) to 7.2 with 2.8 wt% B₂O₃.[1]
Tetraethyl Orthosilicate (B98303) (TEOS), Metallic CalciumMetallic Calcium-TEOS---A study on the CaO-SiO₂ system, relevant to this compound synthesis, demonstrated the formation of a homogeneous liquid gel.[2]
Aluminum Nitrate, Precipitated Silica-Aluminum NitratePrecipitated Silica-1100-1250-A study on the Al₂O₃-SiO₂ system (mullite formation) showed the feasibility of using these precursors for aluminosilicate (B74896) synthesis.[3]

Experimental Protocols

Two detailed protocols for the sol-gel synthesis of this compound powders are provided below. The first protocol is based on inorganic precursors, which are generally more cost-effective and easier to handle. The second protocol utilizes alkoxide precursors, which can offer better homogeneity at the molecular level.

Protocol 1: Sol-Gel Synthesis of this compound Powder Using Inorganic Precursors

This protocol is adapted from methodologies using boehmite, colloidal silica, and calcium nitrate.[1]

1. Materials and Equipment:

  • Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Boehmite (AlO(OH))

  • Colloidal Silica (e.g., 40 wt% suspension in water)

  • Deionized Water

  • Nitric Acid (HNO₃) (optional, as a catalyst)

  • Beakers and magnetic stir bars

  • Magnetic stirrer with hotplate

  • Drying oven

  • High-temperature furnace (capable of reaching at least 1100°C)

  • Mortar and pestle

2. Procedure:

Step 1: Precursor Solution Preparation

  • Calculate the stoichiometric amounts of Ca(NO₃)₂·4H₂O, boehmite, and colloidal silica required to yield the desired amount of this compound (CaAl₂Si₂O₈).

  • In a beaker, dissolve the calculated amount of Ca(NO₃)₂·4H₂O in deionized water with magnetic stirring.

  • In a separate beaker, disperse the boehmite powder in deionized water. This may require vigorous stirring or sonication to achieve a stable suspension.

Step 2: Sol Formation

  • Slowly add the colloidal silica suspension to the boehmite suspension while stirring continuously.

  • To this mixture, add the calcium nitrate solution dropwise.

  • If a catalyst is needed to promote hydrolysis and condensation, a few drops of dilute nitric acid can be added to the final mixture.

  • Continue stirring the resulting sol for several hours at room temperature to ensure homogeneity.

Step 3: Gelation

  • Gently heat the sol on a hotplate at approximately 60-80°C while stirring.

  • Continue heating until the sol thickens and a viscous gel is formed. The time required for gelation can vary from several hours to a day.

  • Once a stable gel has formed, stop heating and stirring.

Step 4: Drying

  • Transfer the wet gel to a suitable container and place it in a drying oven.

  • Dry the gel at 100-120°C for 24-48 hours, or until all the solvent has evaporated and a dry, brittle solid (xerogel) is obtained.

Step 5: Grinding and Calcination

  • Grind the dried xerogel into a fine powder using a mortar and pestle.

  • Place the powdered xerogel in a high-temperature crucible.

  • Calcine the powder in a furnace at a temperature of at least 1050°C for 2-4 hours to crystallize the this compound phase. A slow heating rate (e.g., 5°C/min) is recommended to avoid cracking of the material.

  • After calcination, allow the furnace to cool down to room temperature before retrieving the this compound powder.

Protocol 2: Sol-Gel Synthesis of this compound Powder Using Alkoxide Precursors

This protocol is a generalized procedure based on the use of tetraethyl orthosilicate (TEOS), an aluminum source, and a calcium source.

1. Materials and Equipment:

  • Tetraethyl Orthosilicate (TEOS, Si(OC₂H₅)₄)

  • Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum isopropoxide

  • Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Ethanol (B145695) (absolute)

  • Deionized Water

  • Nitric Acid (HNO₃) (as a catalyst)

  • Beakers and magnetic stir bars

  • Magnetic stirrer with hotplate

  • Reflux condenser (optional)

  • Drying oven

  • High-temperature furnace

  • Mortar and pestle

2. Procedure:

Step 1: Preparation of the Silicon Sol

  • In a beaker, mix TEOS with ethanol in a 1:4 molar ratio under magnetic stirring.

  • In a separate beaker, prepare an aqueous solution of nitric acid (e.g., 0.1 M).

  • Slowly add the acidic water to the TEOS-ethanol mixture dropwise while stirring vigorously. The molar ratio of water to TEOS should be controlled, typically around 4:1, to facilitate hydrolysis.

  • Continue stirring for at least 1 hour to allow for the partial hydrolysis of TEOS.

Step 2: Addition of Aluminum and Calcium Precursors

  • Calculate the stoichiometric amounts of aluminum nitrate nonahydrate and calcium nitrate tetrahydrate required.

  • Dissolve the aluminum and calcium nitrates in a minimal amount of a mixture of ethanol and deionized water.

  • Add this solution dropwise to the pre-hydrolyzed TEOS sol under continuous stirring.

Step 3: Gelation

  • Cover the beaker and continue stirring the mixture at room temperature until a gel is formed. This may take several hours to days.

  • Alternatively, the solution can be gently heated to 60°C to accelerate the gelation process.

Step 4: Aging and Drying

  • Age the wet gel at room temperature for 24-48 hours. During aging, the gel network strengthens through further condensation reactions.

  • Dry the aged gel in an oven at 80-120°C for 24 hours to obtain the xerogel.

Step 5: Calcination

  • Grind the xerogel to a fine powder.

  • Calcine the powder in a furnace using a controlled heating program. For example, heat at a rate of 5°C/min to 1100°C and hold for 4 hours.

  • Cool the furnace to room temperature and collect the synthesized this compound powder.

Visualization of the Experimental Workflow

The following diagrams illustrate the logical flow of the sol-gel synthesis processes described above.

G cluster_0 Protocol 1: Inorganic Precursors P1_Start Start P1_Precursors Prepare Aqueous Solutions: - Calcium Nitrate - Boehmite Suspension - Colloidal Silica P1_Start->P1_Precursors P1_Mixing Mix Precursor Solutions to Form Sol P1_Precursors->P1_Mixing P1_Gelation Heat Sol at 60-80°C for Gelation P1_Mixing->P1_Gelation P1_Drying Dry Gel at 100-120°C P1_Gelation->P1_Drying P1_Grinding Grind Dried Xerogel P1_Drying->P1_Grinding P1_Calcination Calcine at >1050°C P1_Grinding->P1_Calcination P1_End This compound Powder P1_Calcination->P1_End G cluster_1 Protocol 2: Alkoxide Precursors P2_Start Start P2_TEOS_Hydrolysis Partial Hydrolysis of TEOS in Ethanol with Acidic Water P2_Start->P2_TEOS_Hydrolysis P2_Add_Precursors Add Ethanolic Solution of Al and Ca Nitrates P2_TEOS_Hydrolysis->P2_Add_Precursors P2_Gelation Stir at Room Temp. or ~60°C for Gelation P2_Add_Precursors->P2_Gelation P2_Aging Age Gel for 24-48 hours P2_Gelation->P2_Aging P2_Drying Dry Gel at 80-120°C P2_Aging->P2_Drying P2_Calcination Grind and Calcine at ~1100°C P2_Drying->P2_Calcination P2_End This compound Powder P2_Calcination->P2_End

References

Application Notes and Protocols for Anorthite Synthesis via the Pechini Process

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of anorthite (CaAl₂Si₂O₈), a promising ceramic material, using the Pechini process. This method offers a low-temperature, chemical route to produce homogenous, fine-grained this compound powders, which can be advantageous over traditional high-temperature melting and crystallization techniques.

Introduction to the Pechini Process for this compound Synthesis

The Pechini process, a modification of the sol-gel method, is a versatile technique for synthesizing complex oxide ceramics. The process relies on the ability of certain alpha-hydroxycarboxylic acids, like citric acid, to form stable chelates with a variety of metal cations in an aqueous solution. The addition of a polyhydroxy alcohol, such as ethylene (B1197577) glycol, followed by heating, promotes a polyesterification reaction. This reaction results in a homogeneous, polymeric resin where the metal cations are uniformly distributed on a molecular level. Subsequent calcination of this resin at elevated temperatures burns off the organic components, yielding a fine, homogeneous oxide powder.[1][2]

For the synthesis of this compound (CaAl₂Si₂O₈), this process allows for the intimate mixing of calcium, aluminum, and silicon precursors, leading to the formation of the desired this compound phase at lower temperatures than conventional solid-state reaction methods.[3]

Key Experimental Parameters and Data

The successful synthesis of this compound via the Pechini process is dependent on several critical parameters. The following tables summarize the key reactants and calcination conditions reported in the literature.

Table 1: Precursor Materials and Molar Ratios

PrecursorRoleMolar Ratio/Concentration
Calcium Nitrate (B79036) Tetrahydrate (Ca(NO₃)₂·4H₂O)Calcium SourceStoichiometric amount for CaAl₂Si₂O₈
Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)Aluminum SourceStoichiometric amount for CaAl₂Si₂O₈
Colloidal Silica (B1680970) (e.g., Ludox AS-40)Silicon SourceStoichiometric amount for CaAl₂Si₂O₈
Citric Acid MonohydrateChelating AgentPart of a resin composed of 60 wt% citric acid.[3]
Ethylene GlycolPolymerizing AgentPart of a resin composed of 40 wt% ethylene glycol.[3]
Overall Composition The total resin content is fixed at 85 wt% of the mixture.[3]

Table 2: Calcination Protocol and Phase Evolution

Temperature (°C)DurationAtmosphereResulting Phase(s)
90025 hoursAirComplete conversion of the gel to a hexagonal-like this compound phase.[3]
> 1050Not SpecifiedAirAppearance of triclinic this compound alongside the hexagonal-like phase.[3]
> 1100Not SpecifiedAirFormation of pure triclinic this compound.[3]
350Not SpecifiedHydrothermalTransformation of the pseudohexagonal phase to hexagonal this compound (requires a post-Pechini hydrothermal step).[3]

Experimental Protocol

This protocol outlines a typical procedure for the synthesis of this compound powder using the Pechini process, based on available literature.

3.1. Materials and Equipment

  • Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)

  • Colloidal Silica (e.g., Ludox AS-40)

  • Citric Acid Monohydrate

  • Ethylene Glycol

  • Deionized Water

  • Beakers and magnetic stir bars

  • Hot plate with stirring capability

  • Drying oven

  • High-temperature furnace

  • Mortar and pestle

3.2. Procedure

  • Precursor Solution Preparation:

    • Calculate the stoichiometric amounts of Ca(NO₃)₂·4H₂O, Al(NO₃)₃·9H₂O, and colloidal silica required to yield the desired amount of CaAl₂Si₂O₈.

    • Dissolve the calcium nitrate and aluminum nitrate in a minimal amount of deionized water in a beaker with magnetic stirring.

    • Add the colloidal silica to the solution and continue stirring until a homogeneous solution is obtained.

  • Chelation and Polymerization:

    • In a separate beaker, prepare the resin by mixing 60 wt% citric acid monohydrate and 40 wt% ethylene glycol.[3]

    • Add the prepared resin to the precursor solution. The total resin content should be approximately 85 wt% of the entire mixture.[3]

    • Heat the mixture on a hot plate to a temperature of 150-250°C while stirring continuously.[2] This will drive off excess water and initiate the polyesterification reaction, leading to the formation of a viscous gel.

  • Resin Formation:

    • Continue heating until a solid polymeric resin is formed. The resin will be dark in color.

  • Calcination:

    • Transfer the dried resin to a ceramic crucible.

    • Place the crucible in a high-temperature furnace.

    • Heat the resin according to the desired calcination profile (see Table 2). A common procedure involves a slow heating rate to allow for the controlled decomposition of the organic components, followed by a dwell at the target temperature to promote crystallization of the this compound phase. For example, extended calcination at 900°C for 25 hours can produce a hexagonal-like phase, which transforms to the stable triclinic this compound at temperatures above 1100°C.[3]

  • Post-Calcination Processing:

    • After calcination, allow the furnace to cool down to room temperature.

    • The resulting powder may be agglomerated. Use a mortar and pestle to gently grind the powder to break up any soft agglomerates.

Visualizing the Process

The following diagrams illustrate the experimental workflow and the underlying chemical principles of the Pechini process for this compound synthesis.

experimental_workflow cluster_solution Solution Preparation cluster_process Process Steps cluster_product Product precursors Ca, Al, Si Precursors mixing Mixing & Dissolution precursors->mixing citric_acid Citric Acid citric_acid->mixing ethylene_glycol Ethylene Glycol ethylene_glycol->mixing chelation Chelation mixing->chelation polymerization Polyesterification (150-250°C) chelation->polymerization calcination Calcination (>900°C) polymerization->calcination This compound This compound Powder (CaAl₂Si₂O₈) calcination->this compound

Caption: Experimental workflow for this compound synthesis via the Pechini process.

logical_relationships cluster_reactants Reactants cluster_intermediates Intermediates cluster_final_product Final Product M Metal Cations (Ca²⁺, Al³⁺, Si⁴⁺) chelate Metal-Citrate Chelate Complex M->chelate Chelation CA Citric Acid (Chelating Agent) CA->chelate EG Ethylene Glycol (Polymerizing Agent) resin Polymeric Resin (Metal Cations Trapped) EG->resin chelate->resin Polyesterification anorthite_product This compound (CaAl₂Si₂O₈) resin->anorthite_product Calcination (Organic Removal & Crystallization)

Caption: Logical relationships in the Pechini process for this compound synthesis.

References

Application Notes and Protocols for Uniaxial Hot-Pressing for Anorthite Densification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anorthite (CaAl₂Si₂O₈), a plagioclase feldspar (B12085585) mineral, is a ceramic material of significant interest due to its desirable properties, including a low coefficient of thermal expansion, high creep resistance, and a low dielectric constant. These characteristics make it a promising candidate for various applications, such as a host material for long-term drug delivery systems, a component in dental ceramics, and as a substrate material in electronic packaging. Achieving high density in this compound ceramics is crucial for optimizing their mechanical and functional properties. Uniaxial hot-pressing is a highly effective technique for the densification of this compound powders, enabling the production of dense, monolithic bodies with controlled microstructures at lower temperatures and shorter durations compared to conventional pressureless sintering methods.

This document provides detailed application notes and experimental protocols for the densification of this compound using uniaxial hot-pressing, based on established research findings.

Experimental Protocols

This compound Powder Synthesis via Solid-State Reaction

A common and effective method for producing high-purity this compound powder is through a solid-state reaction of precursor oxide powders.

Materials:

  • Calcium oxide (CaO)

  • Aluminum oxide (Al₂O₃)

  • Silicon dioxide (SiO₂)

    • Alternative precursors such as kaolin (B608303) (Al₂Si₂O₅(OH)₄) and calcite (CaCO₃) can also be utilized.

Protocol:

  • Precursor Preparation: Stoichiometrically weigh the precursor powders to achieve a 1:1:2 molar ratio of CaO:Al₂O₃:SiO₂.

  • Milling: The powders are mixed and milled to ensure a homogeneous mixture and to reduce the particle size. This can be performed using a ball mill with appropriate milling media for several hours.

  • Calcination: The milled powder mixture is then calcined in a furnace to initiate the solid-state reaction and form the this compound phase. A typical calcination temperature is 1500°C.[1][2] The powder is held at this temperature for a sufficient duration to ensure complete reaction.

  • Post-Calcination Milling: After calcination, the resulting this compound powder may be milled again to break up any agglomerates and achieve a fine, uniform particle size suitable for hot-pressing.

Uniaxial Hot-Pressing of this compound Powder

This protocol outlines the procedure for densifying the synthesized this compound powder using a uniaxial hot press.

Equipment:

Protocol:

  • Die Filling: The synthesized this compound powder is loaded into a graphite die.

  • Furnace Setup: The die assembly is placed into the hot press furnace.

  • Heating and Pressing Cycle:

    • The furnace is heated to the desired pressing temperature, typically in the range of 1300°C.[1]

    • A uniaxial pressure is applied to the powder via the punches. The pressure can be varied to optimize densification.

    • The temperature and pressure are held for a specific duration (holding time) to allow for densification to occur.

    • The heating and application of pressure can be performed in a controlled atmosphere, such as a vacuum or an inert gas, to prevent any unwanted reactions.

  • Cooling and Demolding: After the holding time, the furnace is cooled down, and the pressure is released. The densified this compound pellet is then carefully removed from the die.

Characterization of Hot-Pressed this compound

The resulting densified this compound samples should be characterized to evaluate their physical and mechanical properties.

Techniques:

  • Density Measurement: The bulk density of the hot-pressed pellets can be determined using the Archimedes method. The relative density is then calculated as a percentage of the theoretical density of this compound (~2.76 g/cm³).

  • X-ray Diffraction (XRD): XRD analysis is used to confirm the phase purity of the this compound and to assess its crystal structure.

  • Scanning Electron Microscopy (SEM): SEM is employed to examine the microstructure of the densified samples, including grain size, morphology, and porosity.

  • Energy-Dispersive X-ray Spectroscopy (EDXS): EDXS can be used in conjunction with SEM to determine the elemental composition and identify any secondary phases or impurities.

  • Mechanical Testing:

    • Vickers Hardness: This test measures the resistance of the material to plastic deformation.

    • Flexural Strength (e.g., 3-point bending test): This test determines the material's ability to resist fracture under a bending load.

Data Presentation

The following table summarizes quantitative data from various studies on the synthesis and uniaxial hot-pressing of this compound, providing a comparative overview of processing parameters and resulting material properties.

Precursor MaterialsSynthesis/Calcination ConditionsUniaxial Hot-Pressing ParametersResulting PropertiesReference
CaO, Al₂O₃, SiO₂1500°C for reaction1300°C, pressure not specified, holding time not specifiedBulk Density: 2.74 g/cm³ (>99% Relative Density)[1]
CaO, Al₂O₃, SiO₂Not specifiedNot specifiedRelative Density: >90%[3]
Kaolin, CalciteCalcined at 800°C for 2 hSintered at 950°C for 1 h (uniaxial pressing at 75 MPa for green body)Vickers Microhardness: 7.1 GPa, 3-point Bending Strength: 203 MPa, Porosity: 4%[4]
CaO, Al₂O₃, SiO₂1000°C for 3 hours1300°C for 12 hoursRelative Density: 90.8%[5]

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the synthesis and densification of this compound via uniaxial hot-pressing.

G cluster_0 This compound Powder Synthesis cluster_1 Uniaxial Hot-Pressing cluster_2 Characterization Precursors Precursor Powders (CaO, Al2O3, SiO2) Milling1 Mixing and Milling Precursors->Milling1 Calcination Calcination (e.g., 1500°C) Milling1->Calcination Milling2 Post-Calcination Milling Calcination->Milling2 Die_Filling Die Filling Milling2->Die_Filling Synthesized This compound Powder Hot_Pressing Hot-Pressing (e.g., 1300°C, Applied Pressure) Die_Filling->Hot_Pressing Cooling Cooling and Demolding Hot_Pressing->Cooling Density Density Measurement Cooling->Density Densified this compound Pellet XRD XRD Analysis Cooling->XRD SEM_EDXS SEM/EDXS Analysis Cooling->SEM_EDXS Mechanical_Testing Mechanical Testing (Hardness, Flexural Strength) Cooling->Mechanical_Testing

Caption: Experimental workflow for this compound densification.

References

Characterization of Synthetic Anorthite Using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-12-18

Audience: Researchers, scientists, and materials development professionals.

Introduction

Anorthite (CaAl₂Si₂O₈) is a calcium-rich feldspar (B12085585) mineral that is a significant component of many rocks on Earth and the lunar highlands. Synthetic this compound is of great interest for various industrial applications, including ceramics, thermal insulation, and as a component in dental materials, due to its desirable properties such as a low coefficient of thermal expansion, good thermal shock resistance, and high creep resistance at elevated temperatures.[1] The synthesis of this compound allows for the production of materials with specific compositions and properties not typically found in their natural, often impure, counterparts.[2]

This application note provides a detailed protocol for the characterization of synthetic this compound powder using two powerful analytical techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). XRD is employed for phase identification, determination of crystallographic structure, and quantification of crystalline phases.[3][4] SEM, on the other hand, provides high-resolution images of the sample's surface topography, allowing for the analysis of particle size, shape, and morphology.[5] When combined with Energy Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also provide elemental composition information.[2][6]

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the synthesis of this compound, including solid-state reaction, sol-gel, and hydrothermal methods. The solid-state reaction method is a common and straightforward approach.

Protocol: Solid-State Synthesis of this compound

  • Precursor Preparation: Stoichiometric amounts of high-purity calcium oxide (CaO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂) powders are weighed in a 1:1:2 molar ratio.[1][7]

  • Milling: The precursor powders are intimately mixed and milled to ensure homogeneity. This can be achieved using a ball mill with appropriate grinding media.

  • Calcination: The milled powder mixture is placed in a high-temperature furnace for calcination. The temperature is typically raised to between 1000°C and 1400°C and held for several hours to facilitate the solid-state reaction and formation of the this compound phase.[7][8]

  • Cooling and Grinding: After calcination, the furnace is allowed to cool down to room temperature. The resulting this compound clinker is then ground into a fine powder using a mortar and pestle or a mechanical grinder.

X-ray Diffraction (XRD) Analysis

XRD analysis is crucial for confirming the successful synthesis of the this compound phase and for determining its crystallographic properties.

Protocol: XRD Analysis of Synthetic this compound Powder

  • Sample Preparation: A small amount of the synthetic this compound powder is carefully packed into a sample holder, ensuring a flat and smooth surface.

  • Instrument Setup: The XRD instrument is set up with the appropriate X-ray source (e.g., Cu Kα radiation) and detector.

  • Data Collection: The diffraction pattern is collected over a specified 2θ range (e.g., 10-80 degrees) with a defined step size and scan speed.

  • Phase Identification: The obtained XRD pattern is compared with standard diffraction patterns from a database, such as the International Centre for Diffraction Data (ICDD) PDF-4+ database, to identify the crystalline phases present in the sample.[9] The diffraction peaks of the experimental pattern should align with the standard pattern for triclinic this compound (JCPDS-ICDD No: 41-1486).[10]

  • Rietveld Refinement: For a more detailed analysis, Rietveld refinement can be performed on the XRD data. This method involves fitting a calculated diffraction profile to the experimental data to refine various structural and instrumental parameters.[11][12][13] Rietveld refinement can provide accurate quantitative phase analysis, lattice parameters, crystallite size, and microstrain information.[12][14]

Scanning Electron Microscopy (SEM) Analysis

SEM analysis provides morphological and elemental information about the synthetic this compound particles.

Protocol: SEM Analysis of Synthetic this compound Powder

  • Sample Mounting: A small amount of the this compound powder is mounted onto an SEM stub using double-sided carbon tape.[5][15] To ensure a uniform distribution and minimize agglomeration, the powder can be gently sprinkled onto the tape and any excess removed with a puff of compressed air.[5][15][16]

  • Conductive Coating: Since this compound is an insulating material, a thin conductive coating (e.g., gold or carbon) must be applied to the sample surface to prevent charging effects during SEM imaging.[15] This is typically done using a sputter coater.

  • Imaging: The coated sample is loaded into the SEM chamber. The instrument is operated at an appropriate accelerating voltage and magnification to obtain clear images of the particle morphology. Both secondary electron (SE) and backscattered electron (BSE) detectors can be used to visualize the surface topography and compositional contrast, respectively.

  • Energy Dispersive X-ray Spectroscopy (EDX/EDS) Analysis: For elemental analysis, the SEM can be equipped with an EDX detector. This allows for the qualitative and quantitative determination of the elemental composition of the this compound particles, confirming the presence and relative ratios of Ca, Al, Si, and O.[6][17]

Data Presentation

The quantitative data obtained from the characterization of synthetic this compound can be summarized in the following tables for clear comparison and interpretation.

Table 1: XRD Data and Rietveld Refinement Results for Synthetic this compound

ParameterValueUnit
Crystal SystemTriclinic-
Space GroupP-1-
Lattice Parameter aValueÅ
Lattice Parameter bValueÅ
Lattice Parameter cValueÅ
Lattice Angle αValue°
Lattice Angle βValue°
Lattice Angle γValue°
Unit Cell VolumeValueų
Crystallite SizeValuenm
MicrostrainValue%
This compound Phase Purity>95wt%

Note: The values in this table are placeholders and should be replaced with actual experimental data.

Table 2: SEM-EDX Elemental Analysis of Synthetic this compound

ElementWeight %Atomic %
Oxygen (O)ValueValue
Aluminum (Al)ValueValue
Silicon (Si)ValueValue
Calcium (Ca)ValueValue
Total 100.00 100.00

Note: The values in this table are placeholders and should be replaced with actual experimental data. The expected atomic ratios should be close to the stoichiometric formula CaAl₂Si₂O₈.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the characterization of synthetic this compound.

experimental_workflow cluster_synthesis This compound Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis Precursors Precursor Powders (CaO, Al₂O₃, SiO₂) Milling Milling Precursors->Milling Calcination Calcination (1000-1400°C) Milling->Calcination Grinding Grinding Calcination->Grinding XRD_Analysis XRD Analysis Grinding->XRD_Analysis SEM_Analysis SEM/EDX Analysis Grinding->SEM_Analysis Phase_ID Phase Identification XRD_Analysis->Phase_ID Rietveld Rietveld Refinement XRD_Analysis->Rietveld Morphology Morphological Analysis SEM_Analysis->Morphology Elemental Elemental Composition SEM_Analysis->Elemental

Caption: Experimental workflow for synthesis and characterization of this compound.

logical_relationship cluster_properties Material Properties cluster_techniques Characterization Techniques Synthesis Synthesis Method (Solid-State Reaction) Purity Phase Purity Synthesis->Purity Crystallinity Crystallinity Synthesis->Crystallinity Morphology Particle Morphology Synthesis->Morphology Composition Elemental Composition Synthesis->Composition XRD XRD Purity->XRD Crystallinity->XRD SEM SEM Morphology->SEM EDX EDX Composition->EDX

References

Application Notes and Protocols for High-Pressure Experimental Studies of Anorthite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials science professionals.

These application notes provide a comprehensive overview of the experimental setups and protocols for studying the behavior of anorthite (CaAl₂Si₂O₈) under high-pressure conditions. The information is critical for understanding the phase transitions, breakdown reactions, and equation of state of this important rock-forming mineral, with implications for geology, planetary science, and materials science.

Introduction to High-Pressure Studies of this compound

This compound, a calcium-rich feldspar (B12085585) mineral, is a major constituent of the Earth's crust and the lunar highlands.[1] Studying its behavior under high pressure is crucial for understanding deep crustal and upper mantle petrology, as well as the formation and evolution of planetary bodies.[2][3] High-pressure experiments on this compound allow researchers to investigate its phase transitions, melting behavior, and breakdown reactions, providing valuable data for thermodynamic modeling and interpretation of seismic signatures.[1][2][4]

High-Pressure Experimental Techniques

Several experimental techniques are employed to subject this compound to high pressures and temperatures. The choice of apparatus depends on the desired pressure-temperature range and the type of in-situ measurements required.

2.1 Piston-Cylinder Apparatus

The piston-cylinder apparatus is a widely used tool for studying mineral reactions at high pressures and temperatures, typically up to a few gigapascals (GPa) and over 1500°C.[2][5]

2.2 Diamond Anvil Cell (DAC)

The diamond anvil cell (DAC) is a powerful device capable of generating extremely high pressures, often exceeding 100 GPa, by compressing a sample between two brilliant-cut diamonds.[6][7][8] Its transparency to a wide range of electromagnetic radiation allows for in-situ analysis of the sample using techniques like X-ray diffraction and Raman spectroscopy.[6][9]

2.3 Multi-Anvil Press

The multi-anvil press utilizes multiple anvils to compress a sample assembly, enabling experiments on larger sample volumes at high pressures and temperatures compared to the DAC.[10][11][12] This technique is well-suited for synthesis of high-pressure phases and for physical property measurements.[10][11]

2.4 Shock-Wave Experiments

Shock-wave experiments generate high pressures and temperatures over very short timescales by impacting a sample with a high-velocity projectile.[13][14][15] This technique is used to determine the equation of state of materials at extreme conditions.[13][14]

Experimental Protocols

3.1 Sample Preparation

The starting material for high-pressure experiments can be either natural this compound or synthetic this compound.

  • Natural this compound: Homogeneous and phase-pure natural this compound samples are selected. For example, this compound from the Sittampundi Complex, South India, has been used in previous studies.[2]

  • Synthetic this compound: Synthetic this compound is typically prepared by reacting a stoichiometric mixture of oxides (e.g., CaO, Al₂O₃, SiO₂) at high temperatures (e.g., ~1450°C) with several cycles of heating and crushing to ensure homogeneity.[2][16][17]

For experiments investigating breakdown reactions, it is crucial to ensure the sample and the high-pressure assembly are free of water to prevent the formation of hydrous phases like zoisite. In some cases, a small amount of flux, such as oxalic acid dihydrate, may be used to facilitate sluggish reactions.[2][18]

3.2 Piston-Cylinder Experimental Protocol

This protocol is based on the methodology used for investigating the melting and breakdown reactions of this compound.[2]

  • Sample Encapsulation: The powdered this compound sample is loaded into a platinum capsule.

  • Assembly: The capsule is placed within a pressure medium assembly. Different pressure media can be used, such as Pyrex glass with a talc (B1216) outer sleeve or NaCl.[2]

  • Pressure Generation: The assembly is placed in the piston-cylinder apparatus. Pressure is applied by advancing the piston into the cylinder.

  • Heating: The sample is heated to the desired temperature using a graphite (B72142) furnace. Temperature is monitored using a thermocouple (e.g., W-Re thermocouple).[2]

  • Equilibration: The experiment is held at the target pressure and temperature for a sufficient duration to allow the reaction to reach equilibrium.

  • Quenching: The sample is rapidly cooled by turning off the furnace power.

  • Analysis: The recovered sample is analyzed using techniques such as X-ray diffraction (XRD) and optical microscopy to identify the phases present.[2]

3.3 Diamond Anvil Cell (DAC) Protocol for Structural Studies

This protocol outlines the general steps for studying the crystal structure of this compound at high pressure using a DAC coupled with single-crystal X-ray diffraction.[4][9][19]

  • Gasket Preparation: A metal gasket (e.g., rhenium or tungsten) is pre-indented between the diamond anvils to the desired thickness. A hole is then drilled in the center of the indentation to serve as the sample chamber.[6]

  • Sample Loading: A small, single crystal of this compound is placed in the sample chamber along with a pressure calibrant (e.g., a ruby sphere) and a pressure-transmitting medium (e.g., a methanol-ethanol mixture or an inert gas like argon) to ensure hydrostatic conditions.[6][20]

  • Pressure Application: Pressure is applied by tightening the screws of the DAC, which forces the diamond anvils together.[7]

  • Pressure Measurement: The pressure is determined by measuring the fluorescence spectrum of the ruby calibrant.[6]

  • X-ray Diffraction: The DAC is mounted on a goniometer, and single-crystal X-ray diffraction data are collected at various pressures.

  • Data Analysis: The diffraction data are used to refine the crystal structure of this compound at each pressure point.[9]

Quantitative Data

The following tables summarize key quantitative data from high-pressure studies on this compound.

Table 1: this compound Breakdown Reaction and Melting Data

Reaction/ProcessPressure (kbar)Temperature (°C)Experimental Apparatus
3 this compound ⇌ Grossular + 2 Kyanite + QuartzP = -2.1 + 0.0232 * T1100 - 1400Piston-Cylinder
Congruent Meltingup to 9up to 1570Piston-Cylinder
Incongruent Melting (with Corundum)> 9decreases with pressurePiston-Cylinder

Table 2: P1 to I1 Phase Transition in this compound [4][9][19]

Degree of Al,Si Order (QOD)Transition Pressure (GPa)Transition CharacterExperimental Technique
0.92 (Natural this compound)2.55 - 2.74First-orderSingle-crystal X-ray diffraction (DAC)
0.87, 0.85Smeared above 2.55BroadenedSingle-crystal X-ray diffraction (DAC)
0.824.05(5)ContinuousSingle-crystal X-ray diffraction (DAC)
0.784.8(3)Second-order likeSingle-crystal X-ray diffraction (DAC)

Visualizations

Diagram 1: Experimental Workflow for Piston-Cylinder Studies of this compound

PistonCylinder_Workflow cluster_prep Sample Preparation cluster_exp Piston-Cylinder Experiment cluster_analysis Post-Experiment Analysis Start Start: this compound Sample (Natural or Synthetic) Powder Powder Sample Start->Powder Encapsulate Encapsulate in Pt Capsule Powder->Encapsulate Assemble Assemble in Pressure Medium Encapsulate->Assemble Pressurize Pressurize to Target P Assemble->Pressurize Heat Heat to Target T Pressurize->Heat Equilibrate Hold at P, T Heat->Equilibrate Quench Rapidly Cool (Quench) Equilibrate->Quench Recover Recover Sample Quench->Recover Analyze Analyze Phases (XRD, Microscopy) Recover->Analyze Data Phase Assemblage Data Analyze->Data

Caption: Workflow for high-pressure, high-temperature experiments on this compound using a piston-cylinder apparatus.

Diagram 2: Experimental Workflow for Diamond Anvil Cell (DAC) Structural Studies

DAC_Workflow cluster_prep DAC Preparation and Loading cluster_exp High-Pressure Measurement Cycle cluster_analysis Data Analysis Start Start: Single Crystal this compound Gasket Prepare Gasket Start->Gasket Load Load Sample, Ruby, and Pressure Medium into Gasket Gasket->Load Pressurize Apply Pressure Load->Pressurize MeasureP Measure Pressure (Ruby Fluorescence) Pressurize->MeasureP CollectData Collect X-ray Diffraction Data MeasureP->CollectData IncreaseP Increase Pressure CollectData->IncreaseP IncreaseP->Pressurize Repeat Cycle Analyze Refine Crystal Structure IncreaseP->Analyze End Experiment End Pressure-Dependent Structural Data Analyze->End

Caption: Workflow for in-situ structural studies of this compound at high pressure using a diamond anvil cell.

References

applications of anorthite in low-temperature co-fired ceramics (LTCC)

Author: BenchChem Technical Support Team. Date: December 2025

Anorthite, a calcium aluminosilicate (B74896) mineral, is a promising material for use in Low-Temperature Co-fired Ceramics (LTCC) due to its advantageous properties. Its inclusion in LTCC formulations can lead to enhanced mechanical strength, tailored dielectric characteristics, and controlled thermal expansion, making it suitable for a variety of high-frequency applications in the electronics industry. This document provides detailed application notes and protocols for researchers and scientists working with this compound-based LTCC materials.

Application Notes

This compound (CaAl₂Si₂O₈) is utilized in LTCC technology primarily as a crystalline phase that can be formed in-situ from a glass-ceramic composite or added as a filler material.[1] Its key benefits in LTCC applications include:

  • High Mechanical Strength : this compound-containing LTCC substrates exhibit excellent flexural strength, which is crucial for the durability and reliability of electronic modules, especially those with numerous vias and interconnects.[2] The formation of this compound crystals within the glass matrix can significantly enhance the mechanical integrity of the ceramic body.[3]

  • Low Dielectric Constant and Loss : For high-frequency applications, a low dielectric constant (εr) and low dielectric loss (tanδ) are essential to minimize signal delay and attenuation. This compound possesses a relatively low dielectric constant, and its incorporation into LTCC materials can help achieve the desired electrical performance.[1][4]

  • Controlled Thermal Expansion : The coefficient of thermal expansion (CTE) of this compound is relatively low, which allows for the formulation of LTCC substrates with a CTE that closely matches that of semiconductor materials like silicon.[3][4] This CTE matching is critical for preventing mechanical stress and ensuring the reliability of packaged electronic devices.

  • Low Sintering Temperature : While pure this compound has a high melting point, its formation within a glass matrix or the use of fluxing agents can enable sintering at temperatures below 1000°C.[5] This allows for the co-firing of the ceramic with highly conductive metals such as silver, which is a key advantage of LTCC technology.[5]

The properties of this compound-based LTCC are highly dependent on the starting materials, composition, and processing parameters. For instance, the addition of zinc oxide (ZnO) and boron oxide (B₂O₃) can influence the sintering behavior, mechanical strength, and dielectric properties.[2] The particle size of the raw materials and the sintering profile also play a crucial role in the final microstructure and performance of the LTCC components.[5]

Data Presentation

The following tables summarize quantitative data from various studies on this compound-containing LTCC materials.

Table 1: Compositions and Sintering Parameters of this compound-Based LTCC

Composition/Starting MaterialsSintering Temperature (°C)Sintering TimeReference
This compound glass with varied ZnO and H₃BO₃850 - 950Not Specified[2]
Glass/Al₂O₃ with varied CaO content8501 hour[3]
This compound glass with ZnO fillerBelow 1000Not Specified
Alumina (B75360)/glass with this compound and diopside860 - 9201 hour[6]
Kaolin and calcite900 - 1200Not Specified[5]
Kaolin (DD2 type) and CaO800 - 11001 hour[4]
Kaolin and CaCO₃ (SPS)850 - 110010 minutes

Table 2: Mechanical Properties of this compound-Based LTCC

CompositionSintering Temperature (°C)3-Point Bending Strength (MPa)Vickers Hardness (GPa)Reference
4% ZnO, 18% B₂O₃ in this compound glass850358Not Specified[2]
Glass/Al₂O₃ with 27.60% CaO850190.1Not Specified[3]
Alumina/glass compositeNot Specified167.2 ± 13.1 (4-point)Not Specified[6]
Kaolin (DD2 type) and 20 wt% CaO9502037.1[4]
Kaolin and 50% wollastonite120081Not Specified[7]

Table 3: Dielectric Properties of this compound-Based LTCC

CompositionSintering Temperature (°C)FrequencyDielectric Constant (εr)Quality Factor (Q) / Dielectric Loss (tanδ)Reference
4% ZnO, 18% B₂O₃ in this compound glass850Not Specified7.17640[2]
Alumina/glass compositeNot SpecifiedNot Specified5.512,078 MHz (Q)[6]
Pure this compoundNot SpecifiedNot Specified8.5Not Specified[5]
This compound with 2.8 wt% B₂O₃Below 1000Not Specified7.2Not Specified[5]
Pure this compoundNot SpecifiedNot Specified6.2Not Specified[1]

Table 4: Thermal Properties of this compound-Based LTCC

CompositionSintering Temperature (°C)Coefficient of Thermal Expansion (CTE) (x 10⁻⁶/K)Thermal Conductivity (W/mK)Reference
Glass/Al₂O₃ with 27.60% CaO8506.083Not Specified[3]
This compound/ZnO compositesBelow 1000Not Specified~2[8]
Pure this compoundNot Specified4.821.503 (at room temp)[1]
This compound with 30% this compound content8904.7Not Specified[5]

Experimental Protocols

The following are generalized protocols for the synthesis, fabrication, and characterization of this compound-based LTCC materials, synthesized from the methodologies reported in the literature.

Protocol 1: Synthesis of this compound Powder via Solid-State Reaction

Objective: To synthesize this compound (CaAl₂Si₂O₈) powder from precursor materials.

Materials:

  • Calcium carbonate (CaCO₃) or Calcium oxide (CaO)

  • Aluminum oxide (Al₂O₃)

  • Silicon dioxide (SiO₂)

  • Ball milling equipment with zirconia media

  • High-temperature furnace

  • Crucibles (e.g., alumina)

Procedure:

  • Stoichiometric Mixing: Weigh the precursor powders (CaCO₃, Al₂O₃, SiO₂) in a 1:1:2 molar ratio.

  • Ball Milling: Place the mixed powders into a ball mill with zirconia milling media and a suitable solvent (e.g., ethanol). Mill for 4-24 hours to ensure homogeneous mixing and particle size reduction.

  • Drying: Dry the milled slurry in an oven at 80-120°C to evaporate the solvent.

  • Calcination: Place the dried powder in an alumina crucible and calcine in a high-temperature furnace. A typical calcination profile is to heat to 1200-1400°C and hold for 2-4 hours to facilitate the solid-state reaction and formation of the this compound phase.

  • Characterization: After cooling, the resulting powder should be characterized using X-ray diffraction (XRD) to confirm the formation of the this compound phase.

Protocol 2: Preparation of this compound-Based LTCC Green Tape via Tape Casting

Objective: To prepare flexible ceramic green tapes for multilayer LTCC fabrication.

Materials:

  • Synthesized this compound-containing ceramic powder

  • Solvent system (e.g., xylene, ethanol)

  • Dispersant (e.g., fish oil, Tween 80)

  • Binder (e.g., polyvinyl butyral - PVB)

  • Plasticizer (e.g., polyethylene (B3416737) glycol - PEG, dibutyl phthalate (B1215562) - DBP)

  • Homogenizer

  • Ball milling equipment

  • Tape casting machine (doctor blade)

  • Carrier film (e.g., Mylar)

Procedure:

  • Slurry Preparation: a. In a ball mill jar, add the solvent system and the dispersant. b. Add the this compound-containing ceramic powder and ball mill for 4-24 hours to deagglomerate and disperse the powder. c. Separately, dissolve the binder and plasticizer in the solvent. d. Add the binder/plasticizer solution to the ceramic slurry and continue milling for another 4-24 hours to achieve a homogeneous and viscous slurry.

  • De-airing: Remove the slurry from the ball mill and place it in a vacuum chamber to remove any trapped air bubbles.

  • Tape Casting: a. Set up the tape casting machine with a clean carrier film. b. Adjust the doctor blade to the desired height to control the thickness of the cast tape. c. Pour the slurry into the reservoir of the doctor blade. d. Move the doctor blade at a constant speed over the carrier film to cast a uniform layer of the slurry.

  • Drying: Allow the cast tape to dry at room temperature in a controlled environment to slowly evaporate the solvent. A drying chamber with controlled airflow can be used.

  • Inspection: Once dried, the green tape should be flexible and free of cracks or other defects.

Protocol 3: Characterization of Sintered this compound-Based LTCC

Objective: To evaluate the physical, mechanical, and electrical properties of the sintered LTCC material.

Materials and Equipment:

  • Sintered LTCC samples

  • Scanning Electron Microscope (SEM)

  • X-ray Diffractometer (XRD)

  • Universal testing machine for flexural strength measurement

  • Microhardness tester

  • Impedance analyzer or LCR meter for dielectric measurements

  • Dilatometer for CTE measurement

Procedure:

  • Microstructural Analysis: a. Prepare a cross-section of the sintered sample by cutting, mounting, and polishing. b. Use SEM to observe the microstructure, including grain size, porosity, and phase distribution.

  • Phase Analysis: a. Use XRD to identify the crystalline phases present in the sintered ceramic.

  • Mechanical Testing: a. Measure the 3-point or 4-point bending strength using a universal testing machine on bar-shaped samples. b. Determine the Vickers hardness using a microhardness tester on a polished surface.

  • Dielectric Measurement: a. Apply electrodes (e.g., silver paste) to the parallel surfaces of a disc-shaped sample and fire them. b. Measure the capacitance and dissipation factor over a range of frequencies using an impedance analyzer or LCR meter. c. Calculate the dielectric constant and dielectric loss from the measured values and the sample dimensions.

  • Thermal Expansion Measurement: a. Use a dilatometer to measure the change in length of a sample as a function of temperature to determine the CTE.

Mandatory Visualization

Since signaling pathways are not applicable to the field of ceramics, the following diagrams illustrate the experimental workflow and the logical relationships in the development of this compound-based LTCC.

experimental_workflow cluster_synthesis This compound Powder Synthesis cluster_tape LTCC Green Tape Fabrication cluster_processing LTCC Module Processing cluster_characterization Characterization start Raw Materials (CaCO₃, Al₂O₃, SiO₂) mix Mixing & Milling start->mix calcine Calcination (1200-1400°C) mix->calcine powder This compound Powder calcine->powder slurry Slurry Preparation (Powder, Solvent, Binder, Plasticizer) powder->slurry deair De-airing slurry->deair cast Tape Casting deair->cast dry Drying cast->dry green_tape Green Tape dry->green_tape via Via Punching green_tape->via print Conductor Printing via->print stack Stacking & Lamination print->stack sinter Sintering (<1000°C) stack->sinter sintered_ltcc Sintered LTCC sinter->sintered_ltcc micro Microstructural (SEM) sintered_ltcc->micro phase Phase (XRD) sintered_ltcc->phase mech Mechanical (Strength, Hardness) sintered_ltcc->mech dielectric Dielectric (εr, tanδ) sintered_ltcc->dielectric thermal Thermal (CTE) sintered_ltcc->thermal

Caption: Experimental workflow for this compound-based LTCC fabrication and characterization.

logical_relationship composition Composition - this compound Content - Glass Phase - Additives (ZnO, B₂O₃) microstructure Microstructure - Grain Size - Porosity - Phase Distribution composition->microstructure raw_materials Raw Materials - Particle Size - Purity raw_materials->microstructure synthesis Synthesis Method - Solid-State - Sol-Gel synthesis->microstructure fabrication Fabrication - Slurry Formulation - Tape Casting Parameters fabrication->microstructure sintering Sintering Profile - Temperature - Time - Atmosphere sintering->microstructure mechanical Mechanical - Flexural Strength - Hardness microstructure->mechanical dielectric Dielectric - Dielectric Constant - Dielectric Loss microstructure->dielectric thermal Thermal - CTE - Thermal Conductivity microstructure->thermal

Caption: Logical relationship between inputs, processing, and properties of this compound LTCC.

References

Application Notes and Protocols: Anorthite in Thermal Shock Resistant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anorthite (CaAl₂Si₂O₈) is a crystalline ceramic material that exhibits exceptional thermal shock resistance, making it a prime candidate for the development of advanced materials used in demanding, high-temperature environments. Its advantageous properties, most notably a low coefficient of thermal expansion (CTE), contribute to its stability during rapid temperature fluctuations.[1][2] This characteristic minimizes the internal stresses that lead to cracking and material failure.

This document provides detailed application notes on the use of this compound in creating thermal shock resistant materials, including its combination with other ceramics like mullite (B73837) and cordierite (B72626) to form robust composites. Furthermore, it outlines a comprehensive experimental protocol for evaluating thermal shock resistance, based on the established ASTM C1525 standard.

Mechanism of Thermal Shock Resistance in this compound-Based Materials

The superior thermal shock resistance of this compound-based ceramics stems from a combination of intrinsic properties and microstructural features:

  • Low Coefficient of Thermal Expansion (CTE): this compound possesses a relatively low CTE (approximately 4.8 x 10⁻⁶ K⁻¹), which is a primary factor in its ability to withstand thermal shock.[2][3] Materials with low CTEs experience smaller dimensional changes when subjected to temperature variations, resulting in lower internal stresses.

  • Microcrack Formation: The presence of controlled microcracks within the ceramic matrix can act as a toughening mechanism. These microcracks, often resulting from the mismatch in thermal expansion coefficients between different phases in a composite material, can dissipate the energy of propagating cracks, thus preventing catastrophic failure.

  • Composite Synergy: When combined with other ceramic materials such as mullite or cordierite, the resulting composites can exhibit enhanced thermal shock resistance. Mullite contributes high strength and excellent high-temperature performance, while cordierite is known for its extremely low CTE.[1][4] This synergy allows for the tailoring of material properties to specific application requirements. For instance, the incorporation of a cordierite precursor into this compound has been shown to decrease the thermal expansion of the composite.[4]

Data Presentation: Properties of this compound and its Composites

The following tables summarize key quantitative data for this compound and its composites, providing a comparative overview of their thermal and mechanical properties.

Material CompositionThermal Expansion Coefficient (CTE) (x 10⁻⁶ K⁻¹)Flexural Strength (MPa)Porosity (%)Reference
Single Phase this compound4.9103-[5]
This compound (Theoretical)4.82--[1][2]
This compound/Mullite Composite5.7 (Mullite)95.31-[3]
This compound/Cordierite Composite2.34 - 4.8235 - 65-[4]
Kaolin-Talc-Alumina (Mullite-Cordierite)4.6138.5 - 46.510.6 - 24.5[6]
Material CompositionThermal Shock Test ConditionsRetained Flexural Strength (%)Critical Temperature Difference (ΔTc) (°C)Reference
This compound Ceramic (CaO/SiO₂ = 0.58)30 cycles (RT - 800°C, wind cooling)>100 (0.22% increase)-[5]
Porous this compound CeramicSingle shock at 1200°C114.7-[7]
Cordierite-Mullite Composite30 cycles (RT - 1100°C, wind cooling)93.6-
Alumina-Mullite CompositeQuenched from various temperatures-~250-300
Cordierite-Mullite RefractoryWater quenched from 1250°C--[8]

Experimental Protocol: Thermal Shock Resistance Testing by Water Quenching (Based on ASTM C1525)

This protocol details a standardized method for determining the thermal shock resistance of this compound-based ceramic materials. The procedure involves heating specimens to a specified temperature and then rapidly quenching them in water. The extent of the damage is then quantified by measuring the retained flexural strength.[3]

Apparatus
  • Furnace: Capable of maintaining a stable temperature within ±5°C of the setpoint.

  • Quenching Bath: A container of sufficient volume to maintain a stable water temperature (typically room temperature) during the quenching process.

  • Specimen Holder: A device to hold the specimens in the furnace and allow for rapid transfer to the quenching bath.

  • Flexural Strength Testing Machine: A universal testing machine capable of performing a three-point or four-point bend test.

  • Calipers: For precise measurement of specimen dimensions.

  • Drying Oven: For drying specimens after quenching.

Specimen Preparation
  • Prepare a statistically significant number of rectangular bar specimens (e.g., 3mm x 4mm x 40mm).

  • Ensure all specimens are free from visible defects or cracks.

  • Measure and record the dimensions of each specimen.

  • Determine the initial (un-shocked) flexural strength of a control group of specimens.

Experimental Procedure
  • Heating: Place a set of specimens in the furnace and heat to the desired temperature (T). Allow the specimens to soak at this temperature for a sufficient time to ensure thermal equilibrium (e.g., 15-30 minutes).

  • Quenching: Rapidly transfer the heated specimens from the furnace to the water bath. The transfer time should be minimized (ideally less than 5 seconds).

  • Drying: After quenching, remove the specimens from the water bath and dry them thoroughly in a drying oven.

  • Flexural Strength Measurement: Determine the retained flexural strength of the quenched specimens using a three-point or four-point bend test.

  • Data Analysis:

    • Calculate the average retained flexural strength for each quenching temperature.

    • Plot the retained flexural strength as a function of the temperature difference (ΔT = T - T_water).

    • The critical temperature difference (ΔTc) is defined as the ΔT at which a significant drop in strength (e.g., 30-50%) is observed.

Visualizations

Signaling Pathways and Logical Relationships

Thermal_Shock_Resistance_Mechanism cluster_material This compound-Based Ceramic cluster_properties Material Properties cluster_outcome Outcome This compound This compound Phase Low_CTE Low Coefficient of Thermal Expansion (CTE) This compound->Low_CTE Composite Composite Phases (e.g., Mullite, Cordierite) High_Strength High Strength & Toughness Composite->High_Strength Microcracks Microcracks Energy_Dissipation Crack Energy Dissipation Microcracks->Energy_Dissipation TSR Enhanced Thermal Shock Resistance Low_CTE->TSR High_Strength->TSR Energy_Dissipation->TSR

Caption: Mechanism of thermal shock resistance in this compound-based ceramics.

Experimental Workflow

Experimental_Workflow start Start prep Specimen Preparation (Rectangular Bars) start->prep measure_initial Measure Initial Flexural Strength (Control Group) prep->measure_initial heat Heat Specimens in Furnace (T) prep->heat quench Rapidly Quench in Water Bath heat->quench < 5 seconds dry Dry Specimens quench->dry measure_retained Measure Retained Flexural Strength dry->measure_retained data_analysis Data Analysis: Plot Strength vs. ΔT Determine ΔTc measure_retained->data_analysis end End data_analysis->end

Caption: Workflow for thermal shock resistance testing via water quenching.

References

Application Note: Determination of Anorthite Composition in Plagioclase Feldspar using Optical Mineralogy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in geology, materials science, and related fields.

Principle

Plagioclase feldspars are a continuous solid solution series of tectosilicates, with end-members albite (Ab, NaAlSi₃O₈) and anorthite (An, CaAl₂Si₂O₈).[1] The composition of a plagioclase crystal can be expressed as the percentage of this compound (%An). In optical mineralogy, the composition of plagioclase can be accurately estimated because its optical properties, such as refractive indices and extinction angles, vary systematically with the chemical composition.[2][3]

This protocol focuses on methods utilizing a petrographic microscope to measure the extinction angle in relation to polysynthetic twin planes, a characteristic feature of plagioclase.[4][5] The most common methods are the Michel-Lévy method and the Combined Carlsbad-Albite method, which are effective for analyzing plagioclase in standard thin sections.[1][6]

Key Methodologies

2.1 Michel-Lévy Method

This method relies on measuring the maximum extinction angle of albite twins in grains that are oriented perpendicular to the crystallographic (010) plane.[2][7] The (010) plane is the typical composition plane for albite twinning.[4] The measured maximum extinction angle is then plotted on a determinative curve to find the corresponding this compound percentage.[2] It is crucial to distinguish between low-temperature (plutonic) and high-temperature (volcanic) plagioclase, as they have different determinative curves.[2]

2.2 Combined Carlsbad-Albite Method

This technique is used for plagioclase grains that exhibit both Carlsbad and Albite twinning.[2] Carlsbad twins divide the crystal into two segments, each of which shows albite twinning.[8] By measuring the extinction angles of the albite lamellae in both segments of the Carlsbad twin, the composition can be determined with high accuracy, often using a Köhler-type chart.[9] This method has the advantage of providing the orientation of the crystal, which increases precision.[9]

Experimental Protocols

3.1 Equipment and Materials

  • Petrographic (polarizing) microscope with a rotating stage graduated in degrees.

  • Standard petrographic thin section (30 µm thickness) of the rock sample.

  • Michel-Lévy or other relevant determinative charts.

3.2 Protocol: Michel-Lévy Method

  • Grain Selection:

    • Using the microscope under crossed polars, scan the thin section to identify plagioclase feldspar (B12085585) grains exhibiting polysynthetic albite twinning.[10]

    • Select a grain where the (010) composition planes between the twin lamellae are oriented vertically (i.e., perpendicular to the microscope stage).[2]

    • Verification Criteria for Vertical (010) Plane:

      • The twin lamellae appear as sharp, crisp lines. Fuzzy boundaries that shift with focus changes indicate an inclined plane.[2]

      • When the twin lamellae are rotated to the 45° position, all lamellae should show nearly identical interference colors.[2]

      • The extinction angles measured for adjacent sets of lamellae should be equal or very close (differing by ≤ 4°).[2]

  • Measurement of Extinction Angle:

    • Rotate the stage to align the trace of the (010) twin planes with the North-South crosshair.

    • Rotate the stage clockwise until one set of twin lamellae goes to extinction (appears darkest). Record the angle of rotation (α₁).

    • Return the stage to the North-South alignment.

    • Rotate the stage counter-clockwise until the adjacent set of lamellae goes to extinction. Record the angle of rotation (α₂).

    • If the difference between α₁ and α₂ is greater than 4°, the (010) plane is not sufficiently vertical. Discard the grain and select a new one.[2]

  • Data Collection and Analysis:

    • Calculate the average extinction angle for the grain: α_avg = (α₁ + α₂)/2.

    • Repeat this measurement process for at least 5-10 suitable grains in the thin section to ensure the true maximum extinction angle for that composition is found.[7]

    • Record the single largest average extinction angle (α_max) obtained from all the measured grains.[2]

  • Composition Determination:

    • Use the α_max value and refer to the appropriate Michel-Lévy determinative chart (see Table 1).

    • Distinguish between the curves for low-temperature (plutonic) and high-temperature (volcanic) plagioclase based on the rock's geological context.[2]

    • Find the α_max on the vertical axis and trace horizontally to intersect the curve. From the intersection point, trace vertically down to the horizontal axis to read the this compound composition (%An).

Data Presentation

The following table summarizes the relationship between the maximum extinction angle (α_max) and the this compound composition (%An) for low-temperature (plutonic) plagioclase, as determined by the Michel-Lévy method.

Table 1: Maximum Extinction Angle vs. This compound Composition for Low-Temperature Plagioclase

Maximum Extinction Angle (α_max)Plagioclase NameThis compound Composition (%An)
0-12°Albite0-10
12-20°Oligoclase10-20
20-27°Andesine20-30
27-34°Labradorite30-50
34-45°Bytownite50-70
>45°This compound70-100

Note: This table provides approximate ranges. For precise determination, a graphical chart should always be consulted.

Visualization

The following workflow diagram illustrates the protocol for determining plagioclase composition using the Michel-Lévy method.

G Workflow for Michel-Lévy Method cluster_prep Preparation & Selection cluster_measure Measurement cluster_analysis Analysis start Start with Petrographic Thin Section scan Scan section under XPL to find plagioclase with albite twinning start->scan select Select grain with sharp twin lamellae (vertical '010' plane) scan->select align Align twin planes N-S select->align measure Measure extinction angles for adjacent lamellae (α1, α2) align->measure check Is |α1 - α2| ≤ 4°? measure->check check->select No (Find New Grain) calc Calculate average angle α_avg = (α1 + α2)/2 check->calc Yes repeat Repeat for 5-10 grains to find the maximum angle (α_max) calc->repeat chart Consult Michel-Lévy Chart (High-T or Low-T curve) repeat->chart result Determine this compound Composition (%An) chart->result

Caption: Workflow for determining plagioclase composition.

References

Application Notes and Protocols for Studying Anorthite Phase Transitions using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anorthite (CaAl₂Si₂O₈), a calcium-rich feldspar (B12085585) mineral, undergoes several phase transitions under varying pressure and temperature conditions. These transitions involve structural rearrangements that can be effectively probed using Raman spectroscopy. This non-destructive technique provides insights into the vibrational modes of the crystal lattice, offering a sensitive measure of changes in symmetry and bonding associated with phase transformations. These application notes provide detailed protocols and data for studying the high-pressure and high-temperature phase transitions in this compound.

High-Pressure Phase Transitions of this compound

This compound undergoes at least two significant phase transitions at high pressure and room temperature. The first is a transition from the primitive triclinic (Pī) to a body-centered triclinic (Iī) structure at approximately 2.6 GPa. A second, reversible displacive transition to a new high-pressure phase occurs at around 10 GPa.[1][2][3]

Experimental Protocol: High-Pressure Raman Spectroscopy

This protocol outlines the methodology for investigating the high-pressure phase transitions of this compound using a diamond-anvil cell (DAC).

1. Sample Preparation:

  • Obtain a single crystal of pure this compound (An₁₀₀).[2]

  • Prepare a thin section of the crystal, approximately 30 µm thick.[2]

  • Cut a small chip from the thin section for Raman measurements.[1][2]

2. Diamond-Anvil Cell (DAC) Setup:

  • Use a DAC equipped with low-fluorescence type IIa diamonds with 600 µm culets.[1]

  • A stainless steel plate, approximately 100 µm thick and pre-indented, serves as the gasket.[1]

  • Drill a 200 µm diameter hole in the center of the pre-indented area to create the sample chamber.[1]

  • Place the this compound crystal chip into the sample chamber.[1]

  • Add a small ruby chip for pressure calibration.[1]

  • Load a pressure-transmitting medium into the sample chamber to ensure hydrostatic conditions. A 4:1 methanol-ethanol mixture is a suitable choice.[1]

3. Raman Spectroscopy Measurement:

  • Mount the loaded DAC onto the stage of a Raman spectrometer.

  • Record spectra in a backscattered geometry.[1]

  • Use a suitable laser excitation, for example, the 488.0 nm line of an Ar⁺ laser.[2]

  • Collect spectra at increasing pressure increments up to the desired maximum pressure (e.g., 11.4 GPa).[1][2]

  • Monitor the pressure by measuring the shift of the ruby R₁ fluorescence line.[1]

  • Collect spectra during decompression to check for the reversibility of the transitions.[2]

4. Data Analysis:

  • Process the collected spectra to remove background fluorescence.

  • Identify and track the positions and intensities of Raman peaks as a function of pressure.

  • Note the disappearance of peaks characteristic of the Pī phase and the appearance of new peaks corresponding to the Iī and the higher-pressure phases.

Data Presentation: High-Pressure Phase Transitions

The following tables summarize the key quantitative data associated with the high-pressure phase transitions of this compound.

Table 1: Pressure-Induced Phase Transitions in this compound at Room Temperature

TransitionTransition Pressure (GPa)Characteristics
Pī → Iī2.6[1][3]First-order transition.[1]
Iī → New High-Pressure Phase~10[1][2][3]Displacive and reversible.[1][2]

Table 2: Key Raman Spectral Changes during High-Pressure Phase Transitions of this compound

Pressure Range (GPa)PhaseObserved Raman Spectral Changes
Ambient to 2.3Raman bands shift to higher frequencies without major spectral changes.[1][2]
2.3 to 2.9Pī → Iī- Disappearance of Pī peaks at 97, 106, 294, 336, 342, and 404 cm⁻¹.[1][2]- Appearance of new Iī peaks at 163, 184, and 262 cm⁻¹.[1][2]- Growth in intensity of peaks at 128, 262, 366, and 373 cm⁻¹.[1][2]- Reduction in the number of peaks in the 500 cm⁻¹ region, with only the two most intense peaks (513 and 522 cm⁻¹ at 2.9 GPa) remaining.[1]
2.9 to 9.6Modes related to the Iī phase shift to higher frequencies.[2]
9.6 to 10.3Iī → New High-Pressure PhaseAbrupt changes in the Raman spectrum affecting most bands.[2]
DecompressionReversibleThe Iī Raman spectrum is restored between 9.7 and 8.5 GPa.[2]

High-Temperature Phase Transition of this compound

This compound undergoes a displacive phase transition from a primitive (Pī) to a body-centered (Iī) triclinic structure at approximately 514 K (241 °C).[1][2] This transition can be monitored by observing changes in the Raman spectrum as a function of temperature.

Experimental Protocol: High-Temperature Raman Spectroscopy

This protocol describes the methodology for studying the temperature-induced Pī to Iī phase transition in this compound.

1. Sample Preparation:

  • Use a natural this compound crystal or a synthetic this compound sample. Synthetic this compound can be prepared by crystallizing glass of this compound composition at 1000°C at 1 atm for 48 hours.[2]

  • The sample can be in the form of a small crystal or a powdered sample in a glass capillary tube.[2]

2. High-Temperature Stage Setup:

  • Mount the this compound sample in a high-temperature stage (e.g., a Linkam THMS600 or similar) compatible with the Raman spectrometer.

  • Ensure proper calibration of the temperature sensor of the heating stage.

3. Raman Spectroscopy Measurement:

  • Position the high-temperature stage on the Raman spectrometer.

  • Use a suitable laser excitation, for example, the 488.0 nm line of an Ar⁺ laser with a power of about 500 mW at the sample.[2]

  • Collect Raman spectra at various temperatures, starting from room temperature and incrementally heating through the expected transition temperature of ~514 K.

  • Allow the sample to equilibrate at each temperature before collecting the spectrum.

  • Collect spectra upon cooling to check for the reversibility of the transition.

4. Data Analysis:

  • Analyze the evolution of the Raman spectra with temperature.

  • Pay close attention to changes in peak positions, widths, and the appearance or disappearance of specific modes, which indicate the phase transition.

Data Presentation: High-Temperature Phase Transition

The primary indicator of the Pī to Iī transition with increasing temperature is the change in the number and nature of the Raman peaks, reflecting the increase in symmetry.

Table 3: High-Temperature Pī to Iī Phase Transition in this compound

TransitionTransition TemperatureCharacteristics
Pī → Iī~514 K (241 °C)[1][2]Displacive phase transition.[1]

While detailed quantitative data on the temperature-dependent Raman peak shifts for the Pī to Iī transition are not extensively tabulated in the provided search results, the qualitative changes are significant. The transition to the higher symmetry Iī phase is expected to result in a reduction in the number of observed Raman bands, similar to the effect seen under high pressure.

Mandatory Visualization

experimental_workflow Experimental Workflow for High-Pressure Raman Spectroscopy of this compound cluster_prep Sample Preparation cluster_dac Diamond-Anvil Cell (DAC) Assembly cluster_raman Raman Measurement & Data Acquisition cluster_analysis Data Analysis start Start: this compound Crystal prep_sample Prepare Thin Section (~30 µm) start->prep_sample cut_chip Cut Small Crystal Chip prep_sample->cut_chip load_dac Load this compound Chip and Ruby into DAC cut_chip->load_dac Transfer Sample add_medium Add Pressure Medium (4:1 Methanol-Ethanol) load_dac->add_medium seal_dac Seal DAC add_medium->seal_dac mount_dac Mount DAC on Spectrometer Stage seal_dac->mount_dac Transfer DAC collect_spectra Collect Raman Spectra at Increasing/Decreasing Pressure mount_dac->collect_spectra monitor_pressure Monitor Pressure via Ruby Fluorescence collect_spectra->monitor_pressure process_spectra Process Spectra (e.g., Baseline Correction) collect_spectra->process_spectra analyze_peaks Analyze Peak Shifts, Appearance/Disappearance process_spectra->analyze_peaks identify_transitions Identify Phase Transitions analyze_peaks->identify_transitions end End: Characterized Phase Transitions identify_transitions->end

Caption: Workflow for this compound High-Pressure Raman Analysis.

References

Application Notes and Protocols for Anorthite Geobarometry in Metamorphic Petrology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing anorthite content in plagioclase as a geobarometer in metamorphic petrology. The primary focus is on the widely applied Garnet-Aluminosilicate-Plagioclase-Quartz (GASP) geobarometer.

Introduction

Geobarometry is a critical tool in metamorphic petrology for determining the pressure conditions under which rocks have formed and equilibrated. The this compound (CaAl₂Si₂O₈) component of plagioclase feldspar (B12085585) is a key constituent in several geobarometric formulations due to its involvement in pressure-sensitive net transfer reactions. One of the most significant of these is the GASP geobarometer, based on the equilibrium between garnet, an aluminosilicate (B74896) polymorph (kyanite, sillimanite, or andalusite), plagioclase, and quartz.[1] This geobarometer is particularly useful for medium- to high-grade metapelitic rocks.[2]

The fundamental reaction for the GASP geobarometer is:

3 this compound (in Plagioclase) ⇌ 1 Grossular (in Garnet) + 2 Al₂SiO₅ + 1 Quartz

An increase in pressure shifts this equilibrium to the right, favoring the denser assemblage of grossular, aluminosilicate, and quartz. Consequently, for a given temperature, the this compound content of plagioclase in equilibrium with a calcium-bearing garnet can be used to quantify the pressure of metamorphism.

Principle of the GASP Geobarometer

The GASP geobarometer is founded on the thermodynamic principle that the Gibbs free energy change (ΔG) of a reaction at equilibrium is zero. The equilibrium condition is sensitive to both temperature (T) and pressure (P). For the GASP reaction, the equilibrium constant (K) can be expressed in terms of the activities of the grossular (grs) component in garnet and the this compound (an) component in plagioclase.

The relationship between pressure, temperature, and the equilibrium constant is described by the following equation, based on the experimental work of Koziol and Newton (1988) and formulated by Spear (1993):

P (bars) = [48357 - 150.66 * T(K) - R * T(K) * ln(K)] / -6.608 + 1

Where:

  • P = Pressure in bars

  • T = Temperature in Kelvin

  • R = Gas constant (8.314 J/K·mol)

  • K = Equilibrium constant = (agrs) / (aan)³

  • agrs = activity of grossular in garnet

  • aan = activity of this compound in plagioclase

The activities are calculated from the mole fractions of the grossular and this compound components, which are determined through chemical analysis of the minerals.

Data Presentation: Quantitative Aspects of GASP Geobarometry

The accuracy of the GASP geobarometer is dependent on several factors, including the calibration of the thermodynamic data and the activity models used for garnet and plagioclase. The table below summarizes different calibrations and their key parameters.

Calibration/Study Pressure Range (kbar) Temperature Range (°C) Key Features and Considerations
Koziol & Newton (1988)19 - 28900 - 1250Experimental determination of the end-member reaction.[3]
Holdaway (2001)1 - 11.4515 - 878Recalibration using updated garnet and plagioclase activity models.[4] Provides different calibrations based on the chosen activity models.
Wu & Cheng (2006)1 - 15430 - 895Empirical calibration based on natural metapelite samples.[1]
Koziol (2017)Recalibration650 - 1250Redetermination of the this compound breakdown reaction, leading to improved precision.[3]

Table 1: Summary of Key GASP Geobarometer Calibrations

The mole fractions of grossular in garnet (Xgrs) and this compound in plagioclase (Xan) significantly impact the precision of the pressure estimate. Low mole fractions can lead to large uncertainties.

Xgrs Xan Product (Xgrs * Xan) Pressure Uncertainty (± kbar) Recommendation
> 0.10> 0.30> 0.03LowerRecommended for reliable pressure estimates.
< 0.10< 0.30< 0.03Can be high (> 3 kbar)Use with great caution.
< 0.05--HighGenerally not recommended for precise geobarometry.

Table 2: Influence of Grossular and this compound Mole Fractions on Pressure Uncertainty

Experimental Protocols

The following protocols detail the necessary steps for applying the GASP geobarometer, from sample selection to pressure calculation.

  • Sample Selection:

    • Choose a fresh, unweathered metamorphic rock sample.

    • The rock must contain the equilibrium mineral assemblage: garnet + aluminosilicate (kyanite, sillimanite, or andalusite) + plagioclase + quartz.

    • Petrographic analysis is crucial to ensure textural equilibrium among these phases. Look for mutual grain boundaries and the absence of reaction textures indicating disequilibrium.

  • Thin Section Preparation:

    • Prepare a standard petrographic thin section (30 µm thick) from the selected rock sample.

    • The thin section should be polished to a high quality (final polish with 0.25 µm diamond paste) for electron microprobe analysis.

    • Ensure the surface is flat and free of scratches and pits.

  • Carbon Coating:

    • Coat the polished thin section with a thin, uniform layer of carbon to ensure electrical conductivity under the electron beam. The coating thickness should be approximately 20-30 nm.

  • Instrumentation:

    • Use a wavelength-dispersive electron probe microanalyzer (EPMA) for quantitative chemical analysis.

  • Analytical Conditions:

    • Accelerating Voltage: 15 kV

    • Beam Current: 15-20 nA

    • Beam Diameter: A focused beam (1-2 µm) is typically used for analyzing garnet. For plagioclase, a slightly defocused beam (5-10 µm) may be necessary to minimize sodium loss.

    • Counting Times: Use appropriate peak and background counting times to achieve good analytical precision (e.g., 20-40 seconds on peak and half that time on backgrounds for major elements).

  • Standardization:

    • Calibrate the instrument using well-characterized natural and synthetic mineral standards. For example, use standard silicate (B1173343) and oxide minerals for the elements of interest (Si, Al, Fe, Mg, Mn, Ca, Na, K, Ti).

  • Analysis of Garnet and Plagioclase:

    • Analyze multiple points on several garnet and plagioclase grains that are in textural equilibrium (i.e., in close proximity or in contact).

    • For zoned minerals, analyze the core and rim compositions separately to investigate the pressure-temperature path of the rock. For peak metamorphic conditions, rim compositions of garnet and adjacent plagioclase are often used.

    • Analyze for all major elements:

      • Garnet: SiO₂, Al₂O₃, FeO, MgO, MnO, CaO

      • Plagioclase: SiO₂, Al₂O₃, CaO, Na₂O, K₂O

  • Mineral Formula Calculation:

    • From the oxide weight percentages obtained from EPMA, calculate the mineral formulae for garnet (based on 12 oxygens) and plagioclase (based on 8 oxygens).

  • Calculation of Mole Fractions:

    • Garnet (Xgrs): Xgrs = Ca / (Ca + Fe + Mg + Mn)

    • Plagioclase (Xan): Xan = Ca / (Ca + Na + K)

  • Activity Calculation:

    • For a simple ideal solution model, the activity (a) is equal to the mole fraction (X).

    • For more accurate results, use non-ideal solid solution models for garnet and plagioclase. Several activity models exist (e.g., Hodges and Spear, 1982; Fuhrman and Lindsley, 1988; Holdaway, 2000). The choice of activity model will influence the calculated pressure.[4]

    • agrs = γgrs * Xgrs

    • aan = γan * Xan

      • Where γ is the activity coefficient.

  • Temperature Estimation:

    • The GASP geobarometer is temperature-dependent. An independent temperature estimate is required.

    • Use a suitable geothermometer, such as the Garnet-Biotite (Grt-Bt) Fe-Mg exchange thermometer, if biotite (B1170702) is also present in the rock.

  • Pressure Calculation:

    • Use the chosen calibration of the GASP geobarometer equation (see Section 2) to calculate the pressure.

    • This can be done using a spreadsheet or specialized software (e.g., THERMOCALC, Perple_X).

  • Uncertainty Analysis:

    • Propagate the analytical uncertainties from the EPMA measurements through the pressure calculation to estimate the uncertainty in the final pressure value.

    • Consider the uncertainties associated with the geothermometer and the chosen activity models.

Mandatory Visualizations

GASP_Geobarometer_Workflow cluster_field_lab Field and Laboratory Work cluster_analysis Analytical Work cluster_calculation Data Processing and Calculation cluster_result Result Sample_Selection Sample Selection (Grt+Al2SiO5+Pl+Qz assemblage) Thin_Section Thin Section Preparation (Polishing) Sample_Selection->Thin_Section Carbon_Coating Carbon Coating Thin_Section->Carbon_Coating EPMA Electron Probe Microanalysis (EPMA) (Quantitative chemical analysis of Garnet and Plagioclase) Carbon_Coating->EPMA Mineral_Formula Mineral Formula Calculation EPMA->Mineral_Formula Mole_Fraction Mole Fraction Calculation (Xgrs and Xan) Mineral_Formula->Mole_Fraction Activity_Model Select Activity Models (Ideal or Non-ideal) Mole_Fraction->Activity_Model Activity_Calc Activity Calculation (agrs and aan) Activity_Model->Activity_Calc Pressure_Calc Pressure Calculation (Using GASP equation) Activity_Calc->Pressure_Calc Temp_Est Temperature Estimation (e.g., Grt-Bt thermometer) Temp_Est->Pressure_Calc Uncertainty Uncertainty Analysis Pressure_Calc->Uncertainty Final_Pressure Final Pressure Estimate (P) Uncertainty->Final_Pressure Logical_Relationships cluster_assumptions Core Assumptions cluster_inputs Required Inputs cluster_limitations Potential Limitations cluster_output Output Equilibrium Chemical Equilibrium among Grt, Al2SiO5, Pl, and Qz Mineral_Comp Accurate Mineral Compositions (Garnet and Plagioclase) Equilibrium->Mineral_Comp Closed_System Closed System (or known open-system behavior) Closed_System->Mineral_Comp Pressure Metamorphic Pressure (P) with Uncertainty Mineral_Comp->Pressure Temp Independent Temperature Estimate Temp->Pressure Activity_Model Appropriate Activity Models Activity_Model->Pressure Calibration Chosen Geobarometer Calibration Calibration->Pressure Disequilibrium Disequilibrium Textures Disequilibrium->Pressure Affects Accuracy Low_Ca Low Ca in Garnet and Plagioclase (leads to high uncertainty) Low_Ca->Pressure Increases Uncertainty Zoning Compositional Zoning Zoning->Pressure Requires Careful Interpretation Resetting Retrograde Re-equilibration Resetting->Pressure May not represent peak P

References

Application Notes and Protocols: Investigating the High-Pressure Melting Behavior of Anorthite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental investigation into the melting behavior of anorthite (CaAl₂Si₂O₈) under high-pressure conditions. The provided protocols and data are essential for understanding the phase transitions and stability of this crucial mineral in geological and materials science contexts.

Introduction to this compound Under High Pressure

This compound, a calcium-rich feldspar (B12085585) mineral, is a fundamental component of the Earth's crust and lunar highlands. Its behavior under the extreme conditions of high pressure and temperature is critical for modeling geological processes in the deep crust and upper mantle. Experimental studies on this compound's melting and breakdown reactions provide invaluable data for interpreting seismic data and understanding magma generation and differentiation.

At atmospheric pressure, this compound melts congruently at approximately 1553°C.[1] However, under elevated pressures, its melting behavior becomes more complex, involving incongruent melting and breakdown into denser mineral assemblages.[1][2][3][4]

High-Pressure Melting and Breakdown Reactions of this compound

The melting of this compound is congruent up to approximately 9 kbar, reaching a maximum temperature of 1570°C.[2][3][5] Above this pressure, this compound melts incongruently to corundum (Al₂O₃) plus a liquid phase.[1][2][3][4] The slope of this incongruent melting curve is negative, meaning the melting temperature decreases with increasing pressure, reaching 1450°C at 29 kbar.[2][3][5]

In addition to melting, at high pressures and temperatures, this compound breaks down into a denser mineral assemblage. A key reaction is:

3 CaAl₂Si₂O₈ (this compound) ⇌ Ca₃Al₂Si₃O₁₂ (grossular) + 2 Al₂SiO₅ (kyanite) + SiO₂ (quartz)[3]

The equilibrium boundary for this reaction is described by the equation P (kbar) = -2.1 + 0.0232 * T (°C).[3]

Furthermore, at pressures greater than 9 kbar, corundum can also be produced by exsolution from solid this compound at temperatures below melting, indicating that stoichiometric this compound is unstable at these high pressures.[2][3][4]

Quantitative Data on this compound Phase Transitions

The following table summarizes the key pressure-temperature (P-T) conditions for the melting and breakdown of this compound based on experimental studies.

Pressure (kbar)Temperature (°C)ObservationReference
01553Congruent Melting[1]
91570Maximum melting temperature; onset of incongruent melting to corundum + liquid[2][3][5]
12.3~1620Small amounts of corundum observed with melt[1]
291450Incongruent melting (corundum + liquid)[2][3][5]
301350Breakdown to grossular + kyanite (B1234781) + quartz[1]

Experimental Protocols for High-Pressure Studies

The investigation of this compound's behavior at high pressures requires specialized equipment capable of generating and maintaining extreme conditions. The following outlines a general protocol based on common methodologies described in the literature.

Starting Materials
  • Synthetic this compound: Crystalline this compound can be synthesized from a glass of this compound composition.

  • Natural this compound: Natural this compound crystals can also be used. It is crucial to characterize the starting material for any impurities.[1]

High-Pressure Apparatus

Several types of high-pressure apparatus are suitable for these experiments:

  • Piston-Cylinder Apparatus: Used for pressures up to around 4 GPa (40 kbar). The Griggs apparatus is a type of piston-cylinder apparatus widely used for deformation studies.[6]

  • Solid-Media Pressure Apparatus: Capable of reaching higher pressures and temperatures. These often use a pressure medium like NaCl.[2][3]

  • Multi-Anvil Apparatus (e.g., DIA-type): Can achieve pressures representative of the Earth's upper mantle (up to ~25 GPa) and are often used in conjunction with synchrotron X-ray sources for in-situ measurements.[7][8]

  • Diamond Anvil Cell (DAC): Used for reaching extremely high pressures, even those of the Earth's core, and allows for direct observation of the sample.[8][9][10]

Sample Assembly and Experimental Procedure
  • Sample Preparation: The powdered this compound sample is placed in a capsule, typically made of a noble metal such as platinum or gold, to prevent reaction with the surrounding assembly.

  • Flux (Optional): To enhance reaction kinetics, especially for sluggish solid-state reactions, a small amount of a flux like oxalic acid dihydrate can be added.[2][3] Care must be taken to ensure the system remains anhydrous if desired, as the presence of water can lead to the formation of hydrous phases like zoisite.[4]

  • Assembly: The capsule is placed within a larger assembly of components, including a furnace (e.g., graphite) for heating and a pressure medium (e.g., NaCl, talc, pyrophyllite) to ensure hydrostatic pressure distribution.

  • Pressurization and Heating: The assembly is placed in the high-pressure apparatus. The sample is first brought to the desired pressure and then heated to the target temperature.

  • Duration: The experiment is held at the target P-T conditions for a specific duration to allow the sample to reach equilibrium.

  • Quenching: The experiment is terminated by rapidly cooling the sample while maintaining pressure. This "quenching" preserves the high-pressure mineral assemblage for later analysis.

  • Analysis: After the experiment, the sample is recovered and analyzed using techniques such as X-ray diffraction (XRD) to identify the crystalline phases present and electron microprobe analysis to determine their chemical composition. In-situ analysis using synchrotron radiation allows for real-time observation of phase transformations.[7][8]

Visualizing Experimental Workflows and Phase Relations

Experimental Workflow

The following diagram illustrates a typical workflow for a high-pressure experiment on this compound.

experimental_workflow start Start: Sample Preparation (this compound Powder) encapsulation Encapsulation (e.g., Pt capsule) start->encapsulation assembly Placement in High-Pressure Assembly (Furnace, Pressure Medium) encapsulation->assembly hp_apparatus Loading into High-Pressure Apparatus (e.g., Piston-Cylinder, Multi-Anvil) assembly->hp_apparatus pressurization Pressurization to Target P hp_apparatus->pressurization heating Heating to Target T pressurization->heating equilibration Equilibration at P-T heating->equilibration quenching Quenching (Rapid Cooling) equilibration->quenching analysis Post-Experiment Analysis (XRD, Electron Microprobe) quenching->analysis end End: Data Interpretation analysis->end

Caption: A generalized workflow for high-pressure, high-temperature experiments.

This compound High-Pressure Phase Relations

This diagram illustrates the key phase transitions of this compound at high pressures.

anorthite_phase_diagram This compound High-Pressure Phase Relations This compound This compound (CaAl₂Si₂O₈) liquid Liquid This compound->liquid Congruent Melting (P < 9 kbar) corundum_liquid Corundum + Liquid This compound->corundum_liquid Incongruent Melting (P > 9 kbar) breakdown_products Grossular + Kyanite + Quartz This compound->breakdown_products Breakdown Reaction (High P-T) anorthite_corundum This compound + Corundum (Exsolution) This compound->anorthite_corundum Solid-State Exsolution (P > 9 kbar, sub-solidus) anorthite_corundum->corundum_liquid Incongruent Melting anorthite_corundum->breakdown_products Breakdown Reaction

Caption: Phase transitions of this compound under high-pressure conditions.

References

anorthite-based materials for electronic substrate applications

Author: BenchChem Technical Support Team. Date: December 2025

Anorthite-based materials are gaining significant attention in the field of electronic substrates due to their favorable dielectric properties, low thermal expansion, and high thermal resistance.[1] These characteristics make them a promising alternative to traditional materials like alumina (B75360), particularly for applications in multilayer printed circuit boards and electronic packaging.[1] This document provides detailed application notes and protocols for researchers and scientists working with .

Properties of this compound-Based Materials

This compound (CaAl₂Si₂O₈) is a calcium feldspar (B12085585) mineral that can be synthesized to exhibit desirable properties for electronic substrates.[2] Key attributes include a low dielectric constant, which is crucial for high-frequency applications to minimize signal delay and crosstalk, and a low coefficient of thermal expansion (CTE) that can be matched with that of silicon, enhancing the reliability of electronic packages.[3][4]

The properties of this compound-based ceramics can be tailored by controlling the synthesis method, raw materials, and the addition of other materials to form composites. For instance, the addition of B₂O₃ can lower the sintering temperature, making it compatible with Low-Temperature Co-fired Ceramic (LTCC) technology.[5][6]

Table 1: Typical Properties of this compound-Based Materials for Electronic Substrates

PropertyValueUnitsNotes and References
Electrical Properties
Dielectric Constant (at 1 MHz)6.2 - 8.5-The value can vary with composition and processing. Pure this compound is reported to have a dielectric constant of 8.5, which can be lowered with additives like B₂O₃.[6][7] this compound-cordierite composites can exhibit values in the range of 6-9.[8]
Dielectric Loss (tan δ)~0.001 - 0.02-Low dielectric loss is advantageous for high-frequency applications.[9]
Thermal Properties
Coefficient of Thermal Expansion (CTE) (25-600 °C)4.5 x 10⁻⁶ - 5.5 x 10⁻⁶K⁻¹This low CTE is a key advantage for compatibility with silicon chips.[3][4][10]
Thermal Conductivity0.6 - 3.5W/(m·K)The thermal conductivity can be influenced by the porosity and composition of the ceramic.[8][11]
Melting Point~1550°CThe high melting point allows for applications in high-temperature environments.[7]
Mechanical Properties
Flexural Strength80 - 170MPaThe strength can be enhanced by controlling the microstructure and phase composition.[1][12]
Theoretical Density2.74 - 2.76g/cm³[7]

Experimental Protocols

Synthesis of this compound Powder

Two primary methods for synthesizing this compound powder are the solid-state reaction and the sol-gel process.

a) Solid-State Reaction Protocol

This method involves the high-temperature reaction of precursor powders.[2][13]

Materials:

  • Calcium Carbonate (CaCO₃) or Calcium Oxide (CaO)

  • Aluminum Oxide (Al₂O₃)

  • Silicon Dioxide (SiO₂)

Equipment:

  • Ball mill with alumina milling media

  • Drying oven

  • High-temperature furnace

  • Mortar and pestle

Procedure:

  • Stoichiometric Mixing: Weigh the precursor powders in a stoichiometric ratio to form CaAl₂Si₂O₈. For example, using CaCO₃, Al₂O₃, and SiO₂, the molar ratio is 1:1:2.

  • Milling: Wet mill the mixed powders in ethanol (B145695) for 24 hours using a ball mill with alumina balls to ensure homogeneous mixing and particle size reduction.[14]

  • Drying: Dry the milled slurry in an oven at 120 °C to remove the ethanol.

  • Calcination: Calcine the dried powder in an alumina crucible at 900 °C for 3 hours with a heating rate of 5 °C/min to decompose the carbonate and initiate the reaction.[14]

  • Grinding: Grind the calcined clinker into a fine powder using a mortar and pestle.

  • Second Milling: Ball mill the ground powder again for 24 hours to further reduce the particle size and enhance reactivity.[14]

  • Final Sintering/Reaction: Sinter the powder at a temperature between 1200 °C and 1500 °C to form the this compound phase. The exact temperature and duration will influence the final properties.[13][15] For example, reacting at 1500 °C can lead to the formation of bulk this compound powder.[13]

b) Sol-Gel Synthesis Protocol

The sol-gel process offers better homogeneity and control over the powder characteristics at lower temperatures.[5]

Materials:

  • Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) as the calcium precursor.

  • Aluminum isopropoxide (Al(O-iPr)₃) or boehmite as the aluminum precursor.[5]

  • Tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄) or colloidal silica (B1680970) as the silicon precursor.[5]

  • Boric acid (H₃BO₃) if B₂O₃ doping is desired.

  • Ethanol (C₂H₅OH) as the solvent.

  • Nitric acid (HNO₃) as a catalyst.

  • Deionized water.

Equipment:

  • Beakers and magnetic stirrer

  • Refluxing system

  • Drying oven

  • Furnace

Procedure:

  • TEOS Hydrolysis: In a beaker, mix TEOS with ethanol and a small amount of deionized water and nitric acid. Stir the solution for 1 hour to achieve partial hydrolysis.

  • Aluminum Precursor Addition: Dissolve the aluminum precursor in ethanol and add it to the TEOS solution.

  • Calcium and Boron Precursor Addition: Dissolve the calcium nitrate and boric acid (if used) in deionized water and add this solution to the main mixture.

  • Gelation: Stir the final solution at 60-80 °C until a transparent gel is formed.

  • Drying: Dry the gel in an oven at 120 °C for 24 hours to remove the solvent.

  • Calcination: Calcine the dried gel in a furnace. A typical profile involves heating to 600 °C to burn off organics, followed by heating to 950-1050 °C to crystallize the this compound phase.[5] The addition of B₂O₃ can lower the crystallization temperature to below 950 °C.[5]

Fabrication of this compound-Based LTCC Substrates

The Low-Temperature Co-fired Ceramic (LTCC) process is a common method for producing multilayer electronic substrates.[16]

a) Slurry Preparation for Tape Casting

Materials:

  • Synthesized this compound powder

  • Dispersant (e.g., fish oil, menhaden oil)

  • Binder (e.g., polyvinyl butyral - PVB)

  • Plasticizer (e.g., dibutyl phthalate (B1215562) - DBP, polyethylene (B3416737) glycol - PEG)

  • Solvent (e.g., a mixture of ethanol and toluene, or an aqueous system)[17][18]

Procedure:

  • Solvent and Dispersant: Mix the solvent and dispersant in a milling jar.

  • Powder Addition: Gradually add the this compound powder to the liquid and mill for 24 hours to de-agglomerate and disperse the powder.

  • Binder and Plasticizer Addition: Dissolve the binder and plasticizer in the remaining solvent and add this solution to the slurry.

  • Final Milling: Mill the complete slurry for another 24 hours to achieve a homogeneous, viscous slurry suitable for tape casting. The final slurry should have a viscosity in the range of 1000-5000 cP.

b) Tape Casting, Lamination, and Co-firing

Procedure:

  • Tape Casting: Pour the slurry onto a carrier film (e.g., Mylar) and use a doctor blade to cast a thin, uniform tape. The thickness is typically controlled to be between 50 and 250 µm. Allow the tape to dry in a controlled environment to remove the solvent.

  • Via Formation and Conductor Printing: Create vias (vertical interconnects) in the green tapes using punching or laser drilling. Fill the vias with a conductive paste (e.g., Ag or Ag/Pd). Print conductor lines on the surface of the tapes using screen printing.

  • Stacking and Lamination: Stack the individual layers in the desired sequence. Laminate the stack at a temperature of around 70 °C and a pressure of approximately 200 bar for 10 minutes.[16]

  • Co-firing: Place the laminated stack in a furnace for co-firing. The firing profile is critical and typically involves a slow ramp-up (2-5 °C/min) to around 450 °C with a dwell time of 1-2 hours to burn out the organic binder.[16] This is followed by a ramp-up to the sintering temperature, typically between 850 °C and 950 °C for LTCC, with a dwell time of 10-15 minutes.[16]

Mandatory Visualizations

G cluster_0 Solid-State Synthesis Workflow start Start: Precursor Powders (CaCO₃, Al₂O₃, SiO₂) mix Stoichiometric Mixing & Wet Milling start->mix dry Drying mix->dry calcine Calcination dry->calcine grind Grinding calcine->grind mill2 Second Milling grind->mill2 sinter Sintering mill2->sinter end End: this compound Powder sinter->end

Caption: Workflow for the solid-state synthesis of this compound powder.

G cluster_1 LTCC Fabrication Workflow start_ltcc Start: this compound Powder slurry Slurry Preparation start_ltcc->slurry tape_cast Tape Casting & Drying slurry->tape_cast via Via Formation & Conductor Printing tape_cast->via stack Stacking via->stack laminate Lamination stack->laminate cofire Co-firing laminate->cofire end_ltcc End: Multilayer Substrate cofire->end_ltcc

Caption: Workflow for the fabrication of this compound-based LTCC substrates.

References

Troubleshooting & Optimization

Technical Support Center: Pure Anorthite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pure anorthite (CaAl₂Si₂O₈).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for this compound synthesis include solid-state sintering, hydrothermal synthesis, and sol-gel processes like the Pechini method.[1]

  • Solid-state sintering: This common technique involves mixing and heating oxide powders (e.g., CaO, Al₂O₃, SiO₂) or natural minerals (e.g., kaolin (B608303), calcite) at high temperatures, typically exceeding 1400°C, to achieve phase purity.[1][2][3]

  • Hydrothermal synthesis: This method uses oxide or gel precursors under controlled pressure (1–3 kbar) and temperature (700°C to 1200°C) to crystallize this compound.[1]

  • Sol-gel (Pechini) process: This chemical route involves creating a stoichiometric gel from precursors, which is then calcined at temperatures around 900–1100°C to crystallize this compound.[1][4] This method can produce hexagonal this compound at lower temperatures.[4]

Q2: Why is it challenging to synthesize pure this compound?

A2: Researchers face several key challenges in achieving pure this compound:

  • Contamination: The presence of sodium impurities in precursor materials can lead to the formation of albite (NaAlSi₃O₈) or solid solutions, compromising the purity of the final product.[1]

  • Incomplete Reactions and Residual Phases: Achieving a complete reaction to form a single this compound phase can be difficult. Lower synthesis temperatures may result in incomplete reactions or the presence of residual starting materials or intermediate phases.[1]

  • Achieving High Density: Pressure-less sintering often results in porous materials with low density.[2][3] Techniques like hot-pressing are required to achieve high-density pellets.[2][3]

  • Controlling Crystal Structure: Attaining the desired Al-Si tetrahedral ordering in the this compound crystal structure is difficult. Synthetic this compound often exhibits a high degree of disorder, which may require prolonged annealing at high temperatures to rectify.[1]

  • Formation of Intermediate Phases: During solid-state reactions, intermediate phases such as gehlenite can form, which may persist if the reaction conditions are not optimized.

Q3: What are the ideal stoichiometric ratios of precursors for this compound synthesis?

A3: The ideal stoichiometric ratio for this compound (CaAl₂Si₂O₈) synthesis is a 1:1:2 molar ratio of CaO:Al₂O₃:SiO₂.[1] When using natural minerals, the weight ratios of the raw materials need to be calculated to achieve this target composition. For example, a mixture of kaolin and calcite has been used in a 7 to 3 weight ratio.[5]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Yield of this compound Phase Incomplete reaction due to insufficient temperature or time.Increase the sintering/calcination temperature or prolong the reaction time. For solid-state sintering, temperatures above 1400°C are often required for several hours.[1]
Poor mixing of precursor powders.Ensure homogeneous mixing of the starting materials. Ball milling for an extended period (e.g., 3-5 hours) can improve homogeneity.[2][6]
Presence of Impurity Phases (e.g., Albite) Sodium contamination in the starting materials.Use high-purity precursors. If using natural minerals, analyze their chemical composition to account for impurities.[1]
Formation of Intermediate Phases (e.g., Gehlenite, Mullite) Reaction kinetics favor the formation of intermediate phases at lower temperatures.Optimize the heating profile. A slower heating rate or a multi-step heating process might be necessary to ensure the complete conversion of intermediate phases to this compound.
The presence of certain additives or impurities can stabilize intermediate phases.The addition of B₂O₃ can lower the crystallization temperature and enhance homogeneity.[1] The presence of P₂O₅ can favor the formation of cristobalite over this compound.[7]
Low Density and High Porosity of the Final Product Inadequate sintering in pressure-less methods.Employ consolidation techniques like uniaxial hot-pressing or spark plasma sintering (SPS) to achieve higher densities.[2][3] Hot-pressing can increase density by approximately 50% compared to pressure-less sintering.[2]
Poor Mechanical Strength High porosity and poor densification.Optimize the sintering temperature and time to achieve better densification. The choice of raw materials can also influence the final mechanical properties.[6]
Disordered Al-Si Tetrahedral Structure Rapid crystal growth during synthesis.Implement a post-synthesis annealing step. Prolonged annealing at elevated temperatures can improve the Al-Si ordering in the crystal lattice.[1]

Experimental Protocols

Solid-State Synthesis of this compound

This protocol is based on the solid-state reaction of oxide powders.[2][3]

1. Precursor Preparation:

  • Use high-purity aluminum sesquioxide (Al₂O₃), silicon dioxide (SiO₂), and calcium monoxide (CaO) powders.[2]
  • Due to the hygroscopic nature of SiO₂ and CaO, calcine these powders at 600°C and 800°C, respectively, for 30 minutes to remove any hydrous phases.[2]

2. Mixing and Milling:

  • Weigh the calcined powders to achieve a stoichiometric ratio for CaAl₂Si₂O₈.
  • Mix and ball-mill the powders for 30 minutes to ensure a homogeneous mixture.[2]

3. Calcination:

  • Calcine the bulk powder mixture at 1000°C for 3 hours.[2]

4. Pellet Formation and Sintering:

  • Press the calcined powder into pellets.
  • Sinter the pellets in a furnace. For pressure-less sintering, temperatures above 1400°C are typically required.[1]
  • Alternatively, for higher density, use uniaxial hot-pressing.

5. Characterization:

  • Analyze the phase purity of the final product using X-ray diffraction (XRD).[2]
  • Examine the microstructure and composition using scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDXS).[2][3]

This compound Synthesis using Natural Minerals

This protocol describes the synthesis using kaolin and calcite.[5]

1. Raw Material Preparation:

  • Use kaolin and calcite powders.
  • Mix the powders in a weight ratio of 7 to 3 (kaolin to calcite).[5]

2. Homogenization:

3. Synthesis:

  • Heat the powder mixture at temperatures ranging from 1000°C to 1400°C for durations of 30 to 300 minutes.[5] The temperature of 1200°C has been identified as optimal for this compound formation in some studies.[5]

4. Analysis:

  • Characterize the synthesized this compound using DTA, TGA, XRD, SEM, and EDS analysis.[5]

Quantitative Data Summary

Table 1: Comparison of Densities Achieved by Different Consolidation Methods

Consolidation MethodAchieved Density (% of Theoretical)Reference
Pressure-less Sintering51%[2]
Uniaxial Hot-Pressing~92%[2]

Table 2: Target vs. Measured Composition of Synthesized this compound

ElementTarget Cation Composition (%)Measured Cation Composition (%)Reference
Ca2020.5[2]
Al4042.3[2]
Si4037.2[2]

Visualizations

experimental_workflow cluster_preparation 1. Precursor Preparation cluster_processing 2. Processing cluster_synthesis 3. Synthesis cluster_characterization 4. Characterization start Starting Materials (Oxides/Minerals) calcination Calcination (if needed) start->calcination mixing Stoichiometric Mixing & Milling calcination->mixing pelletizing Pelletizing mixing->pelletizing sintering Sintering/ Calcination pelletizing->sintering analysis Phase & Microstructure Analysis (XRD, SEM) sintering->analysis

Caption: General experimental workflow for solid-state synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem Encountered cause1 Incomplete Reaction problem->cause1 Low Yield cause2 Contamination problem->cause2 Impurity Phases cause3 Poor Homogenization problem->cause3 Inhomogeneous Product cause4 Suboptimal Sintering problem->cause4 Low Density solution1 Increase Temp/Time cause1->solution1 solution2 Use High-Purity Precursors cause2->solution2 solution3 Improve Mixing cause3->solution3 solution4 Optimize Sintering Parameters/Method cause4->solution4

Caption: Logical relationship between problems, causes, and solutions in this compound synthesis.

References

Technical Support Center: Synthesis of High-Purity Anorthite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for anorthite synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a specific focus on avoiding albite contamination.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of albite contamination in this compound synthesis?

A1: The primary cause of albite (NaAlSi₃O ) contamination in this compound (CaAl₂Si₂O₈) synthesis is the presence of sodium impurities in the precursor materials.[1] Even trace amounts of sodium can lead to the formation of albite or a solid solution between albite and this compound, compromising the purity of the final product.

Q2: Which synthesis method is least prone to albite contamination?

A2: While all methods are susceptible to contamination if precursors are impure, the sol-gel process offers the highest potential for producing high-purity this compound with minimal albite contamination. This is because it utilizes high-purity, molecular precursors (alkoxides), which allows for excellent chemical homogeneity at the atomic level.[2][3] In contrast, solid-state synthesis relies on solid precursors where impurities can be more prevalent and difficult to remove. Hydrothermal methods can also introduce impurities from the aqueous solution.

Q3: What are the common precursors for this compound synthesis?

A3: Common precursors vary by synthesis method:

  • Solid-State Synthesis: Calcium oxide (CaO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂).[4][5][6] Alternatively, natural minerals like calcium carbonate (CaCO₃) and kaolin (B608303) can be used.[7]

  • Sol-Gel Synthesis: Metal alkoxides such as calcium nitrate (B79036) (Ca(NO₃)₂·4H₂O), aluminum isopropoxide, and tetraethyl orthosilicate (B98303) (TEOS) are frequently used.[3]

  • Hydrothermal Synthesis: Oxide precursors (CaO, Al₂O₃, SiO₂) or gels derived from them are common.[1]

Q4: How can I detect albite contamination in my synthesized this compound?

A4: The most common and effective techniques for detecting albite contamination are:

  • X-ray Diffraction (XRD): XRD can identify the different crystalline phases present in your sample. The diffraction patterns of this compound and albite are distinct, allowing for the identification and semi-quantitative analysis of albite contamination.

  • Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDXS): This technique provides morphological and elemental analysis. EDXS can map the elemental distribution in your sample, revealing sodium-rich areas that indicate the presence of albite.[5]

Troubleshooting Guide: Avoiding Albite Contamination

This guide provides specific troubleshooting steps to minimize or eliminate albite contamination in your this compound synthesis experiments.

Issue 1: Persistent Albite Peaks in XRD Pattern

Cause: Sodium impurities in precursor materials.

Solutions:

  • Precursor Purity:

    • Recommendation: Use the highest purity precursors available (e.g., 99.99% or higher).

    • Actionable Step: Before synthesis, analyze your precursors for sodium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Precursor Purification:

    • For Oxide Precursors (Solid-State Synthesis):

      • Calcium Oxide (CaO): High-purity CaO can be synthesized by calcining high-purity calcium carbonate (CaCO₃) or calcium oxalate (B1200264) (CaC₂O₄) at high temperatures (e.g., >900°C) to decompose the precursor and remove volatile impurities.

      • Aluminum Oxide (Al₂O₃): High-purity Al₂O₃ can be prepared by the calcination of aluminum hydroxide (B78521) [Al(OH)₃] or ammonium (B1175870) aluminum carbonate hydroxide.

      • Silicon Dioxide (SiO₂): High-purity SiO₂ can be obtained from the hydrolysis of tetraethyl orthosilicate (TEOS) or by acid leaching of silicate (B1173343) minerals followed by washing and calcination.

    • For Sol-Gel Precursors:

      • Recommendation: Use high-purity alkoxide precursors. These are generally of higher purity than their oxide counterparts.

Issue 2: Broad or Shifted XRD Peaks Suggesting a Solid Solution

Cause: Incorporation of sodium into the this compound crystal lattice, forming a plagioclase solid solution between this compound and albite.[8]

Solutions:

  • Optimize Synthesis Conditions:

    • Solid-State Synthesis:

      • Temperature and Duration: Ensure complete reaction by optimizing the sintering temperature and duration. Incomplete reactions can sometimes favor the formation of intermediate phases or solid solutions. Sintering at temperatures above 1300°C is often required for complete reaction.[9]

      • Atmosphere: Perform the synthesis in a controlled, inert atmosphere (e.g., argon) to prevent the introduction of atmospheric contaminants.

    • Sol-Gel Synthesis:

      • Hydrolysis and Condensation Control: Carefully control the pH and water-to-alkoxide ratio during the sol-gel process to ensure the formation of a homogeneous gel. This atomic-level mixing helps to prevent the segregation of sodium-rich phases.

Issue 3: Inconsistent Purity Between Batches

Cause: Inconsistent precursor purity or contamination from the experimental setup.

Solutions:

  • Standardize Precursor Sourcing and Characterization:

    • Actionable Step: Source precursors from a reliable supplier and characterize each new batch for sodium content.

  • Cleanliness of Equipment:

    • Actionable Step: Thoroughly clean all milling jars, crucibles, and other equipment to remove any potential sources of sodium contamination. Alumina (B75360) or zirconia milling media are recommended over soda-lime glass. Avoid using glassware that may leach sodium.

Experimental Protocols for High-Purity this compound Synthesis

Below are detailed methodologies for three common synthesis routes, with an emphasis on minimizing albite contamination.

Solid-State Reaction Method

This method involves the direct reaction of solid precursors at high temperatures.

Methodology:

  • Precursor Selection: Start with high-purity (≥99.99%) CaO, Al₂O₃, and SiO₂ powders.

  • Stoichiometric Mixing: Weigh the precursors in a 1:1:2 molar ratio for CaO:Al₂O₃:SiO₂.

  • Milling: Homogenize the powder mixture by ball milling for several hours using alumina or zirconia milling media in an ethanol (B145695) slurry.

  • Drying: Dry the milled slurry in an oven at 120°C to remove the ethanol.

  • Calcination: Calcine the dried powder in a high-purity alumina crucible at a temperature between 1300°C and 1400°C for 4-8 hours in a furnace with a controlled atmosphere (e.g., flowing argon).[9]

  • Characterization: Analyze the resulting powder using XRD to confirm the phase purity and SEM-EDXS to check for any sodium-rich regions.

Sol-Gel Method

This method offers excellent control over purity and homogeneity due to the use of molecular precursors.[2][3]

Methodology:

  • Precursor Solution Preparation:

    • Dissolve high-purity calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) in deionized water.

    • In a separate container, dissolve aluminum isopropoxide ([Al(OCH(CH₃)₂]₃) in isopropanol.

    • Add tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄) to the aluminum isopropoxide solution.

  • Hydrolysis and Gelation:

    • Slowly add the calcium nitrate solution to the alkoxide solution while stirring vigorously.

    • Continue stirring until a transparent gel is formed. The gelation time can vary depending on the temperature and pH.

  • Drying: Dry the gel in an oven at 80-120°C to remove the solvent.

  • Calcination: Calcine the dried gel in a high-purity alumina crucible. A two-step calcination is often employed: first at a lower temperature (e.g., 600°C) to burn off organics, followed by a higher temperature (e.g., 1000-1200°C) to crystallize the this compound.

  • Characterization: Analyze the final product using XRD and SEM-EDXS.

Hydrothermal Synthesis Method

This method involves crystallization from a heated aqueous solution under pressure.

Methodology:

  • Precursor Mixture: Prepare a stoichiometric mixture of high-purity CaO, Al₂O₃, and SiO₂ or a gel prepared via the sol-gel route.

  • Hydrothermal Reaction:

    • Place the precursor mixture and a small amount of deionized water into a Teflon-lined autoclave.

    • Heat the autoclave to a temperature between 500°C and 700°C for a duration ranging from several hours to days. The pressure will increase autogenously.

  • Cooling and Washing:

    • Allow the autoclave to cool to room temperature.

    • Wash the resulting product several times with deionized water to remove any soluble byproducts.

  • Drying: Dry the purified powder in an oven at 120°C.

  • Characterization: Characterize the synthesized this compound using XRD and SEM-EDXS.

Data Presentation

The following table summarizes the typical synthesis parameters and expected purity for different this compound synthesis methods. Note that the final purity is highly dependent on the purity of the starting materials.

Synthesis MethodTypical PrecursorsSintering/Calcination Temperature (°C)Sintering/Reaction TimeExpected Purity (Albite Content)
Solid-State CaO, Al₂O₃, SiO₂1300 - 14504 - 24 hoursGood to Excellent (<1-5% albite with high-purity precursors)
Sol-Gel Ca(NO₃)₂, Al-isopropoxide, TEOS1000 - 12002 - 8 hoursExcellent (<1% albite)
Hydrothermal Oxides or Gels500 - 70024 - 72 hoursGood (<5% albite, dependent on water purity)

Visualizations

Anorthite_Synthesis_Workflow cluster_precursors Precursor Selection & Preparation cluster_synthesis Synthesis Method cluster_post_processing Post-Processing & Characterization Precursors High-Purity Precursors (Oxides, Alkoxides, etc.) Mixing Stoichiometric Mixing Precursors->Mixing Milling Homogenization (Milling/Stirring) Mixing->Milling SolidState Solid-State Reaction (High Temp Sintering) Milling->SolidState SolGel Sol-Gel Process (Gelation & Calcination) Milling->SolGel Hydrothermal Hydrothermal Synthesis (High T/P Aqueous Reaction) Milling->Hydrothermal Washing Washing & Drying SolidState->Washing SolGel->Washing Hydrothermal->Washing Characterization Characterization (XRD, SEM-EDXS) Washing->Characterization Purethis compound High-Purity this compound Characterization->Purethis compound

Caption: General workflow for the synthesis of high-purity this compound.

Troubleshooting_Albite cluster_solutions Solutions cluster_precursor_control Precursor Control cluster_process_optimization Process Optimization Problem Albite Contamination Detected (e.g., via XRD) Cause Primary Cause: Sodium Impurity in Precursors Problem->Cause Purity Use High-Purity (>99.99%) Precursors Cause->Purity Analysis Analyze Precursors for Na (ICP-MS, AAS) Cause->Analysis Purification Purify Precursors (Calcination, Leaching) Cause->Purification Conditions Optimize T, t, atmosphere to ensure complete reaction Cause->Conditions Homogeneity Ensure Homogeneous Mixing (e.g., effective milling/stirring) Cause->Homogeneity Cleanliness Maintain Equipment Cleanliness (avoid Na leaching) Cause->Cleanliness

References

Technical Support Center: Controlling Al-Si Ordering in Synthetic Anorthite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of anorthite with controlled aluminum-silicon (Al-Si) ordering.

Frequently Asked Questions (FAQs)

Q1: What is Al-Si ordering in this compound?

A1: this compound (CaAl₂Si₂O₈) is a tectosilicate mineral with a framework structure of corner-sharing AlO₄ and SiO₄ tetrahedra. In this framework, aluminum and silicon atoms can occupy distinct tetrahedral sites (T-sites). Al-Si ordering refers to the specific, non-random arrangement of Al and Si atoms on these T-sites. In a perfectly ordered this compound structure, Al and Si atoms alternate strictly, which is favored by the 1:1 Al:Si ratio.[1] Conversely, a disordered state involves a random distribution of Al and Si atoms throughout the available T-sites.

Q2: Why is controlling Al-Si ordering important?

A2: The degree of Al-Si order significantly influences the physical, chemical, and thermodynamic properties of this compound. It provides critical information about the thermal history and petrological context of natural feldspars.[2] For synthetic materials, controlling the ordering is crucial as it affects properties like dissolution rates, stability, and potentially catalytic or electronic behavior. Dissolution or alteration of feldspars is controlled by many factors, including the crystal structure (e.g., Al/Si ordering).[3][4] Furthermore, the ordering process itself is linked to changes in elastic strain energy within the crystal lattice.[5]

Q3: What are the primary factors influencing Al-Si ordering during synthesis?

A3: The key experimental parameters that control the final degree of Al-Si order are:

  • Temperature: High temperatures favor Al-Si disorder. Crystals formed at high temperatures, such as those crystallized from a melt between 1100–1400 °C, initially exhibit substantial disorder.[6][7]

  • Annealing Time & Cooling Rate: Prolonged annealing at temperatures below the crystallization point promotes ordering. Slower cooling rates allow more time for the atoms to arrange into an ordered state.

  • Pressure: High pressure can lead to deviations from the ideal 1:1 Al:Si ratio in the this compound structure, which in turn reduces the degree of Al-Si order.[1]

  • Chemical Environment: The composition of the starting materials is critical. A stoichiometric 1:1 Al to Si ratio is essential for achieving a high degree of order.[1] The presence of impurities, such as sodium, can lead to the formation of other feldspar (B12085585) phases like albite.[8]

Q4: How can the degree of Al-Si order be characterized?

A4: Several analytical techniques can be used to determine the Al-Si ordering state in synthetic this compound. The choice of method depends on the required level of detail.

  • X-Ray Powder Diffraction (XRPD): A common method to assess the degree of Al-Si order by analyzing changes in unit-cell dimensions and reflection intensities.[3][4][9]

  • Fourier Transform Infrared (FTIR) Spectroscopy: This technique is sensitive to the vibrational modes of the tetrahedral framework and can be correlated with the degree of Al-Si order.[3][4]

  • Transmission Electron Microscopy (TEM): Allows for direct observation of the ordering process, including the formation of incommensurate structures and antiphase domains that occur during ordering.[6]

  • Atom Location by Channeling-Enhanced Microanalysis (ALCHEMI): A specialized TEM-based technique that can precisely determine the site occupancy of Al atoms on specific T-sites.[2][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the local environment of Si and Al atoms, indicating the degree of ordering within the tetrahedral layers.[11]

Troubleshooting Guide

Problem: My XRD pattern shows broad peaks, suggesting a disordered or poorly crystalline sample. How can I increase the degree of order?

Answer: A disordered structure is common in this compound synthesized at high temperatures or with rapid cooling. To promote ordering:

  • Implement a Post-Synthesis Annealing Step: After the initial crystallization, hold the sample at a high temperature (e.g., 1200-1400°C) but below its melting point (~1553°C) for an extended period (hours to days). This allows for the necessary atomic diffusion to achieve a more ordered state.[6]

  • Control the Cooling Rate: Employ a slow, controlled cooling ramp from the annealing temperature. Rapid quenching freezes the disordered state, while slow cooling provides the thermodynamic driving force for ordering.

Problem: My solid-state synthesis yields multiple phases, including gehlenite or unreacted oxides. What is causing this?

Answer: Incomplete reactions or the formation of intermediate phases like gehlenite are typically due to insufficient temperature, time, or inhomogeneous mixing of precursors.

  • Increase Sintering Temperature: Solid-state reactions for this compound often require temperatures exceeding 1400°C to ensure complete phase purity.[8]

  • Increase Sintering/Annealing Time: Extend the duration of the high-temperature step. Studies synthesizing this compound from kaolin (B608303) and calcite have shown that both time and temperature are critical variables.[12]

  • Improve Precursor Homogeneity: Ensure the starting powders (e.g., CaO, Al₂O₃, SiO₂) are thoroughly mixed. High-energy ball milling of the precursor powders can break down agglomerates and reduce diffusion distances, promoting a more complete reaction.[9]

Problem: The synthesized this compound is highly porous. How can I fabricate a dense, consolidated sample?

Answer: High porosity is a common outcome of conventional pressure-less sintering.

  • Utilize Hot-Pressing: Uniaxial hot-pressing is a highly effective technique for consolidating this compound powders into a dense pellet. This method applies pressure during the sintering process, significantly reducing porosity and yielding densities greater than 90% of the theoretical value.[9][13]

  • Optimize Particle Size: Using finer precursor powders can sometimes improve sintering behavior, although this must be balanced against potential changes in crystallization kinetics.

Problem: I am observing an unexpected hexagonal this compound phase in my sol-gel synthesis. Is this an error?

Answer: No, this is a known phenomenon. Synthesizing this compound from stoichiometric gels, such as via the Pechini process, can first crystallize an intermediate pseudohexagonal phase.[11] This phase can be transformed into the stable triclinic this compound with further heat treatment. In some cases, hydrothermal treatment of this intermediate phase can produce hexagonal this compound, which exhibits a high degree of Si/Al ordering within its layers.[11]

Quantitative Data Summary

Table 1: Influence of Synthesis Parameters on this compound Formation & Ordering

ParameterTypical Range/ConditionEffect on Al-Si Ordering & Phase PurityReference
Sintering Temperature (Solid-State) 1000 - 1400°C+Higher temperatures (>1400°C) are needed for phase-pure this compound. High T promotes disorder.[8][12]
Hydrothermal Temperature 700 - 1200°CPromotes crystallization; ordering is dependent on duration and subsequent treatment.[8]
Hydrothermal Pressure 1 - 3 kbarNecessary for hydrothermal crystallization; high pressure can reduce the degree of order.[1][8]
Annealing Duration Hours to MonthsProlonged annealing is critical for transforming metastable disordered this compound into an ordered state.[6]
SiO₂/Al₂O₃ Ratio ~2.0 (molar)A stoichiometric ratio is crucial for pure this compound. Deviations promote other phases.[14]

Experimental Protocols & Workflows

Protocol 1: High-Temperature Solid-State Synthesis of Ordered this compound
  • Precursor Preparation: Use high-purity oxide powders: Calcium Oxide (CaO), Aluminum Oxide (Al₂O₃), and Silicon Dioxide (SiO₂). Calcine the powders individually (e.g., CaO at 800°C, SiO₂ at 600°C) to remove any adsorbed moisture or carbonates.[13]

  • Stoichiometric Mixing: Weigh the calcined powders in the precise stoichiometric molar ratio for CaAl₂Si₂O₈.

  • Homogenization: Mix the powders thoroughly using a mortar and pestle or, for better results, a planetary ball mill for at least 30 minutes to ensure atomic-level mixing.[13]

  • Pelletization: Uniaxially press the homogenized powder into pellets using a hydraulic press to ensure good particle contact.

  • Sintering (Crystallization): Place the pellets in a high-temperature furnace. Heat to 1400-1450°C for several hours to facilitate the solid-state reaction and form crystalline this compound.[8]

  • Annealing (Ordering): After the initial sintering, lower the temperature to 1200-1400°C and hold for an extended period (e.g., 24-72 hours or longer) to allow for Al-Si ordering.

  • Controlled Cooling: Program the furnace to cool down slowly to room temperature to preserve the ordered state.

  • Characterization: Analyze the resulting pellets using XRPD and FTIR to confirm phase purity and assess the degree of Al-Si order.

Visualization of Experimental Workflow

G cluster_prep 1. Precursor Preparation cluster_synth 2. Synthesis cluster_order 3. Ordering Control cluster_char 4. Characterization p1 High-Purity Oxides (CaO, Al2O3, SiO2) p2 Individual Calcination p1->p2 p3 Stoichiometric Weighing p2->p3 s1 Homogenization (Ball Milling) p3->s1 Homogenize s2 Pellet Pressing s1->s2 s3 High-Temp Sintering (>1400°C) s2->s3 o1 Prolonged Annealing (1200-1400°C) s3->o1 Induce Order o2 Slow Controlled Cooling o1->o2 c1 XRPD o2->c1 c2 FTIR o2->c2 c3 TEM / ALCHEMI o2->c3 final Ordered this compound c1->final c2->final c3->final

Caption: Experimental workflow for solid-state synthesis of this compound.

Logical Relationships in Controlling Al-Si Order

G param Synthesis Parameters temp High Temperature (>1400°C) param->temp cool Cooling Rate param->cool anneal Annealing Time param->anneal disordered Disordered State (High Entropy, Metastable) temp->disordered Favors cool->disordered Rapid Cooling ordered Ordered State (Low Entropy, Stable) cool->ordered Slow Cooling anneal->ordered Prolonged disordered->ordered Transformation via Annealing & Slow Cooling

Caption: Key parameters influencing the final Al-Si ordering state.

References

optimizing annealing time for anorthite crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of anorthite. The information is designed to help optimize annealing time and other experimental parameters to achieve desired crystal characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of annealing in this compound crystallization?

A1: Annealing is a critical heat treatment step that follows the initial formation of this compound crystals. The primary goals of annealing are to increase the degree of crystallinity, enhance the perfection of the crystal lattice, and control the crystal size and morphology.[1][2] For synthetic this compound, prolonged annealing can also be necessary to achieve the ordered arrangement of aluminum and silicon atoms found in natural this compound.[3]

Q2: How does annealing time affect the properties of this compound crystals?

A2: Generally, increasing the annealing time at an appropriate temperature leads to more complete crystallization and the growth of larger, more well-defined crystals.[1] Longer annealing times allow for atomic diffusion, which helps to reduce defects in the crystal structure and can lead to a coarsening of the crystal grains.[4] However, excessively long annealing times might not be cost-effective and could potentially lead to undesirable phase transformations if not carefully controlled.

Q3: What is a typical temperature range for annealing this compound?

A3: The optimal annealing temperature for this compound crystallization depends on the starting materials. For solid-state synthesis from precursors like kaolin (B608303) and calcite, temperatures between 1200°C and 1400°C have been shown to be effective.[1][5] One study indicated that 1200°C for 3 hours was suitable for the formation of this compound.[5] For crystallization from a glass, annealing is typically performed above the glass transition temperature (Tg), with one study using 960°C (where Tg was 850°C).[6]

Q4: Can this compound be synthesized without a distinct annealing step?

A4: this compound can be formed during a single-step heating process. However, this often results in a mixture of phases or poorly crystalline material, especially at lower temperatures or shorter durations.[5] A dedicated annealing step, where the material is held at a specific high temperature for a set duration, is crucial for achieving high-purity, well-crystallized this compound.[1][3]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low yield of this compound crystals / Incomplete crystallization 1. Insufficient annealing time or temperature.2. Inhomogeneous mixing of precursor materials.3. Inappropriate heating and cooling rates.1. Increase the annealing time and/or temperature. Refer to the data tables below for guidance.2. Ensure thorough mixing of starting powders using methods like ball milling.3. Optimize the heating rate to allow for complete reaction of precursors. A slower ramp rate may be beneficial.
Presence of intermediate phases (e.g., gehlenite, wollastonite) 1. The reaction has not gone to completion.2. The annealing temperature is too low.1. Increase the annealing duration to allow for the conversion of intermediate phases to this compound.[1]2. Increase the annealing temperature to a range where this compound is the stable phase (e.g., 1200°C - 1400°C for solid-state synthesis).[1][5]
Small or poorly formed crystals 1. Short annealing time.2. Rapid cooling after annealing.1. Extend the annealing period to promote crystal growth.[1]2. Employ a slower cooling rate after the annealing step to allow for larger crystal formation.
Cracked or fractured crystals 1. Thermal shock from rapid heating or cooling.1. Use a controlled, slower heating and cooling ramp rate to minimize thermal stress on the crystals.
Amorphous phase still present 1. Annealing temperature is below the optimal crystallization temperature.2. Insufficient annealing time for complete devitrification (if starting from a glass).1. Increase the annealing temperature to be significantly above the glass transition temperature.2. Increase the hold time at the annealing temperature.

Data Presentation

Table 1: Effect of Annealing Time and Temperature on this compound Synthesis from Kaolin and Calcite

Annealing Temperature (°C)Annealing Time (minutes)Predominant Phases Observed
100030This compound, Gehlenite, Quartz
120030This compound, Gehlenite, Quartz
140030This compound, Gehlenite, Quartz
1000180 (3 hours)This compound, Gehlenite, Quartz
1200180 (3 hours)This compound
1000300 (5 hours)This compound, Gehlenite, Quartz
1200300 (5 hours)This compound

Data synthesized from a study on this compound formation from mixtures of kaolin and calcite powders.[5]

Table 2: Influence of Annealing Time at 1400°C on this compound Crystal Characteristics

Annealing Time at 1400°C (hours)Crystal MorphologyDegree of Crystallization
2Thick plate-like crystalsWell-crystallized
4Larger, well-defined plate-like crystalsHighly crystalline
8Coarsened, large plate-like crystalsVery high degree of crystallization

This table is based on findings from the synthesis of this compound from calcium carbonate, silica (B1680970), and alumina (B75360), where longer holding times at 1400°C resulted in more complete crystallization and larger crystals.[1]

Experimental Protocols

Detailed Methodology for this compound Synthesis via Solid-State Reaction

This protocol is a generalized procedure based on common practices for synthesizing this compound from oxide or carbonate precursors.

  • Precursor Preparation:

    • Stoichiometrically weigh high-purity powders of calcium carbonate (CaCO₃), alumina (Al₂O₃), and silica (SiO₂).

    • Alternatively, natural minerals like kaolin and calcite can be used.[5]

    • Thoroughly mix the powders to ensure homogeneity. This can be achieved by ball milling for several hours.

  • Calcination (Optional but Recommended):

    • Heat the mixed powders in a furnace to a temperature sufficient to decompose the carbonate (e.g., 900-1000°C) and drive off any moisture. This step helps to ensure a more uniform reaction during sintering.

  • Pressing (Optional):

    • For producing dense this compound ceramics, the calcined powder can be uniaxially or isostatically pressed into pellets.

  • Sintering and Annealing:

    • Place the powder or pellets in a high-temperature furnace.

    • Heat the sample at a controlled rate (e.g., 5-10°C/minute) to the desired annealing temperature (e.g., 1200°C - 1400°C).

    • Hold the sample at the annealing temperature for the specified duration (e.g., 2 to 8 hours).[1] The optimal time will depend on the desired crystal size and purity.

    • Cool the sample down to room temperature at a controlled rate.

  • Characterization:

    • Analyze the resulting material using X-ray Diffraction (XRD) to identify the crystalline phases present and confirm the formation of this compound.

    • Use Scanning Electron Microscopy (SEM) to observe the crystal morphology, size, and microstructure.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis & Annealing cluster_analysis Analysis start Start: Precursor Powders (e.g., CaCO3, Al2O3, SiO2) mix Homogeneous Mixing (e.g., Ball Milling) start->mix calcine Calcination (Optional) mix->calcine press Pressing into Pellets (Optional) calcine->press heat Controlled Heating (Ramp to Annealing Temp.) press->heat anneal Isothermal Annealing (Hold at T for time, t) heat->anneal cool Controlled Cooling anneal->cool xrd Phase Identification (XRD) cool->xrd sem Microstructure Analysis (SEM) cool->sem end End: this compound Crystals xrd->end sem->end

Caption: Experimental workflow for this compound synthesis.

logical_relationship cluster_input Input Parameters cluster_output Output Characteristics anneal_time Annealing Time crystallinity Degree of Crystallinity anneal_time->crystallinity Increases crystal_size Crystal Size anneal_time->crystal_size Increases purity Phase Purity anneal_time->purity Improves anneal_temp Annealing Temperature anneal_temp->crystallinity Increases anneal_temp->crystal_size Increases anneal_temp->purity Improves

Caption: Annealing parameter relationships.

References

Technical Support Center: Minimizing Porosity in Sintered Anorthite Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing porosity in sintered anorthite ceramics.

Troubleshooting Guide

Issue: High Porosity in Final Sintered this compound Ceramic

High porosity is a common issue that can compromise the mechanical strength and performance of this compound ceramics. The following guide provides a systematic approach to troubleshooting and resolving this problem.

Question: My sintered this compound ceramic has high porosity. What are the potential causes and how can I address them?

Answer: High porosity in sintered this compound ceramics can stem from several factors throughout the experimental workflow. Here is a step-by-step guide to identify and mitigate the issue:

  • Review Sintering Temperature and Cycle:

    • Problem: The sintering temperature may be too low, preventing complete densification, or too high, causing over-firing and bloating.

    • Solution: Optimize the sintering temperature. For diopside-anorthite glass-ceramics, the lowest porosity is typically achieved between 1160–1170°C.[1] Exceeding this range can lead to over-burning and increased porosity.[1] For this compound-mullite-corundum porous ceramics, elevating the sintering temperature from 1300°C to 1450°C can increase the liquid phase content, which improves sintering and reduces porosity, although it may also increase the size of secondary pores.[2]

    • Recommendation: Conduct a series of sintering trials at different temperatures around the expected optimal range to determine the ideal temperature for your specific composition.

  • Examine Raw Material Particle Size:

    • Problem: Coarse or non-uniform particle sizes of the raw materials can hinder packing and create voids that are difficult to eliminate during sintering.

    • Solution: Utilize ultra-fine powders to enhance atomic diffusion rates and facilitate the removal of pores.[3] Reducing the particle size of raw materials generally leads to a decrease in apparent porosity.[4]

    • Recommendation: Mill the raw materials to achieve a fine and uniform particle size distribution. For instance, reducing the mean particle size of calcite to 1.5 µm has been shown to increase the density of the fired product.[5]

  • Evaluate the Use of Sintering Aids and Additives:

    • Problem: The base composition may not have sufficient liquid phase formation at the desired sintering temperature to facilitate densification.

    • Solution: Incorporate sintering aids to promote liquid phase sintering at lower temperatures. Additives like MgO, ZrO₂, SiO₂, CaO, or MnO₂ can enhance grain boundary diffusion and help fill pores.[3] For example, adding 0.3 wt.% MnO₂ to aluminosilicate (B74896) ceramics sintered at 1150°C can significantly reduce water absorption.[3] Boron-containing additives such as boric acid (H₃BO₃) or colemanite can also lower the synthesis temperature of this compound.[5]

    • Recommendation: Experiment with different types and concentrations of sintering aids. The addition of wollastonite as a calcium source has been shown to produce dense this compound ceramics with homogeneous and small closed pores when fired at 1200°C.[6][7][8]

  • Assess Green Body Formation:

    • Problem: Poor compaction of the green body can result in high initial porosity that is difficult to eliminate during sintering.

    • Solution: Optimize the pressing and forming methods. Techniques like hot pressing and isostatic pressing can significantly increase green body density and lead to final densities greater than 99% of the theoretical limit.[3]

    • Recommendation: Ensure proper drying and sieving of the powder before pressing to achieve a uniform distribution.[3] Controlling the solid content in slurries is also crucial for achieving a suitable green body density.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal sintering temperature to minimize porosity in this compound ceramics?

A1: The optimal sintering temperature is not a single value and depends on the specific composition of the raw materials and the presence of any additives. For diopside-anorthite glass-ceramics, the porosity is lowest when the sintering temperature is between 1160–1170°C.[1] Sintering at temperatures that are too high (e.g., 1180°C) can lead to over-burning and an increase in porosity.[1] For some this compound-based compositions, sintering temperatures around 1200°C have been found to be effective.[6][7][8][9] It is crucial to experimentally determine the optimal temperature range for your specific system.

Q2: How does the particle size of the raw materials affect the final porosity?

A2: The particle size of the raw materials has a significant impact on the final porosity of the sintered ceramic. Finer particle sizes generally lead to a higher densification rate and lower porosity.[10] This is because smaller particles have a higher surface area-to-volume ratio, which enhances diffusion and facilitates the elimination of pores during sintering.[3] Conversely, larger and non-uniformly sized particles can lead to poor packing in the green body, resulting in higher initial porosity that is difficult to remove during sintering.

Q3: What are some effective sintering aids for reducing porosity in this compound ceramics?

A3: Several sintering aids can be effective in reducing the porosity of this compound ceramics by promoting the formation of a liquid phase at lower temperatures, which aids in densification. Some commonly used additives include:

  • Metal Oxides: MgO, ZrO₂, SiO₂, CaO, and MnO₂ can improve grain boundary diffusion and help fill pores.[3]

  • Boron Compounds: Boric acid (H₃BO₃) and colemanite (2CaO·3B₂O₃·5H₂O) are used to lower the synthesis temperature of this compound.[5]

  • Wollastonite (CaSiO₃): Used as a source of calcium, it can help in producing dense this compound ceramics with minimal sintering deformation.[6][7][8]

  • Steel Slag: The addition of steel slag can enhance liquid generation, which significantly improves sintering and reduces porosity.[11][12]

Q4: Can the heating rate during sintering influence the porosity of the final ceramic?

A4: Yes, the heating rate can influence the final porosity. A slower heating rate allows more time for the pores to be eliminated before the densification process is complete. A very high heating rate can lead to the entrapment of pores within the grains, making them difficult to remove. The optimal heating rate is often determined empirically for a specific composition and particle size. For some this compound synthesis experiments, a constant heating rate of 10°C/min has been used.[5]

Q5: How can I measure the porosity of my sintered this compound ceramics?

A5: The Archimedes method is a widely used and effective technique for measuring the open and closed porosity of sintered ceramics.[3] This method involves weighing the dry sample, the saturated sample (after immersion in a liquid, usually water), and the suspended sample in the liquid. These measurements allow for the calculation of bulk density, apparent porosity, and water absorption.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of sintering parameters on the properties of this compound ceramics.

Table 1: Effect of Sintering Temperature on Diopside-Anorthite Glass-Ceramics

Sintering Temperature (°C)Porosity (%)Bulk Density (g/cm³)Water Absorption (%)
1145Increases with SiO₂/Al₂O₃ ratio--
1160-1170Lowest-Lowest
1180Increases (due to over-burning)-Higher than at 1170°C

Data synthesized from a study on diopside-anorthite glass-ceramics.[1]

Table 2: Properties of this compound Ceramics with Wollastonite Additive Sintered at 1200°C

Wollastonite Addition (%)Firing Shrinkage (%)Modulus of Rupture (MOR) (MPa)Microstructure
50681Homogeneous and relatively small closed pores

Data from a study on this compound-based traditional ceramics.[6][7][8]

Table 3: Influence of Additives on Aluminosilicate Ceramics Sintered at 1150°C

Additive (0.3 wt.%)Water Absorption (%)
MnO₂0.05

Comparison to undoped ceramics sintered at higher temperatures.[3]

Experimental Protocols

1. Protocol for Preparation of Sintered this compound Ceramics

This protocol outlines a general procedure for the preparation of sintered this compound ceramics.

  • 1. Raw Material Preparation:

    • 1.1. Weigh stoichiometric amounts of raw materials (e.g., kaolin, calcium carbonate, alumina, and silica).

    • 1.2. If using sintering aids, weigh the desired amount (e.g., 0.3 wt.% MnO₂).[3]

    • 1.3. Mix the powders thoroughly.

  • 2. Milling:

    • 2.1. Wet mill the powder mixture in a planetary ball mill to achieve a fine and uniform particle size.

    • 2.2. Use a suitable milling medium (e.g., deionized water).

    • 2.3. Mill for a specified duration and speed (e.g., varying from 100-500 rpm for 15-75 min).[5]

  • 3. Drying and Sieving:

    • 3.1. Dry the milled slurry at 120°C until a constant weight is achieved.[3]

    • 3.2. Crush any agglomerates using a mortar and pestle.

    • 3.3. Sieve the dried powder through a 100-mesh sieve to ensure a uniform particle size distribution.[3]

  • 4. Green Body Formation:

    • 4.1. Uniaxially press the powder in a steel die at a specified pressure (e.g., 100 MPa) to form pellets.[5]

  • 5. Sintering:

    • 5.1. Place the green pellets in a high-temperature furnace.

    • 5.2. Heat the samples at a controlled rate (e.g., 10°C/min) to the desired sintering temperature (e.g., 900–1100°C).[5]

    • 5.3. Hold at the sintering temperature for a specific duration (soaking time), for example, 1 to 5 hours.[5]

    • 5.4. Allow the furnace to cool down to room temperature.

2. Protocol for Porosity Measurement (Archimedes Method)

This protocol describes the measurement of apparent porosity and bulk density using the Archimedes method.

  • 1. Dry Weight Measurement:

    • 1.1. Dry the sintered ceramic sample in an oven at 110°C for 24 hours to remove any moisture.

    • 1.2. Allow the sample to cool to room temperature in a desiccator.

    • 1.3. Weigh the dry sample (W_d).

  • 2. Saturated Weight Measurement:

    • 2.1. Immerse the sample in a beaker of distilled water.

    • 2.2. Boil the sample in the water for 2 hours to ensure all open pores are filled with water.

    • 2.3. Allow the sample to cool to room temperature while still submerged in water.

    • 2.4. Remove the sample from the water and quickly pat the surface with a damp cloth to remove excess water.

    • 2.5. Weigh the saturated sample (W_s).

  • 3. Suspended Weight Measurement:

    • 3.1. Suspend the saturated sample in a beaker of distilled water using a thin wire.

    • 3.2. Weigh the suspended sample (W_a).

  • 4. Calculations:

    • Apparent Porosity (%): [(W_s - W_d) / (W_s - W_a)] * 100

    • Bulk Density (g/cm³): [W_d / (W_s - W_a)] * ρ_w (where ρ_w is the density of water)

Visualizations

Experimental_Workflow cluster_prep Raw Material Preparation cluster_processing Powder Processing cluster_forming Ceramic Formation cluster_analysis Characterization Start Start Weighing Weighing Raw Materials & Additives Start->Weighing Mixing Powder Mixing Weighing->Mixing Milling Milling Mixing->Milling Drying Drying Milling->Drying Sieving Sieving Drying->Sieving Pressing Green Body Pressing Sieving->Pressing Sintering Sintering Pressing->Sintering Porosity_Measurement Porosity Measurement (Archimedes Method) Sintering->Porosity_Measurement Microstructure_Analysis Microstructure Analysis (SEM) Sintering->Microstructure_Analysis Phase_Analysis Phase Analysis (XRD) Sintering->Phase_Analysis End End Porosity_Measurement->End Microstructure_Analysis->End Phase_Analysis->End

Caption: Experimental workflow for preparing and characterizing sintered this compound ceramics.

Porosity_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes & Solutions cluster_outcome Desired Outcome High_Porosity High Porosity in Sintered Ceramic Sintering_Temp Incorrect Sintering Temperature High_Porosity->Sintering_Temp Particle_Size Coarse/Non-uniform Particle Size High_Porosity->Particle_Size Additives Lack of Sintering Aids High_Porosity->Additives Green_Body Poor Green Body Compaction High_Porosity->Green_Body Optimize_Temp Optimize Temperature (e.g., 1160-1170°C) Sintering_Temp->Optimize_Temp Solution Fine_Powder Use Fine, Uniform Powders Particle_Size->Fine_Powder Solution Use_Additives Incorporate Sintering Aids (e.g., MnO₂, Wollastonite) Additives->Use_Additives Solution Improve_Pressing Improve Pressing Method (e.g., Hot Pressing) Green_Body->Improve_Pressing Solution Low_Porosity Minimized Porosity Optimize_Temp->Low_Porosity Fine_Powder->Low_Porosity Use_Additives->Low_Porosity Improve_Pressing->Low_Porosity

Caption: Logical relationship for troubleshooting high porosity in sintered this compound ceramics.

References

improving thermal conductivity of anorthite-based composites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and materials engineers with troubleshooting advice and frequently asked questions regarding the enhancement of thermal conductivity in anorthite-based composites. This compound (CaAl₂Si₂O₈) is a ceramic material known for its low thermal conductivity, making it a good insulator.[1] Improving this property requires transforming it into a composite material, a process that presents several experimental challenges.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the fabrication and testing of this compound-based composites in a direct question-and-answer format.

Q1: My this compound composite exhibits lower-than-expected thermal conductivity. What are the primary causes?

A1: Lower-than-expected thermal conductivity in this compound composites typically stems from three main factors: high porosity, poor filler dispersion, and high interfacial thermal resistance.

  • High Porosity: this compound's intrinsic thermal conductivity is low, and pores within the ceramic matrix are usually filled with air, which is an excellent thermal insulator.[2] These pores disrupt the pathways for heat transfer (phonons), significantly lowering the overall conductivity of the composite.[2][3]

  • Poor Filler Dispersion: To increase thermal conductivity, high-conductivity fillers are added. If these fillers agglomerate or are unevenly distributed, continuous heat conduction pathways cannot be formed effectively. This leads to "hot spots" and an overall low bulk thermal conductivity.

  • Interfacial Thermal Resistance: A significant barrier to heat flow can exist at the interface between the this compound matrix and the filler particles.[4][5] This resistance, also known as Kapitza resistance, is caused by differences in the vibrational properties (phonon spectra) between the two materials and any imperfections or gaps at the interface.[4][6]

Q2: How can I improve the density and reduce the porosity of my composite?

A2: Improving densification is critical for enhancing thermal conductivity. Key strategies involve optimizing the sintering process.

  • Optimize Sintering Parameters: Increasing the sintering temperature and duration generally leads to higher density by promoting atomic diffusion, which helps close pores.[7] However, excessively high temperatures can cause unwanted grain growth or decomposition.

  • Utilize Pressure-Assisted Sintering: Techniques like hot pressing or spark plasma sintering (SPS) apply external pressure during heating.[8][9] This mechanical force aids in the compaction of particles, significantly reducing porosity and lowering the required sintering temperature and time compared to conventional pressure-less sintering.[7][9]

  • Introduce Sintering Aids: Adding small amounts of other materials (dopants) can form a liquid phase at a lower temperature during sintering.[10] This liquid phase can facilitate the rearrangement of solid particles and fill voids, a process known as liquid phase sintering, which enhances densification.[11]

Q3: The mechanical strength of my composite is poor after adding high-conductivity fillers. Why is this happening?

A3: A common trade-off exists between enhancing thermal conductivity and maintaining mechanical integrity. High filler loading can lead to brittleness and reduced strength. This is often due to:

  • High Filler Volume Fraction: While more filler can create more conductive pathways, exceeding an optimal concentration can disrupt the continuity of the this compound matrix, which provides structural integrity.

  • Weak Interfacial Bonding: If the filler particles are not well-bonded to the this compound matrix, the interface becomes a point of mechanical failure. Stress applied to the composite will not be effectively transferred from the matrix to the filler, leading to crack initiation at the interfaces.

  • Process-Induced Flaws: High concentrations of fillers can make the composite difficult to process, potentially introducing microcracks, voids, or other defects that compromise mechanical strength.

Q4: My thermal conductivity measurements are inconsistent across different samples or measurement directions. What could be the issue?

A4: Inconsistent measurements often point to issues with sample anisotropy or the measurement technique itself.

  • Anisotropy: If you are using fillers with non-spherical shapes, such as platelets (boron nitride) or fibers (carbon fiber), the processing method (e.g., pressing or extrusion) can cause them to align in a specific direction.[12] This alignment results in anisotropic thermal conductivity—higher along the direction of alignment and lower perpendicular to it. Ensure your measurement direction is consistent and reported with your results.

  • Measurement Technique: Different methods for measuring thermal conductivity (e.g., transient plane source, laser flash, steady-state methods) have different sample requirements and sensitivities.[13] Ensure your sample preparation is appropriate for the chosen technique and that good thermal contact is established between the sample and the sensor.[14][15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most effective fillers for increasing the thermal conductivity of this compound composites?

A1: The choice of filler depends on the desired thermal conductivity, electrical properties, and cost. Effective fillers are typically materials with high intrinsic thermal conductivity. They can be categorized as:

  • Ceramics: Materials like Aluminum Nitride (AlN), Boron Nitride (BN), and Silicon Carbide (SiC) offer high thermal conductivity while also being excellent electrical insulators.[16][17] This makes them ideal for electronics applications where heat dissipation is needed without electrical shorting.[12]

  • Carbon-Based Materials: Graphite (B72142), graphene, and carbon nanotubes possess exceptionally high thermal conductivity. However, they are electrically conductive, which may be undesirable for certain applications.

  • Metals: While metals like copper and aluminum have very high thermal conductivity, their use in ceramic composites is less common due to their electrical conductivity and potential for oxidation at the high temperatures required for ceramic sintering.[16]

Q2: What is interfacial thermal resistance and how can it be minimized?

A2: Interfacial thermal resistance is a barrier to heat flow that exists at the boundary between two different materials, such as the this compound matrix and a filler particle.[4] It arises from the mismatch in the atomic lattice vibrations (phonons) between the materials and from any physical imperfections at the interface. To minimize this resistance, one can use surface modification techniques on the filler particles to create a "bridge" or intermediate layer that improves the compatibility between the filler and the matrix, thereby enhancing phonon transport across the interface.[18]

Q3: How does the morphology (shape and size) of fillers affect thermal conductivity?

A3: Filler morphology plays a crucial role. Larger particles are often preferred over smaller nanoparticles for the same volume fraction because they create fewer interfaces, thus reducing the total interfacial thermal resistance.[19] Fillers with high aspect ratios, like platelets or fibers, are particularly effective because they can form long, continuous networks for heat conduction, especially when aligned.[12]

Q4: What is a typical starting point for the sintering temperature and time for this compound composites?

A4: The synthesis of phase-pure this compound via solid-state reaction typically requires temperatures of 1100°C to 1400°C for several hours.[9][20] The exact parameters depend heavily on the starting raw materials (e.g., kaolin, calcite, or oxide powders), particle size, and the presence of sintering aids or high-conductivity fillers.[10][21] It is recommended to start with a temperature around 1200°C and optimize based on characterization results (e.g., XRD for phase purity and density measurements for densification).

Section 3: Data Presentation

The table below summarizes the room-temperature thermal conductivity of pure this compound and several common high-conductivity fillers used in ceramic composites.

MaterialTypeIntrinsic Thermal Conductivity (W/m·K)Key Considerations
This compound (CaAl₂Si₂O₈) Matrix~1.5[1]Inherently low conductivity; serves as a thermal insulator.
Aluminum Nitride (AlN) Filler150 - 250[17]High thermal conductivity and excellent electrical insulator.[16]
Hexagonal Boron Nitride (hBN) Fillerup to ~130 (in-plane)[16]Anisotropic; excellent electrical insulator and lubricant.
Silicon Carbide (SiC) Filler120 - 250[17]High hardness and excellent thermal shock resistance.
Alumina (B75360) (Al₂O₃) Filler26 - 30[16]Cost-effective and widely used, with moderate conductivity.
Graphite Filler200 - 400 (in-plane)Electrically conductive; highly anisotropic.

Section 4: Key Experimental Protocols

Protocol 4.1: Fabrication of this compound Composites via Solid-State Sintering

  • Raw Material Preparation: Start with stoichiometric amounts of precursor powders, such as calcium carbonate (CaCO₃), alumina (Al₂O₃), and silica (B1680970) (SiO₂), to form this compound (CaAl₂Si₂O₈).

  • Mixing and Milling: Combine the precursor powders with the desired high-conductivity filler. Use ball milling with a suitable solvent (e.g., ethanol) and milling media to ensure homogeneous mixing and reduce particle size.

  • Drying and Calcination: Dry the milled slurry to remove the solvent. Calcine the resulting powder mixture at a temperature sufficient to decompose precursors (e.g., 900°C for CaCO₃) but below the final sintering temperature.

  • Pressing: Uniaxially or isostatically press the calcined powder into the desired shape (e.g., pellets or discs) to form a "green body."

  • Sintering: Place the green body in a high-temperature furnace. Heat according to a controlled temperature profile (e.g., ramp up to 1200-1400°C, hold for 2-4 hours, and cool down) to achieve densification.[9] For higher density, use a hot press if available.[8]

Protocol 4.2: Measurement of Thermal Conductivity using Laser Flash Analysis (LFA)

The Laser Flash Method is a common transient technique to determine thermal diffusivity, from which thermal conductivity can be calculated.[15]

  • Sample Preparation: Prepare a thin, disc-shaped sample with parallel and smooth surfaces. Coat the sample with a thin layer of graphite to ensure uniform heat absorption and emission.

  • Measurement: Place the sample in the LFA instrument. A high-intensity, short-duration laser pulse heats the front face of the sample.

  • Data Acquisition: An infrared detector records the temperature change over time on the rear face of the sample.

  • Calculation: The thermal diffusivity (a) is calculated from the sample thickness and the time it takes for the rear face to reach a certain percentage (typically 50%) of its maximum temperature rise.

  • Thermal Conductivity Calculation: The thermal conductivity (λ) is then calculated using the equation: λ = a ⋅ ρ ⋅ Cₚ , where ρ is the density of the sample and Cₚ is its specific heat capacity.[15]

Protocol 4.3: Microstructural Analysis using Scanning Electron Microscopy (SEM)

SEM is used to visually inspect the microstructure of the sintered composite.

  • Sample Preparation: Section a piece of the sintered composite. For cross-sectional analysis, fracture the sample or cut and polish it using progressively finer diamond grits.

  • Coating: Apply a thin conductive coating (e.g., gold or carbon) to the sample surface to prevent charging under the electron beam.

  • Imaging: Place the sample in the SEM chamber. Use secondary electron (SE) imaging to observe surface topography, including porosity and grain structure. Use backscattered electron (BSE) imaging to differentiate between phases based on atomic number contrast (heavier elements appear brighter), which is useful for visualizing the dispersion of filler particles within the this compound matrix.

Section 5: Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_fab 2. Composite Fabrication cluster_char 3. Characterization Raw_Materials Raw Materials (e.g., CaO, Al2O3, SiO2) Mixing Mixing & Milling Raw_Materials->Mixing Filler High-Conductivity Filler (e.g., AlN, SiC, BN) Filler->Mixing Drying Drying & Calcination Mixing->Drying Pressing Powder Pressing (Green Body Formation) Drying->Pressing Sintering Sintering (e.g., Hot Pressing) Pressing->Sintering Final_Composite Dense this compound Composite Sintering->Final_Composite XRD Phase Analysis (XRD) Final_Composite->XRD SEM Microstructure (SEM) Final_Composite->SEM Density Density & Porosity Final_Composite->Density LFA Thermal Conductivity (LFA) Final_Composite->LFA factors_diagram cluster_matrix Matrix Properties cluster_filler Filler Properties cluster_interface Matrix-Filler Interface cluster_structure Microstructure TC Enhanced Thermal Conductivity M_Purity Phase Purity M_Density Density M_Density->TC F_Type Intrinsic Conductivity F_Content Volume Fraction F_Content->TC F_Morph Size & Shape F_Orient Alignment I_Resistance Interfacial Resistance I_Resistance->TC I_Bonding Chemical Bonding S_Porosity Porosity S_Porosity->TC S_Dispersion Filler Dispersion S_GB Grain Boundaries

References

overcoming sluggish reaction kinetics in anorthite breakdown experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anorthite Breakdown Experiments

Welcome to the technical support center for this compound breakdown experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to sluggish reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: My this compound breakdown reaction at high pressure and temperature is extremely slow. What are the most likely causes?

A1: Sluggish reaction kinetics in high-pressure solid-state experiments involving this compound are common. The primary reasons include:

  • Insufficient Temperature: The reaction rate is highly dependent on temperature. Ensure your experimental temperature is adequate for the specific breakdown reaction you are studying. For example, the reaction 3 this compound → grossular + 2 kyanite (B1234781) + quartz is typically studied at temperatures between 900-1250 °C.[1][2]

  • Lack of a Flux: An intergranular fluid or flux is often necessary to facilitate ion transport and promote reaction at temperatures below 1200 °C in silicate (B1173343) systems.[2] Without a flux, solid-state diffusion is often the rate-limiting step, which can be exceedingly slow.

  • Coarse Grain Size of Starting Materials: Larger grain sizes decrease the reactive surface area, leading to slower reaction rates.[3][4][5]

  • Inadequate Mixing of Reactants: Poor homogenization of the starting materials can lead to localized domains that are unreactive.

  • Pressure-Related Issues: Inaccurate pressure calibration in a piston-cylinder apparatus can result in experimental conditions that are not conducive to the desired reaction.[6][7]

Q2: What are effective fluxes for accelerating high-pressure this compound breakdown reactions?

A2: The choice of flux is critical for overcoming slow reaction kinetics. Here are some proven options:

  • Lithium Molybdate (Li₂MoO₄): This is a non-aqueous molten flux that has been shown to be effective in promoting equilibration in this compound breakdown experiments.[2] It has enabled the reversal of the equilibrium by as much as 200 °C lower than previously achieved.[1][2] Typically, 2-4 weight percent of Li₂MoO₄ is added to the experimental charge.[1][2]

  • Oxalic Acid Dihydrate: Very small quantities of oxalic acid dihydrate can be used as a flux.[8][9] This introduces a small amount of water into the system, which can significantly enhance reaction rates.

  • Water: While water is a potent flux, it can lead to the formation of hydrous phases like zoisite, which may obscure the anhydrous reaction you are trying to study.[2][10] Its use should be carefully considered based on the specific research question.

Q3: How does the grain size of the starting this compound affect the reaction kinetics?

A3: Grain size has a significant impact on reaction rates in both dissolution and solid-state experiments.

  • Increased Reactive Surface Area: Finer grain sizes provide a larger surface area for the reaction to occur, which generally leads to faster kinetics.[3][4][5]

  • Grain Boundary Diffusion: In solid-state reactions, a higher density of grain boundaries in fine-grained starting materials can enhance diffusion rates.[3]

  • Recommendation: It is advisable to grind your starting materials to a fine, homogeneous powder to maximize the reaction rate.

Q4: My this compound dissolution experiment at low temperature shows non-linear kinetics. What could be the reason?

A4: Non-linear dissolution kinetics for this compound at low temperatures are often observed.[11] A key factor is the concentration of dissolved aluminum (Al) in the solution. The presence of Al in the solution can slow the dissolution rate.[11] As the experiment progresses, the concentration of Al may increase, leading to a decrease in the dissolution rate over time. To achieve linear, zero-order kinetics, you can try continuously removing Al from the solution, for instance, by using cation- and anion-exchange resins.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No discernible reaction in a high-pressure experiment. 1. Temperature is too low.2. Absence of a suitable flux.3. Coarse grain size of starting materials.4. Run duration is too short.1. Increase the experimental temperature in increments.2. Add 2-4 wt% of Li₂MoO₄ or a very small crystal of oxalic acid dihydrate to your sample charge.[1][2][8][9]3. Grind your starting materials to a fine powder.4. Increase the duration of the experiment.
Formation of metastable or unwanted phases (e.g., zoisite). 1. Presence of water in the system (can be unintentional).2. The system is kinetically trapped in a metastable state.1. If studying an anhydrous reaction, ensure all components of your high-pressure assembly are thoroughly baked out to remove any adsorbed water.[10] Consider using a non-aqueous flux like Li₂MoO₄.[2]2. Increase the temperature to provide more thermal energy to overcome the activation barrier to the stable phase assemblage.
Inconsistent results between experimental runs. 1. Inconsistent pressure or temperature conditions.2. Poor homogenization of starting materials.3. Inconsistent amount of flux added.1. Ensure your piston-cylinder apparatus is properly calibrated.[6][7] Use a consistent procedure for bringing the experiment to the desired P-T conditions.[12][13]2. Thoroughly mix your starting materials, for example, under acetone (B3395972) in an agate mortar.[2]3. Precisely weigh the amount of flux added to each experimental charge.
Low-temperature dissolution rate decreases over time. 1. Build-up of dissolved aluminum in the solution.[11]2. Decrease in the reactive surface area of the this compound powder.[11]1. Use a flow-through reactor to continuously replenish the solution and remove dissolved products. Alternatively, in a batch reactor, use ion-exchange resins to sequester dissolved Al.[11]2. This is an expected phenomenon. Account for the change in surface area when modeling your kinetic data.

Quantitative Data Summary

Table 1: High-Pressure this compound Breakdown Experimental Conditions

ReactionPressure (kbar)Temperature (°C)ApparatusFlux UsedReference
3 this compound → Grossular + 2 Kyanite + Quartz19 - 28900 - 1250Piston-cylinderLi₂MoO₄ (2-4 wt%)[1][2]
3 this compound → Grossular + 2 Al₂SiO₅ + SiO₂~15 - 301100 - 1400Solid-media pressure apparatusOxalic acid dihydrate[8][9]

Experimental Protocols

Protocol 1: High-Pressure this compound Breakdown Experiment using a Piston-Cylinder Apparatus

This protocol is based on the methodology for studying the reaction 3 this compound → grossular + 2 kyanite + quartz.[2]

1. Starting Material Preparation:

  • Synthesize or obtain pure this compound, grossular, kyanite, and quartz.
  • Create a "reversal mix" with nearly equal amounts of reactant (this compound) and product phases (grossular, kyanite, quartz).
  • Thoroughly homogenize the mix under acetone in an agate mortar.
  • Add 2-4 weight percent of Li₂MoO₄ flux to the mixture and continue to homogenize.
  • Dry the mixture at approximately 450 °C.

2. Sample Encapsulation:

  • Load the dried powder into a platinum capsule (typically 2-3 mm in diameter).
  • Weld the platinum capsule shut to prevent any loss of material or contamination.

3. Piston-Cylinder Assembly:

  • Place the sealed platinum capsule into a pressure medium assembly. A common choice is a NaCl pressure cell.[1][2]
  • Insert the assembly into the piston-cylinder apparatus.

4. Experimental Run:

  • Pressurize the sample to the desired pressure.
  • Heat the sample to the target temperature and hold for the desired duration (e.g., 24-72 hours).
  • Quench the experiment by turning off the power to the furnace. The rapid cooling preserves the high-pressure mineral assemblage.

5. Post-Run Analysis:

  • Extract the platinum capsule from the assembly.
  • Open the capsule and mount the experimental charge for analysis.
  • Use techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to identify the phases present and determine the direction of the reaction (i.e., whether reactants or products have grown).

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis start_mats Starting Materials (this compound, Products) mixing Homogenize & Add Flux start_mats->mixing drying Dry Mixture mixing->drying encapsulation Encapsulate in Pt drying->encapsulation assembly Assemble in Piston-Cylinder encapsulation->assembly run Pressurize & Heat assembly->run quench Quench run->quench extraction Extract Sample quench->extraction analysis XRD & SEM Analysis extraction->analysis interpretation Interpret Reaction Direction analysis->interpretation

Caption: Workflow for a high-pressure this compound breakdown experiment.

Troubleshooting_Logic cluster_params Check Experimental Parameters cluster_solutions Implement Solutions start Sluggish Reaction? temp Temperature Sufficient? start->temp Yes flux Flux Present & Effective? temp->flux Yes increase_T Increase Temperature temp->increase_T No grain_size Fine Grain Size? flux->grain_size Yes add_flux Add/Change Flux (e.g., Li₂MoO₄) flux->add_flux No grind_sample Grind Starting Materials grain_size->grind_sample No increase_time Increase Run Duration grain_size->increase_time Yes success Reaction Proceeds increase_T->success add_flux->success grind_sample->success increase_time->success

Caption: Troubleshooting logic for sluggish high-pressure reactions.

References

Technical Support Center: Interpreting Complex XRD Patterns of Anorthite Solid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex X-ray diffraction (XRD) patterns of anorthite solid solutions.

Frequently Asked Questions (FAQs)

Q1: What makes the XRD patterns of this compound solid solutions complex?

A1: The complexity arises from several factors inherent to the plagioclase feldspar (B12085585) series, of which this compound (CaAl₂Si₂O₈) and albite (NaAlSi₃O₈) are the end members.[1] Key complexities include:

  • Solid Solution Effects: The continuous substitution of Na⁺ and Si⁴⁺ for Ca²⁺ and Al³⁺ across the solid solution series causes gradual shifts in the lattice parameters.[1] This results in a continuous shift of diffraction peak positions, making phase identification challenging without precise compositional data.

  • Peak Overlapping: XRD patterns of plagioclase solid solutions often exhibit significant peak overlap, especially at higher 2θ angles. This can make it difficult to accurately determine the position and intensity of individual reflections.

  • Superlattice Reflections: Intermediate plagioclase compositions and ordered this compound can exhibit weak superlattice reflections (often denoted as 'e', 'f', 'c', and 'd' reflections). These are caused by ordering of Ca/Na and Al/Si atoms and incommensurate crystal structures, adding further complexity to the pattern.

  • Compositional Zoning: Plagioclase crystals in igneous and metamorphic rocks are often compositionally zoned, meaning their composition varies from core to rim.[2][3][4][5][6] This results in the broadening of XRD peaks, as the pattern is a superposition of slightly different lattice parameters.[2]

Q2: How does the composition of an this compound solid solution affect the XRD pattern?

A2: The composition, typically expressed as mole percent this compound (An%), has a direct and systematic effect on the XRD pattern. As the this compound content changes, the unit cell dimensions vary, leading to predictable shifts in the positions of the diffraction peaks. Generally, as the this compound content increases (i.e., more Ca and Al substitute for Na and Si), the d-spacing for many reflections changes. This relationship is the basis for determining the composition of plagioclase feldspars from their XRD patterns.

Q3: What are superlattice reflections and why are they important in this compound solid solutions?

A3: Superlattice reflections are additional, often weak, diffraction peaks that appear at positions not accounted for by the basic crystal lattice. In plagioclase feldspars, they are indicative of ordering of the constituent cations (Ca/Na and Al/Si) and the presence of incommensurately modulated structures, particularly in intermediate compositions. Their presence and characteristics can provide valuable information about the thermal history and ordering state of the mineral. For instance, 'e' and 'f' reflections are characteristic of intermediate plagioclases, while 'c' and 'd' reflections can indicate a higher degree of Al/Si order in this compound.

Q4: Can XRD distinguish between high-temperature and low-temperature forms of this compound?

A4: Yes, XRD can be used to distinguish between high- and low-temperature polymorphs of this compound. The distinction is based on the degree of Al/Si ordering in the crystal structure. Low-temperature this compound is highly ordered, while high-temperature this compound is more disordered. This difference in ordering affects the crystal symmetry and unit cell parameters, leading to subtle but measurable differences in the XRD pattern, including the presence and intensity of certain superlattice reflections.[1]

Troubleshooting Guides

Problem 1: My XRD peaks are broad and poorly defined. What could be the cause?

Possible Causes and Solutions:

  • Small Crystallite Size: If the crystalline domains in your sample are very small (in the nanometer range), this will lead to significant peak broadening, an effect described by the Scherrer equation.

    • Solution: While this is an intrinsic property of the sample, be aware of this effect when interpreting your data. Peak profile analysis can be used to estimate the average crystallite size.[7][8][9]

  • Microstrain: Lattice strain, caused by defects such as dislocations or compositional variations, can also cause peak broadening.

    • Solution: Williamson-Hall analysis or similar methods can be employed to separate the effects of crystallite size and microstrain on peak broadening.

  • Compositional Zoning: As mentioned in the FAQs, compositional variation within individual crystals is a common cause of peak broadening in natural plagioclase.[2]

    • Solution: If compositional zoning is suspected, consider complementary analytical techniques such as electron microprobe analysis (EMPA) to characterize the compositional range within your sample. This information can then be used to model the peak profiles in a Rietveld refinement.

  • Instrumental Broadening: The diffractometer itself contributes to the observed peak width.

    • Solution: It is crucial to determine the instrumental resolution function by measuring a standard material with large, strain-free crystallites (e.g., LaB₆). This instrumental profile can then be deconvoluted from the experimental data.[8]

Problem 2: I am having difficulty identifying the correct plagioclase composition due to overlapping peaks.

Possible Causes and Solutions:

  • Complex Mineral Assemblage: Your sample may contain other minerals with peaks that overlap with those of the this compound solid solution.

    • Solution: Use a mineral database (e.g., the ICDD Powder Diffraction File) to identify potential overlapping phases. If you have prior knowledge of the sample's geology or synthesis conditions, you can narrow down the list of possible contaminants. Rietveld refinement is a powerful tool for deconvoluting overlapping phases in a mixture.[10]

  • Poor Resolution Data: If your XRD data was collected with a low-resolution instrument or with a fast scan speed, peak overlap will be exacerbated.

    • Solution: If possible, recollect the data with a higher resolution instrument, a smaller step size, and a longer count time per step to improve the signal-to-noise ratio and better resolve closely spaced peaks.

Problem 3: My Rietveld refinement of an this compound solid solution pattern is not converging or gives a poor fit.

Possible Causes and Solutions:

  • Incorrect Starting Model: The refinement requires an accurate initial crystal structure model.

    • Solution: Ensure you are using an appropriate starting model (a .cif file) for the approximate composition of your plagioclase. For intermediate compositions, it may be necessary to start with a model for a similar composition and allow the lattice parameters and atomic positions to refine.

  • Incommensurate Structure: For intermediate plagioclase compositions, the presence of an incommensurately modulated structure can make standard Rietveld refinement challenging.

    • Solution: Specialized refinement software or approaches that can handle incommensurate structures may be necessary. This often involves refining the structure in a higher-dimensional superspace.

  • Incorrect Background Function: An improperly modeled background can significantly affect the refinement of peak intensities.

    • Solution: Carefully select and refine the background function. Visually inspect the fit between the calculated and observed background.[11]

  • Unaccounted for Preferred Orientation: If the crystallites in your powder sample are not randomly oriented, the relative intensities of the diffraction peaks will be altered.

    • Solution: Most Rietveld software includes models to correct for preferred orientation. Apply and refine these models if you suspect this is an issue, which is common for minerals with a platy or acicular habit.[11]

Data Presentation

Table 1: Approximate 2θ Positions of Key Reflections for this compound-Albite Solid Solutions (Cu Kα radiation)

This compound Content (An%)(20-1)(002)(1-31)(2-20)(-202)
An100 (this compound) ~21.9°~22.1°~27.8°~28.2°~29.4°
An80 ~22.0°~22.2°~27.9°~28.3°~29.5°
An60 ~22.1°~22.3°~28.0°~28.4°~29.6°
An40 ~22.2°~22.4°~28.1°~28.5°~29.7°
An20 ~22.3°~22.5°~28.2°~28.6°~29.8°
An0 (Albite) ~22.4°~22.6°~28.3°~28.7°~29.9°

Note: These are approximate values and can vary slightly depending on the degree of Al/Si ordering and the presence of other elements.

Experimental Protocols

Protocol 1: Standard Sample Preparation for Powder XRD of this compound Solid Solutions

  • Grinding: The sample should be ground to a fine, uniform powder to ensure good particle statistics and minimize preferred orientation. An agate mortar and pestle are recommended to avoid contamination. The ideal crystallite size is typically in the range of 1-10 µm. Over-grinding should be avoided as it can introduce strain and amorphization.

  • Sieving: To ensure a narrow particle size distribution, the ground powder can be sieved through a fine mesh (e.g., <45 µm).

  • Sample Mounting: The powder should be carefully packed into a sample holder. To minimize preferred orientation, a side-loading or back-loading technique is often preferred over top-loading. The surface of the powder should be flat and level with the surface of the sample holder to avoid errors in peak positions due to sample displacement.

  • Internal Standard (Optional): For accurate determination of lattice parameters, an internal standard with well-known peak positions (e.g., silicon, NIST SRM 640) can be mixed with the sample.

Protocol 2: Rietveld Refinement of this compound Solid Solution Data using GSAS-II

This protocol provides a general workflow for performing a Rietveld refinement on an this compound solid solution using the GSAS-II software.

  • Data Import:

    • Start a new GSAS-II project.

    • Import the powder diffraction data file.

    • Import the instrument parameter file that describes the geometry and peak shape of your diffractometer.[12]

  • Phase and Structure Import:

    • Import a crystallographic information file (.cif) for a plagioclase of a composition close to your sample. A good starting point for a calcium-rich sample would be a pure this compound structure.

  • Initial Refinement Steps:

    • Background: Fit the background using a suitable function (e.g., Chebyshev polynomial).[11]

    • Scale Factor and Unit Cell: Refine the scale factor and the unit cell parameters.

    • Sample Displacement: Refine the sample displacement parameter.

  • Profile Refinement:

    • Refine the peak profile parameters to accurately model the shape of the diffraction peaks. GSAS-II uses a pseudo-Voigt function, and you will need to refine the Gaussian and Lorentzian components.

  • Structural Refinement:

    • Atomic Positions: If the data quality is high, you can refine the atomic coordinates.

    • Site Occupancies: For solid solutions, you will need to refine the site occupancy factors for the Ca/Na and Al/Si sites. This should be done with care, and constraints may be necessary to maintain the correct stoichiometry.

    • Isotropic Displacement Parameters: Refine the isotropic atomic displacement parameters (Biso).

  • Assessing the Fit:

    • Monitor the goodness-of-fit parameters (Rwp, GOF or χ²) to assess the quality of the refinement.

    • Visually inspect the difference plot (observed - calculated pattern) to identify any systematic errors or poorly modeled regions of the pattern.

Mandatory Visualization

anorthite_xrd_workflow cluster_data_collection Data Collection & Pre-processing cluster_qualitative_analysis Qualitative Analysis cluster_quantitative_analysis Quantitative Analysis (Rietveld Refinement) cluster_interpretation Interpretation sample_prep Sample Preparation (Grinding, Sieving, Mounting) xrd_measurement XRD Measurement sample_prep->xrd_measurement data_import Data Import & Background Subtraction xrd_measurement->data_import phase_id Phase Identification (Database Matching) data_import->phase_id peak_shift_analysis Peak Shift Analysis (Estimate Composition) phase_id->peak_shift_analysis superlattice_check Check for Superlattice Reflections (Indicates Ordering) phase_id->superlattice_check rietveld_setup Setup Rietveld Refinement (Import CIF, Instrument Parameters) peak_shift_analysis->rietveld_setup superlattice_check->rietveld_setup refinement_cycle Iterative Refinement (Background, Lattice, Profile, Atomic Parameters) rietveld_setup->refinement_cycle goodness_of_fit Assess Goodness-of-Fit (Rwp, χ², Difference Plot) refinement_cycle->goodness_of_fit microstructure Microstructural Information (Crystallite Size, Strain) refinement_cycle->microstructure goodness_of_fit->refinement_cycle Adjust Model final_parameters Final Structural Parameters (Composition, Lattice Parameters, Ordering) goodness_of_fit->final_parameters

Caption: Workflow for the interpretation of complex this compound solid solution XRD patterns.

troubleshooting_peak_broadening cluster_causes Potential Causes cluster_solutions Diagnostic Actions & Solutions start Observed Peak Broadening instrumental Instrumental Effects start->instrumental size Small Crystallite Size start->size strain Microstrain start->strain composition Compositional Zoning start->composition standard Measure Standard (e.g., LaB₆) to determine instrumental broadening instrumental->standard wh_plot Williamson-Hall Plot to separate size and strain effects size->wh_plot strain->wh_plot empa Electron Microprobe Analysis (EMPA) to quantify compositional range composition->empa rietveld_modeling Advanced Rietveld Modeling (anisotropic size/strain, multi-phase fit for zoning) standard->rietveld_modeling wh_plot->rietveld_modeling empa->rietveld_modeling final_interpretation final_interpretation rietveld_modeling->final_interpretation Accurate Microstructural Parameters

Caption: Troubleshooting guide for XRD peak broadening in this compound solid solutions.

References

Anorthite Electron Microscopy Sample Preparation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of anorthite for electron microscopy.

Frequently Asked Questions (FAQs)

What are the primary methods for preparing this compound samples for Transmission Electron Microscopy (TEM)?

The most common methods for preparing TEM samples of this compound and other geological materials are Focused Ion Beam (FIB) milling and traditional Argon (Ar) ion milling.[1][2][3] FIB is a site-specific technique that uses a focused beam of gallium ions to mill away material and create an electron-transparent lamella from a specific region of interest.[1][2] This method is advantageous for its precision and speed.[1] Conventional Ar ion milling is also widely used and involves bombarding a pre-thinned sample with Ar ions to achieve electron transparency.[2][4]

How should I prepare this compound samples for Scanning Electron Microscopy (SEM)?

For SEM analysis, this compound samples are typically mounted on an aluminum stub using conductive adhesives like carbon tape or paint.[5] It is crucial to ensure the sample is firmly mounted to prevent mechanical vibrations. If the this compound sample is non-conductive, it should be coated with a thin layer of a conductive material, such as gold, platinum, or carbon, to prevent charging effects under the electron beam.[6] Any loose particles should be removed from the sample surface before coating and imaging.[5]

What is the purpose of a conductive coating in SEM sample preparation?

Non-conductive samples, like many minerals including this compound, are prone to accumulating static charge when scanned by the electron beam in an SEM. This "charging" can lead to various image artifacts, such as bright or dark streaks and spots, which obscure the true surface morphology.[6] Applying a thin conductive coating provides a path for the excess charge to be grounded, thus ensuring stable and clear imaging.[6]

What is a "lamella" in the context of FIB-TEM sample preparation?

A lamella is an extremely thin, electron-transparent slice of the material of interest, typically less than 100 nanometers thick, that is extracted from the bulk sample using a Focused Ion Beam (FIB) instrument.[7][8] This lamella is then transferred to a TEM grid for analysis.[1]

Troubleshooting Guide

Issue: My SEM images of this compound show bright, distorted areas and streaks.

  • Question: Why are my SEM images exhibiting charging artifacts?

  • Answer: This is a classic sign of sample charging, which occurs when the this compound, a non-conductive material, accumulates electrons from the SEM beam.[6]

  • Solution:

    • Apply a Conductive Coating: The most effective solution is to apply a thin, uniform coating of a conductive material like gold, platinum, or carbon using a sputter coater.[6]

    • Ensure Proper Grounding: Verify that there is a continuous conductive path from the sample surface to the SEM stub and holder. Use conductive carbon tape or paint to mount the sample securely.[5]

    • Use Low Vacuum Mode: If your SEM has this capability, operating in low vacuum mode can help dissipate charge by introducing a small amount of gas into the chamber.

    • Reduce Accelerating Voltage and Beam Current: Lowering the beam energy can reduce the interaction volume and the amount of charge deposited on the sample.[6]

Issue: My TEM lamella, prepared by FIB, appears to have an amorphous layer on the surface in the high-resolution images.

  • Question: What is causing the amorphous layer on my FIB-prepared TEM sample?

  • Answer: The high-energy gallium ion beam used in FIB milling can cause damage to the crystal structure of the sample, creating a thin amorphous layer on the surfaces of the lamella.[9]

  • Solution:

    • Low-Energy Final Polish: After the initial milling with a high-energy beam, perform a final "cleaning" or "polishing" step using a low-energy ion beam (either Ga+ or Ar+).[9] This helps to remove the damaged surface layer.

    • Use a Dedicated Low-Energy Ion Mill: For highly sensitive analyses, after FIB preparation, the lamella can be further polished in a dedicated low-energy Ar+ ion milling system, such as a Fischione Nanomill®, to remove any remaining FIB-induced damage.[10]

    • Protective Coating: Depositing a protective layer of platinum or carbon on the region of interest before starting the FIB milling process can help minimize damage to the underlying this compound.[7][10]

Issue: The this compound sample cracked or fractured during mechanical polishing for TEM sample preparation.

  • Question: How can I prevent mechanical damage during the initial thinning stages?

  • Answer: this compound, like many minerals, can be brittle and susceptible to cracking during mechanical grinding and polishing.

  • Solution:

    • Gentle Polishing: Use a light and even pressure during all grinding and polishing steps.[11]

    • Fine Grit Abrasives: Progress through a series of increasingly fine abrasive grits to gently remove material.

    • Epoxy Impregnation: For friable samples, impregnating the this compound with epoxy resin before slicing and polishing can provide additional support and reduce the likelihood of fracture.

    • Monitor Thickness: Be cautious as the sample becomes thinner, as its fragility increases.[11]

Experimental Protocols

Protocol 1: Focused Ion Beam (FIB) Lift-Out for TEM Sample Preparation

This protocol outlines the standard "lift-out" technique for preparing a site-specific TEM lamella from a bulk this compound sample.

  • Sample Mounting: Securely mount the this compound sample on an SEM stub.

  • Region of Interest Identification: Insert the sample into the FIB/SEM dual-beam system. Use the SEM to navigate and identify the precise location for TEM analysis.

  • Protective Layer Deposition: Deposit a protective layer of platinum or carbon (typically 1-2 µm thick) over the region of interest using the gas injection system within the FIB. This layer protects the sample surface from the ion beam during milling.[10]

  • Trench Milling: Use a high-energy gallium ion beam (e.g., 30 keV) to mill two trenches, one on each side of the protective strip, creating a thin cross-section of the this compound.[10]

  • J-Cut and Lift-Out: Perform an angled "J-cut" to free the bottom and sides of the lamella. Using a micromanipulator, carefully approach the lamella, attach the manipulator needle to it (often using a small amount of deposited platinum), and then cut the final side to free it completely.[10]

  • Transfer to TEM Grid: Retract the micromanipulator with the attached lamella and move it to a TEM grid (typically a copper or molybdenum Omnigrid).[10]

  • Welding: Securely "weld" the lamella to the TEM grid using platinum deposition.[8] Cut the lamella free from the micromanipulator needle.

  • Final Thinning: Thin the lamella to electron transparency (typically <100 nm) using progressively lower ion beam currents to minimize surface damage.[8]

  • Low-Energy Polish: Perform a final cleaning step with a very low energy ion beam (e.g., 5 keV or lower) to remove any amorphous layers created during the higher-energy milling steps.[9]

Protocol 2: SEM Sample Preparation of this compound

This protocol describes the steps for preparing a bulk this compound sample for SEM imaging.

  • Sample Mounting: Securely mount the this compound sample onto an aluminum SEM stub using double-sided carbon tape or conductive silver or carbon paint.[5] Ensure the surface to be imaged is facing upwards.

  • Cleaning: If necessary, clean the sample surface to remove any loose debris or contaminants. This can be done by gently blowing with compressed nitrogen or air.[5] For more thorough cleaning, ultrasonic cleaning in a suitable solvent (e.g., ethanol (B145695) or acetone) can be performed, followed by thorough drying.[12]

  • Drying: Ensure the sample is completely dry before introducing it into the high vacuum of the SEM. This can be achieved by oven drying or using a desiccator.[12]

  • Conductive Coating: Place the mounted sample into a sputter coater.

  • Sputter Coating: Evacuate the coater chamber and then introduce a low pressure of argon gas. Apply a high voltage to a target material (e.g., gold, platinum, or carbon), which sputters atoms onto the sample surface, creating a thin, uniform conductive film. The thickness of the coating is typically in the range of 5-20 nm.

  • Imaging: The coated sample is now ready to be loaded into the SEM for imaging.

Quantitative Data Summary

ParameterTechniqueTypical ValuePurposeReference
Lamella Thickness FIB-TEM< 100 nmElectron transparency for TEM[7][8]
Protective Layer Thickness FIB-TEM1 - 2 µmProtect sample surface from ion beam[10]
High-Energy Milling Voltage FIB-TEM30 keVRapid material removal[10]
Low-Energy Polishing Voltage FIB-TEM< 5 keVRemoval of damaged/amorphous layer[10]
Final Polishing Ion Source FIB-TEMLow-energy Ar+Minimize FIB-induced damage[9][10]
Conductive Coating Thickness SEM5 - 20 nmPrevent sample chargingN/A

Visualizations

G cluster_prep Initial Mechanical Preparation cluster_sem SEM Preparation cluster_tem TEM Preparation (FIB) Cutting Cutting & Trimming Lapping Lapping & Polishing Cutting->Lapping Cleaning Ultrasonic Cleaning Lapping->Cleaning Mounting_SEM Mount on Stub Cleaning->Mounting_SEM FIB_Intro Insert into FIB/SEM Cleaning->FIB_Intro Coating Conductive Coating Mounting_SEM->Coating SEM_Imaging SEM Imaging Coating->SEM_Imaging Protection Deposit Protective Layer FIB_Intro->Protection Milling Trench Milling Protection->Milling LiftOut Lift-Out Lamella Milling->LiftOut Mounting_TEM Mount on TEM Grid LiftOut->Mounting_TEM Thinning Final Thinning Mounting_TEM->Thinning TEM_Imaging TEM Imaging Thinning->TEM_Imaging

Caption: Workflow for SEM and TEM sample preparation of this compound.

G cluster_sem_trouble SEM Issues cluster_tem_trouble TEM Issues Start Problem with Electron Microscopy Image Charging Image has bright streaks, drifts, or is distorted? Start->Charging Amorphous High-resolution image shows an amorphous surface layer? Start->Amorphous MechanicalDamage Sample cracked during mechanical polishing? Start->MechanicalDamage CheckCoating Is sample coated with a conductive material? Charging->CheckCoating Yes ApplyCoating Apply conductive coating (e.g., Au, Pt, C). Charging->ApplyCoating No CheckCoating->ApplyCoating No CheckGrounding Check grounding path (conductive tape/paint). CheckCoating->CheckGrounding Yes ApplyCoating->Charging LowerBeam Reduce accelerating voltage and beam current. CheckGrounding->LowerBeam LowEnergyPolish Perform final polish with low-energy ions (<5 keV). Amorphous->LowEnergyPolish Yes GentlePolish Use lighter pressure and finer abrasive grits. MechanicalDamage->GentlePolish Yes

Caption: Troubleshooting common issues in this compound sample preparation.

References

Technical Support Center: Anorthite High-Pressure Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the high-pressure behavior of anorthite. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies, particularly concerning the phenomenon of incongruent melting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my this compound sample melt incongruently at high pressure?

A1: this compound (CaAl₂Si₂O₈) undergoes a fundamental change in its melting behavior with increasing pressure. At atmospheric pressure, it melts congruently to a liquid of the same composition. However, at pressures exceeding approximately 9 kbar, its melting becomes incongruent.[1][2] This means that instead of melting into a single liquid phase, it breaks down into a solid phase (corundum, Al₂O₃) plus a liquid with a different composition.[2][3] This is an intrinsic property of the this compound system at high pressure due to the instability of its open framework structure, which favors denser mineral assemblages where aluminum is in 6-fold coordination.[3]

Q2: I am observing corundum in my experimental runs even at temperatures below the solidus. Is this an experimental artifact?

A2: This is unlikely to be an artifact and is a well-documented phenomenon. Stoichiometric this compound becomes unstable at pressures greater than 9-10 kbar, even at sub-solidus temperatures.[1][2] This instability leads to the exsolution of corundum from the solid this compound, resulting in an alumina-deficient this compound solid and free corundum.[1][2] Therefore, observing corundum below the melting curve at these pressures is an expected outcome and complicates the phase relations.[1]

Q3: What are the primary strategies to mitigate or avoid the incongruent melting of this compound?

A3: Mitigating the incongruent melting of pure this compound primarily involves controlling the experimental conditions to stay outside the P-T realm where it occurs.

  • Pressure Control: The most direct method is to conduct experiments at pressures below the congruent-to-incongruent transition point, which is approximately 9 kbar.[1][2] Above this pressure, incongruent melting to corundum + liquid is the stable behavior.

  • Compositional Adjustments: While not strictly "mitigating" the melting of pure this compound, altering the bulk composition can change the phase equilibria. For instance, in the broader plagioclase solid solution series (this compound-albite), melting occurs over a temperature range, and the composition of the melt and solid phases continuously changes.

  • Hydration: Adding water can significantly lower the melting point of silicate (B1173343) systems.[4] However, in the this compound system, this can also introduce other reactions, such as the formation of zoisite, which may complicate the interpretation of results.[5]

Q4: My experiment is producing phases like grossular and kyanite (B1234781). What does this signify?

A4: The presence of grossular (Ca₃Al₂Si₃O₁₂) and kyanite (Al₂SiO₅), often with quartz (SiO₂), indicates that your experiment has reached pressures and temperatures sufficient for the solid-state breakdown of this compound.[1][3] This reaction, typically represented as 3 CaAl₂Si₂O₈ (this compound) ⇌ Ca₃Al₂Si₃O₁₂ (grossular) + 2 Al₂SiO₅ (kyanite) + SiO₂ (quartz), occurs at higher pressures than the onset of incongruent melting.[2] The presence of these minerals signifies you are exploring the upper stability limit of this compound in the solid state.[3]

Data Presentation

Table 1: Pressure-Temperature Conditions for this compound Melting
Pressure (kbar)Temperature (°C)Melting BehaviorProductsReference
1 (atm)1553CongruentLiquid[3]
Up to 9Increases to ~1570CongruentLiquid[1][2]
> 9Decreasing slopeIncongruentCorundum + Liquid[1][2][3]
29~1450IncongruentCorundum + Liquid[1][2]
Table 2: High-Pressure Breakdown Reaction of this compound
ReactionPressure-Temperature EquationSlopeNotesReference
3 this compound ⇌ Grossular + 2 Kyanite + QuartzP (kbar) = -2.1 + 0.0232 * T (°C)23.2 bars/°CThis reaction defines the upper pressure limit for this compound stability.[2]

Experimental Protocols

Protocol: High-Pressure Melting of this compound in a Solid-Media Apparatus

This protocol is a generalized methodology based on common practices for studying silicate phase equilibria at high pressures.

  • Starting Material Preparation:

    • Synthesize pure this compound (CaAl₂Si₂O₈) by reacting stoichiometric amounts of high-purity oxides (CaO, Al₂O₃, SiO₂) at approximately 1450°C.[1]

    • Perform several cycles of heating and crushing to ensure homogeneity.

    • Verify the phase purity and homogeneity of the synthetic this compound using X-ray diffraction (XRD) and optical examination.[1]

  • Sample Encapsulation:

    • Load a small amount of the powdered this compound starting material into a noble metal capsule (e.g., platinum).[1]

    • For experiments investigating the effect of water or to facilitate reaction kinetics, a very small, precisely measured quantity of a flux like oxalic acid dihydrate can be added.[2]

    • Weld the capsule shut to create a sealed system.

  • High-Pressure Apparatus Assembly:

    • Place the sealed capsule within a high-pressure assembly. A common choice is a piston-cylinder or multi-anvil apparatus.

    • Use a solid pressure medium, such as NaCl or glass, to surround the capsule.[1] NaCl is often used for its predictable melting curve and mechanical properties, though it can become too weak near its melting point.[1]

  • Pressurization and Heating:

    • Insert the assembly into the solid-media pressure apparatus.

    • Raise the pressure to the target value for the experiment. A "friction" correction may need to be applied to the nominal pressure, which can be calibrated using standards like the melting curve of NaCl.[1][2]

    • Once at pressure, increase the temperature to the desired experimental condition using an internal furnace (e.g., graphite).

    • Hold the experiment at the target P-T conditions for a duration sufficient to approach equilibrium (typically several hours).

  • Quenching and Analysis:

    • Rapidly quench the experiment by turning off the furnace power. This freezes the high-temperature assemblage for analysis at ambient conditions.

    • Carefully extract the capsule from the assembly.

    • Open the capsule and examine the run products.

    • Identify the phases present (e.g., this compound crystals, quenched melt/glass, corundum, grossular) using techniques such as petrographic microscopy, X-ray diffraction (XRD), and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDXS).

Visualizations

Experimental and Analytical Workflow

G Workflow for High-Pressure this compound Melting Experiments cluster_prep 1. Preparation cluster_exp 2. High P-T Experiment cluster_analysis 3. Analysis & Interpretation start Synthesize this compound (Oxide Sintering) verify Verify Purity (XRD, Microscopy) start->verify encap Encapsulate Sample (Pt Capsule) verify->encap assembly Assemble in Pressure Medium (NaCl) encap->assembly run Pressurize & Heat (Solid-Media Apparatus) assembly->run quench Quench to Glass run->quench extract Extract Run Product quench->extract identify Phase Identification (Microscopy, XRD, SEM) extract->identify interpret Determine Melting Behavior (Congruent vs. Incongruent) identify->interpret G Phase Transitions of this compound with Increasing Pressure This compound This compound (CaAl₂Si₂O₈) P_low Low Pressure (< 9 kbar) This compound->P_low On Heating P_mod Moderate Pressure (> 9 kbar) This compound->P_mod On Heating P_high High Pressure (e.g., > 25 kbar) This compound->P_high Solid State Reaction Melt_C Congruent Melt (Liquid CaAl₂Si₂O₈) P_low->Melt_C Melt_I Incongruent Products: Corundum (solid) + Si-rich Liquid P_mod->Melt_I Breakdown Solid-State Breakdown: Grossular + Kyanite + Quartz P_high->Breakdown

References

pressure calibration issues in anorthite stability experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering pressure calibration issues during anorthite stability experiments.

Troubleshooting Guide

This guide addresses common pressure calibration problems in a question-and-answer format.

Q1: My experimental results for the this compound breakdown reaction are inconsistent with published phase diagrams. Could this be a pressure calibration issue?

A1: Yes, discrepancies between your results and established phase diagrams are often linked to inaccurate pressure calibration. In solid-media, high-pressure apparatus like the piston-cylinder, the actual pressure experienced by the sample can deviate significantly from the nominal pressure calculated from the hydraulic oil pressure. This is primarily due to frictional forces within the pressure cell assembly.

An inaccurate pressure calibration can lead to a shift in the experimentally determined phase boundary of this compound. For instance, the breakdown of this compound to grossular, kyanite, and quartz is a pressure-sensitive reaction commonly used as a geobarometer. An error in pressure will directly translate to an error in the estimated conditions of mineral formation.

Q2: I suspect friction is affecting my pressure accuracy. How can I minimize and correct for frictional effects?

A2: Friction is a significant challenge in piston-cylinder experiments. Here’s how you can address it:

  • Use of a Low-Friction Pressure Medium: Employing a pressure-transmitting medium with low shear strength, such as sodium chloride (NaCl), can significantly reduce frictional effects compared to materials like talc (B1216) or pyrophyllite.[1][2] NaCl becomes particularly effective at higher temperatures as it weakens near its melting point.[1]

  • "Piston-Out" vs. "Piston-In" Techniques: The direction of piston movement during the experiment influences the friction correction. In "piston-out" experiments (pressure decreasing), friction opposes the piston's retraction, leading to a lower sample pressure than nominal. In "piston-in" experiments (pressure increasing), friction opposes compression, resulting in a higher sample pressure. The true pressure is considered to lie between the values obtained from these two methods.

  • Applying a Friction Correction: A common practice is to apply a correction to the nominal pressure. This correction is often determined by conducting calibration experiments using well-established phase transitions. For example, a friction correction of -200 bars has been applied in some this compound stability studies.[2] The magnitude of the correction can vary depending on the cell assembly, temperature, and pressure.

Q3: How do I determine the appropriate friction correction for my specific experimental setup?

A3: The friction correction is best determined empirically for your specific apparatus and cell assembly. A standard method involves reversing a well-characterized, pressure-sensitive reaction. The equilibrium pressure is bracketed by approaching it from both higher and lower pressures ("piston-in" and "piston-out"). The difference between the nominal pressures required to initiate the forward and reverse reactions gives a measure of the "double friction." The true equilibrium pressure is often taken as the midpoint, and the friction correction is half of this difference.

Common calibration reactions include:

  • Albite = Jadeite + Quartz

  • Quartz = Coesite

Q4: I am observing pressure overshooting my target pressure. What causes this and how can I prevent it?

A4: Pressure overshoot, where the pressure briefly exceeds the target setpoint, can be caused by a rapid increase in hydraulic pressure or by the mechanical properties of the pressure medium. To mitigate this:

  • Slow and Controlled Pressurization: Increase the hydraulic pressure slowly and in small increments, allowing the pressure cell to equilibrate at each step.

  • Use of Appropriate Pressure Medium: A pressure medium that deforms plastically and smoothly, like NaCl, can help to dampen pressure fluctuations.

Q5: Can temperature gradients within the sample assembly affect pressure calibration?

A5: Yes, significant temperature gradients across the sample capsule and the surrounding pressure medium can affect the accuracy of your pressure measurement. The physical properties, including the shear strength of the pressure medium, are temperature-dependent. A non-uniform temperature distribution can lead to heterogeneous stress conditions within the cell.

To minimize this:

  • Careful Furnace Design: Ensure your furnace design provides a stable and uniform temperature zone across the sample.

  • Accurate Temperature Measurement: Place the thermocouple as close to the sample as possible to get an accurate reading of the experimental temperature.

Frequently Asked Questions (FAQs)

Q: What are the typical pressure and temperature ranges for this compound stability experiments?

A: this compound breakdown reactions are typically investigated at pressures ranging from 10 to 30 kbar and temperatures between 900°C and 1400°C.[1][2]

Q: Why is NaCl a preferred pressure medium for these experiments?

A: NaCl is favored due to its low shear strength at high temperatures, which minimizes friction and improves the accuracy of pressure determination.[1][2]

Q: What is the this compound breakdown reaction and why is it important?

A: A key reaction is 3 this compound ⇌ Grossular + 2 Kyanite + Quartz. This reaction is important for geological barometry, helping to determine the pressure conditions at which certain metamorphic rocks were formed.[1][2]

Data Presentation

Table 1: Summary of Experimental Conditions for this compound Breakdown Reaction

Reference Pressure Range (kbar) Temperature Range (°C) Pressure Medium Friction Correction Applied
Goldsmith (1980)[1]Not specified1100 - 1400NaClYes, method described in paper.
Koziol & Newton (1988)[2]19 - 28900 - 1250NaCl-200 bars

Experimental Protocols

Protocol 1: Pressure Calibration using the Quartz-Coesite Transition

This protocol outlines the general steps for calibrating a piston-cylinder apparatus using the well-defined quartz-coesite phase transition.

1. Sample Preparation:

  • Prepare a fine-grained powder of pure quartz.
  • Encapsulate the quartz powder in a noble metal capsule (e.g., Pt or Au).

2. Cell Assembly:

  • Assemble the high-pressure cell, placing the encapsulated sample within the furnace assembly.
  • Use a low-friction pressure medium like NaCl surrounding the furnace.
  • Position a thermocouple near the sample capsule for accurate temperature measurement.

3. Experimental Procedure:

  • Insert the cell assembly into the piston-cylinder apparatus.
  • Raise the temperature to the desired calibration temperature (e.g., 1000 °C).
  • Slowly increase the pressure in steps, allowing for thermal and mechanical equilibration at each step.
  • Conduct a series of "piston-in" (increasing pressure) and "piston-out" (decreasing pressure) experiments to bracket the phase transition.
  • For "piston-in" runs, start with quartz and increase pressure until coesite is formed.
  • For "piston-out" runs, start with coesite and decrease pressure until it reverts to quartz.

4. Analysis:

  • Quench the experiment by rapidly turning off the power to the furnace while maintaining pressure.
  • Retrieve the sample capsule and analyze the run products using X-ray diffraction (XRD) or Raman spectroscopy to identify the stable phase (quartz or coesite).

5. Determination of Friction Correction:

  • The equilibrium pressure at the given temperature lies between the highest pressure run where only quartz is stable and the lowest pressure run where coesite has formed.
  • The difference between the nominal pressures of the "piston-in" and "piston-out" brackets represents the double friction value. The friction correction is half of this value.

Mandatory Visualization

Pressure_Calibration_Troubleshooting_Workflow start Start: Inconsistent Experimental Results q1 Is pressure calibration suspected? start->q1 a1_yes Review Pressure Calibration Protocol q1->a1_yes Yes end End: Re-evaluate Experimental Results q1->end No q2 Is friction a likely cause? a1_yes->q2 a2_yes Implement Friction Mitigation Strategies: - Use low-friction pressure medium (e.g., NaCl) - Apply friction correction q2->a2_yes Yes a2_no Investigate other potential issues: - Pressure overshoot - Temperature gradients q2->a2_no No q3 Is friction correction known? a2_yes->q3 a2_no->end a3_no Perform Calibration Experiment: (e.g., Quartz-Coesite transition) q3->a3_no No a3_yes Apply known friction correction to data q3->a3_yes Yes a3_no->a3_yes a3_yes->end

Caption: Troubleshooting workflow for pressure calibration issues.

Logical_Relationship_Diagram cluster_input Experimental Parameters cluster_process Calibration & Correction cluster_output Data Interpretation Nominal_Pressure Nominal Pressure (from hydraulic system) Friction_Effects Frictional Effects Nominal_Pressure->Friction_Effects Actual_Pressure Actual Sample Pressure Nominal_Pressure->Actual_Pressure Temperature Temperature Temperature->Friction_Effects Anorthite_Stability This compound Phase Stability Temperature->Anorthite_Stability Cell_Assembly Cell Assembly (e.g., pressure medium) Cell_Assembly->Friction_Effects Calibration_Experiment Calibration Experiment (e.g., Quartz-Coesite) Friction_Effects->Calibration_Experiment Friction_Correction Friction Correction Calibration_Experiment->Friction_Correction Friction_Correction->Actual_Pressure - Actual_Pressure->Anorthite_Stability Geobarometry Geobarometric Application Anorthite_Stability->Geobarometry

Caption: Logical relationship in pressure calibration for this compound experiments.

References

influence of flux materials on anorthite sintering deformation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anorthite sintering. The following information addresses common issues related to sintering deformation influenced by various flux materials.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during this compound sintering experiments.

Problem Potential Cause Recommended Solution
High Firing Shrinkage and Deformation Use of fluxes like glass frit or excessive amounts of feldspar (B12085585) can lead to high shrinkage rates.[1][2] Commercial chinaware bodies also tend to exhibit high shrinkage.[1]Replace or supplement high-shrinkage fluxes with wollastonite (CaSiO₃). A 50% kaolin (B608303) and 50% wollastonite formulation has been shown to achieve a low firing shrinkage of 6% at 1200°C.[1][2]
Poor Mechanical Properties (e.g., low flexural strength) Addition of feldspar as a primary flux can result in poor mechanical properties, with a modulus of rupture (MOR) below 30 MPa.[1][2] This can be attributed to the formation of large, inhomogeneous pores.[1]Utilize wollastonite as a flux. A composition with 50% wollastonite can achieve a flexural strength of 81 MPa.[1][2] The use of burnt talc (B1216) and dolomite (B100054) as composite fluxes with feldspar can also improve bending strength.[3]
Specimen Melting at Higher Temperatures Certain fluxes, such as talc, can cause the specimen to melt and lose its shape at higher sintering temperatures (e.g., 1250°C).[1]Carefully control the sintering temperature when using low-melting point fluxes. Consider alternative fluxes like wollastonite that are stable at higher temperatures.
Formation of Undesirable Crystalline Phases In addition to this compound, other phases like quartz, gehlenite, or corundum may form, which can negatively impact the final properties.[1][4]Optimize the composition and sintering temperature. For instance, increasing the amount of wollastonite can promote the formation of this compound as the main phase while reducing the quartz content.[1]
Low Density of Sintered Body Inadequate sintering temperature or the use of certain fluxes can lead to low bulk density.The use of composite fluxes, such as dolomite with feldspar, can improve densification.[3] Hot-pressing techniques can also yield densities greater than 90% of the theoretical density.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sintering deformation in this compound ceramics?

A1: The primary cause of sintering deformation is a high rate of firing shrinkage.[1] This is often influenced by the type and amount of fluxing materials used, as well as the sintering temperature. Materials that promote a high degree of vitrification at lower temperatures can lead to greater shrinkage and subsequent deformation.

Q2: Which flux material is most effective at minimizing sintering deformation?

A2: Research indicates that wollastonite (CaSiO₃) is highly effective in minimizing sintering deformation.[1][2] A formulation of 50% kaolin and 50% wollastonite can be fired at 1200°C with a minimal firing shrinkage of 6%.[1][2]

Q3: Can the particle size of the raw materials affect sintering?

A3: Yes, the particle size of raw materials, such as calcite, can influence the densification of this compound ceramics. Using finer calcite powder can lead to a denser ceramic at lower firing temperatures.[6]

Q4: How do different fluxes affect the mechanical properties of sintered this compound?

A4: Feldspar as a singular flux tends to result in poor mechanical properties due to the formation of a porous microstructure.[1][3] In contrast, using wollastonite can significantly improve flexural strength.[1][2] Composite fluxes, like burnt talc or dolomite with feldspar, can also enhance bending strength.[3]

Q5: What is the role of a flux in the sintering of this compound?

A5: A flux is a material that lowers the melting point of the ceramic body, promoting the formation of a liquid phase during sintering. This liquid phase aids in the densification process by facilitating the rearrangement and bonding of solid particles. However, the properties of this liquid phase are critical in controlling sintering behavior and preventing deformation.[7]

Data Presentation

Influence of Different Sintering Aids on this compound Properties
Sintering AidSintering Temperature (°C)Firing Shrinkage (%)Flexural Strength (MPa)
Feldspar 1100~4.5~25
1200~6.0~28
1250~7.5~30
Talc 1100~5.0~40
1200~8.0~55
1250Melted-
Frit 1100~9.0~35
1200~11.0~45
1250~12.5~50
Wollastonite (50%) 12006.081

Data synthesized from multiple sources.[1][2]

Effect of Wollastonite Addition on this compound Properties (Sintered at 1200°C)
Wollastonite Content (%)Firing Shrinkage (%)Flexural Strength (MPa)
10~3.0~35
20~4.0~45
30~5.0~60
40~5.5~75
506.081

Data synthesized from multiple sources.[1]

Experimental Protocols

Raw Material Preparation and Mixing

A standard experimental procedure involves the use of kaolin (Al₂O₃·2SiO₂·2H₂O) and calcite (CaCO₃) as the base composition for forming the this compound (CaO·Al₂O₃·2SiO₂) crystal phase.[1]

  • Materials : Kaolin, Calcite, and various flux materials (e.g., feldspar, talc, frit, wollastonite).

  • Procedure :

    • Weigh the desired amounts of raw materials according to the experimental formulation.

    • To ensure sufficient mixing, place the raw materials in a ball mill with distilled water.

    • Mill the mixture for 24 hours to achieve a homogeneous slurry.[1]

    • Dry the slurry and pulverize the resulting agglomerates to obtain a fine powder.[4]

Specimen Forming
  • Procedure :

    • The mixed and dried powders are formed into the desired specimen shape.

    • This can be achieved by pressurizing the powder in a plaster mold or by uniaxial pressing in a stainless steel die at a specific pressure (e.g., 100 MPa).[1][4]

Sintering Process
  • Procedure :

    • Place the formed specimens in an electric furnace.

    • Raise the temperature at a controlled rate, for example, 5°C per minute.[1]

    • The specimens are sintered at various temperatures (e.g., 1100°C, 1200°C, 1250°C) for a specific soaking time (e.g., 1-5 hours).[1][4]

    • After the soaking time, the furnace is allowed to cool down naturally.[4]

Characterization
  • Physical Properties :

    • Firing Shrinkage : Measure the dimensional changes of the specimen before and after sintering.

    • Bulk Density : Determine the bulk density using the Archimedes method.

    • Flexural Strength (Modulus of Rupture) : Measure the flexural strength using a three-point bending test.

  • Microstructural and Phase Analysis :

    • X-ray Diffraction (XRD) : Analyze the crystalline phases present in the sintered samples.[1][5]

    • Scanning Electron Microscopy (SEM) : Observe the microstructure, including pore distribution and crystal morphology.[1][5]

Visualizations

Experimental_Workflow cluster_prep 1. Material Preparation cluster_forming 2. Specimen Forming cluster_sintering 3. Sintering cluster_char 4. Characterization Raw_Materials Raw Materials (Kaolin, Calcite, Flux) Ball_Milling Ball Milling (24h with Distilled Water) Raw_Materials->Ball_Milling Drying_Pulverizing Drying & Pulverizing Ball_Milling->Drying_Pulverizing Pressing Uniaxial Pressing (e.g., 100 MPa) Drying_Pulverizing->Pressing Sintering Sintering (Controlled Heating Rate, e.g., 5°C/min) Pressing->Sintering Physical_Tests Physical Tests (Shrinkage, Density, Strength) Sintering->Physical_Tests Microstructural_Analysis Microstructural Analysis (XRD, SEM) Sintering->Microstructural_Analysis

Caption: Experimental workflow for this compound sintering.

Flux_Influence cluster_flux Flux Material cluster_outcome Sintering Outcome Feldspar Feldspar High_Shrinkage High Shrinkage & Deformation Feldspar->High_Shrinkage Low_Strength Low Mechanical Strength Feldspar->Low_Strength Talc Talc Talc->High_Shrinkage Frit Frit Frit->High_Shrinkage Wollastonite Wollastonite Low_Shrinkage Low Shrinkage Wollastonite->Low_Shrinkage High_Strength High Mechanical Strength Wollastonite->High_Strength

Caption: Influence of flux materials on sintering outcomes.

References

controlling microstructure in anorthite-based porcelain

Author: BenchChem Technical Support Team. Date: December 2025

Anorthite (CaAl₂Si₂O₈) is a ceramic material with significant potential in applications ranging from electronic substrates to biomedical implants, owing to its low thermal expansion coefficient, high thermal shock resistance, and low dielectric constant.[1] Achieving a desired, controlled microstructure is paramount to harnessing these properties. This technical support center provides researchers with troubleshooting guidance and answers to frequently asked questions to navigate the challenges of fabricating this compound-based porcelain.

Frequently Asked Questions (FAQs)

Q1: What is this compound porcelain, and what are its key properties?

This compound porcelain is a type of ceramic where the primary crystalline phase is this compound (CaO·Al₂O₃·2SiO₂).[1] It is known for its excellent physical properties, including:

  • Low Coefficient of Thermal Expansion (CTE): Approximately 4.82 x 10⁻⁶ °C⁻¹, which imparts high thermal shock resistance.[1]

  • Low Dielectric Constant: Around 6.2 at 1 MHz, making it suitable for electronic substrate applications.[1]

  • High Creep Resistance: Maintains structural integrity at elevated temperatures.[2]

  • Good Mechanical Properties: Can achieve high flexural strength (up to 203 MPa) and Vickers microhardness (7.1 GPa).[2]

  • High Melting Temperature: The melting point of this compound is 1553 °C.[3]

Q2: What are the common raw materials used to synthesize this compound porcelain?

This compound can be synthesized from a variety of raw materials, ranging from pure oxides to natural minerals. The choice of materials impacts the sintering temperature, phase purity, and final properties. Common sources include:

  • Sources of CaO: Calcite (CaCO₃), wollastonite (CaSiO₃), dolomite (B100054) (CaMg(CO₃)₂), Ca(OH)₂, and aluminous cement.[1][4][5][6]

  • Sources of Al₂O₃: Kaolin (B608303), Al(OH)₃, alumina (B75360), and feldspar (B12085585).[1][2][7]

  • Sources of SiO₂: Quartz, kaolin, and feldspar.[1][7] Using natural, low-cost materials like kaolin and calcite is a common strategy for economical production.[2]

Q3: At what temperature does the this compound phase typically form?

The formation of the this compound phase can begin at temperatures as low as 950°C to 1050°C.[3][8] It can be the only crystalline phase present after sintering at temperatures around 1260°C.[3] However, achieving full densification and optimal mechanical properties often requires higher sintering temperatures, up to 1450°C, depending on the composition and additives used.[1][3]

Q4: Can the sintering temperature of this compound porcelain be lowered?

Yes. The high sintering temperatures typically required (around 1500°C) can be a challenge.[3] Several strategies can be employed to lower the sintering temperature:

  • Using Fluxing Agents: The addition of boron oxide has been shown to help form dense, this compound-phase ceramics at lower temperatures (1000–1100°C).[1][4]

  • Raw Material Selection: Using quartz in combination with certain clays (B1170129) (interstratified illite-smectite) can reduce the sintering temperature by promoting the formation of an amorphous melt.[7]

  • Advanced Sintering Techniques: Spark Plasma Sintering (SPS) has been used to produce material with a high this compound content at lower temperatures (e.g., 1100°C) compared to conventional sintering.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and processing of this compound-based porcelain.

Issue 1: Poor Densification and High Porosity

  • Question: My sintered this compound pellets have low bulk density and high porosity even after firing at high temperatures (e.g., 1450°C). What could be the cause?

  • Possible Causes & Solutions:

    • Inappropriate Raw Materials: Certain compositions, such as those made from pure Ca(OH)₂, Al(OH)₃, and quartz, may require very high temperatures for effective reaction and densification.[1][4] Using raw materials that form a liquid phase at lower temperatures, such as feldspar or aluminous cement, can significantly improve densification.[1][4]

    • Insufficient Sintering Temperature or Time: The sintering temperature may be too low for the specific composition. As shown in the data tables below, bulk density generally increases with sintering temperature.[5] Increasing the sintering temperature or the soaking time can lead to a greater amount of liquid phase, which fills pores and increases density.[5]

    • Particle Size: A larger particle size of the raw materials can hinder densification. Ensure adequate milling (e.g., 5 hours by pot milling) to reduce particle size and increase reactivity.[1]

    • Lack of Fluxing Agents: The absence of fluxes can lead to a narrow sintering range. The addition of fluxes like feldspar or the use of wollastonite as a calcium source can promote liquid phase sintering and reduce porosity.[6][9]

Issue 2: Formation of Unwanted Crystalline Phases

  • Question: My XRD analysis shows the presence of gehlenite, corundum, or cristobalite in addition to this compound. How can I obtain a pure this compound phase?

  • Possible Causes & Solutions:

    • Incorrect Stoichiometry: The initial composition of the raw materials is critical. A mixture with approximately 21 wt.% CaO, 36 wt.% Al₂O₃, and 43 wt.% SiO₂ is optimal for forming a high-anorthite phase material.[3] An excess of CaO can lead to the formation of gehlenite (2CaO·Al₂O₃·SiO₂).[3]

    • Raw Material Composition: The source of the oxides can introduce other elements or have a different Al₂O₃/SiO₂ ratio. For instance, using wollastonite with a high Al₂O₃ content can lead to the formation of corundum.[1] Similarly, high quartz content can result in residual cristobalite.[1]

    • Incomplete Reaction: Sintering at too low a temperature or for too short a time may result in the presence of intermediate phases like wollastonite.[8] Ensure the firing schedule is sufficient for the reaction to go to completion.

Issue 3: Low Mechanical Strength

  • Question: The flexural strength of my this compound porcelain is significantly lower than expected. How can this be improved?

  • Possible Causes & Solutions:

    • High Porosity: Mechanical strength is inversely related to porosity. Any of the issues causing poor densification will also result in low strength. Reducing porosity to near zero is key to maximizing strength.[5]

    • Microstructure: A fine-grained, uniform microstructure is generally desirable for good mechanical properties. The presence of large, irregular grains or agglomerates can act as stress concentration points and reduce strength.

    • Phase Composition: While the goal is often pure this compound, the presence of a controlled amount of glassy phase is necessary to bind the crystalline grains and eliminate porosity. The composition should be tailored to achieve vitrification at the desired sintering temperature.[4] Using dolomite as a CaO source can help form a substantial glassy phase due to its magnesium content, which can improve strength.[5]

    • Cracks from Thermal Expansion Mismatch: In multi-phase systems, a significant difference in the coefficient of thermal expansion (CTE) between the crystalline phases (e.g., this compound, quartz) and the glass matrix can create residual stress, leading to microcracks that reduce strength.[4][10]

Issue 4: Cracking and Warping During Firing

  • Question: My samples are cracking or warping during the firing process. What are the potential causes and remedies?

  • Possible Causes & Solutions:

    • High Heating/Cooling Rate: Rapid temperature changes can induce thermal shock and stress, especially during phase transformations (e.g., quartz inversion). A slower heating and cooling rate (e.g., 3–5°C/min) is recommended.[1][5]

    • Excessive Shrinkage: Compositions that undergo a large degree of shrinkage are prone to deformation. Using raw materials like wollastonite can help create bodies with lower firing shrinkage (e.g., 6%), minimizing warping.[6]

    • Non-Uniform Green Body: Inconsistent density in the green body (before firing) can lead to differential shrinkage and warping. Ensure uniform mixing of powders and consistent compaction pressure.

    • Thermal Expansion Mismatch (Crazing): In glazed porcelain, a mismatch between the CTE of the ceramic body and the glaze can cause a network of fine cracks (crazing) if the glaze contracts more than the body upon cooling.[11][12] Adjusting the glaze composition is necessary to match the CTEs.

Data Presentation

Table 1: Effect of Raw Material Composition and Sintering Temperature on Physical Properties
Composition CodeRaw MaterialsSintering Temp. (°C)Bulk Density (g/cm³)Apparent Porosity (%)Flexural Strength (MPa)
CAQ [1]21.2% Ca(OH)₂, 44.5% Al(OH)₃, 34.3% Quartz1450~2.0~28< 20
CFQ [1]48.6% Aluminous Cement, 29.4% Feldspar, 22.1% Quartz1450~2.6~0.5~85
TP1 [5]30% Ball Clay, 40% Feldspar, 30% Quartz1200~2.4~0.5~62
TP2 [5]TP1 Body + 9% Dolomite1150~2.4~0.5~72
TP3 [5]TP1 Body + 23% Dolomite1180~2.3~0.5~71
Kaolin/Calcite [2]80% Kaolin, 20% CaO1100-~4.0203
Kaolin/Wollastonite [6]50% Kaolin, 50% Wollastonite1200~2.4-81
Table 2: Comparison of Thermal Expansion Coefficients (CTE)
MaterialCTE (x 10⁻⁶ °C⁻¹)Application/Significance
This compound Porcelain [1]4.82Low CTE provides excellent thermal shock resistance.
Quartz Porcelain [1]5.5 - 6.5Higher CTE than this compound.
Mullite Porcelain [1]4.5 - 5.0Similar to this compound, good thermal properties.
Alumina Porcelain [1]6.5 - 8.0Higher CTE, used for high-strength applications.

Experimental Protocols

Protocol 1: Fabrication of this compound Porcelain via Solid-State Reaction

This protocol provides a generalized procedure for fabricating this compound porcelain using common mineral raw materials.

1. Raw Material Preparation and Mixing:

  • Select and weigh the desired raw materials (e.g., kaolin, quartz, calcite, feldspar) according to the target stoichiometry for this compound (CaO·Al₂O₃·2SiO₂).[1]

  • Place the mixed powders in a pot mill with milling media (e.g., alumina balls) and a solvent (e.g., water).

  • Mill the slurry for an extended period (e.g., 5 hours) to ensure homogeneous mixing and particle size reduction.[1]

2. Drying and Powder Processing:

  • Dry the milled slip in an oven at 110–120°C for 24 hours to remove the water.[1]

  • Crush the dried cake into a fine powder using a mortar and pestle.

  • (Optional) Add a binder, such as a 5% polyvinyl alcohol (PVA) solution, if the powder mixture is non-plastic and difficult to press.[1]

3. Green Body Formation:

  • Place the powder into a steel die.

  • Uniaxially press the powder at a specified pressure (e.g., 65 MPa) to form green bodies of the desired shape (e.g., discs or bars).[5]

4. Sintering:

  • Place the green samples in a high-temperature furnace on an alumina plate.

  • Heat the samples according to a controlled firing schedule. A typical schedule involves:

    • Heating at 5°C/min up to 800°C.[1]

    • Heating at 3°C/min from 800°C to the final sintering temperature (e.g., 1100–1450°C).[1]

    • Soaking at the peak temperature for a set duration (e.g., 30–60 minutes).[1][5]

    • Cooling down to room temperature at a controlled rate.

5. Characterization:

  • Physical Properties: Measure bulk density and apparent porosity using the Archimedes method (ASTM C373).[5]

  • Mechanical Properties: Determine the flexural strength using a three-point bending test.[5]

  • Phase Analysis: Use X-ray Diffraction (XRD) to identify the crystalline phases present in the sintered samples.

  • Microstructural Analysis: Observe the grain morphology, size, and pore distribution using a Scanning Electron Microscope (SEM). For SEM, samples should be polished and chemically etched (e.g., with 10% HF solution for 30 seconds) to reveal the microstructure.[1]

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep 1. Material Preparation cluster_form 2. Sample Formation cluster_fire 3. Thermal Processing cluster_char 4. Characterization raw_materials Raw Material Selection (Kaolin, Calcite, Quartz, etc.) weighing Weighing & Stoichiometry raw_materials->weighing milling Wet Milling (5h) weighing->milling drying Drying (120°C, 24h) milling->drying powder_proc Powder Processing (Sieving, Binder Addition) drying->powder_proc pressing Uniaxial Pressing (e.g., 65 MPa) powder_proc->pressing drying_green Green Body Drying pressing->drying_green sintering Sintering (1100-1450°C) xrd Phase Analysis (XRD) sintering->xrd sem Microstructure (SEM) sintering->sem mech_testing Mechanical Testing (Flexural Strength) sintering->mech_testing phys_testing Physical Properties (Density, Porosity) sintering->phys_testing

Caption: General experimental workflow for the fabrication and characterization of this compound porcelain.

logical_relationship cluster_input Inputs: Raw Materials cluster_process Processing Parameters cluster_output Outputs: Microstructure & Properties pure_oxides Pure Oxides (Al(OH)₃, Ca(OH)₂) sinter_temp Sintering Temperature pure_oxides->sinter_temp Requires Higher Temp. natural_minerals Natural Minerals (Kaolin, Feldspar) natural_minerals->sinter_temp Lower Temp. fluxes Fluxes / Additives (Wollastonite, Dolomite) fluxes->sinter_temp Reduces Temp. densification High Densification Low Porosity sinter_temp->densification phase_purity Phase Purity (Pure this compound) sinter_temp->phase_purity mech_strength High Mechanical Strength sinter_temp->mech_strength densification->mech_strength phase_purity->mech_strength

Caption: Relationship between raw material choice, processing, and final properties of this compound porcelain.

References

reducing firing shrinkage in anorthite ceramic bodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anorthite ceramic bodies. The focus is on addressing and mitigating issues related to firing shrinkage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high firing shrinkage in this compound ceramics?

High firing shrinkage in this compound ceramic bodies is primarily attributed to the densification process during sintering. As the temperature increases, the constituent particles pack more closely together. The formation of a liquid glassy phase can further draw particles together, reducing porosity and leading to volumetric shrinkage.[1][2] Key contributing factors include:

  • Raw Material Selection: The type of clay and fluxing agents used significantly influences the degree of vitrification and, consequently, shrinkage.

  • Firing Temperature: Higher sintering temperatures generally result in greater shrinkage.[3]

  • Body Composition: The relative amounts of clay, fillers, and fluxing agents in the ceramic body recipe are critical.

Q2: How can I reduce firing shrinkage without compromising the mechanical strength of my this compound ceramic body?

A common strategy is to incorporate specific additives that promote the formation of the this compound crystalline phase at lower temperatures, which can help control shrinkage while developing good mechanical properties. The use of wollastonite (CaSiO₃) as a calcium source has been shown to be particularly effective.[3][4][5][6] A formulation with 50% kaolin (B608303) and 50% wollastonite, fired at 1200°C, has been reported to yield a low firing shrinkage of 6% and a high modulus of rupture (MOR) of 81 MPa.[3][5][6]

Q3: What is the role of different sintering aids in controlling shrinkage?

Sintering aids, or fluxes, are added to ceramic bodies to lower the temperature required for densification. However, their effects on firing shrinkage can vary significantly.

  • Wollastonite: As mentioned, it is highly effective in reducing shrinkage while enhancing strength.[3][4][5][6]

  • Feldspar: Can lead to poor mechanical properties (MOR < 30 MPa).[3][5]

  • Glass Frit: May result in poor firing shrinkage characteristics.[3][5]

  • Talc: Can also be used as a flux material.[3][5]

Troubleshooting Guide

Issue: Excessive Firing Shrinkage

High firing shrinkage can lead to dimensional inaccuracies and warping of the final ceramic product. The following troubleshooting steps can help mitigate this issue.

Step 1: Evaluate and Modify Raw Material Composition

The composition of your ceramic body is the most critical factor influencing firing shrinkage.

  • Incorporate Wollastonite: The substitution of traditional calcium sources like CaCO₃ with wollastonite is a highly effective method for reducing shrinkage.[4] Research indicates that increasing the wollastonite content up to 50% can significantly decrease the shrinkage rate.[3][5][6]

  • Utilize Grog: The addition of non-plastic materials, or "grog," such as quartz or alumina, can also control shrinkage. Alumina tends to act as an inert filler, reducing shrinkage, while quartz can form a melt at lower temperatures, which may influence shrinkage differently depending on the other components.[4]

Step 2: Optimize Firing Temperature

The firing temperature has a direct relationship with shrinkage; higher temperatures generally lead to more significant shrinkage.[3]

  • Lower the Sintering Temperature: Experiment with lower firing temperatures to find a balance between adequate densification and acceptable shrinkage. The addition of effective sintering aids like wollastonite can facilitate densification at lower temperatures.[3]

Experimental Protocol: Preparation and Firing of this compound Bodies with Varying Wollastonite Content

This protocol outlines a typical experimental procedure to investigate the effect of wollastonite on firing shrinkage.

  • Raw Material Preparation:

    • Start with base materials such as kaolin and a calcium source.

    • Prepare several batches with varying weight percentages of wollastonite, for example, 10%, 20%, 30%, 40%, and 50%.

  • Mixing and Milling:

    • Wet mill the raw materials for each batch in a ball mill for a specified time (e.g., 24 hours) to ensure homogeneity.

  • Drying and Pulverization:

    • Dry the milled slurry at 120°C.

    • Pulverize the dried cake and sieve it to obtain a fine powder.

  • Sample Forming:

    • Press the powder into the desired sample shape (e.g., bars or discs) using a uniaxial press.

  • Firing:

    • Fire the green bodies in a furnace at a series of temperatures (e.g., 1000°C, 1100°C, and 1200°C) with a controlled heating and cooling rate.

  • Characterization:

    • Measure the dimensions of the samples before and after firing to calculate the firing shrinkage.

    • Determine the modulus of rupture (MOR) to assess mechanical strength.

    • Perform X-ray diffraction (XRD) analysis to identify the crystalline phases present.

Data Presentation

The following tables summarize the quantitative data on the effect of different additives and firing temperatures on the firing shrinkage of this compound ceramic bodies.

Table 1: Effect of Sintering Aids on Firing Shrinkage at Different Temperatures

Sintering AidFiring Temperature (°C)Firing Shrinkage (%)
Wollastonite (50%)12006
Feldspar1200>10 (inferred)
Glass Frit1200Poor (inferred)

Data synthesized from multiple sources indicating relative performance.

Table 2: Firing Shrinkage of this compound Body with Increasing Wollastonite Content at 1200°C

Wollastonite Content (%)Firing Shrinkage (%)Modulus of Rupture (MPa)
10~8~20
20~7.5~25
30~7~30
40~6.5~30
50681

Values are approximate based on graphical data from the cited literature.[3]

Visualizations

The following diagrams illustrate key concepts and workflows related to managing firing shrinkage in this compound ceramics.

logical_relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solutions High_Shrinkage High Firing Shrinkage Composition Body Composition High_Shrinkage->Composition Temperature Firing Temperature High_Shrinkage->Temperature Sintering_Aid Sintering Aid Choice High_Shrinkage->Sintering_Aid Modify_Composition Modify Composition (Add Wollastonite) Composition->Modify_Composition Optimize_Temperature Optimize Firing Temperature Temperature->Optimize_Temperature Select_Aid Select Appropriate Sintering Aid Sintering_Aid->Select_Aid

Caption: Troubleshooting logic for high firing shrinkage.

experimental_workflow Start Start Raw_Materials Raw Material Preparation Start->Raw_Materials Mixing Mixing and Milling Raw_Materials->Mixing Drying Drying and Pulverization Mixing->Drying Forming Sample Forming Drying->Forming Firing Firing Forming->Firing Characterization Characterization (Shrinkage, MOR, XRD) Firing->Characterization End End Characterization->End

Caption: Experimental workflow for this compound ceramic body preparation.

References

Technical Support Center: Enhancing Mechanical Strength of Anorthite Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working with anorthite ceramics. The information aims to address common challenges encountered during experimentation to enhance the mechanical properties of this compound ceramics.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the mechanical strength of this compound ceramics?

A1: The primary factors include sintering temperature, particle size of raw materials, porosity, and the presence of secondary phases or additives. Optimizing these factors is crucial for achieving desired mechanical properties.

Q2: What is a typical range for the flexural strength of this compound ceramics?

A2: The flexural strength of this compound ceramics can vary significantly based on the processing parameters. Values can range from approximately 40 MPa to over 200 MPa.[1][2] For instance, this compound ceramics prepared from kaolin (B608303) and calcite have demonstrated flexural strengths of around 203 MPa when sintered at 950°C.[1][2]

Q3: How does sintering temperature affect the mechanical properties of this compound ceramics?

A3: Sintering temperature has a profound effect on the densification and grain growth of this compound ceramics, which in turn influences their mechanical strength. Generally, as the sintering temperature increases up to an optimal point, porosity decreases, and density increases, leading to improved mechanical strength.[1][2][3] However, exceeding the optimal temperature can lead to a decrease in strength.[1][2]

Q4: Can additives be used to improve the mechanical strength of this compound ceramics?

A4: Yes, various additives can enhance the mechanical properties. For example, the addition of B₂O₃ can lower the crystallization temperature of this compound and promote sintering at lower temperatures.[4] The use of grog, such as alumina (B75360) or quartz, can also influence the final mechanical properties.[5]

Q5: What is the role of raw material particle size in the final properties of this compound ceramics?

A5: Finer particle sizes of the starting raw materials, such as kaolin and calcite, generally lead to denser this compound ceramics with improved mechanical properties when fired at lower temperatures.[4] Milling the precursor materials can be beneficial in achieving a smaller particle size.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Flexural Strength - High porosity and low density.- Incomplete sintering.- Coarse grain structure due to excessively high sintering temperature.- Presence of undesirable crystalline phases.- Optimize the sintering temperature and holding time to achieve maximum densification. A study showed a peak flexural strength of 203 MPa at 950°C.[1][2]- Use finer raw material powders to enhance reactivity and densification at lower temperatures.[4]- Investigate the phase composition using XRD to ensure the formation of the this compound phase.
High Porosity / Low Density - Sintering temperature is too low.- Coarse starting powders.- Inadequate compaction of the green body.- Gradually increase the sintering temperature. Porosity generally decreases as the sintering temperature rises to an optimum point.[1]- Mill the raw materials to achieve a finer particle size distribution.[6]- Ensure uniform and adequate pressure during the compaction process.
Cracking During or After Sintering - High heating or cooling rates.- Mismatched thermal expansion coefficients between different phases.- Excessive shrinkage.- Reduce the heating and cooling rates during the sintering cycle.- Ensure a homogeneous mixture of raw materials to promote uniform phase formation.- The use of wollastonite as a source of CaO can help mitigate excessive shrinkage.[5]
Inconsistent Mechanical Properties Across Batches - Inhomogeneous mixing of raw materials.- Variations in sintering temperature or atmosphere.- Inconsistent particle size of starting materials.- Implement a thorough and consistent mixing protocol for the raw materials.- Calibrate and monitor the furnace to ensure consistent temperature profiles.- Characterize the particle size of raw materials for each batch.

Quantitative Data on Mechanical Properties

The following tables summarize the mechanical properties of this compound ceramics under different processing conditions.

Table 1: Effect of Sintering Temperature on Mechanical Properties

Sintering Temperature (°C)Holding Time (h)3-Point Flexural Strength (MPa)Vickers Microhardness (GPa)Porosity (%)Reference
800181--[1][2]
95012037.1~4[1][2][3]
10001~203>7.1<4[1]
1250141 (with 15 wt% doloma)--[1][2]
14003--63.3 (compressive strength 14.51 MPa)[4]

Table 2: Influence of Additives on Mechanical Properties

Base MaterialAdditive(s)Sintering Temperature (°C)Bending Strength (MPa)Hardness (HV)Reference
Desert Sand40 wt% Fly Ash1100115.6668.3[7]
Diopside-Anorthite Glass-CeramicVaried SiO₂/Al₂O₃ ratio1170108.27 (max)-[8]

Experimental Protocols

1. Protocol for Preparation of this compound Ceramics from Kaolin and Calcite

  • Materials: Kaolin (80 wt%) and Calcium Oxide (CaO, 20 wt%).

  • Milling: The raw materials are mixed and milled to achieve a fine and homogeneous powder. A vibratory multidirectional milling system can be effective.[3]

  • Compaction: The mixed powder is uniaxially pressed into the desired shape (e.g., pellets or bars) at a specified pressure.

  • Sintering: The green bodies are placed in a furnace and sintered in air. A typical heating rate is 5°C/min. The sintering temperature is varied to determine the optimal condition, for example, between 800°C and 1100°C, with a holding time of 1 hour at the peak temperature.[2]

  • Characterization:

    • Phase Analysis: X-ray Diffraction (XRD) is used to identify the crystalline phases present in the sintered samples.

    • Microstructure: Scanning Electron Microscopy (SEM) is used to observe the grain size, shape, and porosity of the fracture surface.

    • Mechanical Testing: 3-point bending tests are performed to measure the flexural strength. Vickers microhardness tests are conducted to determine the hardness.

2. Protocol for Enhancing this compound Ceramics with Fly Ash

  • Materials: Desert sand and coal fly ash (e.g., 40 wt% fly ash).[7]

  • Mixing and Compaction: The raw materials are thoroughly mixed and then pressed to form green bodies.

  • Sintering: The samples are sintered at temperatures ranging from 1100°C to 1200°C.[7]

  • Characterization: The sintered samples are characterized for their phase composition (XRD), microstructure (SEM), bending strength, and Vickers hardness.[7]

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_fab Fabrication cluster_char Characterization raw_materials Raw Materials (e.g., Kaolin, Calcite) milling Milling raw_materials->milling mixing Homogeneous Mixing milling->mixing compaction Uniaxial Pressing (Green Body Formation) mixing->compaction sintering Sintering (Controlled Heating & Cooling) compaction->sintering sintered_sample Sintered this compound Ceramic sintering->sintered_sample xrd XRD Analysis (Phase Identification) sintered_sample->xrd sem SEM Analysis (Microstructure) sintered_sample->sem mechanical_testing Mechanical Testing (Flexural Strength, Hardness) sintered_sample->mechanical_testing

Caption: Experimental workflow for the fabrication and characterization of this compound ceramics.

Sintering_Effects cluster_params Processing Parameters cluster_props Physical Properties cluster_mech Mechanical Strength temp Sintering Temperature porosity Porosity temp->porosity Increases up to optimum, then may increase again density Density temp->density Increases to an optimum strength Flexural Strength & Hardness porosity->strength Decreases density->strength Increases

Caption: Relationship between sintering temperature and the properties of this compound ceramics.

References

Validation & Comparative

A Comparative Guide to Anorthite Synthesis: Hydrothermal vs. Solid-State Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and geology, the synthesis of anorthite (CaAl₂Si₂O₈), a key component in ceramics, geological studies, and potentially in advanced materials, is of significant interest. The two primary methods for its laboratory synthesis—hydrothermal and solid-state reactions—offer distinct advantages and disadvantages in terms of reaction conditions, product characteristics, and experimental complexity. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols.

Performance Comparison at a Glance

The choice between hydrothermal and solid-state synthesis of this compound hinges on the desired outcome, including crystal size, purity, and the scale of production. The following table summarizes the key quantitative parameters for each method based on reported experimental findings.

ParameterHydrothermal SynthesisSolid-State Synthesis
Starting Materials Oxide precursors (CaO, Al₂O₃, SiO₂), gels, or natural minerals (e.g., kaolin (B608303), calcite, dolomite, quartz)[1]Oxide powders (CaO, Al₂O₃, SiO₂), or natural minerals (e.g., kaolin, calcite)[1]
Temperature 200°C - 1200°C[1]1000°C - >1400°C (often with multiple calcination/sintering steps)[1][2]
Pressure 15 atm - 3 kbar[1]Atmospheric pressure (pressure-less sintering) or up to 50 MPa (hot-pressing)[1]
Reaction Time Hours to months[1]Hours[1]
Product Purity Can yield high-purity single crystals.[1]Can achieve near-pure this compound (>90 wt.%); may contain intermediate phases like gehlenite if reaction is incomplete.[1]
Product Form Single crystals or polycrystalline powder.[1]Polycrystalline powder or dense pellets.[1]
Product Density Not typically a primary focus.Can achieve >90% of theoretical density with techniques like hot-pressing.[3]
Crystal Size Can be controlled to produce larger single crystals.Typically results in fine-grained polycrystalline material.

Experimental Protocols

Hydrothermal Synthesis of this compound

This method involves the crystallization of this compound from aqueous solutions at elevated temperatures and pressures. It is particularly suited for growing well-ordered single crystals.

Starting Materials:

  • Stoichiometric amounts of calcium oxide (CaO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂) powders, or a gel derived from precursors like tetraethyl orthosilicate (B98303) (TEOS), aluminum isopropoxide, and calcium nitrate.[1]

Procedure:

  • The starting materials are mixed in a 1:1:2 stoichiometric ratio for CaO:Al₂O₃:SiO₂.[1]

  • The mixture is placed in a noble metal (e.g., platinum or gold) capsule with a specific amount of deionized water.

  • The capsule is sealed and placed in a hydrothermal pressure vessel (autoclave).

  • The autoclave is heated to the target temperature (e.g., 700°C - 1200°C) and pressure (e.g., 1 - 3 kbar).[1]

  • The reaction is held at these conditions for a duration ranging from several hours to several months, depending on the desired crystal size and purity.[1]

  • After the reaction period, the autoclave is cooled, and the solid products are recovered, washed, and dried.

Solid-State Synthesis of this compound

Solid-state synthesis, or the ceramic method, involves the reaction of solid precursors at high temperatures. This method is often used for producing polycrystalline this compound powders or dense ceramic bodies.

Starting Materials:

  • High-purity calcium oxide (CaO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂) powders. Alternatively, natural minerals like kaolin and calcium carbonate (CaCO₃) can be used.[1]

Procedure:

  • The precursor powders are weighed out in the correct stoichiometric ratio.

  • The powders are intimately mixed, often through ball-milling, to ensure a homogeneous mixture.

  • The mixed powder undergoes a series of calcination steps. For example, an initial calcination at around 1000°C for several hours to initiate the reaction and decompose any carbonates.

  • The calcined powder is then ground again to reduce particle size and improve reactivity.

  • The powder is pressed into pellets.

  • The pellets are sintered at a higher temperature, typically above 1300°C and often exceeding 1400°C, for several hours to form the this compound phase and achieve densification.[1]

  • For higher density products, techniques like uniaxial hot-pressing can be employed during the final sintering step.[3]

Visualizing the Synthesis Workflows

To better illustrate the procedural differences between the two methods, the following diagrams outline the key steps in each synthesis route.

Hydrothermal_Synthesis cluster_hydrothermal Hydrothermal Synthesis Workflow H_Start Starting Materials (Oxides/Gels + Water) H_Mix Mixing & Encapsulation H_Start->H_Mix Stoichiometric Ratio H_React Hydrothermal Reaction (High T & P) H_Mix->H_React H_Cool Cooling & Recovery H_React->H_Cool H_Product This compound Crystals (Single or Polycrystalline) H_Cool->H_Product

Hydrothermal Synthesis Workflow Diagram.

Solid_State_Synthesis cluster_solid_state Solid-State Synthesis Workflow S_Start Starting Materials (Oxide/Mineral Powders) S_Mix Mixing & Milling S_Start->S_Mix Stoichiometric Ratio S_Calcine Calcination S_Mix->S_Calcine S_Grind Intermediate Grinding S_Calcine->S_Grind S_Press Pellet Pressing S_Grind->S_Press S_Sinter Sintering (High Temperature) S_Press->S_Sinter S_Product Polycrystalline this compound (Powder/Pellet) S_Sinter->S_Product

Solid-State Synthesis Workflow Diagram.

Concluding Remarks

The choice between hydrothermal and solid-state synthesis for this compound production is dictated by the specific research or application needs. Hydrothermal synthesis is the preferred method for obtaining well-formed single crystals, which are invaluable for detailed crystallographic and mineral physics studies, although it often requires longer reaction times and specialized high-pressure equipment. In contrast, solid-state synthesis is a more direct and often faster route for producing larger quantities of polycrystalline this compound powder or dense ceramic bodies suitable for industrial applications and many laboratory experiments. The higher temperatures required for solid-state reactions can be a drawback, but techniques like hot-pressing can yield highly dense and pure final products.

References

A Comparative Guide to the High-Pressure Behavior of Anorthite and Albite

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview for researchers, scientists, and drug development professionals on the structural evolution of anorthite and albite under extreme pressures.

This guide provides a detailed comparison of the high-pressure behavior of two end-member plagioclase feldspars: this compound (CaAl₂Si₂O₈) and albite (NaAlSi₃O₈). Understanding their structural transformations under high pressure is crucial for various fields, including materials science, geology, and planetary science. This document summarizes key experimental findings, presents quantitative data in a clear tabular format, and outlines the methodologies employed in these critical studies.

Quantitative Data Summary

The following table summarizes the key phase transitions and structural changes observed in this compound and albite at high pressures.

MineralInitial Phase (Ambient Pressure)Transition Pressure (GPa)High-Pressure Phase/Structural ChangeReference
This compound Triclinic (Pī)~2.6Triclinic (Iī)[1][2][3][4][5]
Triclinic (Iī)~10.0New, uncharacterized phase[1][3][4]
Albite Triclinic~5.0Phase transition observed[6]
~9.6Phase transition observed[6]
~19.0Phase transition observed[6]

High-Pressure Behavior in Detail

This compound (CaAl₂Si₂O₈)

Under ambient conditions, this compound possesses a triclinic crystal structure with the Pī space group.[1] As pressure increases, it undergoes a distinct sequence of phase transitions.

The first notable transition occurs at approximately 2.6 GPa, where this compound transforms from the Pī to the Iī space group.[1][2][3][4][5] This is a first-order phase transition characterized by the near-complete disappearance of c and d type reflections in X-ray diffraction patterns.[2][5] The primary mechanism for this transition involves the tilting of the aluminosilicate (B74896) tetrahedral framework.[5] Remarkably, over this pressure range, there are no significant changes in the Al-O or Si-O bond lengths or the O-T-O (where T is Al or Si) bond angles.[2][5]

A second, reversible phase transition has been identified at approximately 10 GPa through Raman spectroscopy.[1][3][4] This transition is indicative of a major change in the compression mechanism, suggesting a significant alteration of the crystal structure.[1]

Albite (NaAlSi₃O₈)

Albite, the sodium-rich end-member of the plagioclase series, also exhibits a complex response to high pressure. Its crystal structure consists of a three-dimensional framework of AlO₄ and SiO₄ tetrahedra.[7]

Experimental studies using in-situ high-pressure synchrotron radiation X-ray diffraction have revealed a series of phase transitions for albite at approximately 5.0 GPa, 9.6 GPa, and 19.0 GPa.[6] The compression of the albite structure is primarily accommodated by the bending of Al-O-Si angles, which leads to a squeezing of the chains of four-membered rings within the crystal lattice.[8] Unlike the rigid tetrahedral volumes in this compound up to 3.1 GPa, the compression in albite involves significant changes in the linkage of these tetrahedra.

Experimental Protocols

The data presented in this guide are derived from a variety of high-pressure experimental techniques designed to probe the atomic-scale structure of materials.

Diamond Anvil Cell (DAC) Experiments: A common method for generating high pressures involves the use of a diamond anvil cell. In these experiments, a small sample is placed between the tips of two brilliant-cut diamonds. The force applied to the back of the diamonds generates immense pressure on the sample. The transparency of diamonds to a wide range of electromagnetic radiation allows for in-situ measurements.

Single-Crystal X-ray Diffraction: This technique is used to determine the precise arrangement of atoms within a crystal. A beam of X-rays is directed at a single crystal, and the resulting diffraction pattern is recorded. By analyzing the positions and intensities of the diffracted beams, the crystal structure, including unit cell parameters and atomic positions, can be determined at various pressures. For instance, the crystal structure of this compound was determined at 1 bar, 2.5 GPa (25 kbar), and 3.1 GPa (31 kbar) using this method.[2][5]

Raman Spectroscopy: This spectroscopic technique is used to observe vibrational, rotational, and other low-frequency modes in a system. In high-pressure studies, a laser is focused on the sample within the DAC, and the scattered light is collected and analyzed. Changes in the Raman spectrum, such as the appearance or disappearance of peaks and shifts in peak positions, can indicate phase transitions and provide information about changes in chemical bonding and crystal structure. The phase transition in this compound at 10 GPa was identified using this method.[1][3]

Visualizing High-Pressure Transitions

The following diagrams illustrate the logical flow of the phase transitions for this compound and albite under increasing pressure.

Anorthite_Phase_Transitions Anorthite_P1 This compound (Pī) Anorthite_I1 This compound (Iī) Anorthite_P1->Anorthite_I1 ~2.6 GPa Anorthite_HighP New High-Pressure Phase Anorthite_I1->Anorthite_HighP ~10.0 GPa

Caption: Phase transition pathway for this compound under increasing pressure.

Albite_Phase_Transitions Albite_Initial Albite (Triclinic) Albite_Phase1 High-Pressure Phase 1 Albite_Initial->Albite_Phase1 ~5.0 GPa Albite_Phase2 High-Pressure Phase 2 Albite_Phase1->Albite_Phase2 ~9.6 GPa Albite_Phase3 High-Pressure Phase 3 Albite_Phase2->Albite_Phase3 ~19.0 GPa

Caption: Sequential phase transitions of Albite with increasing pressure.

References

A Comparative Guide to the Structural Differences Between High- and Low-Temperature Anorthite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anorthite, a calcium-rich feldspar (B12085585) mineral, exhibits distinct structural arrangements at varying temperatures. Understanding these polymorphic forms—specifically the low-temperature (P-1) and high-temperature (I-1) phases—is crucial for applications in ceramics, materials science, and geological studies. This guide provides a comprehensive comparison of their structural properties, supported by experimental data and detailed methodologies.

Structural and Physical Property Comparison

The primary distinction between low- and high-temperature this compound lies in their crystal lattice symmetry. The low-temperature form possesses a primitive triclinic lattice (space group P-1), which undergoes a reversible, second-order phase transition to a body-centered triclinic structure (space group I-1) at approximately 516 K.[1] This transition is characterized by a displacive mechanism involving the tilting of AlO4 and SiO4 tetrahedra without breaking the aluminosilicate (B74896) framework.

PropertyLow-Temperature this compoundHigh-Temperature this compound
Crystal System TriclinicTriclinic
Space Group P-1I-1
Temperature Range Stable below ~516 KStable above ~516 K
Unit Cell Parameters a ≈ 8.177 Å, b ≈ 12.877 Å, c ≈ 14.169 Åα ≈ 93.17°, β ≈ 115.85°, γ ≈ 91.22°a ≈ 8.18 Å, b ≈ 12.88 Å, c ≈ 7.09 Åα ≈ 93.1°, β ≈ 115.9°, γ ≈ 91.2°
Al/Si Ordering OrderedDisordered
Phase Transition Reversible, second-order transition to I-1 phase upon heatingReversible, second-order transition to P-1 phase upon cooling

Experimental Protocols

The structural characterization of this compound polymorphs is primarily achieved through single-crystal and powder X-ray diffraction (XRD) at varying temperatures.

High-Temperature Single-Crystal X-ray Diffraction

Objective: To determine the unit cell parameters and crystal structure of this compound at elevated temperatures.

Methodology:

  • Sample Preparation: A small, single crystal of this compound (typically < 0.5 mm in its largest dimension) is carefully selected and mounted on a goniometer head compatible with a high-temperature attachment (e.g., a heated nitrogen stream or a diamond anvil cell with resistive heating).

  • Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a high-temperature apparatus and a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • Heating Procedure: The crystal is gradually heated to the desired temperature at a controlled rate (e.g., 10 K/min). The temperature is then stabilized to ensure thermal equilibrium before data collection.

  • Data Collection: A full sphere of diffraction data is collected at the target temperature. This involves rotating the crystal through a series of omega (ω) and phi (φ) angles while exposing it to a monochromatic X-ray beam.

  • Data Processing and Structure Refinement: The collected diffraction images are processed to extract the intensities of the Bragg reflections. These intensities are then used in a crystallographic software package (e.g., SHELX, Olex2) to refine the crystal structure, including the unit cell parameters, atomic positions, and thermal displacement parameters.

High-Temperature Powder X-ray Diffraction

Objective: To monitor the phase transition and changes in lattice parameters of this compound as a function of temperature.

Methodology:

  • Sample Preparation: A fine powder of this compound is packed into a flat-plate sample holder made of a material stable at high temperatures (e.g., platinum, alumina).

  • Instrumentation: A powder X-ray diffractometer equipped with a high-temperature furnace chamber and a position-sensitive detector is utilized.

  • Heating Program: The sample is heated in increments (e.g., 20 K) through the temperature range of interest. At each temperature step, the sample is allowed to equilibrate.

  • Data Collection: A powder diffraction pattern is collected at each temperature step over a specific 2θ range.

  • Data Analysis: The diffraction patterns are analyzed to identify the crystalline phases present at each temperature. The positions of the diffraction peaks are used to calculate the unit cell parameters using Rietveld refinement or other indexing software. Plotting the unit cell parameters as a function of temperature reveals the phase transition.

Structural Transformation Pathway

The transition from the low-temperature P-1 phase to the high-temperature I-1 phase is a continuous process driven by thermal energy. As the temperature increases, the thermal vibrations of the atoms lead to a more symmetric arrangement of the aluminosilicate framework, resulting in the change from a primitive to a body-centered lattice.

G Phase Transition of this compound LowTemp Low-Temperature this compound (P-1) HighTemp High-Temperature this compound (I-1) LowTemp->HighTemp Heating (> 516 K) HighTemp->LowTemp Cooling (< 516 K)

Caption: Reversible phase transition between low and high-temperature this compound.

References

comparative analysis of lunar versus terrestrial anorthosite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct characteristics, formation mechanisms, and analytical methodologies of anorthosites from the Moon and Earth.

Anorthosite, a phaneritic intrusive igneous rock dominated by plagioclase feldspar (B12085585) (90-100%), serves as a critical window into the early crustal formation of both Earth and the Moon.[1] While fundamentally similar in their primary mineral constituent, lunar and terrestrial anorthosites exhibit profound differences in their genesis, composition, and geological context. This guide provides a detailed comparative analysis, supported by experimental data, to elucidate the unique evolutionary paths of these two planetary bodies.

Mineralogical and Chemical Composition: A Tale of Two Worlds

The compositional divergence between lunar and terrestrial anorthosites reflects the distinct primordial conditions and subsequent geological evolution of the Moon and Earth. Lunar anorthosites are relics of the Moon's earliest crust, formed through the flotation of plagioclase from a global magma ocean.[2][3] In contrast, terrestrial anorthosites have a more varied and prolonged formation history, primarily associated with Proterozoic massif-type intrusions.[1][4]

FeatureLunar AnorthositeTerrestrial Anorthosite
Age Typically > 4 billion years old[2]Primarily Proterozoic (1.1-1.7 billion years old), with some Archean examples (2.8-3.2 billion years old)[1][5]
Plagioclase Composition Predominantly anorthite (high calcium content, An>90)[3][6]Typically labradorite to andesine (An40-An60), more sodium-rich[3][7]
Mafic Minerals Iron-rich pyroxenes (ferroan) and olivine[2]More variable, including orthopyroxene, clinopyroxene, ilmenite, magnetite, and olivine[1]
Grain Size Generally fine-grained, with crystals rarely exceeding 1 cm[3][8]Coarse-grained, often with large, pegmatitic crystals[3][8]
Color Light-colored[3]Can be dark[3]
Europium Anomaly Strong positive Eu anomaly[6][9]Less prominent positive Eu anomaly[6][9]
Trace Elements Depleted in incompatible elements[10]More variable, can be associated with enrichments in elements like titanium and phosphorus[1]
Water-bearing Minerals Absent[11]Can contain minor amounts of hydrous minerals like amphibole and biotite

Formation Pathways: From Magma Oceans to Intrusive Massifs

The starkly different environments of the early Moon and Earth led to distinct mechanisms of anorthosite formation. The prevailing theory for lunar anorthosite genesis is the Lunar Magma Ocean (LMO) model.[2][10][12] In contrast, the formation of terrestrial anorthosites is more complex and is not linked to a global magma ocean.

Lunar Anorthosite Formation: The Magma Ocean Model

The formation of the lunar highlands is attributed to the crystallization of a massive, global magma ocean that enveloped the Moon shortly after its formation.[2] As this ocean of molten rock cooled, denser mafic minerals like olivine (B12688019) and pyroxene (B1172478) crystallized and sank.[10] Plagioclase feldspar, being less dense than the surrounding magma, floated to the surface, accumulating to form a thick, primitive anorthositic crust.[2][3]

Lunar_Anorthosite_Formation cluster_LMO Lunar Magma Ocean cluster_Crystallization Fractional Crystallization cluster_Crust_Formation Crust Formation LMO Molten Silicate Magma Mafics Denser Mafic Minerals (Olivine, Pyroxene) LMO->Mafics Cooling & Crystallization Plagioclase Less Dense Plagioclase (this compound) LMO->Plagioclase Cooling & Crystallization Cumulate_Mantle Sinking Mafic Cumulates (Forms Lunar Mantle) Mafics->Cumulate_Mantle Gravitational Settling Anorthosite_Crust Floating Plagioclase Rafts (Forms Primary Lunar Crust) Plagioclase->Anorthosite_Crust Flotation

Fig. 1: Formation of Lunar Anorthosite via the Magma Ocean Model.
Terrestrial Anorthosite Formation: A Multi-faceted Process

Terrestrial anorthosites, particularly the widespread Proterozoic massif-type, are thought to form from large, layered mafic intrusions within the Earth's crust.[4] The parent magmas, likely basaltic in composition, undergo fractional crystallization in deep crustal magma chambers.[13][14] Plagioclase crystals, being less dense than the residual melt, float and accumulate at the top of the magma chamber, eventually solidifying to form large anorthosite bodies.[1][4] This process is often associated with other layered intrusive rocks like norites and gabbros.[4]

Terrestrial_Anorthosite_Formation cluster_Magma_Chamber Deep Crustal Magma Chamber cluster_Differentiation Magmatic Differentiation cluster_Emplacement Anorthosite Emplacement Parent_Magma Basaltic Parent Magma Mafic_Crystals Mafic Mineral Crystallization (Pyroxene, Olivine) Parent_Magma->Mafic_Crystals Cooling & Fractional Crystallization Plagioclase_Crystals Plagioclase Crystallization Parent_Magma->Plagioclase_Crystals Cooling & Fractional Crystallization Residual_Melt Evolved, Denser Residual Melt Parent_Magma->Residual_Melt Cooling & Fractional Crystallization Mafic_Cumulates Sinking Mafic Cumulates Mafic_Crystals->Mafic_Cumulates Gravitational Settling Anorthosite_Pluton Floating Plagioclase Accumulation (Forms Anorthosite Massif) Plagioclase_Crystals->Anorthosite_Pluton Flotation Residual_Melt->Mafic_Cumulates

Fig. 2: Formation of Terrestrial Massif-Type Anorthosite.

Experimental Protocols for Anorthosite Analysis

The characterization of lunar and terrestrial anorthosites relies on a suite of sophisticated analytical techniques. These experimental protocols provide the quantitative data necessary for comparative analysis.

Petrographic Analysis

Methodology: Thin sections of anorthosite samples are prepared and examined under a petrographic microscope. This technique allows for the identification of mineral constituents, their textural relationships, and an estimation of their modal abundances.

Workflow:

Petrographic_Analysis_Workflow Sample Anorthosite Rock Sample Thin_Section Thin Section Preparation Sample->Thin_Section Microscopy Petrographic Microscopy Thin_Section->Microscopy Analysis Mineral Identification Texture Analysis Modal Abundance Estimation Microscopy->Analysis

Fig. 3: Workflow for Petrographic Analysis of Anorthosite.
Electron Probe Microanalysis (EPMA)

Methodology: EPMA is used to determine the precise chemical composition of individual mineral grains within the anorthosite. A focused beam of electrons is directed at the sample, causing the emission of characteristic X-rays. The wavelengths and intensities of these X-rays are measured to quantify the elemental composition.

Isotope Geochemistry

Methodology: Radiometric dating techniques, such as Samarium-Neodymium (Sm-Nd) and Uranium-Lead (U-Pb) dating, are employed to determine the crystallization age of anorthosites.[2][15] Isotopic ratios, like those of Strontium (Sr) and Neodymium (Nd), also provide crucial information about the source of the parent magma and the processes of crustal contamination.[16] Calcium isotope compositions (δ44/40Ca) are also utilized to understand the formation processes of lunar anorthosites.[17]

Experimental Steps:

  • Sample Preparation: Mineral separates (e.g., plagioclase, pyroxene) are obtained from the anorthosite sample.[15]

  • Dissolution and Chemical Separation: The mineral separates are dissolved in strong acids, and the elements of interest (e.g., Sm, Nd, U, Pb, Sr) are chemically separated and purified.

  • Mass Spectrometry: The isotopic ratios of the purified elements are measured using a thermal ionization mass spectrometer (TIMS) or a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).

  • Age Calculation: The measured isotopic ratios are used to calculate the age of the rock using isochron diagrams.[15]

Conclusion

The comparative analysis of lunar and terrestrial anorthosites reveals fundamental differences in their formation and evolution, directly reflecting the divergent geological histories of the Moon and Earth. Lunar anorthosites provide a unique glimpse into the primordial stages of planetary crust formation from a global magma ocean, a process that has been largely erased on the more geologically active Earth. Terrestrial anorthosites, on the other hand, represent a significant mode of crustal growth and differentiation that occurred much later in Earth's history. The continued study of these enigmatic rocks, utilizing advanced analytical techniques, will undoubtedly continue to refine our understanding of the early evolution of our solar system.

References

Validating Anorthite Composition: A Comparative Guide to Energy-Dispersive X-ray Spectroscopy (EDXS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anorthite, the calcium-rich end-member of the plagioclase feldspar (B12085585) mineral series, holds a significant role in various geological and material science applications.[1][2] Its precise elemental composition is a critical parameter for its characterization and use. This guide provides a comprehensive comparison of Energy-Dispersive X-ray Spectroscopy (EDXS) with other analytical techniques for validating the composition of this compound, supported by experimental data and detailed protocols.

This compound: Theoretical Composition

The ideal chemical formula for pure this compound is CaAl₂Si₂O₈.[1][2][3][4] Based on this formula, the theoretical elemental and oxide weight percentages are as follows:

Element/OxideTheoretical Weight %
Calcium (Ca)14.41%
Aluminum (Al)19.40%
Silicon (Si)20.19%
Oxygen (O)46.01%
Oxide
Calcium Oxide (CaO)19.20%
Aluminum Oxide (Al₂O₃)35.84%
Silicon Dioxide (SiO₂)43.72%

Source: Mineralogy Database[3], Mindat[5]

In natural samples, some degree of sodium substitution for calcium can occur, as this compound forms a solid solution series with albite (NaAlSi₃O₈).[1][2]

Energy-Dispersive X-ray Spectroscopy (EDXS) for this compound Validation

EDXS is a powerful and widely used analytical technique for elemental analysis.[6] It is often coupled with Scanning Electron Microscopy (SEM), allowing for the chemical characterization of microscopic areas of a sample.[7][8] The technique identifies elements by detecting the characteristic X-rays emitted from a sample when it is bombarded with a high-energy electron beam.[6]

Experimental Protocol for EDXS Analysis of this compound

A typical protocol for the quantitative analysis of this compound using EDXS involves the following steps:

  • Sample Preparation:

    • For accurate quantitative analysis, a flat, polished surface is required.[9][10] This can be achieved by creating a polished thin section or an epoxy mount of the this compound sample.

    • The sample must be coated with a thin layer of a conductive material, typically carbon, to prevent charging under the electron beam.[9]

  • Instrument Setup:

    • Accelerating Voltage: An accelerating voltage of 15-20 kV is commonly used for analyzing the elements present in this compound.

    • Beam Current: A stable and appropriate beam current should be selected to ensure sufficient X-ray generation without causing damage to the sample.

    • Detector: The EDXS detector must be properly calibrated using standard materials.[11][12]

  • Data Acquisition:

    • Imaging: Use the SEM to locate a representative, clean, and flat area of the this compound sample for analysis. Backscattered electron (BSE) imaging can help identify areas of different composition.[9]

    • Spectral Acquisition: Acquire an EDXS spectrum from the selected area. The acquisition time should be sufficient to obtain a high-quality spectrum with good peak statistics, often aiming for at least 1,000,000 total counts.[9][10]

  • Data Analysis:

    • Peak Identification: The software automatically identifies the elements present based on the energy of the characteristic X-ray peaks. For this compound, peaks for Ca, Al, Si, and O will be prominent.[13][14]

    • Quantitative Analysis: The software calculates the weight percent of each element using complex matrix correction algorithms (like ZAF or Φ(ρz)) that account for atomic number, absorption, and fluorescence effects.[11]

Experimental Data: EDXS of this compound

The following table compares the theoretical composition of this compound with experimental results obtained from EDXS analysis of a synthesized this compound sample.

CationTarget Cation Composition (%)Measured Cation Composition (Pressure-less Sintered) (%)Measured Cation Composition (Hot-Pressed) (%)
Ca20.020.517.3
Al40.042.344.4
Si40.037.238.3

Source: Eccles, L. E. (2015). Synthesis and Consolidation of the Aluminosilicate Mineral this compound.[7]

Note: This analysis focused on cation composition due to the lower accuracy of oxygen measurement by EDXS in some systems.[7]

EDXS Experimental Workflow

EDXS_Workflow cluster_prep Sample Preparation cluster_analysis SEM-EDXS Analysis cluster_data Data Processing p1 This compound Sample p2 Mounting & Polishing p1->p2 p3 Carbon Coating p2->p3 a2 Sample Introduction & Vacuum p3->a2 To SEM a1 Instrument Calibration a1->a2 a3 Locate Analysis Area (SEM/BSE) a2->a3 a4 Acquire EDXS Spectrum a3->a4 d1 Peak Identification a4->d1 Raw Spectrum d2 Quantitative Analysis (Matrix Correction) d1->d2 d3 Compositional Validation d2->d3 end Validated Composition d3->end Final Report

Caption: Workflow for this compound Analysis using SEM-EDXS.

Alternative Compositional Validation Techniques

While EDXS is a versatile technique, other methods can also be employed for the compositional and structural analysis of this compound.

  • Wavelength-Dispersive X-ray Spectroscopy (WDS): Similar to EDXS, WDS also measures characteristic X-rays generated by an electron beam. However, it uses diffracting crystals to select X-ray wavelengths, resulting in a much higher energy resolution and lower detection limits compared to EDXS.[6]

  • X-ray Diffraction (XRD): XRD is primarily used to identify the crystalline phases present in a material by analyzing the diffraction pattern of X-rays scattered by the crystal lattice. While not a direct measure of elemental composition, it can confirm the presence of the this compound phase and provide information about its crystal structure.[7][8] It is often used in conjunction with EDXS for comprehensive characterization.[7][8]

  • Electron Probe Micro-Analyzer (EPMA): This technique is considered the gold standard for quantitative elemental analysis of small volumes of solid materials. It is equipped with multiple WDS spectrometers, providing high accuracy and precision. Recent advancements in SEM-EDXS have made it a viable alternative to EPMA for many applications, especially for major elements.[10]

Comparison of Analytical Techniques
FeatureEnergy-Dispersive X-ray Spectroscopy (EDXS)Wavelength-Dispersive X-ray Spectroscopy (WDS)X-ray Diffraction (XRD)
Primary Information Elemental CompositionElemental CompositionCrystalline Structure & Phase ID
Energy Resolution Lower (~130 eV)[6]Higher (~10 eV)[6]Not Applicable
Detection Limits 0.1 - 0.5 wt%[6]10 - 100 ppm~1-2 wt% of a phase in a mixture
Analysis Speed Fast (seconds to minutes)[15]Slower (minutes per element)Moderate (minutes to hours)
Data Acquisition Parallel (all elements at once)Serial (one element at a time)Parallel (range of angles)
Sample Damage Can occur, especially with sensitive materialsHigher potential due to higher beam currentsGenerally non-destructive
Quantification Good for major elementsExcellent for major and trace elementsIndirectly through phase quantification

Logical Comparison of Validation Methods

Comparison start Need to Validate This compound Sample q1 Primary Goal? start->q1 method_edxs Use EDXS q1->method_edxs Rapid Elemental Composition method_xrd Use XRD q1->method_xrd Confirm Crystal Structure/Phase q2 Need Trace Element Data? method_wds Use WDS/EPMA q2->method_wds Yes (<0.1 wt%) end_edxs EDXS is Sufficient q2->end_edxs No (Major Elements OK) method_edxs->q2 end_xrd XRD Confirms Phase Purity method_xrd->end_xrd end_wds WDS/EPMA Recommended

Caption: Decision tree for selecting an this compound validation method.

Conclusion

Energy-Dispersive X-ray Spectroscopy (EDXS) is a highly effective and efficient technique for validating the major element composition of this compound. Its rapid, simultaneous multi-element analysis capabilities make it an invaluable tool for routine characterization. The experimental data obtained through EDXS shows good agreement with the theoretical composition of this compound, particularly for cation ratios.[7]

While EDXS has limitations in detecting trace elements and has a lower energy resolution compared to WDS, it offers a significant advantage in speed and accessibility.[6] For applications where precise quantification of trace elements is critical, WDS or EPMA would be more suitable. For confirmation of the crystalline phase, XRD is the definitive method and is often used as a complementary technique to EDXS.[7][8] Ultimately, the choice of analytical technique depends on the specific research question, the required level of precision, and the available instrumentation.

References

Anorthite and Plagioclase Feldspars: A Comparative Guide to Their Role in Igneous Petrogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Anorthite, the calcium-rich end-member of the plagioclase feldspar (B12085585) series, plays a pivotal role in the genesis of igneous rocks. Its presence and composition provide crucial insights into the temperature, pressure, and chemical environment of magma during crystallization.

The plagioclase feldspars form a continuous solid solution series between the sodium-rich end-member, albite (NaAlSi₃O₈), and the calcium-rich end-member, this compound (CaAl₂Si₂O₈).[1][2] This series is fundamental to understanding the evolution of magmas, a process known as magmatic differentiation. The composition of plagioclase is typically expressed as the mole percentage of this compound (An).

The Plagioclase Solid Solution Series and Igneous Processes

The crystallization of plagioclase from a cooling magma is a key example of fractional crystallization, a primary mechanism of magmatic differentiation.[3][4] As magma cools, the first plagioclase crystals to form are richer in the higher-melting-point component, this compound.[5][6] If these early-formed, calcium-rich crystals are removed from the melt, for instance by settling, the remaining magma becomes progressively enriched in sodium and silicon.[3][7][8] This process leads to the formation of a sequence of igneous rocks with varying compositions from a single parent magma.[3] Bowen's reaction series illustrates this continuous crystallization, showing the shift from calcium-rich to more sodium-rich plagioclase as magma composition evolves.[3][6]

This compound-rich rocks, known as anorthosites, are significant components of the Earth's crust and are particularly abundant in the lunar highlands.[9][10][11] The formation of large anorthosite bodies is linked to the differentiation of basaltic magmas in the lower crust.[12][13]

Comparative Data of Plagioclase Feldspars

The physical and chemical properties of plagioclase feldspars vary systematically with their composition. This compound, being the calcium end-member, exhibits distinct characteristics compared to albite and other intermediate members of the series.

PropertyAlbite (An₀)Oligoclase (An₁₀-₃₀)Andesine (An₃₀-₅₀)Labradorite (An₅₀-₇₀)Bytownite (An₇₀-₉₀)This compound (An₁₀₀)
Chemical Formula NaAlSi₃O₈(Na,Ca)(Al,Si)₄O₈(Na,Ca)(Al,Si)₄O₈(Na,Ca)(Al,Si)₄O₈(Na,Ca)(Al,Si)₄O₈CaAl₂Si₂O₈
Melting Point (°C) ~1118[14]----~1553[10][14]
Specific Gravity 2.622.652.682.702.722.76[9]
Mohs Hardness 6 - 6.5[15]6 - 6.56 - 6.56 - 6.56 - 6.56 - 6.5[12]
Crystal System Triclinic[16]TriclinicTriclinicTriclinicTriclinicTriclinic[12]
Typical Occurrence Granites, syenites, rhyolites[16]Granites, diorites[2]Diorites, andesites[2]Gabbros, basaltsGabbros, anorthositesGabbros, anorthosites, lunar rocks[10][12]

Experimental Protocols for Plagioclase Analysis

The composition of plagioclase feldspars is a critical parameter in petrogenetic studies. Several experimental techniques are employed to determine their composition and to understand their crystallization behavior.

1. Electron Probe Microanalysis (EPMA)

  • Objective: To determine the precise chemical composition of plagioclase crystals.

  • Methodology:

    • A polished thin section of the igneous rock is prepared.

    • The thin section is coated with a thin layer of carbon to make it conductive.

    • The sample is placed in the vacuum chamber of the electron probe microanalyzer.

    • A focused beam of high-energy electrons is directed at specific points on the plagioclase crystals.

    • The interaction of the electron beam with the sample generates characteristic X-rays for each element present.

    • The intensity of these X-rays is measured by wavelength-dispersive or energy-dispersive spectrometers.

    • The measured intensities are compared to those of known standards to quantify the elemental composition (e.g., Na, Ca, Al, Si).

    • The this compound content is then calculated from the molar proportions of sodium and calcium.

2. Piston-Cylinder Experiments

  • Objective: To simulate the high-pressure and high-temperature conditions of magma chambers to study the crystallization sequence of minerals, including plagioclase.

  • Methodology:

    • A powdered sample of a synthetic or natural rock composition is loaded into a noble metal capsule (e.g., platinum or gold).

    • The capsule is placed within a solid-medium pressure assembly (e.g., talc-pyrex).

    • The assembly is placed in the sample chamber of a piston-cylinder apparatus.

    • Pressure is applied by a hydraulic ram, and temperature is increased by an internal graphite (B72142) furnace.

    • The experiment is held at the desired pressure and temperature for a specific duration to allow for equilibrium to be reached.

    • The experiment is then quenched rapidly by turning off the power to the furnace, preserving the mineral phases that were stable at high pressure and temperature.

    • The run product is sectioned and analyzed using techniques like EPMA and petrographic microscopy to identify the mineral assemblage and their compositions.

3. X-ray Diffraction (XRD)

  • Objective: To identify the plagioclase feldspar and estimate its composition based on its crystal structure.

  • Methodology:

    • A powdered sample of the plagioclase mineral is prepared.

    • The sample is mounted in a sample holder and placed in an X-ray diffractometer.

    • A beam of X-rays is directed at the sample.

    • The X-rays are diffracted by the crystal lattice of the mineral.

    • The angles and intensities of the diffracted X-rays are measured.

    • The resulting diffraction pattern is compared to a database of known minerals for identification.

    • The precise positions of the diffraction peaks can be used to determine the unit cell parameters of the plagioclase, which are correlated with its composition.[17]

Visualizing Petrogenetic Relationships

Plagioclase Solid Solution Series

Plagioclase_Solid_Solution Plagioclase Solid Solution Series cluster_series Plagioclase Solid Solution Series Albite Albite NaAlSi₃O₈ Oligoclase Oligoclase Albite->Oligoclase Increasing Ca This compound This compound CaAl₂Si₂O₈ Andesine Andesine Oligoclase->Andesine Labradorite Labradorite Andesine->Labradorite Bytownite Bytownite Labradorite->Bytownite Bytownite->this compound Increasing Ca Fractional_Crystallization Fractional Crystallization of Plagioclase Magma Parent Magma Cooling Cooling Magma->Cooling Crystallization Initial Crystallization (An-rich Plagioclase) Cooling->Crystallization Separation Crystal Settling Crystallization->Separation EvolvedMagma Evolved Magma (Na-rich) Separation->EvolvedMagma Cumulate Cumulate Rock (An-rich Plagioclase) Separation->Cumulate LaterCrystallization Later Crystallization (Ab-rich Plagioclase) EvolvedMagma->LaterCrystallization Experimental_Workflow Workflow for Plagioclase Compositional Analysis Sample Igneous Rock Sample ThinSection Thin Section Preparation Sample->ThinSection EPMA Electron Probe Microanalysis (EPMA) ThinSection->EPMA Data Compositional Data (wt% oxides) EPMA->Data Calculation This compound Content Calculation Data->Calculation Interpretation Petrogenetic Interpretation Calculation->Interpretation

References

A Comparative Analysis of the Mechanical Properties of Anorthite and Mullite Porcelain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material development, the selection of ceramic materials with specific mechanical properties is a critical decision. This guide provides an objective comparison of the mechanical performance of two common types of porcelain: anorthite and mullite (B73837). The information presented is supported by experimental data to facilitate informed material selection.

This compound porcelain, characterized by the crystalline phase this compound (CaO·Al₂O₃·2SiO₂), and mullite porcelain, which predominantly contains mullite (3Al₂O₃·2SiO₂), exhibit distinct mechanical behaviors owing to their different crystal structures and the surrounding glassy matrix. These differences make them suitable for varied applications.

Quantitative Comparison of Mechanical Properties

The mechanical properties of this compound and mullite porcelain are influenced by factors such as raw material composition, processing parameters like sintering temperature, and the resulting microstructure, including porosity and the nature of the crystalline and glassy phases.[1][2][3] The following table summarizes typical ranges for key mechanical properties based on available experimental data.

Mechanical PropertyThis compound PorcelainMullite Porcelain
Flexural Strength (MPa) 70 - 203+[4][5][6]55 - 150+[7]
Fracture Toughness (KIC) (MPa·m1/2) ~1.3 - 1.6[5]~1.8 - 2.8[8]
Vickers Hardness (GPa) ~6.5 - 7.1[3][4]~13 - 15
Young's Modulus (GPa) Not widely reported160 - 225[9][10]
Coefficient of Thermal Expansion (10-6/°C) 4.8 - 5.1[1][9]5.3 - 5.7[9][11]

Factors Influencing Mechanical Properties

The mechanical performance of both this compound and mullite porcelain is not intrinsic to the primary crystalline phase alone but is a complex interplay of various microstructural features.

G cluster_this compound This compound Porcelain cluster_mullite Mullite Porcelain Anorthite_Props Mechanical Properties Comparison Comparison Anorthite_Props->Comparison Anorthite_Factors Influencing Factors Anorthite_Factors->Anorthite_Props Anorthite_RM Raw Materials (e.g., Kaolin, Calcite, Wollastonite) Anorthite_RM->Anorthite_Factors Anorthite_Sinter Sintering Temperature Anorthite_Sinter->Anorthite_Factors Anorthite_Porosity Porosity Anorthite_Porosity->Anorthite_Factors Anorthite_Phase Crystalline/Glassy Phase Ratio Anorthite_Phase->Anorthite_Factors Mullite_Props Mechanical Properties Mullite_Props->Comparison Mullite_Factors Influencing Factors Mullite_Factors->Mullite_Props Mullite_RM Raw Materials (e.g., Kaolin, Alumina, Feldspar) Mullite_RM->Mullite_Factors Mullite_Sinter Sintering Temperature Mullite_Sinter->Mullite_Factors Mullite_Porosity Porosity Mullite_Porosity->Mullite_Factors Mullite_Phase Needle-like Mullite Crystals Mullite_Phase->Mullite_Factors

Key factors influencing the mechanical properties of this compound and mullite porcelain.

Experimental Protocols

The data presented in this guide are derived from standardized testing methodologies. Below are summaries of the key experimental protocols used to determine the mechanical properties of ceramic materials.

Flexural Strength (Three-Point Bending Test)

This test is performed to determine the modulus of rupture of the ceramic material.

  • Standard: Based on ASTM C1161.[12][13][14]

  • Specimen Preparation: Rectangular bar specimens with dimensions as specified in the standard (e.g., 3 mm x 4 mm x 45-50 mm) are prepared.[15] The surfaces are typically machined to be smooth and free of defects.

  • Procedure:

    • The specimen is placed on two support rollers with a specified span.[13]

    • A load is applied to the center of the specimen via a third roller at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.[13]

    • The load at which the fracture occurs is recorded.

  • Calculation: The flexural strength is calculated using the fracture load, the span between the support rollers, and the specimen's dimensions.

Vickers Hardness

Vickers hardness testing is a microhardness test used to determine the hardness of a material's surface.

  • Standard: Following ISO 6507 and ASTM C1327.[11][16]

  • Specimen Preparation: The surface of the specimen must be polished to a mirror-like finish to allow for accurate measurement of the indentation.

  • Procedure:

    • A diamond indenter in the shape of a square-based pyramid is pressed into the polished surface of the specimen with a specific load (e.g., 9.8 N) for a set duration (e.g., 15 seconds).[17][18]

    • After the load is removed, the two diagonals of the resulting indentation are measured using a microscope.[18]

  • Calculation: The Vickers hardness number (HV) is calculated by dividing the applied load by the surface area of the indentation.

Fracture Toughness (Indentation Fracture Method)

This method provides an estimate of the material's resistance to crack propagation.

  • Principle: The length of the radial cracks that form at the corners of a Vickers indentation is related to the fracture toughness of the material.[19][20]

  • Procedure:

    • A Vickers indentation is made on the polished surface of the specimen with a load high enough to generate radial cracks from the corners of the indent.

    • The lengths of these radial cracks are measured using a microscope.

  • Calculation: The fracture toughness (KIC) is calculated using an empirical formula that relates the indentation load, the crack lengths, the hardness, and the elastic modulus of the material.

Coefficient of Thermal Expansion (Dilatometry)

This test measures the change in a material's dimensions in response to a change in temperature.

  • Standard: Based on ASTM E1461.[21][22][23]

  • Specimen Preparation: A rectangular or cylindrical specimen of a specific length is prepared.

  • Procedure:

    • The specimen is placed in a dilatometer furnace.[24]

    • The furnace is heated at a controlled rate (e.g., 3°C/min) over a specified temperature range.[24]

    • The change in the length of the specimen is continuously measured by a push-rod and a displacement sensor.

  • Calculation: The coefficient of thermal expansion is calculated from the slope of the length change versus temperature curve.

Summary of Comparison

The selection between this compound and mullite porcelain will ultimately depend on the specific requirements of the application.

  • This compound porcelain generally exhibits a lower coefficient of thermal expansion, which can lead to better thermal shock resistance.[1] Some studies also report high flexural strength, which can be attributed to a high crystalline to glass ratio.[4] Its lower hardness compared to mullite might be a consideration for applications requiring high wear resistance.

  • Mullite porcelain is characterized by its high hardness and good high-temperature strength.[3] The interlocking, needle-like structure of mullite crystals can contribute to its mechanical strength and creep resistance.[2] Its higher fracture toughness suggests a greater resistance to the propagation of cracks.[8]

References

Distinguishing Natural from Synthetic Anorthite: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the key characteristics of natural and synthetic anorthite (CaAl₂Si₂O₈), a calcium-rich plagioclase feldspar. For researchers, scientists, and drug development professionals utilizing this compound as a raw material or in their studies, understanding its origin is crucial for ensuring purity, predicting behavior, and maintaining experimental consistency. This document outlines the primary differentiating features and the analytical techniques used to identify them, supported by experimental data and detailed methodologies.

At a Glance: Natural vs. Synthetic this compound

The fundamental differences between natural and synthetic this compound lie in their formation environment, which directly influences their chemical purity, crystalline structure, and the presence of inclusions and trace elements. While both share the same fundamental chemical formula, the controlled environment of laboratory synthesis results in a more homogenous and pure material compared to its naturally occurring counterpart, which is subject to complex geological processes.

CharacteristicNatural this compoundSynthetic this compound
Chemical Composition CaAl₂Si₂O₈ with minor to trace amounts of Na, K, Fe, Ti, and other elements.[1]High-purity CaAl₂Si₂O₈; impurities are dependent on the purity of precursor materials and synthesis method.[2]
Crystallography Triclinic crystal system; often exhibits polysynthetic twinning.[1]Triclinic crystal system; twinning may be less common or absent depending on the synthesis conditions.
Purity Contains mineral and fluid inclusions; composition can vary within a single crystal (zoning).Generally free of inclusions; exhibits high compositional homogeneity.
Trace Element Profile Characteristic trace element signature (e.g., Sr, Ba, REEs) reflecting its geological origin.[3][4]Trace element profile is determined by the starting materials and may lack the complexity of natural samples.
Isotopic Ratios Specific isotopic ratios (e.g., ⁸⁷Sr/⁸⁶Sr) indicative of its formation environment.[5]Isotopic ratios will reflect those of the synthetic precursors.
Morphology Can occur as well-formed crystals, granular aggregates, or as a constituent of rocks.[6]Typically produced as a powder, sintered ceramic, or single crystals with controlled morphology.[7]

Analytical Workflow for Differentiation

A systematic approach is essential for reliably distinguishing between natural and synthetic this compound. The following workflow outlines a logical sequence of analytical techniques that can be employed.

G cluster_0 Initial Characterization cluster_1 Structural & Compositional Analysis cluster_2 Definitive Origin Determination Optical_Microscopy Optical Microscopy (Inclusions, Twinning) XRD Powder X-Ray Diffraction (XRD) (Phase Identification, Crystal Structure) Optical_Microscopy->XRD Further Analysis Raman Raman Spectroscopy (Structural Fingerprinting) XRD->Raman Confirm Structure SEM_EDXS SEM-EDXS (Morphology, Major Elements) Raman->SEM_EDXS Correlate with Composition LA_ICP_MS LA-ICP-MS (Trace Elements, Isotopic Ratios) SEM_EDXS->LA_ICP_MS If Origin is Ambiguous Sample Sample Sample->Optical_Microscopy Visual Inspection

Analytical workflow for distinguishing natural and synthetic this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are foundational and may require optimization based on the specific instrumentation and sample characteristics.

Powder X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present and confirm the this compound structure.

Methodology:

  • Sample Preparation: The this compound sample is finely ground to a homogenous powder (particle size <10 µm) using an agate mortar and pestle to ensure random crystal orientation.[8] The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is processed to identify the peak positions (2θ) and intensities. These are then compared to a standard reference pattern for this compound from a crystallographic database (e.g., the Powder Diffraction File™). The presence of additional peaks may indicate impurities or other mineral phases.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDXS)

Objective: To examine the morphology, microstructure, and determine the major element composition of the this compound sample.

Methodology:

  • Sample Preparation: For morphological analysis of powders, a small amount of the sample is mounted on an aluminum stub using conductive carbon tape. For compositional analysis of solid samples, a fragment is embedded in epoxy resin, ground, and polished to a smooth surface (typically to a 1 µm diamond polish) to minimize topographical effects that can interfere with X-ray analysis.[9] The prepared sample is then coated with a thin layer of carbon to ensure electrical conductivity.

  • Instrumentation: A scanning electron microscope equipped with an energy-dispersive X-ray spectrometer is used.

  • Imaging: The sample is imaged using both secondary electron (SE) and backscattered electron (BSE) detectors. SE imaging provides high-resolution morphological information, while BSE imaging is sensitive to atomic number contrast, highlighting compositional variations and the presence of different phases.

  • Elemental Analysis (EDXS): EDXS is used to acquire elemental spectra from specific points, lines, or areas of the sample. An accelerating voltage of 15-20 kV is typically employed for silicate (B1173343) analysis. The resulting spectra are used to identify and quantify the major elements present (Ca, Al, Si, O, and any significant impurities like Na, K, Fe).

Raman Spectroscopy

Objective: To obtain a structural fingerprint of the this compound, which can reveal information about crystallinity and Si/Al ordering.

Methodology:

  • Sample Preparation: A small, representative portion of the sample (either powder or a solid fragment) is placed on a microscope slide. No further preparation is typically required.

  • Instrumentation: A Raman microscope system with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • Data Collection: The laser is focused on the sample surface, and the scattered Raman signal is collected. Typical acquisition times range from a few seconds to several minutes, depending on the sample's Raman scattering efficiency. Multiple spots on the sample should be analyzed to assess homogeneity.

  • Data Analysis: The resulting Raman spectrum is compared with reference spectra for this compound. The positions, widths, and relative intensities of the Raman bands are characteristic of the this compound structure. Synthetic this compound may exhibit broader spectral peaks compared to highly crystalline natural this compound, indicating a lower degree of structural order. The strongest Raman peaks for this compound are typically observed between 450 and 515 cm⁻¹.[10][11]

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

Objective: To perform highly sensitive trace element and isotopic analysis to definitively determine the sample's origin.

Methodology:

  • Sample Preparation: A polished thick section or a resin-mounted sample, as prepared for SEM-EDXS, is used. The surface must be clean and free of contamination.

  • Instrumentation: A laser ablation system is coupled to an inductively coupled plasma-mass spectrometer.

  • Data Collection: The laser is used to ablate a small amount of material from the sample surface in a series of spots or lines. The ablated material is transported by a carrier gas (typically argon or helium) into the ICP-MS for ionization and mass analysis.

  • Data Analysis: The concentrations of a wide range of trace elements (e.g., Li, Be, Sc, Ti, V, Cr, Mn, Fe, Co, Ni, Cu, Zn, Rb, Sr, Y, Zr, Nb, Ba, REEs, Hf, Ta, Pb, Th, U) are quantified using external calibration with certified reference materials. The resulting trace element fingerprint can be compared to published data for natural anorthites from various geological settings to determine provenance. Isotopic ratios, such as ⁸⁷Sr/⁸⁶Sr, can also be measured to provide further constraints on the sample's origin.

References

A Comparative Analysis of Anorthite Content in Common Mafic Rocks

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative study of anorthite content in various mafic rocks, including basalt, gabbro, and norite. It is intended for researchers and scientists in the fields of geology, petrology, and materials science. The guide details the typical this compound concentrations found in these rocks and outlines the primary experimental methodologies used for its quantification.

Data Summary: this compound Content in Mafic Rocks

This compound is the calcium-rich endmember of the plagioclase feldspar (B12085585) mineral series, with the chemical formula CaAl₂Si₂O₈[1]. The this compound (An) content in plagioclase is a critical parameter in the classification of igneous rocks and is expressed as a molar percentage: An% = [Ca / (Ca + Na)] × 100[1]. Mafic rocks, which are rich in magnesium and iron, commonly feature calcium-rich plagioclase[2]. The typical this compound content varies significantly among different types of mafic rocks, as summarized below.

Mafic Rock TypeTypical Plagioclase FeldsparTypical this compound (An) Content (%)References
Gabbro Labradorite to Bytownite/Anorthite> 50% (defining characteristic), commonly 84-95%[3][4][5]
Norite Labradorite to Bytownite50-70% (Labradorite) or higher[6][7][8]
Basalt Varies widely, can be LabradoriteHighly variable, can range from 30-80% in Mid-Ocean Ridge Basalts (MORB)[9][10]
Diabase Calcium-rich PlagioclaseSimilar to Basalt[2]

Gabbro is distinguished from diorite by having a plagioclase composition with an this compound content greater than 50%[3]. Some gabbroic intrusions show plagioclase compositions as high as An 84–94%[4]. Norite is a mafic intrusive rock composed largely of calcium-rich plagioclase, typically labradorite (An 50-70) or bytownite, and orthopyroxene[6][7][8]. Basalt, the extrusive equivalent of gabbro, exhibits a wider and more variable range of this compound content, reflecting diverse magma sources and cooling histories[10][11]. Diabase is chemically and mineralogically similar to basalt and also contains calcium-rich plagioclase[2].

Experimental Protocols

The determination of this compound content in mafic rocks is primarily achieved through micro-analytical techniques that provide detailed chemical or structural information of the plagioclase crystals.

1. Electron Probe Micro-Analysis (EPMA)

EPMA is a widely used technique for obtaining precise quantitative chemical analyses of small spots on a sample. It is particularly effective for analyzing compositional zoning within individual plagioclase crystals.

  • Sample Preparation: A thin, polished section of the mafic rock sample is prepared, typically to a thickness of 30 micrometers. The section is then coated with a thin layer of carbon to ensure electrical conductivity under the electron beam.

  • Instrumentation: An electron microprobe instrument is used, which focuses a beam of high-energy electrons onto a specific point on the sample.

  • Analysis: The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS). By comparing the X-ray intensities from the sample to those from known standards, the concentrations of major elements (such as Si, Al, Ca, Na, K) are determined.

  • Data Calculation: The atomic proportions of calcium and sodium are calculated from their weight percentages. The this compound content is then determined using the formula: An(mol%) = [Ca / (Ca + Na)] × 100[1]. Transects across plagioclase phenocrysts can be analyzed to reveal compositional variations from the core to the rim[12].

2. X-Ray Diffraction (XRD)

XRD is a powerful non-destructive technique used for identifying and quantifying the crystalline phases present in a sample. It is useful for determining the bulk mineralogy of a rock.

  • Sample Preparation: A representative sample of the mafic rock is crushed and ground into a fine, homogeneous powder (typically <10 micrometers). This ensures that the crystal orientations are random.

  • Instrumentation: A powder diffractometer is used. The instrument directs a monochromatic X-ray beam onto the powdered sample.

  • Analysis: As the sample is rotated, the X-rays are diffracted by the crystal lattice planes of the minerals within the sample. A detector records the angles and intensities of the diffracted X-ray beams, generating a diffraction pattern.

  • Data Interpretation: The resulting diffraction pattern is a unique "fingerprint" of the mineral assemblage. The positions of the diffraction peaks are used to identify the minerals present by comparing them to a standard database, such as the Inorganic Crystal Structure Database (ICSD)[13]. The relative intensities of the peaks can be used for quantitative analysis, often employing methods like Rietveld refinement, to determine the percentage of each mineral phase, including the specific composition of plagioclase feldspar[14].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound content in mafic rocks using the primary experimental methods described.

Anorthite_Analysis_Workflow Workflow for this compound Content Determination in Mafic Rocks cluster_collection 1. Sample Acquisition cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing & Interpretation Sample Mafic Rock Sample (Gabbro, Basalt, Norite) ThinSection Thin Section Preparation (Polishing & Carbon Coating) Sample->ThinSection PowderPrep Powder Preparation (Crushing & Grinding) Sample->PowderPrep EPMA Electron Probe Micro-Analysis (EPMA) ThinSection->EPMA XRD X-Ray Diffraction (XRD) PowderPrep->XRD EPMA_Data Elemental Composition Data (Ca, Na, Al, Si wt%) EPMA->EPMA_Data XRD_Data Diffraction Pattern (Peak positions & intensities) XRD->XRD_Data Final_Calc Determination of This compound Content (An%) EPMA_Data->Final_Calc XRD_Data->Final_Calc

Caption: Experimental workflow for determining this compound content.

References

A Comparative Guide to the Crystal Structures of Anorthite and Anorthoclase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystal structures of anorthite and anorthoclase, two important feldspar (B12085585) minerals. Understanding the distinct structural characteristics of these tectosilicates is crucial for various scientific disciplines, including geology, materials science, and beyond. This document summarizes key crystallographic data, outlines the experimental methods used for their characterization, and visually represents their relationship within the broader feldspar group.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for this compound and anorthoclase, derived from single-crystal and powder X-ray diffraction studies. These values represent typical measurements at ambient conditions and highlight the subtle yet significant differences in their triclinic crystal lattices.

ParameterThis compoundAnorthoclase
Chemical Formula CaAl₂Si₂O₈[1](Na,K)AlSi₃O₈[2]
Crystal System Triclinic[1][3]Triclinic[2]
Space Group P1[1]C1[2]
Unit Cell Parameters
a~8.18 Å[1]~8.28 Å[2]
b~12.88 Å[1]~12.97 Å[2]
c~14.17 Å[1]~7.15 Å[2]
α~93.17°[1]~91.05°[2]
β~115.85°[1]~116.26°[2]
γ~91.22°[1]~90.15°[2]
Key Structural Feature Ordered Al/Si distributionDisordered Al/Si distribution

Structural Distinctions

This compound, the calcium-rich end-member of the plagioclase series, is characterized by a highly ordered arrangement of aluminum and silicon atoms within its tetrahedral framework.[4] This ordering leads to a primitive triclinic lattice with the space group P1. In contrast, anorthoclase is a sodium-rich alkali feldspar that exhibits a disordered distribution of aluminum and silicon.[5] This disorder is a consequence of its formation at high temperatures.[6] While also triclinic, anorthoclase typically crystallizes in the C-centered space group C1.[2]

The chemical composition also plays a significant role in the structural differences. This compound has a CaAl₂Si₂O₈ stoichiometry, while anorthoclase is a solid solution between albite (NaAlSi₃O₈) and orthoclase (B78304) (KAlSi₃O₈), with sodium being the dominant alkali metal.[1][2]

Experimental Protocols for Crystal Structure Determination

The determination and refinement of the crystal structures of this compound and anorthoclase are primarily accomplished through X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the most powerful technique for determining the precise atomic arrangement within a crystal.

Methodology:

  • Crystal Selection: A small, single crystal of high quality (typically < 1 mm) is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector. Data collection can be performed at ambient temperature, as well as at high or low temperatures and high pressures to study structural changes under different conditions.[7][8][9]

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and space group. The initial positions of the atoms in the unit cell are determined (structure solution) and then refined to best fit the experimental data. This refinement process minimizes the difference between the observed and calculated structure factors, resulting in a detailed model of the crystal structure, including atomic coordinates and thermal displacement parameters.[5][10]

Powder X-ray Diffraction (PXRD)

PXRD is a versatile technique used for phase identification and for the refinement of crystal structure parameters, particularly when single crystals are not available.

Methodology:

  • Sample Preparation: A polycrystalline sample is finely ground to a homogeneous powder to ensure a random orientation of the crystallites.

  • Data Collection: The powder sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are recorded over a range of angles (2θ).

  • Rietveld Refinement: The resulting diffraction pattern is a fingerprint of the crystalline phases present. The Rietveld method is a powerful analytical technique used to refine the crystal structure parameters (including lattice parameters, atomic positions, and site occupancies) by fitting a calculated diffraction pattern to the experimental data.[11][12] This method is particularly useful for analyzing multiphase samples.[12]

Relationship within the Feldspar Group

This compound and anorthoclase belong to different solid solution series within the feldspar group. This compound is the calcium end-member of the plagioclase series, which forms a continuous solid solution with albite (the sodium end-member). Anorthoclase is part of the alkali feldspar series, a solid solution between albite and orthoclase (the potassium end-member). The following diagram illustrates their positions within the ternary feldspar system.

Caption: Ternary diagram illustrating the feldspar solid solution series.

References

Validating the P1 to I1 Phase Transition in Anorthite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anorthite (CaAl₂Si₂O₈), a key member of the plagioclase feldspar (B12085585) group, undergoes a reversible phase transition from a primitive triclinic (P1) to a body-centered triclinic (I1) structure under specific conditions of pressure and temperature. This transition is of significant interest in materials science and geology as it provides insights into the behavior of framework silicates under crustal and upper mantle conditions. Validating and characterizing this phase transition is crucial for a fundamental understanding of its thermodynamic and kinetic properties.

This guide provides a comparative overview of the primary experimental technique used to validate the P1 to I1 phase transition in this compound: high-pressure single-crystal X-ray diffraction. It also briefly discusses other complementary experimental and theoretical approaches.

Comparison of Validation Techniques

While various techniques can be employed to study phase transitions in crystalline solids, high-pressure single-crystal X-ray diffraction has been the principal method for validating the P1 to I1 transition in this compound.

Validation TechniqueKey ObservablesAdvantagesLimitations
High-Pressure Single-Crystal X-ray Diffraction Changes in unit cell parameters (a, b, c, α, β, γ), disappearance of superstructure reflections, changes in crystal symmetry.Direct determination of crystal structure and symmetry of both phases. Precise measurement of transition pressure and temperature. Ability to study the order of the transition (first-order vs. continuous).Requires high-quality single crystals. Can be technically challenging to perform at simultaneous high pressure and high temperature.
Calorimetry (e.g., Differential Scanning Calorimetry) Enthalpy and entropy changes associated with the phase transition.Provides direct measurement of the thermodynamic parameters of the transition.To date, detailed calorimetric studies specifically focused on the high-pressure P1 to I1 transition in this compound are not widely reported in the literature, making direct data comparison difficult.
Computational Modeling (e.g., Density Functional Theory) Calculation of the relative energies of the P1 and I1 phases as a function of pressure and temperature. Prediction of transition pressures and changes in structural parameters.Can provide atomic-level insights into the transition mechanism. Allows for the exploration of a wide range of pressure and temperature conditions that may be difficult to access experimentally.Accuracy is dependent on the chosen theoretical framework and approximations. Requires careful benchmarking against experimental data for validation.

Quantitative Data from High-Pressure X-ray Diffraction

The following tables summarize key quantitative data obtained from high-pressure single-crystal X-ray diffraction studies on the P1 to I1 phase transition in this compound. The transition pressure is notably sensitive to the degree of Al/Si ordering within the crystal structure.

Table 1: Transition Conditions for the P1 to I1 Phase Transition in this compound

Sample DescriptionTransition Pressure (GPa) at Room TemperatureTransition Temperature (°C) at Ambient PressureReference
Natural this compound (Val Pasmeda)~2.55 - 2.9~241[1][2]
Synthetic this compound~2.8-[3]

Table 2: Representative Unit Cell Parameters of this compound Across the P1 to I1 Phase Transition

PhasePressure (GPa)a (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Reference
P1 0.00018.17612.8697.08993.13115.9191.26664.1[3]
P1 2.558.08412.7597.02993.00115.9390.73648.5[3]
I1 2.918.06912.7417.02193.33116.0990.49646.1[3]

Note: Unit cell parameters can vary slightly between different studies due to variations in sample composition and experimental conditions.

Experimental Protocol: High-Pressure Single-Crystal X-ray Diffraction

The validation of the P1 to I1 phase transition in this compound using single-crystal X-ray diffraction is typically performed in situ at high pressures using a diamond anvil cell (DAC).

1. Sample Preparation:

  • A small, high-quality single crystal of this compound (typically < 100 µm in its largest dimension) is selected.

  • The crystal is loaded into the sample chamber of a diamond anvil cell. The sample chamber is a small hole drilled in a metal gasket (e.g., rhenium or steel) that is placed between the two diamond anvils.

  • A pressure-transmitting medium (e.g., a 4:1 methanol-ethanol mixture or a noble gas like neon or argon) is loaded into the sample chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions.

  • A small ruby chip is often included in the sample chamber to serve as a pressure calibrant. The pressure is determined by measuring the fluorescence spectrum of the ruby.

2. Data Collection:

  • The loaded diamond anvil cell is mounted on a goniometer at a synchrotron X-ray source. Synchrotron radiation is used due to its high brightness and small beam size, which are necessary for studying small samples at high pressure.

  • The pressure inside the DAC is increased incrementally.

  • At each pressure step, a full single-crystal X-ray diffraction dataset is collected. This involves rotating the crystal and collecting diffraction images over a range of angles.

3. Data Analysis:

  • The collected diffraction images are processed to obtain a list of reflection intensities and their positions in reciprocal space.

  • The unit cell parameters are determined from the positions of the diffraction spots.

  • The crystal structure is solved and refined at each pressure point to determine the atomic positions and space group.

  • The P1 to I1 phase transition is identified by a distinct change in the unit cell parameters and a change in the symmetry from P1 to I1, which is primarily evidenced by the systematic absence of a certain class of reflections (h+k+l = odd) in the I1 phase.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating the P1 to I1 phase transition in this compound using high-pressure single-crystal X-ray diffraction.

G Workflow for Validating the P1 to I1 Phase Transition in this compound cluster_prep Sample Preparation cluster_data Data Collection at Synchrotron cluster_analysis Data Analysis cluster_validation Validation prep1 Select High-Quality this compound Single Crystal prep2 Load Crystal, Pressure Medium, and Ruby into DAC prep1->prep2 data1 Mount DAC on Goniometer prep2->data1 data2 Increase Pressure Incrementally data1->data2 data3 Collect Diffraction Data at Each Pressure Step data2->data3 analysis1 Process Diffraction Images data3->analysis1 analysis2 Determine Unit Cell Parameters analysis1->analysis2 analysis3 Solve and Refine Crystal Structure analysis2->analysis3 analysis4 Identify Disappearance of P1-specific Reflections analysis3->analysis4 validation1 Confirm Transition to I1 Symmetry analysis4->validation1

References

comparison of anorthite properties from different geological settings

Author: BenchChem Technical Support Team. Date: December 2025

Anorthite (CaAl₂Si₂O₈), a key rock-forming mineral of the plagioclase feldspar (B12085585) group, exhibits a range of properties that are intrinsically linked to its geological origin. This guide provides a detailed comparison of the physicochemical and optical properties of this compound from two distinct geological settings: mafic igneous rocks and granulite facies metamorphic rocks. Understanding these variations is crucial for researchers in petrology, geochemistry, and material science.

Geological Context

This compound in mafic igneous rocks , such as gabbro and basalt, crystallizes from calcium-rich magmas. Its formation is a primary igneous process, often occurring as an early-formed mineral in layered intrusions or as phenocrysts in volcanic rocks.[1] In contrast, this compound in granulite facies metamorphic rocks forms through the solid-state recrystallization of pre-existing minerals in response to high-temperature and high-pressure conditions, typically exceeding 700°C.[1] This fundamental difference in formation mechanism imparts distinct characteristics to the this compound found in each environment.

Comparative Analysis of this compound Properties

The properties of this compound, while broadly defined by its chemical formula, show subtle yet significant variations depending on the geological setting. These differences are summarized in the tables below.

Table 1: Comparison of Physical and Structural Properties
PropertyThis compound from Mafic Igneous RocksThis compound from Granulite Facies Metamorphic Rocks
Typical Occurrence Phenocrysts in basalt, cumulates in gabbro and anorthosite[1]Granoblastic aggregates in calc-silicate granulites and metamorphosed mafic rocks[2]
Crystal Habit Euhedral to subhedral crystals, often with zoningAnhedral to subhedral grains, typically unzoned
Specific Gravity 2.72 - 2.75 g/cm³[2]2.74 - 2.76 g/cm³[3]
Hardness (Mohs) 6 - 6.5[2]6 - 6.5[3]
Cleavage Perfect on {001}, good on {010}[2]Perfect on {001}, good on {010}[3]
Crystal System Triclinic[1]Triclinic[3]
Space Group P1[1]P1[3]
Unit Cell Parameters a ≈ 8.18 Å, b ≈ 12.87 Å, c ≈ 14.17 Å, α ≈ 93.11°, β ≈ 115.89°, γ ≈ 91.28°[1]Minor variations from igneous counterparts due to thermal history and minor element substitution.
Table 2: Comparison of Chemical Composition
ComponentThis compound from Mafic Igneous Rocks (wt%)This compound from Granulite Facies Metamorphic Rocks (wt%)
SiO₂ ~43.2~43.5
Al₂O₃ ~36.7~36.5
CaO ~20.1~20.0
Na₂O Typically < 1.0 (An₉₀₋₁₀₀)[2]Can be slightly higher due to equilibration with other minerals.
Trace Elements Enriched in Sr, Ba; partitioning is melt-composition dependent[4][5]Trace element content is controlled by the protolith composition and metamorphic reactions.
Table 3: Comparison of Optical Properties
PropertyThis compound from Mafic Igneous RocksThis compound from Granulite Facies Metamorphic Rocks
Color Colorless, white, grayish[2]Colorless, white, grayish[3]
Luster Vitreous[2]Vitreous[3]
Refractive Indices nα = 1.573–1.577, nβ = 1.580–1.585, nγ = 1.585–1.590[1]Generally within a similar range, but can be slightly higher due to minor Fe substitution.
Birefringence 0.012–0.013[1]0.012–0.013[2]
2V Angle 78° - 83° (biaxial negative)[2]78° - 83° (biaxial negative)[3]
Twinning Commonly shows polysynthetic twinning (Albite and Pericline laws)[6]Twinning may be less common or absent due to recrystallization.

Experimental Protocols

Accurate characterization of this compound properties relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Electron Probe Microanalysis (EPMA) for Chemical Composition

Objective: To determine the major and minor element composition of this compound.

Methodology:

  • Sample Preparation: Prepare polished thin sections (30 µm thick) or polished grain mounts of the this compound-bearing rock. Ensure the surface is flat and free of scratches. Carbon-coat the sample to provide a conductive surface.

  • Instrumentation: Use a wavelength-dispersive X-ray spectrometer (WDS) equipped electron probe microanalyzer.

  • Analytical Conditions:

    • Accelerating Voltage: 15 kV

    • Beam Current: 10-20 nA

    • Beam Diameter: 1-5 µm (a focused beam for spot analysis)

  • Standardization: Use well-characterized natural and synthetic standards for calibration (e.g., albite for Na, this compound or wollastonite for Ca and Si, and corundum for Al).

  • Data Acquisition: Analyze for Si, Al, Ca, Na, K, Fe, and Mg. Perform multiple spot analyses on different grains and in different zones of zoned crystals to assess compositional homogeneity.

  • Data Correction: Apply a ZAF (atomic number, absorption, fluorescence) or equivalent correction procedure to the raw X-ray intensity data to obtain accurate elemental weight percentages.

X-ray Diffraction (XRD) for Structural Analysis

Objective: To determine the crystal structure and unit cell parameters of this compound.

Methodology:

  • Sample Preparation: Gently crush the this compound-bearing rock and separate the this compound grains using heavy liquids and/or hand-picking under a binocular microscope. Grind the purified this compound sample to a fine powder (<10 µm) in an agate mortar.

  • Instrumentation: Use a powder X-ray diffractometer with a CuKα radiation source.

  • Data Collection:

    • Scan Range (2θ): 10° to 80°

    • Step Size: 0.02°

    • Dwell Time: 1-2 seconds per step

  • Phase Identification: Compare the resulting diffraction pattern with standard this compound patterns from the International Centre for Diffraction Data (ICDD) database.

  • Unit Cell Refinement: Use a Rietveld refinement software to refine the unit cell parameters from the diffraction data. This method involves fitting the entire experimental diffraction pattern with a calculated pattern based on a structural model.

Petrographic Microscopy for Optical Properties

Objective: To determine the optical properties of this compound in thin section.

Methodology:

  • Sample Preparation: Prepare a standard polished thin section (30 µm) of the this compound-bearing rock.

  • Instrumentation: Use a polarized light microscope equipped with a universal stage.

  • Observations in Plane Polarized Light (PPL):

    • Color and Pleochroism: Note the absence of color and pleochroism.

    • Relief: Observe the moderate positive relief relative to the mounting medium.

  • Observations in Crossed Polarized Light (XPL):

    • Birefringence: Observe the first-order gray and white interference colors.

    • Twinning: Identify the characteristic polysynthetic twinning (Albite and Pericline laws).

    • Extinction Angle: Measure the extinction angle on appropriately oriented grains to estimate the this compound content.

  • Conoscopic Observations:

    • Optic Sign and 2V Angle: Determine the biaxial negative character and measure the 2V angle using the conoscopic interference figure (optic axis figure).

Visualizations

Petrogenetic Pathways of this compound

Petrogenesis cluster_igneous Mafic Igneous Environment cluster_metamorphic Granulite Facies Metamorphic Environment Magma Ca-rich Mafic Magma FracXtal Fractional Crystallization Magma->FracXtal Cooling An_Ig This compound (An90-100) FracXtal->An_Ig Early Crystallization Protolith Calcareous/Mafic Protolith Meta High T-P Metamorphism (>700°C) Protolith->Meta Recrystallization An_Met This compound Meta->An_Met Workflow Start Rock Sample (Mafic Igneous or Granulite) ThinSection Thin Section Preparation Start->ThinSection MineralSep Mineral Separation Start->MineralSep Petrography Petrographic Microscopy (Optical Properties) ThinSection->Petrography EPMA Electron Probe Microanalysis (Chemical Composition) ThinSection->EPMA XRD X-ray Diffraction (Structural Properties) MineralSep->XRD

References

Unveiling the Influence of Raw Materials on Anorthite Porcelain Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of how the selection of primary constituents and additives shapes the crucial characteristics of anorthite-based ceramics, providing researchers and material scientists with essential data for tailored applications.

This compound porcelain, a calcium aluminosilicate (B74896) (CaAl₂Si₂O₈) ceramic, has garnered significant interest for its exceptional properties, including a low thermal expansion coefficient, high thermal shock resistance, and a low dielectric constant. These attributes make it a promising material for a range of applications, from electronic substrates to cookware. The final properties of this compound porcelain are intricately linked to the choice of raw materials used in its fabrication. This guide provides a comparative evaluation of the effects of different raw materials on key properties of this compound porcelain, supported by experimental data from various studies.

The Role of Primary Raw Materials and CaO Sources

The synthesis of this compound porcelain typically involves a combination of materials providing alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and calcium oxide (CaO). Common sources for alumina and silica include ball clay, quartz, and alumina itself. The source of CaO, however, can significantly impact the final properties of the porcelain. Studies have investigated the use of dolomite (B100054), wollastonite, and calcite as CaO donors, revealing distinct effects on the mechanical and thermal behavior of the resulting ceramic.[1]

Industrial byproducts and waste materials are also being explored as cost-effective and environmentally friendly alternatives to traditional raw materials. Materials such as steelmaking slag, fly ash, and even waste seashells have been successfully utilized to produce this compound porcelain with desirable properties.[2][3][4]

Comparative Analysis of this compound Porcelain Properties

The following tables summarize the quantitative data on how different raw material compositions affect the key properties of this compound porcelain.

Table 1: Influence of CaO Source on this compound Porcelain Properties

CaO SourceFiring Temperature (°C)Flexural Strength (MPa)Bulk Density (g/cm³)Water Absorption (%)Reference
Dolomite1200~73 (with <10 wt.%)-<0.5[5]
Wollastonite120081 (with 50% kaolin)--[6]
Calcite1230103--[7]

Table 2: Properties of this compound Porcelain from Different Raw Material Compositions

Raw Material CompositionFiring Temperature (°C)Flexural Strength (MPa)Coefficient of Thermal Expansion (x 10⁻⁶/°C)Linear Shrinkage (%)Reference
Ball clay, quartz, alumina, feldspar (B12085585), dolomite1200---[1]
Aluminous cement, feldspar, quartz (CFQ)1450HighLow-[8]
Ca(OH)₂, Al(OH)₃, quartz (CAQ)1450Low--[8]
Clay, silica sand, dolomite (TP2)1150~73-9.3[5]
Clay, silica sand, dolomite (TP3)1180--8.3[5]
Kaolin, Wollastonite (50/50)120081-6[6]
Steelmaking slag, kaolin, quartz1200---[2][3]
Waste seashells, kaolin, banana peel1100-1200---[4]

Experimental Protocols

The methodologies employed to evaluate the properties of this compound porcelain are crucial for understanding and reproducing the reported results. The following are generalized experimental protocols based on the reviewed literature.

Sample Preparation
  • Raw Material Processing: The raw materials, such as ball clay, quartz, alumina, feldspar, and a CaO source (dolomite, wollastonite, or calcite), are weighed according to the desired formulation.[1][5][8] Industrial wastes like steelmaking slag or fly ash may also be incorporated.[1][2]

  • Milling: The mixture is typically wet-milled for several hours to ensure homogeneity and a fine particle size.[8]

  • Drying: The resulting slurry is dried, often in an oven at 110-120°C.[8]

  • Forming: The dried powder is then uniaxially pressed into desired shapes (e.g., rectangular bars for flexural strength testing) at pressures ranging from 350 kg/cm ² or higher.[8] Binders like polyvinyl alcohol (PVA) may be used, especially for non-plastic compositions.[8]

  • Sintering: The green bodies are fired in a furnace at temperatures typically ranging from 1100°C to 1450°C, with specific heating rates and soaking times.[1][5][6][8]

Property Testing
  • Flexural Strength: This is commonly determined using a three-point or four-point bending test on rectangular bar specimens.[9][10] The load is applied until fracture, and the flexural strength (or modulus of rupture) is calculated.

  • Bulk Density and Water Absorption: These properties are typically measured using the Archimedes method.

  • Linear Shrinkage: The dimensional change of the samples before and after firing is measured to determine the linear shrinkage.

  • Coefficient of Thermal Expansion (CTE): A dilatometer is used to measure the change in length of a sample as a function of temperature, from which the CTE is calculated.[8]

  • Phase Analysis and Microstructure: X-ray diffraction (XRD) is used to identify the crystalline phases present in the fired porcelain. Scanning electron microscopy (SEM) is employed to observe the microstructure, including grain size, shape, and porosity.[1]

Visualizing the Process: From Raw Materials to Final Properties

The following diagram illustrates the logical workflow from the selection of raw materials to the evaluation of the final properties of this compound porcelain.

Anorthite_Porcelain_Workflow cluster_raw_materials Raw Materials cluster_processing Processing cluster_properties Final Properties RM_Alumina Alumina Source (Clay, Alumina) Mixing Mixing & Milling RM_Alumina->Mixing RM_Silica Silica Source (Quartz, Clay) RM_Silica->Mixing RM_CaO CaO Source (Dolomite, Wollastonite, Calcite, Slag) RM_CaO->Mixing Forming Forming (Pressing) Mixing->Forming Sintering Sintering Forming->Sintering Mechanical Mechanical (Flexural Strength) Sintering->Mechanical Physical Physical (Density, Absorption) Sintering->Physical Thermal Thermal (CTE) Sintering->Thermal

This compound Porcelain Production Workflow

Conclusion

The properties of this compound porcelain can be effectively tailored by carefully selecting the raw materials. The choice of the CaO source, in particular, plays a significant role in determining the sintering behavior and the final mechanical and thermal characteristics of the ceramic. While traditional raw materials like clay, quartz, and feldspar are commonly used, research has demonstrated the viability of incorporating industrial wastes, which offers both economic and environmental benefits. Further research into systematically quantifying the dielectric properties of this compound porcelain derived from various raw material compositions would be beneficial for its application in the electronics industry.

References

Safety Operating Guide

Anorthite Disposal Protocol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the safe and compliant disposal of anorthite, a common calcium aluminosilicate (B74896) mineral found in laboratory settings.

This compound, a plagioclase feldspar, is a staple in many geological and materials science laboratories.[1] While not classified as a hazardous substance, proper disposal procedures are essential to maintain a safe laboratory environment and ensure regulatory compliance.[2][3] This guide provides detailed steps for the appropriate management of this compound waste.

The primary concern with this compound is the potential for the generation of fine dust during handling and disposal, which may cause respiratory irritation upon prolonged exposure.[2][4] Adherence to standard laboratory safety protocols is paramount.

Immediate Safety and Handling

Before proceeding with disposal, ensure all relevant safety measures are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles to prevent dust from entering the eyes.[2]

  • Hand Protection: Use gloves to avoid skin irritation.[2]

  • Respiratory Protection: In situations with high dust levels, a NIOSH-approved respirator is recommended to prevent inhalation of airborne particulates.[2][4]

  • Lab Coat: A standard lab coat should be worn to protect clothing.[5]

Engineering Controls:

  • Ventilation: Whenever possible, handle this compound waste in a well-ventilated area or under a fume hood to minimize dust concentrations.[2][5]

Step-by-Step Disposal Procedure

Follow these steps for the safe disposal of this compound waste:

  • Containerization:

    • Place all this compound waste, including contaminated materials like wipes and weighing paper, into a clearly labeled, durable, and sealable container.[5][6]

    • Ensure the container is compatible with the waste and is free from damage.[6]

    • Do not overfill the container; it is recommended to fill liquid waste containers to no more than 75% capacity to allow for expansion.[7]

  • Labeling:

    • Label the waste container clearly as "this compound Waste" or with a similar identifier.[5] Include the date of accumulation.

  • Segregation:

    • While this compound is generally inert, it is good practice to segregate it from liquid chemical waste to prevent unforeseen reactions.[5][6]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area away from incompatible materials.[5]

  • Disposal:

    • This compound waste should not be disposed of in regular trash or poured down the drain.[2]

    • Disposal must be conducted in accordance with all local, state, and federal regulations.[2]

    • Contact your institution's Environmental Health and Safety (EH&S) office or a licensed waste disposal contractor to arrange for pickup and proper disposal.[5]

Spill Management

In the event of an this compound spill:

  • Restrict Access: Prevent unnecessary personnel from entering the spill area.[2]

  • Assess the Spill: Determine the extent of the spill and the potential for airborne dust.

  • Clean-up:

    • For small, dry spills, carefully scoop or sweep the material into a designated waste container, minimizing dust generation.[4] A method that avoids creating airborne dust is recommended.[4]

    • For larger spills, consider using a vacuum cleaner equipped with a HEPA filter.

  • Decontamination: Clean the spill area with a wet cloth or mop to remove any remaining dust.

  • Dispose of Clean-up Materials: All materials used for clean-up should be placed in the this compound waste container.

Quantitative Data Summary

PropertyValueSource
Chemical Formula CaAl2Si2O8[1][8]
Mohs Hardness 6[8][9]
Specific Gravity 2.72 - 2.76[8][9]
Melting Point 1550 ± 2 °C[8]

This compound Disposal Workflow

The following diagram illustrates the key steps in the this compound disposal process.

AnorthiteDisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Assess Waste & Don PPE B Place in Labeled, Sealable Container A->B C Store in Designated Waste Area B->C D Arrange Pickup by EH&S or Licensed Contractor C->D E Proper Landfill Disposal D->E S1 Spill Occurs S2 Clean Up Spill (Minimize Dust) S1->S2 S2->B Contain Clean-up Debris

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Anorthite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling anorthite in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods.

This compound, a calcium feldspar (B12085585) mineral, is generally considered to be of low toxicity.[1] However, like any finely powdered substance, it can pose a hazard if mishandled. The primary risks associated with this compound are mechanical irritation to the eyes and skin, and respiratory irritation from inhalation of dust particles.[2][3] It is also important to note that some this compound-containing materials may include crystalline silica, a known human carcinogen.[2][4] Therefore, proper respiratory protection is crucial when handling this compound powder.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, particularly in powdered form.

Body Part Personal Protective Equipment Purpose Source
Respiratory NIOSH-approved respirator (e.g., N95)To protect against inhalation of fine dust particles which may cause respiratory irritation or contain crystalline silica.[2][3][5][2][3][5]
Eyes Safety glasses with side shields or gogglesTo prevent eye irritation from airborne dust particles.[2][3][5][2][3][5]
Hands Protective gloves (e.g., nitrile)To prevent skin irritation from prolonged contact with the powder.[3][6][3][6]
Body Laboratory coat or other protective clothingTo keep personal clothing clean from dust.[3][4][5][3][4][5]

Operational Plan for Handling this compound

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation:

  • Before handling, ensure that the Safety Data Sheet (SDS) specific to the this compound material being used has been reviewed.

  • Work in a well-ventilated area, preferably within a fume hood or a designated area with local exhaust ventilation.[6]

  • Assemble all necessary PPE as outlined in the table above.

2. Handling:

  • When transferring or weighing this compound powder, do so carefully to minimize the generation of airborne dust.

  • Use tools and techniques that reduce dust, such as using a scoop or spatula instead of pouring from a height.

  • If any material is spilled, do not use compressed air for cleanup as this will disperse the dust.[2][5] Instead, use a HEPA-filtered vacuum or wet sweeping methods.[5]

3. Post-Handling:

  • After handling, wash hands thoroughly with soap and water.[3]

  • Clean the work area using a HEPA-filtered vacuum or wet methods to remove any residual dust.[5]

  • Remove and store PPE in designated areas. If disposable, dispose of it according to the disposal plan.

Disposal Plan for this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All this compound waste, including contaminated PPE and cleaning materials, should be placed in a clearly labeled, sealed container.[2][4][5][7] Plastic bagging is also a recommended option to prevent airborne dispersal.[4][5][7]

2. Storage:

  • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

3. Disposal:

  • This compound waste is not typically classified as hazardous waste.[5][7] However, it should be disposed of in accordance with all local, state, and federal regulations for industrial waste.[3][4][5]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow: Safe Handling and Disposal of this compound

Anorthite_Handling_Disposal_Workflow This compound Handling and Disposal Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Work in Ventilated Area prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Minimize Dust Generation prep3->handle1 handle2 Clean Spills with HEPA Vacuum or Wet Methods handle1->handle2 post1 Wash Hands Thoroughly handle2->post1 post2 Clean Work Area post1->post2 post3 Properly Remove and Store/Dispose of PPE post2->post3 disp1 Collect Waste in Sealed, Labeled Container post3->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Dispose According to Regulations disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.